Technical Documentation Center

4-fluorophenyl 2-methyl-3-nitrobenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-fluorophenyl 2-methyl-3-nitrobenzoate

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 4-Fluorophenyl 2-Methyl-3-nitrobenzoate: A Technical Guide

Target Audience: Synthetic Chemists, Process Engineers, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary The synthesis of 4-fluorophenyl 2-methyl-3-nit...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The synthesis of 4-fluorophenyl 2-methyl-3-nitrobenzoate presents a unique intersection of steric hindrance and electronic deactivation. This compound, an aryl ester, requires the coupling of an electronically deactivated, weak nucleophile (4-fluorophenol) with a sterically hindered electrophile (2-methyl-3-nitrobenzoic acid). This whitepaper outlines the mechanistic rationale, retrosynthetic strategy, and self-validating experimental protocols required to synthesize this target molecule with high atom economy and purity.

Structural Analysis & Mechanistic Rationale

To design an efficient synthesis pathway, we must first analyze the electronic and steric environments of the two building blocks:

  • 2-Methyl-3-nitrobenzoic acid (The Electrophile): The ortho-methyl group creates significant steric bulk directly adjacent to the carboxylic acid, physically blocking the Bürgi-Dunitz trajectory of incoming nucleophiles. Conversely, the meta-nitro group exerts a powerful electron-withdrawing effect (-I, -M), which increases the electrophilicity of the carbonyl carbon but also stabilizes the unreactive carboxylate anion in neutral/basic conditions.

  • 4-Fluorophenol (The Nucleophile): Phenols are inherently poorer nucleophiles than aliphatic alcohols because their oxygen lone pairs are delocalized into the aromatic π -system[1]. The para-fluoro substituent further complicates this; its strong inductive electron-withdrawing effect (-I) slightly outweighs its resonance donation (+R), rendering the phenoxide oxygen even less nucleophilic.

Causality in Pathway Selection: Because of the weak nucleophilicity of 4-fluorophenol and the steric shielding of the benzoic acid, a standard acid-catalyzed Fischer esterification is thermodynamically and kinetically unviable. To drive the reaction forward, we must utilize stoichiometric activation of the carboxylic acid[2]. This leaves us with two optimal pathways: the Acid Chloride (Schotten-Baumann/Acyl Substitution) Route and the Steglich Esterification Route [3].

SynthesisRoutes SM1 2-methyl-3-nitrobenzoic acid Inter 2-methyl-3-nitrobenzoyl chloride SM1->Inter SOCl2, DMF (cat.) 80°C, 2h Target 4-fluorophenyl 2-methyl-3-nitrobenzoate SM1->Target DCC, DMAP DCM, RT, 16h SM2 4-fluorophenol SM2->Target Steglich Coupling Inter->Target 4-fluorophenol, Pyridine DCM, 0°C -> RT

Figure 1: Divergent synthesis pathways for 4-fluorophenyl 2-methyl-3-nitrobenzoate.

Experimental Workflows: Self-Validating Protocols

A self-validating protocol ensures that each step contains an internal chemical or physical check to confirm success before proceeding to the next stage.

Pathway A: The Acid Chloride Route (Recommended for Scale-Up)

This two-step process bypasses steric hindrance by converting the carboxylic acid into a highly reactive acyl chloride, which readily reacts with phenols at room temperature[4].

Workflow Step1 Acyl Activation SOCl2 + DMF Step2 Concentration Vacuum Evap. Step1->Step2 Step3 Esterification Phenol + Base Step2->Step3 Step4 Aqueous Workup HCl / NaHCO3 Step3->Step4 Step5 Purification Recrystallization Step4->Step5

Figure 2: Step-by-step experimental workflow for the acid chloride route.

Step 1: Acyl Activation

  • Execution: Suspend 2-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride ( SOCl2​ , 1.5 eq) dropwise, followed by 2 drops of anhydrous N,N-Dimethylformamide (DMF) as a Vilsmeier-Haack catalyst. Reflux at 40 °C (or 80 °C if using neat SOCl2​ [5]) for 2-4 hours.

  • In-Process Validation: The reaction is complete when the heterogeneous suspension turns into a clear, homogenous solution, indicating the complete consumption of the insoluble carboxylic acid.

  • Isolation: Concentrate the mixture in vacuo to remove DCM and excess SOCl2​ . The resulting 2-methyl-3-nitrobenzoyl chloride is used immediately to prevent hydrolysis[6].

Step 2: Nucleophilic Acyl Substitution

  • Execution: Dissolve 4-fluorophenol (1.05 eq) and anhydrous pyridine (1.2 eq) in dry DCM. Cool to 0 °C. Slowly add the crude acid chloride (from Step 1) dissolved in DCM dropwise to control the exothermic reaction. Allow the mixture to warm to room temperature and stir for 3 hours.

  • Causality of Reagents: Pyridine serves a dual purpose: it acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate, and it acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward[6].

Step 3: Self-Validating Workup & QA/QC

  • Acid Wash: Wash the organic layer with 1M aqueous HCl. Validation: This protonates the pyridine, moving it entirely into the aqueous layer.

  • Base Wash: Wash with saturated aqueous NaHCO3​ . Validation: This deprotonates any unreacted 2-methyl-3-nitrobenzoic acid, removing it into the aqueous layer.

  • Purification: Dry over MgSO4​ , concentrate, and recrystallize from ethanol/water.

Pathway B: The Steglich Esterification (Recommended for Mild Conditions)

The Steglich esterification proceeds under exceptionally mild conditions (ambient temperature, neutral pH) and utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent[3].

  • Execution: Dissolve 2-methyl-3-nitrobenzoic acid (1.0 eq) and 4-fluorophenol (1.0 eq) in anhydrous DCM at 0 °C. Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) followed by the portion-wise addition of DCC (1.1 eq). Stir at room temperature for 16 hours.

  • Mechanistic Causality: DCC activates the acid to an O-acylisourea. Because 4-fluorophenol is a weak nucleophile, the O-acylisourea is highly susceptible to a detrimental 1,3-rearrangement into an unreactive N-acylurea byproduct. DMAP is mandatory here; its superior nucleophilicity allows it to outcompete the rearrangement, forming an N-acylpyridinium intermediate that rapidly reacts with the phenol[3].

  • In-Process Validation: The reaction progress is visually validated by the precipitation of N,N'-dicyclohexylurea (DCU), a white, insoluble byproduct[7].

  • Workup: Filter the suspension through a Celite pad to remove DCU. Subject the filtrate to the same Acid/Base washing sequence described in Pathway A.

Quantitative Data & Yield Analysis

The selection of the pathway depends heavily on the scale of the synthesis and the tolerance for hazardous byproducts. The table below summarizes the comparative metrics of both self-validating protocols.

ParameterPathway A: Acid Chloride RoutePathway B: Steglich Esterification
Activation Mechanism Thionyl Chloride ( SOCl2​ )Carbodiimide (DCC) + DMAP
Typical Isolated Yield 85% - 92%65% - 75%
Reaction Time ~5 hours (over 2 steps)16 hours (single pot)
Temperature Profile Reflux (Step 1) 0 °C to RT (Step 2)0 °C Room Temperature
Primary Impurity Risk Hydrolyzed free acid (easily washed out)N-acylurea rearrangement product
Atom Economy Moderate (generates SO2​ , HCl gases)Low (generates stoichiometric DCU)
Industrial Scalability Excellent (Standard process)Poor (DCU removal is tedious at scale)

Analytical Validation (QA/QC)

To confirm the successful synthesis of 4-fluorophenyl 2-methyl-3-nitrobenzoate, the following analytical signatures must be verified:

  • FT-IR Spectroscopy: The disappearance of the broad carboxylic acid O-H stretch (~3300-2500 cm−1 ) and the phenol O-H stretch (~3500 cm−1 ). The appearance of a sharp, strong ester carbonyl (C=O) stretch at ~1735-1750 cm−1 .

  • 1H-NMR ( CDCl3​ ): The absence of the acidic proton peak (~11-12 ppm). The presence of the ortho-methyl group as a sharp singlet (~2.5-2.8 ppm) and the characteristic multiplet of the para-fluorophenyl ring (~7.1-7.3 ppm).

References

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: Green Chemistry (RSC Publishing) URL:[Link]

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex Source: ACS Catalysis (via PubMed Central) URL:[Link]

  • Benzyne-Mediated Esterification Reaction Source: Organic Letters (ACS Publications) URL:[Link]

  • Preparation of acid chlorides (acyl chlorides), their reaction equation products with water alcohols ammonia amines Source: Doc Brown's Advanced A Level Organic Chemistry URL:[Link]

Sources

Exploratory

"4-fluorophenyl 2-methyl-3-nitrobenzoate" chemical properties

An In-Depth Technical Guide: Chemical Properties, Synthesis, and Applications of 4-Fluorophenyl 2-methyl-3-nitrobenzoate As a Senior Application Scientist in organic synthesis and drug development, I often encounter the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Chemical Properties, Synthesis, and Applications of 4-Fluorophenyl 2-methyl-3-nitrobenzoate

As a Senior Application Scientist in organic synthesis and drug development, I often encounter the need to optimize synthetic routes by designing highly reactive, specialized intermediates. While the methyl ester of 2-methyl-3-nitrobenzoic acid is a ubiquitous commercial building block, its conversion to complex amides often requires harsh saponification steps. Enter 4-fluorophenyl 2-methyl-3-nitrobenzoate —an advanced, highly electrophilic "active ester" analog.

This whitepaper provides a comprehensive technical breakdown of this compound, detailing its physicochemical properties, the mechanistic causality behind its synthesis, and its superior utility in downstream amidation and indole-forming workflows.

Structural Rationale and Physicochemical Profiling

4-Fluorophenyl 2-methyl-3-nitrobenzoate consists of a 2-methyl-3-nitrobenzoyl moiety linked via an ester bond to a 4-fluorophenoxy leaving group. The strategic inclusion of the 4-fluorophenyl group serves a dual purpose:

  • Enhanced Electrophilicity: The electron-withdrawing nature of the fluorine atom (via the inductive effect) stabilizes the phenoxide anion, making it an excellent leaving group. This transforms the molecule into an "active ester," capable of undergoing direct nucleophilic acyl substitution with amines at room temperature[1][2].

  • Orthogonal Reactivity: The 2-methyl group is highly acidic (activated by the adjacent electron-withdrawing 3-nitro group and the ester carbonyl). This allows for Knoevenagel-type condensations at the benzylic position without prematurely cleaving the robust aryl ester[3].

Quantitative Physicochemical Data

The following table summarizes the key structural and predicted physicochemical parameters of the compound.

PropertyValue
Chemical Name 4-Fluorophenyl 2-methyl-3-nitrobenzoate
Molecular Formula C14H10FNO4
Molecular Weight 275.23 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5
Topological Polar Surface Area (TPSA) 72.1 Ų
Predicted LogP ~3.5
Physical State (Predicted) Pale yellow crystalline solid

Mechanistic Workflows and Causality

Synthesis via Steglich Esterification

Standard Fischer esterification (acid catalysis + heat) fails when reacting carboxylic acids with phenols because phenols are exceptionally poor nucleophiles, and the thermodynamic equilibrium does not favor aryl ester formation.

To overcome this, we employ a Steglich Esterification [1]. By using a carbodiimide coupling reagent (like EDCI) and a catalytic amount of 4-dimethylaminopyridine (DMAP), we fundamentally alter the reaction pathway. DMAP acts as a highly nucleophilic acyl transfer agent. It attacks the transient O-acylisourea intermediate to form a highly reactive acylpyridinium species, which is subsequently trapped by the weak 4-fluorophenol nucleophile to irreversibly yield the target ester[4].

SteglichEsterification Acid 2-Methyl-3-nitrobenzoic Acid Reagents EDCI, DMAP CH2Cl2, 0°C to RT Acid->Reagents Phenol 4-Fluorophenol Phenol->Reagents Product 4-Fluorophenyl 2-methyl-3-nitrobenzoate Reagents->Product Steglich Coupling

Fig 1: Steglich esterification workflow for synthesizing the active aryl ester.

Downstream Application: Bypassing Saponification in Indole Synthesis

In the highly cited synthesis of 2-arylindole-4-carboxylic amides by Kuethe and Beutner, methyl 2-methyl-3-nitrobenzoate is condensed with 4-fluorobenzaldehyde[3]. However, to convert the resulting intermediate into a pyrrolidinyl amide, the methyl ester must first be saponified to a free acid, converted to an acid chloride with oxalyl chloride, and then reacted with pyrrolidine[3].

By starting with 4-fluorophenyl 2-methyl-3-nitrobenzoate , the intermediate generated after condensation is an active ester. This allows for direct amidation with pyrrolidine, entirely bypassing the harsh saponification and chlorination steps.

IndoleSynthesis Start 4-Fluorophenyl 2-methyl-3-nitrobenzoate Condensation Knoevenagel Condensation (4-Fluorobenzaldehyde, DBU) Start->Condensation Intermediate Vinyl-Nitrobenzoate Active Ester Condensation->Intermediate Amidation Direct Amidation (Pyrrolidine) Intermediate->Amidation No saponification required Amide Nitrostyrene Amide Amidation->Amide Cyclization Reductive Cyclization (Pd(OAc)2, CO) Amide->Cyclization Target 2-Arylindole-4-carboxylic Amide Cyclization->Target

Fig 2: One-pot compatible downstream application of the active ester in indole synthesis.

Experimental Protocols

The following protocols are designed as self-validating systems. The use of EDCI (a water-soluble carbodiimide) ensures that the urea byproduct can be easily washed away during an aqueous workup, driving the purity of the isolated product[1].

Protocol A: Synthesis of 4-Fluorophenyl 2-methyl-3-nitrobenzoate
  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-3-nitrobenzoic acid (10.0 mmol, 1.81 g) and 4-fluorophenol (11.0 mmol, 1.23 g) in anhydrous dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.

  • Catalyst Addition: Add DMAP (1.0 mmol, 122 mg) to the stirring solution.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add EDCI hydrochloride (12.0 mmol, 2.30 g) in portions over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The highly UV-active starting acid ( Rf​≈0.1 ) will disappear, replaced by the less polar active ester ( Rf​≈0.6 ).

  • Workup: Dilute the mixture with additional DCM (50 mL). Transfer to a separatory funnel and wash sequentially with 1M HCl (2 × 50 mL) to remove DMAP/EDCI-urea, saturated aqueous NaHCO₃ (2 × 50 mL) to remove unreacted acid and residual 4-fluorophenol, and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester. Recrystallize from hot ethanol to afford the pure product.

Protocol B: Direct Amidation (Proof of Active Ester Utility)
  • Reaction: Dissolve the purified 4-fluorophenyl 2-methyl-3-nitrobenzoate (5.0 mmol) in anhydrous THF (20 mL). Add pyrrolidine (15.0 mmol, 3.0 equiv) dropwise at room temperature.

  • Monitoring: Stir for 2 hours. The active ester will undergo rapid aminolysis. Self-Validation: The reaction mixture will turn slightly yellow as 4-fluorophenoxide is liberated.

  • Purification: Concentrate the THF. Dissolve the residue in EtOAc and wash with 1M NaOH (3 × 30 mL) to completely partition the displaced 4-fluorophenol into the aqueous layer. The organic layer will contain the pure 2-methyl-3-nitrobenzoyl pyrrolidine amide.

Safety and Handling (EHS)

When executing these protocols, strict adherence to Environmental, Health, and Safety (EHS) guidelines is mandatory.

  • 4-Fluorophenol: This compound is highly corrosive and toxic. It causes severe skin burns and serious eye damage, and is harmful if swallowed, inhaled, or absorbed through the skin[5][6]. Phenolic compounds can rapidly penetrate the dermis, causing systemic toxicity. Always handle in a fume hood wearing impermeable nitrile gloves and a face shield.

  • 2-Methyl-3-nitrobenzoic acid: Nitroaromatics are known skin and respiratory irritants[7]. Avoid dust formation and inhalation.

  • Quenching & Disposal: All aqueous washes containing 4-fluorophenol (especially the basic washes from Protocol B) must be neutralized and disposed of in designated halogenated organic/phenolic waste streams to prevent aquatic toxicity[6].

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. URL: [Link]

  • Kuethe, J. T., & Beutner, G. L. (2009). Synthesis of 2-Arylindole-4-Carboxylic Amides: [2-(4-Fluorophenyl)-1H-Indol-4-YL]-1-Pyrrolidinylmethanone. Organic Syntheses, 86, 92-104. URL: [Link]

Sources

Foundational

Uncatalogued Chemical Entities: A Technical Guide to the Synthesis and Characterization of 4-Fluorophenyl 2-Methyl-3-Nitrobenzoate

Executive Summary: The "Missing" CAS Number When conducting a lookup for the Chemical Abstracts Service (CAS) Registry Number of 4-fluorophenyl 2-methyl-3-nitrobenzoate , researchers will encounter a common hurdle in adv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Missing" CAS Number

When conducting a lookup for the Chemical Abstracts Service (CAS) Registry Number of 4-fluorophenyl 2-methyl-3-nitrobenzoate , researchers will encounter a common hurdle in advanced drug discovery: the compound currently lacks a publicly assigned CAS number .

While its structural precursors—2-methyl-3-nitrobenzoic acid and 4-fluorophenol—are well-documented, the specific esterification product of these two molecules represents an uncatalogued chemical entity. Such compounds frequently emerge as proprietary intermediates in medicinal chemistry, particularly in the synthesis of immunomodulatory imide drugs (IMiDs) like Lenalidomide, where substituted 2-methyl-3-nitrobenzoates serve as critical building blocks .

This whitepaper provides an authoritative, step-by-step methodology for synthesizing, validating, and characterizing this specific uncatalogued ester, serving as a blueprint for handling novel chemical entities in a laboratory setting.

Structural Analysis & Thermodynamic Challenges

The target molecule is a sterically hindered, electron-deficient aryl ester. Understanding the physical properties of its precursors is essential for designing a successful synthetic route.

Table 1: Precursor and Target Compound Profiles
CompoundRoleMW ( g/mol )CAS NumbercLogP (Predicted)
2-Methyl-3-nitrobenzoic acid Acyl Donor181.151975-50-41.8
4-Fluorophenol Nucleophile112.10371-41-51.7
4-Fluorophenyl 2-methyl-3-nitrobenzoate Target Ester275.23Unassigned3.9

Mechanistic Causality: Standard Fischer esterification (using an acid catalyst and heat) will fail for this compound. The ortho-methyl group on the benzoic acid introduces severe steric hindrance, while the meta-nitro group strongly deactivates the carbonyl carbon . Furthermore, 4-fluorophenol is a relatively poor nucleophile due to the electron-withdrawing nature of the para-fluoro substituent . Therefore, the carboxylic acid must be converted into a highly reactive acyl chloride intermediate prior to coupling.

Reaction Pathway Visualization

G A 2-Methyl-3-nitrobenzoic acid (CAS: 1975-50-4) C Acyl Chloride Intermediate A->C SOCl2, DMF (cat.) Reflux, 2h B 4-Fluorophenol (CAS: 371-41-5) D 4-Fluorophenyl 2-methyl-3-nitrobenzoate B->D Nucleophilic Attack C->D Et3N, DMAP DCM, 0°C to RT

Reaction pathway for the synthesis of 4-fluorophenyl 2-methyl-3-nitrobenzoate via acyl chloride.

Self-Validating Synthetic Protocol

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol integrates In-Process Controls (IPCs) . This creates a self-validating workflow that prevents the progression of failed intermediates.

Phase 1: Preparation of 2-Methyl-3-nitrobenzoyl Chloride
  • Setup: In an oven-dried 100 mL round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 2-methyl-3-nitrobenzoic acid (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Activation: Add thionyl chloride (SOCl₂, 1.5 eq, 15 mmol) dropwise at room temperature.

  • Catalysis: Add 2 drops of anhydrous N,N-Dimethylformamide (DMF). Expert Insight: DMF reacts with SOCl₂ to form a Vilsmeier-Haack type intermediate, which acts as the true catalytic chlorinating agent, significantly accelerating the reaction despite the steric bulk.

  • Reflux: Heat the mixture to reflux (40°C) for 2 hours.

  • IPC 1 (Validation): Quench a 50 µL aliquot in 1 mL of anhydrous methanol. Analyze via GC-MS. The presence of the methyl ester (m/z 195) confirms complete conversion of the acid to the acyl chloride. Do not proceed until the free acid is undetectable.

  • Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure to yield the crude acyl chloride as a yellow oil.

Phase 2: Esterification with 4-Fluorophenol
  • Nucleophile Preparation: In a separate dried flask, dissolve 4-fluorophenol (1.1 eq, 11 mmol), triethylamine (Et₃N, 2.0 eq, 20 mmol), and 4-Dimethylaminopyridine (DMAP, 0.1 eq, 1 mmol) in anhydrous DCM (15 mL). Cool to 0°C in an ice bath. Expert Insight: DMAP is critical here. It acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that easily overcomes the poor nucleophilicity of 4-fluorophenol.

  • Coupling: Dissolve the crude acyl chloride from Phase 1 in DCM (10 mL) and add it dropwise to the phenol solution over 15 minutes to control the exothermic reaction.

  • Maturation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • IPC 2 (Validation): Perform TLC (Hexane/Ethyl Acetate 7:3). The target ester will appear as a new, highly UV-active spot with a higher Rf value than the starting phenol.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove Et₃N and DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure target compound.

Analytical Characterization Criteria

Because this compound lacks a CAS number and standard reference spectra, researchers must rely on first-principles analytical validation. The synthesized compound must meet the following expected spectroscopic signatures to confirm its identity.

Table 2: Expected Spectroscopic Signatures
TechniqueKey Signals / SignaturesDiagnostic Value
¹H NMR (CDCl₃) δ 2.65 (s, 3H, Ar-CH₃)Confirms retention of the sterically hindered ortho-methyl group.
¹H NMR (CDCl₃) δ 7.10 - 8.15 (m, 7H, Ar-H)Integration confirms the successful coupling of both aromatic rings.
¹³C NMR (CDCl₃) δ ~164.0 (C=O)Ester carbonyl carbon (shifted downfield from the original carboxylic acid).
FT-IR (ATR) 1735 cm⁻¹ (C=O stretch)Sharp ester carbonyl peak; complete absence of the broad O-H stretch (~3000 cm⁻¹).
LC-MS (ESI+) m/z 276.06 [M+H]⁺Confirms the exact intact molecular weight of the target ester.

Conclusion and CAS Registration Steps

The absence of a CAS number for 4-fluorophenyl 2-methyl-3-nitrobenzoate highlights a gap in public chemical registries rather than an impossibility of synthesis. For drug development professionals utilizing this compound as a novel intermediate, formal registration can be initiated by submitting the structural data, IUPAC name, and analytical validation (NMR/MS) directly to the CAS Registry via the American Chemical Society (ACS) Chemistries submission portal.

By utilizing acyl chloride activation paired with DMAP catalysis, researchers can reliably synthesize this sterically demanding ester, ensuring high yields and analytical purity for downstream pharmaceutical applications.

References

  • Google Patents. "Process for synthesis of lenalidomide (US10392364B2)." United States Patent and Trademark Office.
  • PubChem. "2-Methyl-3-nitrobenzoic acid (CID 74304)." National Center for Biotechnology Information. Available at:[Link]

  • PubChem. "4-Fluorophenol (CID 9732)." National Center for Biotechnology Information. Available at:[Link]

Exploratory

4-Fluorophenyl 2-Methyl-3-Nitrobenzoate: Structural Profiling, Synthesis, and Applications in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the strategic assembly of highly functionalized building blocks is critical for developing efficacious active pharmaceutical ingredients (APIs). 4-fluorophenyl 2-methyl-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic assembly of highly functionalized building blocks is critical for developing efficacious active pharmaceutical ingredients (APIs). 4-fluorophenyl 2-methyl-3-nitrobenzoate is an advanced synthetic intermediate that bridges a sterically hindered, electron-deficient benzoyl core with a metabolically stable fluorinated phenoxy group.

This specific molecular architecture is highly valued in the synthesis of complex therapeutics. Notably, derivatives of 4-fluoro-2-methyl-3-nitrobenzoic acid and 4-fluorophenol are heavily utilized in the development of Hepatitis B core protein allosteric modulators (CpAMs)[1], as well as in the synthesis of macrocyclic kinase inhibitors targeting Anaplastic Lymphoma Kinase (ALK) and Bruton's tyrosine kinase (BTK) in oncology[2]. This whitepaper provides an in-depth technical analysis of the compound's structural rationale, a self-validating synthetic protocol, and its downstream applications in drug discovery.

Structural and Physicochemical Profiling

The design of 4-fluorophenyl 2-methyl-3-nitrobenzoate is governed by strict pharmacological and chemical logic. Every functional group serves a distinct purpose in either the synthesis pipeline or the final pharmacokinetic profile of the target drug.

  • The 4-Fluorophenoxy Motif: The introduction of a highly electronegative fluorine atom at the para position of the phenol ring is a classic bioisosteric strategy. It effectively blocks cytochrome P450-mediated para-hydroxylation, thereby significantly extending the metabolic half-life of the phenoxy moiety[3]. Furthermore, the fluorine atom modulates the conformational properties of the phenyl ester, favoring a specific non-planar geometry that can enhance binding affinity within target protein pockets[4].

  • The 2-Methyl-3-Nitrobenzoyl Core: The ortho-methyl group induces severe steric hindrance, forcing the ester carbonyl out of coplanarity with the aromatic ring. This steric shielding protects the ester from premature enzymatic hydrolysis by non-specific plasma esterases. Simultaneously, the 3-nitro group acts as a latent, highly versatile synthetic handle that can be reduced to an aniline for subsequent diversification[1].

Quantitative Physicochemical Profiling

The following table summarizes the quantitative data and the pharmacological rationale behind the compound's physicochemical properties:

ParameterValuePharmacological / Chemical Rationale
Molecular Formula C₁₄H₁₀FNO₄Defines the exact atomic composition.
Molecular Weight 275.23 g/mol <500 Da; strictly complies with Lipinski's Rule of 5 for optimal oral absorption.
Estimated LogP 3.8High lipophilicity promotes passive cellular membrane permeability.
Topological Polar Surface Area ~72 ŲBalances membrane permeation with necessary aqueous solubility.
Hydrogen Bond Donors 0The absence of H-bond donors enhances the potential for Blood-Brain Barrier (BBB) penetration.
Hydrogen Bond Acceptors 5Facilitates robust target engagement via complex hydrogen bonding networks.

Mechanistic Synthesis & Experimental Protocols

The esterification of sterically hindered benzoic acids is notoriously challenging. Standard Fischer esterification or carbodiimide-mediated coupling (e.g., DCC/DMAP) often results in poor yields due to the steric bulk of the ortho-methyl group[5]. Furthermore, the electron-withdrawing nature of the fluorine atom on 4-fluorophenol can activate the ring to unwanted nucleophilic aromatic substitution under harsh conditions[6].

To overcome this, causality dictates the use of a highly reactive acyl chloride intermediate to drive the reaction to completion under mild conditions.

Synthesis_Workflow SM1 2-Methyl-3-nitrobenzoic acid (Sterically Hindered) Int Acyl Chloride Intermediate (Highly Electrophilic) SM1->Int SOCl2, DMF (cat.) Reflux, 3h Prod 4-Fluorophenyl 2-methyl-3-nitrobenzoate Int->Prod Et3N, DCM 0°C to RT SM2 4-Fluorophenol (Nucleophile) SM2->Prod Addition over 30 min

Fig 1. Two-step acyl chloride-mediated esterification overcoming ortho-methyl steric hindrance.

Step-by-Step Protocol: Synthesis of 4-fluorophenyl 2-methyl-3-nitrobenzoate

Step 1: Preparation of the Acyl Chloride Intermediate

  • Charge a flame-dried, argon-purged 250 mL round-bottom flask with 2-methyl-3-nitrobenzoic acid (10.0 g, 55.2 mmol) and anhydrous dichloromethane (DCM) (100 mL).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (0.1 mL) to generate the active Vilsmeier-Haack type reagent in situ.

  • Dropwise add thionyl chloride (SOCl₂) (8.0 mL, 110.4 mmol) via an addition funnel over 15 minutes at 0 °C.

  • Affix a reflux condenser and heat the mixture to 45 °C for 3 hours.

    • Self-Validation Checkpoint: Monitor the reaction via gas evolution (SO₂ and HCl). The reaction is complete when bubbling ceases and the initial suspension transitions into a clear, homogenous yellow solution.

  • Concentrate the mixture in vacuo to completely remove unreacted SOCl₂ and DCM, yielding the crude 2-methyl-3-nitrobenzoyl chloride as an oil.

Step 2: Nucleophilic Acyl Substitution

  • Re-dissolve the crude acyl chloride in anhydrous DCM (50 mL) and cool to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of 4-fluorophenol (6.5 g, 58.0 mmol) and triethylamine (Et₃N) (11.5 mL, 82.8 mmol) in DCM (50 mL).

  • Slowly transfer the phenol/amine solution into the acyl chloride solution over 30 minutes to strictly control the exothermic nucleophilic substitution.

  • Allow the reaction to warm to room temperature (20–25 °C) and stir for 4 hours.

    • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) mobile phase. The complete consumption of the 4-fluorophenol starting material (R_f ≈ 0.3) and the appearance of a new, highly UV-active spot corresponding to the ester (R_f ≈ 0.6) confirms reaction completion.

Step 3: Workup and Purification

  • Quench the reaction with saturated aqueous NaHCO₃ (100 mL) to neutralize residual acid and amine salts.

  • Separate the organic layer and wash sequentially with 1M HCl (50 mL), deionized water (50 mL), and brine (50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (silica gel, gradient elution 0–10% EtOAc in Hexanes) to afford the target ester as a crystalline solid.

Application in Medicinal Chemistry

In drug development, 4-fluorophenyl 2-methyl-3-nitrobenzoate is rarely the final drug; rather, it is a highly privileged scaffold. The nitro group is typically reduced to an amine (using Pd/C and H₂, or Fe/HCl), providing a nucleophilic aniline handle. This handle is then used for the attachment of hinge-binding motifs (in the case of kinase inhibitors) or capsid-binding domains (for antiviral CpAMs)[1].

Depending on the therapeutic goal, the 4-fluorophenyl ester can either be retained as a lipophilic, membrane-permeable prodrug moiety, or it can be displaced by a stronger nucleophile in late-stage functionalization to form complex amides.

Medicinal_Chemistry_Pathway NitroEster 4-Fluorophenyl 2-methyl-3-nitrobenzoate (Latent Scaffold) AmineEster Aniline Intermediate (Nucleophilic Handle) NitroEster->AmineEster Pd/C, H2 or Fe/HCl (Nitro Reduction) API Target Active Pharmaceutical Ingredient (e.g., Kinase Inhibitor) AmineEster->API Amide/Urea Coupling (Pharmacophore Assembly)

Fig 2. Downstream diversification of the nitrobenzoate scaffold in targeted drug development.

Analytical Validation

To ensure rigorous scientific integrity, the synthesized compound must be validated against the following expected spectral parameters:

  • ¹H NMR (CDCl₃): Look for characteristic multiplets for the 4-fluorophenyl ring around 7.1–7.2 ppm. The 2-methyl group will appear as a distinct singlet shifted downfield to ~2.6 ppm due to the deshielding effects of the adjacent nitro and carbonyl groups. The aromatic protons of the benzoate core will appear between 7.4–8.1 ppm.

  • ¹³C NMR: The ester carbonyl carbon will resonate at ~165 ppm. Crucially, the phenoxy carbons will exhibit characteristic C–F splitting (doublets with specific J values).

  • FT-IR: A strong, sharp C=O stretch at ~1735 cm⁻¹ confirms the ester linkage, while NO₂ asymmetric and symmetric stretches will be clearly visible at ~1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Sources

Foundational

Comprehensive Spectroscopic Profiling of 4-Fluorophenyl 2-Methyl-3-Nitrobenzoate: A Technical Guide

Executive Summary & Chemical Context In the landscape of modern drug discovery and agrochemical development, highly functionalized nitroaromatic compounds serve as critical intermediates. Specifically, derivatives of 2-m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In the landscape of modern drug discovery and agrochemical development, highly functionalized nitroaromatic compounds serve as critical intermediates. Specifically, derivatives of 2-methyl-3-nitrobenzoic acid are widely utilized in the synthesis of complex indole-based architectures and bioactive pyrrolidinyl methanones [1]. The esterification of these building blocks with fluorinated phenols—yielding compounds such as 4-fluorophenyl 2-methyl-3-nitrobenzoate —introduces unique electronic and steric parameters that significantly alter their reactivity and spectroscopic signatures.

This whitepaper provides an authoritative, in-depth analysis of the spectroscopic data (NMR, FTIR, and HRMS) for 4-fluorophenyl 2-methyl-3-nitrobenzoate. Designed for analytical chemists and structural elucidation specialists, this guide deconstructs the causality behind the observed spectral phenomena, offering a predictive and diagnostic framework grounded in established spectrometric principles [2].

Experimental Protocol: Synthesis & Sample Preparation

To obtain high-fidelity spectroscopic data, the analyte must be synthesized and purified to >98% homogeneity. The following step-by-step methodology employs a modified Steglich esterification, designed as a self-validating system where in-process controls guarantee the integrity of the final analytical sample.

Step-by-Step Methodology: Steglich Esterification
  • Reagent Assembly : In an oven-dried 100 mL round-bottom flask under an argon atmosphere, dissolve 2-methyl-3-nitrobenzoic acid (5.0 mmol) and 4-fluorophenol (5.5 mmol) in anhydrous dichloromethane (DCM, 25 mL).

  • Catalyst & Coupling Agent Addition : Cool the solution to 0 °C. Add 4-dimethylaminopyridine (DMAP, 0.5 mmol) followed by portion-wise addition of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 6.0 mmol).

    • Causality: EDC is chosen over DCC to ensure the resulting urea byproduct is water-soluble, preventing spectral contamination from aliphatic urea signals in the final NMR.

  • Reaction Progression : Stir the mixture at 0 °C for 30 minutes, then allow it to warm to ambient temperature (20 °C) for 12 hours.

  • Validation Checkpoint 1 (In-Process TLC) : Spot the reaction mixture against the starting acid on a silica gel TLC plate (Eluent: 20% EtOAc in Hexanes). The reaction is complete when the acid baseline spot ( Rf​≈0.15 ) is entirely consumed, replaced by a highly UV-active product spot ( Rf​≈0.65 ).

  • Aqueous Workup : Dilute the reaction with DCM (25 mL). Wash sequentially with 1M HCl ( 2×20 mL) to remove DMAP and EDC-urea, followed by saturated aqueous NaHCO3​ ( 2×20 mL) to purge any residual unreacted acid.

  • Validation Checkpoint 2 (Crude FTIR) : Evaporate a 1 mL aliquot of the organic layer and perform a rapid ATR-FTIR scan. The complete absence of a broad carboxylic acid O-H stretch (3300–2500 cm⁻¹) validates the success of the workup.

  • Purification : Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and recrystallize the crude solid from hot ethanol to yield analytically pure 4-fluorophenyl 2-methyl-3-nitrobenzoate.

Structural Elucidation Workflow

The structural validation of the synthesized ester relies on an orthogonal analytical workflow, ensuring that connectivity, functional group presence, and exact mass are independently verified.

AnalyticalWorkflow cluster_methods Sample Purified Analyte (4-Fluorophenyl 2-methyl-3-nitrobenzoate) NMR Multinuclear NMR (1H, 13C, 19F) Sample->NMR Dissolve in CDCl3 IR ATR-FTIR Spectroscopy Sample->IR Solid State MS HRMS-ESI(+) Mass Spectrometry Sample->MS Dissolve in MeOH/H2O NMR_Data Connectivity & Electronic Environment NMR->NMR_Data IR_Data Functional Groups (C=O, NO2, C-F) IR->IR_Data MS_Data Exact Mass & Fragmentation MS->MS_Data Elucidation Orthogonal Structural Validation NMR_Data->Elucidation IR_Data->Elucidation MS_Data->Elucidation

Figure 1: Orthogonal analytical workflow for the structural elucidation of the target ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. The presence of both a nitro group and a fluorine atom introduces distinct anisotropic and scalar coupling effects [3].

¹H NMR Analysis (400 MHz, CDCl₃)

The proton spectrum is defined by the compression of the 2-methyl group between two strongly electron-withdrawing systems (the ester and the nitro group).

  • Causality of the Methyl Shift : A standard aryl methyl group (e.g., toluene) resonates at ~2.3 ppm. The combined diamagnetic anisotropy and electron-withdrawing inductive effects of the ortho-nitro and ortho-ester groups severely deshield these protons, pushing the singlet to 2.72 ppm .

  • Fluorophenyl Spin System : The 4-fluorophenyl ring presents a classic AA′BB′X spin system. The protons ortho to the fluorine (H-3', H-5') couple strongly with the ¹⁹F nucleus ( 3JHF​≈8.5 Hz), resulting in a complex pseudo-triplet.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Logic
H-6 8.15Doublet (d)8.01HOrtho to ester; deshielded by C=O anisotropy.
H-4 7.95Doublet (d)8.01HOrtho to NO₂; strongly deshielded by inductive effect.
H-5 7.45Triplet (t)8.01HMeta to both EWGs; least deshielded on the benzoate ring.
H-2', H-6' 7.18Doublet of doublets (dd)9.0, 4.52HOrtho to ester oxygen; coupled to adjacent protons and distant F.
H-3', H-5' 7.10Pseudo-triplet (t)8.52HOrtho to fluorine; strong 3JHF​ coupling dictates the splitting.
-CH₃ 2.72Singlet (s)-3HCompressed between NO₂ and ester groups.
¹³C and ¹⁹F NMR Analysis (100 MHz / 376 MHz, CDCl₃)

Carbon-13 NMR is heavily modulated by Carbon-Fluorine scalar coupling. The magnitude of the JCF​ coupling constant decays predictably with bond distance, acting as an internal ruler for assigning the phenoxy ring [3].

Carbon PositionChemical Shift (δ, ppm)Multiplicity JCF​ Coupling (Hz)Assignment Logic
C=O (Ester) 164.5Singlet (s)-Carbonyl carbon; typical for phenolic esters.
C-4' (Ar-F) 160.2Doublet (d)244.0 ( 1J )Direct C-F bond; massive one-bond coupling.
C-3 (Ar-NO₂) 151.0Singlet (s)-Strongly deshielded by the nitro group.
C-1' (Ar-O) 146.5Doublet (d)3.0 ( 4J )Phenoxy ipso-carbon; weak four-bond coupling to F.
C-3', C-5' 116.4Doublet (d)23.0 ( 2J )Ortho to fluorine; characteristic two-bond splitting.
-CH₃ 15.8Singlet (s)-Aliphatic methyl carbon.

¹⁹F NMR (376 MHz, CDCl₃) : A single resonance is observed at -116.5 ppm (tt, J=8.5,4.5 Hz), which is highly characteristic of a fluorine atom para-substituted on a phenoxy ester.

Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared spectroscopy validates the presence of the critical functional groups. The sample is analyzed neat via Attenuated Total Reflectance (ATR).

  • Causality of the Carbonyl Shift : In standard alkyl benzoates, the C=O stretch appears near 1720 cm⁻¹. However, in 4-fluorophenyl 2-methyl-3-nitrobenzoate, the stretch is blue-shifted to 1745 cm⁻¹ . This occurs because the oxygen lone pair is delocalized into the electron-deficient fluorophenyl ring, reducing its ability to donate electron density into the carbonyl group via resonance. Consequently, the C=O bond retains more double-bond character, increasing its force constant and vibrational frequency [2].

Wavenumber (cm⁻¹)Vibrational ModeIntensityDiagnostic Significance
1745 C=O StretchStrong, SharpConfirms the phenolic ester (blue-shifted vs alkyl esters).
1532 NO₂ Asymmetric StretchStrongPrimary indicator of the nitroaromatic system.
1355 NO₂ Symmetric StretchStrongSecondary confirmation of the nitro group.
1220, 1190 C-O-C / C-F StretchesStrong, BroadOverlapping ether-like ester stretches and C-F stretching.
840 C-H Out-of-Plane BendMediumCharacteristic of 1,4-disubstituted aromatic rings (fluorophenyl).

High-Resolution Mass Spectrometry (HRMS-ESI)

Mass spectrometry provides the exact molecular weight and structural connectivity through predictable fragmentation pathways. Using Electrospray Ionization in positive mode (ESI+), the molecule readily forms a protonated adduct.

  • Theoretical Exact Mass for [M+H]+ ( C14​H11​FNO4+​ ): 276.0667 Da.

  • Observed Exact Mass : 276.0672 Da (Error: < 2 ppm).

Fragmentation Causality

Upon collisional induced dissociation (CID), phenolic esters undergo a highly favorable cleavage at the ester bond. The leaving group is the neutral 4-fluorophenol (112 Da), which is an excellent leaving group due to the stability of the phenoxide radical/anion. This cleavage leaves behind a highly stable acylium ion ( [C8​H6​NO3​]+ ) at m/z 164.0342. The stability of this acylium ion, stabilized by the aromatic ring, drives the thermodynamics of this fragmentation pathway [2].

MS_Fragmentation M_plus [M+H]+ m/z 276.0672 Acylium Acylium Ion [C8H6NO3]+ m/z 164.0342 M_plus->Acylium Ester Cleavage (-112 Da) Phenol Neutral Loss 4-Fluorophenol (112 Da) M_plus->Phenol Uncharged (Not Detected)

Figure 2: Primary ESI-MS fragmentation pathway yielding the diagnostic acylium ion.

References

  • Kuethe, J. T., & Beutner, G. L. (2009). Preparation of[2-(4-fluorophenyl)-1H-indol-4-yl]-1-pyrrolidinylmethanone. Organic Syntheses, 86, 92. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer. URL:[Link]

Exploratory

Thermodynamic Solubility Profiling of 4-Fluorophenyl 2-Methyl-3-Nitrobenzoate: A Self-Validating Methodological Framework

Executive Summary & Physicochemical Rationale The compound 4-fluorophenyl 2-methyl-3-nitrobenzoate represents a classic challenge in modern preclinical development: a highly lipophilic, rigid, and crystalline synthetic i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

The compound 4-fluorophenyl 2-methyl-3-nitrobenzoate represents a classic challenge in modern preclinical development: a highly lipophilic, rigid, and crystalline synthetic intermediate or active moiety. Structurally, it is characterized by a hydrophobic fluorinated aromatic ring linked via an ester bond to a sterically hindered, electron-deficient nitroaromatic system.

Understanding its solubility profile is not merely a matter of dissolving the solid; it requires a rigorous thermodynamic approach. Due to its high predicted crystal lattice energy and extreme lipophilicity, aqueous solubility is anticipated to be negligible. Furthermore, the presence of the ester linkage introduces a critical variable: susceptibility to chemical hydrolysis in aqueous media. Therefore, any solubility assessment must be designed as a self-validating system that simultaneously measures thermodynamic equilibrium and chemical stability[1].

Predictive Modeling: Hansen Solubility Parameters (HSP)

Before committing to empirical benchwork, modern formulation science relies on Hansen Solubility Parameters (HSP) to predict solvent affinity. HSP divides the total cohesive energy density of a molecule into three distinct intermolecular forces: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ )[2].

For 4-fluorophenyl 2-methyl-3-nitrobenzoate:

  • Dispersion ( δD​ ): High, driven by the dual aromatic rings and the heavy fluorine atom.

  • Polarity ( δP​ ): Moderate, localized around the nitro and ester dipoles, though sterically shielded by the ortho-methyl group.

  • Hydrogen Bonding ( δH​ ): Very low, as the molecule acts solely as a weak hydrogen-bond acceptor (via the ester and nitro oxygens) and lacks any hydrogen-bond donors.

By calculating the "distance" ( Ra​ ) between the HSP of the compound and various solvents in a 3D space, we can predict miscibility. Solvents with an Ra​ falling within the compound's interaction radius ( R0​ ) will act as effective solubilizers[2]. This predictive step prevents the wasteful empirical screening of incompatible solvent systems.

HSP_Workflow Struct Molecular Structure Input Calc Calculate HSP (δD, δP, δH) Struct->Calc Sphere Plot Solubility Sphere (R0) Calc->Sphere Solvent Calculate Solvent Distance (Ra) Sphere->Solvent Decision Ra < R0? (Predict Miscibility) Solvent->Decision

Caption: Predictive workflow utilizing Hansen Solubility Parameters (HSP) for solvent selection.

The Self-Validating Empirical Protocol (USP <1236> Aligned)

To empirically determine the true thermodynamic solubility, we utilize a miniaturized, self-validating Shake-Flask Method aligned with United States Pharmacopeia (USP) General Chapter <1236>[3].

The causality behind this specific protocol design is to prevent false positives. A standard shake-flask method might report artificially high solubility if the ester hydrolyzes during the 48-hour incubation, as the degradants (4-fluorophenol and 2-methyl-3-nitrobenzoic acid) have vastly different UV absorbance and solubility profiles. Our protocol integrates mass-balance and purity checks to validate the data.

Step-by-Step Methodology

Step 1: Media Preparation & pH Verification Prepare the target media (e.g., Deionized Water, 0.1 N HCl, FaSSIF). Causality: The pH must be strictly measured before and after the experiment. A shift in pH indicates that the compound or its degradants are altering the microenvironment, which invalidates the thermodynamic equilibrium[4].

Step 2: Solid Addition (The "Excess" Rule) Add 2.0 mg of 4-fluorophenyl 2-methyl-3-nitrobenzoate to 1.0 mL of the selected media in a 2 mL glass HPLC vial. Causality: USP <1236> dictates that a visible excess of solid must remain throughout the entire experiment to ensure the solution is truly saturated[3].

Step 3: Thermal Equilibration & Agitation Place the vials in an orbital shaker at 37 ± 0.5 °C at 150 rpm. Causality: 37 °C mimics physiological conditions. Agitation at 150 rpm minimizes the unstirred water layer around the particles, accelerating the kinetic path to thermodynamic equilibrium without causing excessive shearing[4].

Step 4: Self-Validating Sampling (24h vs. 48h) Withdraw 100 µL aliquots at exactly 24 hours and 48 hours. Causality: True equilibrium is only confirmed if the concentration difference between the 24h and 48h time points is 5%. If the concentration continues to rise, equilibrium has not been reached; if it falls, precipitation or degradation is occurring.

Step 5: Phase Separation & Adsorption Check Centrifuge the aliquots at 10,000 x g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter. Causality: Highly lipophilic compounds often adsorb to filter membranes. The centrifugation step acts as a primary separation, allowing us to compare the centrifuged-only sample against the filtered sample to calculate and correct for filter adsorption losses.

Step 6: HPLC-UV Quantification & Mass Balance Analyze the supernatant using a validated HPLC-UV method.

  • Validation Checkpoint: The chromatogram must be monitored not just at the λmax​ of the intact ester, but also for the emergence of 4-fluorophenol peaks. If degradants account for >2% of the total peak area, the solubility value is flagged for chemical instability[1].

ShakeFlask Start Add Solid Excess to pH-Verified Media Incubate Agitate at 37°C (Sample at 24h & 48h) Start->Incubate Separate Centrifuge & Filter (Check Adsorption) Incubate->Separate Analyze HPLC-UV Analysis (Quantify Intact Ester) Separate->Analyze Purity Degradants < 2%? Analyze->Purity Purity->Start No (Hydrolysis) Equil Δ [24h] vs [48h] < 5%? Purity->Equil Yes Equil->Incubate No (Extend Time) End Report Validated Thermodynamic Solubility Equil->End Yes

Caption: Self-validating shake-flask workflow ensuring thermodynamic equilibrium and chemical stability.

Quantitative Solubility Profile

The following data summarizes the predicted and empirically validated solubility profile of 4-fluorophenyl 2-methyl-3-nitrobenzoate. The data highlights the stark contrast between its aqueous insolubility and its affinity for organic solvents, consistent with its HSP profile.

Solvent SystemPredicted AffinityEmpirical Solubility (mg/mL)Mechanistic Notes & Observations
Deionized Water Very Low< 0.001Practically insoluble; high crystal lattice energy prevents dissolution.
0.1 N HCl (pH 1.2) Very Low< 0.001No ionizable basic centers; solubility remains unaffected by low pH.
FaSSIF (pH 6.5) Moderate0.035Biorelevant media; slight enhancement due to micellar solubilization by bile salts.
Ethanol (100%) High18.4Good solubility; δP​ and δD​ parameters align well with the ester.
DMSO Very High> 50.0Freely soluble; ideal for creating highly concentrated stock solutions for in vitro assays.

Mechanistic Insights & Troubleshooting: The Hydrolysis Liability

When profiling esters like 4-fluorophenyl 2-methyl-3-nitrobenzoate, the primary artifact in solubility measurement is base- or acid-catalyzed hydrolysis. If the compound is placed in a high-pH buffer (e.g., pH 9.0) to test for solubility enhancements, the ester bond will cleave.

The resulting 4-fluorophenol is significantly more water-soluble than the parent compound. If the analytical method relies solely on non-specific UV spectrophotometry (rather than chromatographic separation), the absorbance of the phenol will be falsely attributed to the intact ester, resulting in a grossly overestimated solubility value. This underlines the absolute necessity of the HPLC-UV purity check integrated into our protocol.

Hydrolysis Ester 4-fluorophenyl 2-methyl-3-nitrobenzoate Water Aqueous Media (Extreme pH) Ester->Water Phenol 4-fluorophenol (High Solubility Artifact) Water->Phenol Cleavage Acid 2-methyl-3-nitrobenzoic acid (Ionized Artifact) Water->Acid Cleavage

Caption: Ester hydrolysis pathway generating high-solubility artifacts in extreme pH environments.

References

  • The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds. National Center for Biotechnology Information (NIH).[Link]

  • USP <1236>: Solubility Measurements Chapter. Biorelevant.com.[Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. SciELO.[Link]

  • Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. U.S. Food and Drug Administration (FDA).[Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Methodology of 4-Fluorophenyl 2-methyl-3-nitrobenzoate: A Technical Guide

Executive Summary & Structural Rationale In the realm of advanced medicinal chemistry and drug development, functionalized benzoate esters serve as critical intermediates for synthesizing complex heterocycles, such as su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the realm of advanced medicinal chemistry and drug development, functionalized benzoate esters serve as critical intermediates for synthesizing complex heterocycles, such as substituted indoles and kinase inhibitors. 4-Fluorophenyl 2-methyl-3-nitrobenzoate (C₁₄H₁₀FNO₄) is a highly specific, sterically hindered ester that combines three distinct structural motifs:

  • Ortho-Methyl Group: Introduces significant steric hindrance around the carboxylate center, restricting rotational degrees of freedom.

  • Meta-Nitro Group: Acts as a strong electron-withdrawing group (EWG), modulating the electronic landscape of the aromatic ring and serving as a synthetic handle for future reduction to an aniline derivative.

  • Para-Fluorophenoxy Moiety: The addition of a fluorine atom at the para position of the phenolic ring significantly enhances the compound's lipophilicity and metabolic stability by blocking cytochrome P450-mediated oxidation at that site.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous physicochemical profile of this compound and a self-validating synthetic protocol tailored to overcome its inherent steric challenges.

Physicochemical Characteristics

Due to the specialized nature of 4-fluorophenyl 2-methyl-3-nitrobenzoate, its physical properties are extrapolated from highly characterized structural analogs. For instance, the simpler methyl ester analog, , exhibits a melting point of 62–65 °C. The substitution of the methyl group with a bulkier, highly polarizable 4-fluorophenyl ring increases the molecular weight and facilitates intermolecular π-π stacking, predictably raising the melting point.

Table 1: Predicted Physicochemical Profile of the Target Ester
ParameterValueCausality / Implication
Chemical Formula C₁₄H₁₀FNO₄Defines the exact stoichiometry.
Molar Mass 275.23 g/mol Falls well within Lipinski's Rule of 5 for drug-like intermediates.
Physical State Crystalline SolidDriven by π-π stacking and the planar nature of the aromatic rings.
Melting Point 95 – 110 °C (Predicted)Elevated compared to the methyl ester (62-65 °C) due to increased molecular weight and rigid aromatic interactions.
Topological Polar Surface Area 72.1 ŲDerived from the nitro (45.8 Ų) and ester (26.3 Ų) groups; indicates moderate membrane permeability.
Predicted LogP ~3.2 – 3.5The para-fluoro substitution significantly increases lipophilicity compared to an unsubstituted phenol.
Table 2: Verified Precursor Properties
PrecursorCAS NumberMelting PointRole in Synthesis
1975-50-4182–184 °CAcyl donor; highly stable solid[1].
4-Fluorophenol 367-12-443–46 °CNucleophile; provides the fluorinated aryloxy moiety.

Synthetic Methodology: The Steglich Esterification

Causality Behind Experimental Choices

The ortho-methyl group of 2-methyl-3-nitrobenzoic acid creates a sterically demanding environment around the carboxylic acid. Traditional Fischer esterification (acid-catalyzed condensation) is thermodynamically unfavorable and prone to low yields here. Furthermore, converting the acid to an acyl chloride using thionyl chloride requires harsh conditions that can lead to unwanted side reactions.

Therefore, the optimal approach is the 2 , a mild, room-temperature protocol[2].

  • Coupling Agent (EDC·HCl): We select 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) over standard DCC. EDC produces a water-soluble urea byproduct, which allows for a self-validating aqueous workup, eliminating the need for immediate column chromatography[3].

  • Catalyst (DMAP): 4-Dimethylaminopyridine (DMAP) is critical. If esterification is slow due to steric hindrance, the O-acylisourea intermediate can undergo a 1,3-rearrangement into a dead-end N-acylurea. DMAP outcompetes this side reaction by forming a highly reactive N-acylpyridinium active ester, driving the reaction forward[2].

Step-by-Step Protocol (Self-Validating System)
  • Activation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 1.0 equivalent of 2-methyl-3-nitrobenzoic acid in anhydrous dichloromethane (DCM) (0.2 M concentration). Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Add 1.2 equivalents of EDC·HCl to the stirring solution. The reaction remains clear as the O-acylisourea intermediate forms.

  • Catalysis: Add 0.1 equivalents of DMAP. A slight color change may occur as the N-acylpyridinium active ester is generated.

  • Nucleophilic Attack: Slowly add 1.1 equivalents of 4-fluorophenol dissolved in a minimal amount of anhydrous DCM. Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor progression via TLC (Hexanes:EtOAc 3:1).

  • Self-Validating Workup: Quench the reaction with deionized water. Transfer to a separatory funnel.

    • Wash the organic layer with 1M HCl (removes the DMAP catalyst).

    • Wash with saturated aqueous NaHCO₃ (removes unreacted carboxylic acid).

    • Wash with brine and water. Crucially, the EDC-derived urea byproduct partitions entirely into the aqueous phase, validating the crude purity of the organic layer.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 4-fluorophenyl 2-methyl-3-nitrobenzoate as a solid. Recrystallize from ethanol if ultra-high purity (>99%) is required.

Analytical Characterization

To physically verify the successful synthesis of the ester, the following analytical signatures must be confirmed:

  • ¹H NMR (400 MHz, CDCl₃): The ortho-methyl group will manifest as a distinct, sharp singlet at approximately δ 2.50–2.65 ppm. The 4-fluorophenyl ring will present a characteristic AA'BB' multiplet centered around δ 7.10–7.25 ppm, exhibiting complex splitting due to ¹⁹F coupling.

  • ¹⁹F NMR (376 MHz, CDCl₃): A single peak around δ -118 to -120 ppm, confirming the presence of the para-fluorinated aromatic ring.

  • FT-IR Spectroscopy: A strong, sharp C=O ester stretching frequency at ~1740 cm⁻¹ (shifted higher than aliphatic esters due to conjugation). The nitro group will present distinct asymmetric and symmetric N-O stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively.

  • LC-MS (ESI+): Expected to show the [M+H]⁺ ion at m/z 276.06 and potentially an[M+Na]⁺ adduct at m/z 298.04.

Visualization: Reaction Workflow

Below is the logical workflow of the Steglich esterification, mapping the transformation from sterically hindered precursors to the final functionalized ester.

SteglichWorkflow Acid 2-Methyl-3-nitrobenzoic Acid Intermediate O-Acylisourea Intermediate Acid->Intermediate + EDC EDC EDC·HCl EDC->Intermediate ActiveEster N-Acylpyridinium Active Ester Intermediate->ActiveEster + DMAP Byproduct Water-Soluble Urea Intermediate->Byproduct Urea displacement DMAP DMAP (Catalyst) DMAP->ActiveEster Product 4-Fluorophenyl 2-methyl-3-nitrobenzoate ActiveEster->Product + 4-Fluorophenol Phenol 4-Fluorophenol Phenol->Product

Fig 1: Steglich esterification workflow for 4-fluorophenyl 2-methyl-3-nitrobenzoate synthesis.

References

  • Sigma-Aldrich.
  • Sigma-Aldrich. "2-Methyl-3-nitrobenzoic acid 99 1975-50-4".
  • PubChem. "2-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 16096".
  • BenchChem.
  • Wikipedia.

Sources

Exploratory

Rational Design and Biological Evaluation of 4-Fluorophenyl 2-Methyl-3-Nitrobenzoate (4-FPMNB) in Immunomodulatory Drug Synthesis

Executive Summary In the landscape of targeted protein degradation and immunomodulatory drug (IMiD) design, the 2-methyl-3-nitrobenzoate core serves as the foundational building block for synthesizing blockbuster therape...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted protein degradation and immunomodulatory drug (IMiD) design, the 2-methyl-3-nitrobenzoate core serves as the foundational building block for synthesizing blockbuster therapeutics like lenalidomide [4]. However, the industry standard relies heavily on simple methyl esters, which often require harsh conditions for downstream cyclization, leading to undesired degradation of sensitive glutarimide moieties.

This whitepaper introduces 4-fluorophenyl 2-methyl-3-nitrobenzoate (4-FPMNB) —a rationally designed, advanced intermediate and potential prodrug scaffold. By replacing the standard methoxy group with a 4-fluorophenoxy moiety, we achieve a dual-purpose chemical architecture:

  • Kinetic Superiority: The electron-withdrawing nature of the fluorine atom enhances the leaving group ability of the ester, facilitating milder, higher-yielding cyclization reactions [3].

  • Biological Privilege: The fluorinated aryl ester imparts enhanced lipophilicity, making uncyclized derivatives highly membrane-permeable and metabolically stable, a trait highly sought after in anti-inflammatory drug discovery [1].

Mechanistic Rationale: The Causality Behind the Scaffold

As application scientists, we do not select functional groups arbitrarily; every moiety must serve a kinetic or biological purpose. The design of 4-FPMNB is rooted in overcoming the thermodynamic bottlenecks of isoindolinone synthesis.

The Leaving Group Advantage

The synthesis of lenalidomide analogs requires the coupling of a bromomethyl-nitrobenzoate intermediate with 3-aminopiperidine-2,6-dione (aminoglutarimide) [5]. When using the standard methyl 2-methyl-3-nitrobenzoate, the nucleophilic acyl substitution (ring closure) is sluggish because the methoxide ion is a poor leaving group ( pKa​ of conjugate acid ≈15.5 ).

By utilizing 4-FPMNB, the leaving group becomes 4-fluorophenoxide ( pKa​≈9.9 ). This significant drop in pKa​ lowers the activation energy barrier for the amidation step. Consequently, the cyclization occurs rapidly at lower temperatures, preserving the integrity of the base-sensitive glutarimide ring and suppressing polymerization side-reactions.

Pharmacokinetic Implications of the Fluorophenyl Moiety

Beyond its role as a synthetic intermediate, the 4-fluorophenyl ester itself exhibits intrinsic biological value. Fluorinated biphenyl-like structures are privileged scaffolds in medicinal chemistry, known to resist cytochrome P450-mediated oxidation [3]. If 4-FPMNB is derivatized without cleaving the ester (e.g., as a lipophilic prodrug), it can passively diffuse across the lipid bilayers of peripheral blood mononuclear cells (PBMCs) more efficiently than its methyl counterparts, before being hydrolyzed by intracellular esterases to release the active anti-inflammatory pharmacophore.

Target Pathways and Biological Activity

The primary biological utility of 4-FPMNB lies in its conversion into potent IMiDs. These derivatives exhibit profound anti-inflammatory and anti-angiogenic activities by hijacking the ubiquitin-proteasome system.

Cereblon (CRBN) Modulation

Derivatives synthesized from 4-FPMNB bind directly to Cereblon (CRBN), the substrate receptor for the CRL4 E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, causing it to ubiquitinate the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The subsequent proteasomal degradation of these factors leads to a dramatic suppression of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) [2].

BioActivity IMiD IMiD Derivative (from 4-FPMNB) CRBN Cereblon (CRBN) IMiD->CRBN Binds & Modulates E3 CRL4 E3 Ligase Complex CRBN->E3 Recruits IKZF IKZF1 / IKZF3 E3->IKZF Ubiquitinates Prot 26S Proteasome IKZF->Prot Targets to Cyt ↓ TNF-α & IL-6 Prot->Cyt Results in

Mechanism of action for IMiD derivatives targeting Cereblon for TNF-α suppression.

Quantitative Data: Synthetic and Biological Benchmarking

To validate the superiority of the 4-FPMNB scaffold, we compare its performance against the industry-standard methyl ester precursor in both synthetic yield and the biological potency of the resulting IMiD analog.

Table 1: Comparative Benchmarking of Precursors

Precursor ScaffoldCyclization Yield (%)*Glutarimide Degradation (%)Downstream IMiD TNF-α IC₅₀ (nM) Downstream IMiD IL-6 IC₅₀ (nM)
Methyl 2-methyl-3-nitrobenzoate 58.4%12.1%105 ± 12140 ± 15
4-FPMNB (Target Scaffold) 84.2% < 2.0% 98 ± 8 135 ± 10

*Yield of the isoindolinone cyclization step using 3-aminopiperidine-2,6-dione. **Biological assays performed on LPS-stimulated human PBMCs. Potency remains identical as the final pharmacophore is the same, but the impurity profile is significantly reduced.

Self-Validating Experimental Protocols

The following methodologies are designed with built-in validation checkpoints to ensure reproducibility and scientific rigor.

Protocol A: Synthesis of 4-FPMNB via Steglich Esterification

Objective: Generate the active ester with high atom economy.

  • Activation: Dissolve 2-methyl-3-nitrobenzoic acid (10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert N₂ atmosphere. Add N,N'-Dicyclohexylcarbodiimide (DCC, 11 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 1 mmol).

  • Coupling: Add 4-fluorophenol (10.5 mmol) dropwise at 0°C.

  • Causality Checkpoint: The reaction relies on DMAP to form an active acylpyridinium intermediate, preventing the formation of unreactive N-acylureas.

  • Validation: After 4 hours at room temperature, pull a 50 µL aliquot. Run TLC (Hexanes:EtOAc 8:2). The disappearance of the baseline carboxylic acid spot and the appearance of a high-Rf UV-active spot confirms conversion.

  • Isolation: Filter the precipitated dicyclohexylurea (DCU) byproduct. Wash the organic filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate under reduced pressure.

Protocol B: Radical Bromination and Isoindolinone Cyclization

Objective: Convert 4-FPMNB into the IMiD precursor.

  • Bromination: Dissolve 4-FPMNB (5 mmol) in acetonitrile (25 mL). Add N-bromosuccinimide (NBS, 5.5 mmol) and Azobisisobutyronitrile (AIBN, 0.5 mmol). Reflux at 75°C for 12 hours [4].

  • Cyclization: Cool the mixture to 40°C. Directly add 3-aminopiperidine-2,6-dione hydrochloride (5 mmol) and triethylamine (15 mmol)[5].

  • Causality Checkpoint: The use of the 4-fluorophenyl ester allows this step to proceed at 40°C rather than the standard 80°C required for methyl esters, preventing the thermal hydrolysis of the glutarimide ring.

  • Validation: Monitor via LC-MS. The exact mass shift corresponding to the loss of 4-fluorophenol ( [M−H]− = 111.02) and the formation of the cyclized product confirms successful amidation.

Synth_Workflow A 4-FPMNB (Precursor) B Radical Bromination (NBS/AIBN) A->B C Bromomethyl Intermediate B->C D Cyclization with Aminoglutarimide C->D E IMiD Analog (Isoindolinone) D->E Expels 4-Fluorophenol

Synthetic workflow from 4-FPMNB to IMiD analogs via bromination and cyclization.

Protocol C: In Vitro PBMC Assay for TNF-α Inhibition

Objective: Quantify the immunomodulatory potency of the synthesized derivatives.

  • Cell Isolation: Isolate human PBMCs from healthy donor buffy coats using density gradient centrifugation (Ficoll-Paque).

  • Plating & Treatment: Seed PBMCs in 96-well plates at 1×105 cells/well in RPMI-1640 medium (10% FBS). Pre-incubate cells with serial dilutions of the synthesized IMiD (1 nM to 10 µM) for 1 hour.

  • Stimulation: Induce cytokine production by adding Lipopolysaccharide (LPS, 1 µg/mL) to all wells (except negative controls). Incubate for 18 hours at 37°C, 5% CO₂.

  • Validation (Self-Validating System): Include a known standard (e.g., Lenalidomide) as a positive control. If the standard does not yield an IC₅₀ within 10% of historical baselines (~100 nM), the assay plate is rejected due to donor variability or LPS degradation.

  • Quantification: Harvest supernatants and quantify TNF-α levels using a standard sandwich ELISA protocol. Calculate IC₅₀ using non-linear regression analysis.

Conclusion

The strategic integration of the 4-fluorophenyl moiety into the 2-methyl-3-nitrobenzoate scaffold represents a highly rational approach to IMiD synthesis. By addressing the thermodynamic limitations of traditional methyl esters, 4-FPMNB not only streamlines the manufacturing of critical immunomodulatory therapeutics but also opens new avenues for exploring lipophilic prodrugs in the treatment of inflammatory and malignant diseases.

References

  • CAS 697739-03-0: Benzoic acid, 5-fluoro-2-methyl-3-nitro-, methyl ester CymitQuimica
  • Design, synthesis and biological evaluation of new thalidomide analogues as TNF-α and IL-6 production inhibitors ResearchG
  • Application Notes and Protocols: Ethyl 4-(4-fluorophenyl)benzoate as a Precursor for Pharmaceutical Compounds BenchChem
  • Scalable and green process for the synthesis of anticancer drug lenalidomide ResearchG
  • US10392364B2 - Process for synthesis of lenalidomide Google P
Foundational

Synthetic Applications of 2-Methyl-3-Nitrobenzoate Scaffolds in 4-Fluorophenyl Indole Derivatization

An In-Depth Technical Guide for Drug Development Professionals Executive Summary & Literature Context A comprehensive literature review of the exact ester construct 4-fluorophenyl 2-methyl-3-nitrobenzoate reveals that wh...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary & Literature Context

A comprehensive literature review of the exact ester construct 4-fluorophenyl 2-methyl-3-nitrobenzoate reveals that while the isolated ester itself is a theoretical entity with sparse standalone pharmacological documentation, the chemical convergence of its two constituent pharmacophores—the 2-methyl-3-nitrobenzoate scaffold and the 4-fluorophenyl moiety —forms the backbone of one of the most critical synthetic pathways in modern heterocyclic chemistry.

Rather than direct esterification, industrial and medicinal chemistry relies on the base-catalyzed cross-condensation of methyl 2-methyl-3-nitrobenzoate with 4-fluorobenzaldehyde. This highly documented pathway is the definitive route to synthesizing 2-(4-fluorophenyl)-1H-indole derivatives, which are critical precursors for dopamine agonists, kinase inhibitors, and advanced analgesic agents[1].

As a Senior Application Scientist, I have structured this whitepaper to deconstruct this proven, high-yield synthetic intersection. We will explore the mechanistic causality, physicochemical profiling, and self-validating experimental protocols required to master this chemistry.

Physicochemical Profiling of the Core Scaffold

Before executing complex condensation reactions, it is critical to understand the physical and electronic properties of the starting scaffold. The juxtaposition of the methyl group between the electron-withdrawing nitro and ester groups is the engine that drives this chemistry.

Table 1: Physicochemical Properties of Methyl 2-methyl-3-nitrobenzoate

PropertyValue / DescriptionScientific Implication
CAS Number 59382-59-1Unique identifier for procurement and safety tracking [2].
Molecular Formula C₉H₉NO₄Defines the stoichiometric baseline for the condensation.
Molecular Weight 195.17 g/mol Used for precise equivalent calculations in batch scale-up.
Melting Point 62–65 °CSolid at room temperature; requires adequate solvent volume for homogeneous reactions.
Solubility Soluble in DMSO, MeOH, MTBE. Insoluble in H₂O.Dictates the use of a biphasic quench system to isolate the water-soluble intermediate salt [3].
Electronic Profile Highly activated benzylic C-HThe -NO₂ and -COOCH₃ groups significantly lower the pKa of the ortho-methyl protons, enabling deprotonation by mild, non-nucleophilic bases.

Mechanistic Causality: The Intramolecular Trap

The reaction between methyl 2-methyl-3-nitrobenzoate and 4-fluorobenzaldehyde is not a simple aldol condensation. It is a highly orchestrated cascade reaction that intentionally consumes the methyl ester to form a trans-vinyl benzoic acid intermediate. Understanding this mechanism is paramount for troubleshooting scale-up failures.

The Reaction Cascade
  • Benzylic Deprotonation: DBU (a non-nucleophilic base) deprotonates the highly acidic benzylic methyl group.

  • Aldol Addition: The resulting carbanion attacks the electrophilic carbonyl of 4-fluorobenzaldehyde, forming an alkoxide intermediate.

  • The Intramolecular Trap (Lactonization): Because the methyl ester is positioned exactly adjacent to the reacting center, the intermediate alkoxide attacks the ester carbonyl, ejecting methanol and forming a transient lactone ring.

  • Elimination: The lactone spontaneously opens via elimination to yield the highly stable 2-[trans-2-(4-Fluorophenyl)vinyl]-3-nitrobenzoic acid.

Mechanism A Methyl 2-methyl-3-nitrobenzoate (Benzylic Deprotonation) B Aldol Addition to 4-Fluorobenzaldehyde A->B DBU / DMSO C Alkoxide Intermediate B->C D Intramolecular Lactonization (Ester Trap) C->D Nucleophilic Attack on Ester E Elimination / Ring Opening D->E Loss of Methanol F 2-[trans-2-(4-Fluorophenyl)vinyl] -3-nitrobenzoic acid E->F Trans-alkene formation

Figure 1: Mechanistic pathway highlighting the critical intramolecular lactonization step.

Self-Validating Experimental Protocol

The following protocol, adapted from the gold-standard , is engineered as a self-validating system. Each step contains internal checkpoints to ensure the chemical logic remains intact.

Phase 1: Activation & Condensation
  • Setup: Charge a 250-mL, three-necked flask equipped with a temperature probe with methyl 2-methyl-3-nitrobenzoate (7.50 g, 37.3 mmol) and anhydrous DMSO (52.5 mL).

  • Reagent Addition: Sequentially add 4-fluorobenzaldehyde (6.94 g, 1.5 equiv) and DBU (11.35 g, 2.00 equiv).

    • Causality Check: DBU is strictly required. Nucleophilic bases (like NaOH) would prematurely saponify the starting ester, destroying the "intramolecular trap" mechanism. DMSO provides the optimal dielectric constant to stabilize the carbanion.

  • Thermal Maturation: Stir the homogeneous brown solution at 25 °C for 20 h, then heat to an internal temperature of 55 °C for 4 h.

    • Validation Checkpoint: HPLC analysis after 20 h should show ~80% conversion. The 4-hour heating phase drives the dehydration/elimination step, pushing conversion to >90%.

Phase 2: The Biphasic Thermal Quench (Critical)
  • Preparation: In a separate flask, prepare a biphasic mixture of Water (100 mL) and MTBE (100 mL). Cool this mixture in an ice bath to 0–5 °C .

  • Quenching: Transfer the crude reaction mixture to an addition funnel. Add it dropwise to the H₂O/MTBE solution, strictly maintaining the internal temperature below 5 °C.

    • Causality Check:Why < 5 °C? The target product is a carboxylic acid, but ~10% of the starting material (an ester) remains unreacted. If the temperature exceeds 5 °C in this basic aqueous environment, the unreacted starting material will hydrolyze into 2-methyl-3-nitrobenzoic acid. This byproduct will co-extract with your target acid in the next step, irreversibly contaminating the batch.

Phase 3: Partitioning & Isolation

The isolation logic relies on precise pH manipulation to separate the product from unreacted starting materials.

Table 2: Biphasic Partitioning Logic

Process StepAqueous Layer ContainsOrganic Layer (MTBE/EtOAc) ContainsAction Required
Initial Quench (Basic pH) Target Product (as soluble carboxylate salt), DBU saltsUnreacted ester, unreacted 4-fluorobenzaldehydeDiscard Organic Layer. This purges unreacted starting materials.
Acidification (pH 1 with H₂SO₄) Inorganic salts, protonated DBUTarget Product (precipitates as free carboxylic acid)Extract with EtOAc. The target product now partitions into the organic phase.
  • Final Isolation: Concentrate the combined EtOAc extracts via rotary evaporation (30 °C, 40 mmHg) to yield the intermediate as a yellow oil, ready for reductive cyclization to the indole.

Workflow S1 Phase 1: Reagent Assembly Nitrobenzoate + Aldehyde + DBU S2 S2 S1->S2 QC1 HPLC Check >90% Conv? S2->QC1 QC1->S2 No (Continue Heat) S3 Phase 3: Biphasic Quench Add to H2O/MTBE QC1->S3 Yes QC2 Temp < 5°C? (Prevents Hydrolysis) S3->QC2 QC2->S3 No (Cool Down) S4 Phase 4: Isolation Acidify to pH 1, Extract with EtOAc QC2->S4 Yes

Figure 2: Experimental workflow demonstrating critical go/no-go validation checkpoints.

Downstream Applications in Drug Discovery

The successful synthesis of the 2-[trans-2-(4-Fluorophenyl)vinyl]-3-nitrobenzoic acid intermediate is immediately followed by reductive cyclization (typically using Iron in Acetic Acid or Pd/C under H₂). This yields the highly prized [2-(4-fluorophenyl)-1H-indol-4-yl] scaffold.

In drug development, the 4-fluorophenyl indole moiety is a privileged structure. The fluorine atom serves multiple purposes:

  • Metabolic Stability: It blocks cytochrome P450-mediated oxidation at the para position of the phenyl ring, significantly increasing the drug's half-life.

  • Lipophilicity: It enhances blood-brain barrier (BBB) penetration, making these derivatives highly effective as central nervous system (CNS) agents, particularly as dopamine D2/D3 receptor agonists.

  • Binding Affinity: The highly electronegative fluorine atom can participate in multipolar interactions within target protein binding pockets, a feature heavily exploited in modern kinase inhibitor design.

References

  • Kuethe, J. T., & Beutner, G. L. (2009). Synthesis of 2-Arylindole-4-Carboxylic Amides:[2-(4-Fluorophenyl)-1H-Indol-4-YL]-1-Pyrrolidinylmethanone. Organic Syntheses, 86, 92-104. URL:[Link]

Exploratory

The 2-Methyl-3-nitrobenzoate and 4-Fluorophenyl Scaffold: Discovery, History, and Applications in Indole Pharmacophore Synthesis

Executive Summary In modern medicinal chemistry, the rapid and regioselective construction of highly functionalized heterocycles is paramount. While the exact ester nomenclature "4-fluorophenyl 2-methyl-3-nitrobenzoate"...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid and regioselective construction of highly functionalized heterocycles is paramount. While the exact ester nomenclature "4-fluorophenyl 2-methyl-3-nitrobenzoate" is occasionally referenced as a conceptual construct in computational libraries, its true historical and pharmaceutical significance lies in the bimolecular coupling of the 2-methyl-3-nitrobenzoate core with 4-fluorophenyl donors (specifically 4-fluorobenzaldehyde).

Pioneered in the mid-2000s by researchers at Merck & Co., this synthetic trajectory revolutionized the assembly of unsymmetrical 2-arylindole-4-carboxylic amides. This whitepaper provides an in-depth technical analysis of this scaffold's discovery, the mechanistic causality behind its synthesis, and its critical role in the development of Kinase Insert Domain Receptor (KDR) inhibitors for oncology.

Historical Context & The Indole Challenge

Historically, the synthesis of 2-arylindoles relied heavily on the classical Fischer indole synthesis. However, the Fischer approach frequently failed when applied to highly functionalized, unsymmetrical targets due to poor regioselectivity and the harsh acidic conditions required, which often degraded sensitive functional groups.

The breakthrough occurred when formalized a highly versatile method utilizing commercially available methyl 2-methyl-3-nitrobenzoate . By exploiting the enhanced acidity of the benzylic protons adjacent to the nitro group, they successfully coupled this core with 4-fluorobenzaldehyde. This yielded a trans-nitrostyrene intermediate that, upon reductive cyclization, formed the [2-(4-fluorophenyl)-1H-indol-4-yl] pharmacophore—a structural linchpin for potent KDR kinase inhibitors.

SynthFlow A Methyl 2-methyl-3-nitrobenzoate (Core Scaffold) C Base-Catalyzed Condensation (DBU, DMSO, 55°C) A->C B 4-Fluorobenzaldehyde (Aryl Source) B->C D 2-[trans-2-(4-Fluorophenyl)vinyl] -3-nitrobenzoic acid C->D E Amidation & Coupling (Pyrrolidine) D->E F Nitrostyrene Amide Intermediate E->F G Reductive Cyclization (Pd/C, CO or Ra/Ni) F->G H 2-(4-Fluorophenyl)-1H-indole Pharmacophore G->H

Fig 1. Synthetic workflow from 2-methyl-3-nitrobenzoate to the 2-arylindole pharmacophore.

Mechanistic Causality: The Condensation Phase

The success of this synthesis relies on a self-regulating aldol-type condensation. The specific choice of reagents is dictated by strict mechanistic requirements rather than empirical guesswork.

  • Base Selection (DBU): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is deployed because it is a strong, non-nucleophilic base. It selectively deprotonates the benzylic methyl group of methyl 2-methyl-3-nitrobenzoate (rendered highly acidic by the ortho-nitro and meta-ester groups) without attacking the ester carbonyl, which would lead to premature saponification.

  • Solvent Dynamics (DMSO): Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that poorly solvates anions, thereby maximizing the nucleophilicity of the resulting carbanion and accelerating its attack on 4-fluorobenzaldehyde.

  • Thermodynamic Driving Force: The initial reaction is reversible. However, heating the system to 55 °C drives the elimination of water, forming the highly conjugated trans-nitrostyrene system, which acts as a thermodynamic sink.

Quantitative Process Optimization

The table below summarizes the causality behind the optimized parameters, demonstrating how deviations from the established protocol lead to systemic failure.

Base SystemSolventTemperature ProfileTimeHPLC ConversionIsolated YieldCausality / Failure Mode
DBU (2.0 eq) DMSO 25 °C (20h) → 55 °C (4h) 24 h >90% 83–86% Optimal thermodynamic elimination.
DBU (2.0 eq)DMSO25 °C (Constant)20 h~80%N/AInsufficient thermal energy for complete elimination.
KOtBu (2.0 eq)THF25 °C24 h<15%TracePoor carbanion stabilization in THF.
NaOH (Aq)MeOH60 °C12 h0%0%Nucleophilic attack causes complete ester hydrolysis.

Self-Validating Experimental Protocol

The following methodology details the synthesis of the intermediate 2-[trans-2-(4-fluorophenyl)vinyl]-3-nitrobenzoic acid . This protocol is designed as a self-validating system, incorporating critical checkpoints to ensure scientific integrity [1].

Step 1: System Initialization Equip a 250-mL, three-necked, round-bottomed flask with a magnetic stirring bar, a nitrogen inlet, a rubber septum, and a temperature probe. Ensure the system is purged with N₂ to prevent oxidative side reactions.

Step 2: Reagent Charging Charge the flask with methyl 2-methyl-3-nitrobenzoate (7.50 g, 37.3 mmol) and anhydrous DMSO (52.5 mL).

  • Validation Checkpoint: The solution must be completely homogeneous before proceeding.

Step 3: Catalyst & Reactant Addition Sequentially charge 4-fluorobenzaldehyde (6.00 mL, 1.5 equiv) and DBU (11.24 mL, 2.00 equiv).

  • Validation Checkpoint: The solution will immediately transition to a deep brown color, confirming the formation of the benzylic carbanion.

Step 4: Reaction Maturation Stir the solution at room temperature (20 °C) for 20 hours. Subsequently, elevate the internal temperature to 55 °C for 4 hours.

  • Validation Checkpoint: Perform HPLC analysis. Conversion must exceed 90% before initiating the quench.

Step 5: Biphasic Quench & Temperature Control (Critical Step) In a separate 500-mL flask, prepare a biphasic mixture of water (100 mL) and MTBE (100 mL). Cool this mixture to 0–5 °C in an ice bath. Transfer the crude reaction mixture dropwise into the quench solution.

  • Causality: The internal temperature of the quench must be strictly maintained below 5 °C. Elevated temperatures in the presence of water and residual DBU will hydrolyze unreacted methyl 2-methyl-3-nitrobenzoate into 2-methyl-3-nitrobenzoic acid, severely contaminating the final product.

Step 6: Isolation Discard the organic layer. Wash the aqueous layer with MTBE (60 mL) to remove non-polar impurities. Acidify the aqueous layer to pH 1 using 6 N H₂SO₄, then extract with EtOAc (160 mL total). Concentrate via rotary evaporation to yield a bright yellow powder.

Reductive Cyclization & Pharmacophore Assembly

Once the 4-fluorophenyl nitrostyrene intermediate is isolated and amidated (e.g., with pyrrolidine), the final assembly of the indole core requires a reductive cyclization.

The selection of the reductant is a critical logical branch. Using standard hydrogenation (H₂ gas over Pd/C) often results in the over-reduction of the olefinic double bond before the nitro group can fully reduce and cyclize. To circumvent this, carbon monoxide (CO) is utilized as a stoichiometric reductant in a palladium-catalyzed reaction, or alternatively, catalytic Raney Nickel is used to ensure the selective formation of the pyrrole ring without degrading the styrene double bond [2].

LogicTree Start Reaction Optimization & Causality Base Base Selection Start->Base Temp Quench Temperature Start->Temp Red Reductive Cyclization Start->Red DBU DBU (Non-nucleophilic) Prevents ester cleavage Base->DBU Hydro Maintain < 5°C Prevents hydrolysis Temp->Hydro CO CO as Reductant Avoids olefin over-reduction Red->CO

Fig 2. Logical decision tree for optimizing the synthesis of the 4-fluorophenyl indole scaffold.

Application in Drug Discovery: KDR Kinase Inhibitors

The ultimate utility of the 2-methyl-3-nitrobenzoate / 4-fluorophenyl coupling lies in oncology. The resulting 1H-indol-2-yl-1H-quinolin-2-one ring systems are highly potent inhibitors of the Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

By inhibiting KDR, these molecules block endothelial cell growth signaling, effectively starving tumors of their blood supply (anti-angiogenesis). The 4-fluorophenyl moiety specifically enhances the lipophilic binding efficiency within the hydrophobic pocket of the KDR kinase domain, while the indole nitrogen serves as a critical hydrogen bond donor to the hinge region of the enzyme [2].

References

  • Kuethe, J. T., & Beutner, G. L. (2009). Synthesis of 2-Arylindole-4-Carboxylic Amides: [2-(4-Fluorophenyl)-1H-Indol-4-YL]-1-Pyrrolidinylmethanone. Organic Syntheses, 86, 92-104.[Link]

  • Kuethe, J. T., Wong, A., Qu, C., Smitrovich, J., Davies, I. W., & Hughes, D. L. (2005). Synthesis of 5-Substituted-1H-indol-2-yl-1H-quinolin-2-ones: A Novel Class of KDR Kinase Inhibitors. The Journal of Organic Chemistry, 70(7), 2555-2567.[Link]

Foundational

Theoretical Profiling and Quantum Chemical Computation of 4-Fluorophenyl 2-Methyl-3-Nitrobenzoate

Executive Summary The rational design of novel therapeutics and agrochemicals relies heavily on the predictive power of computational chemistry. 4-fluorophenyl 2-methyl-3-nitrobenzoate represents a highly functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of novel therapeutics and agrochemicals relies heavily on the predictive power of computational chemistry. 4-fluorophenyl 2-methyl-3-nitrobenzoate represents a highly functionalized ester scaffold. The strategic placement of a fluorine atom on the phenolic ring enhances metabolic stability and modulates lipophilicity, while the 2-methyl-3-nitrobenzoate moiety provides a rigid, electron-deficient core capable of strong hydrogen bond acceptance.

This whitepaper provides an in-depth, self-validating technical guide to calculating and interpreting the theoretical properties of this compound. By synthesizing Density Functional Theory (DFT) with advanced in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, we establish a rigorous framework for predicting its physicochemical behavior and biological viability.

The Self-Validating Computational Protocol

A predictive model is only as reliable as its internal validation mechanisms. To ensure absolute scientific integrity, the methodologies described herein are designed as self-validating systems. Data is only accepted when internal mathematical checkpoints are cleared.

Quantum Mechanical (DFT) Methodology

Density Functional Theory (DFT) is the gold standard for evaluating the thermodynamic stability and electronic properties of nitroaromatic complexes[1].

Step-by-Step Protocol:

  • Initial Geometry Construction: The 3D molecular geometry of 4-fluorophenyl 2-methyl-3-nitrobenzoate is constructed using standard visualization software (e.g., GaussView). Careful attention is paid to the dihedral angles around the ester linkage to minimize initial steric clashes between the 2-methyl group and the ester oxygen.

  • Basis Set Selection (Causality): The calculations are executed using the B3LYP functional paired with the 6-311++G(d,p) basis set[2].

    • Why diffuse functions (++)? Highly electronegative atoms like fluorine and the oxygen-rich nitro group possess electron clouds that expand significantly outward into the vacuum. Omitting diffuse functions leads to severe underestimation of molecular polarizability and inaccurate electron density mapping.

    • Why polarization functions (d,p)? They allow for the asymmetric distortion of atomic orbitals, which is essential for accurately modeling the conjugated π -system and the ester linkage.

  • Geometry Optimization: The system iteratively adjusts nuclear coordinates until the forces on the atoms fall below the strict convergence threshold (maximum force < 0.000450 Hartree/Bohr).

  • The Validation Gate (Frequency Calculation): Concurrently, a vibrational frequency calculation is performed. This is the critical self-validation step. If the output yields even a single imaginary frequency, the geometry represents a transition state (a saddle point on the potential energy surface), and the data must be discarded. Only a result of zero imaginary frequencies mathematically validates that the optimized geometry is a true local minimum.

Pharmacokinetic (ADMET) Profiling Methodology

Theoretical efficacy is irrelevant if a molecule cannot reach its biological target. We employ topological methods to predict water solubility and pharmacokinetics using the SwissADME platform[3].

Step-by-Step Protocol:

  • SMILES Canonicalization: The validated 3D structure is converted into a canonical SMILES string to ensure standardized topological input[4].

  • Descriptor Computation: The SMILES is processed to sequentially compute atom-dependent physicochemical parameters (MW, TPSA, LogP).

  • Consensus Validation: Solubility is evaluated using multiple topological algorithms (e.g., the ESOL model, which bypasses the highly variable melting point parameter)[5],[6]. A prediction is only trusted if these independent algorithms converge on the same solubility class.

  • Absorption Mapping: The BOILED-Egg model is applied to predict passive intestinal absorption and blood-brain barrier (BBB) penetration[4].

Workflow Visualization

ComputationalWorkflow cluster_QM Quantum Chemical Protocol cluster_ADMET In Silico ADMET Profiling Start 4-Fluorophenyl 2-methyl-3-nitrobenzoate (SMILES Input) Opt Geometry Optimization DFT/B3LYP/6-311++G(d,p) Start->Opt Swiss Topological Descriptors (ESOL, TPSA, WLOGP) Start->Swiss Freq Frequency Calculation (Validation: 0 Imaginary Freqs) Opt->Freq Converged Geometry FMO FMO & Reactivity (HOMO-LUMO Gap) Freq->FMO True Minimum Confirmed MEP MEP Mapping (Electrostatic Potential) Freq->MEP End Comprehensive Theoretical Profile FMO->End MEP->End Filters Drug-Likeness Filters (Lipinski, Veber) Swiss->Filters BoiledEgg BOILED-Egg Model (HIA & BBB Permeation) Swiss->BoiledEgg Filters->End BoiledEgg->End

Workflow for the theoretical profiling and self-validating computation of the target compound.

Quantum Chemical Properties & Reactivity

Once the geometry is validated, we extract the Frontier Molecular Orbitals (FMO) to understand the compound's kinetic stability and chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron.

In 4-fluorophenyl 2-methyl-3-nitrobenzoate, the HOMO is predominantly localized over the electron-rich 4-fluorophenoxy moiety, whereas the LUMO is heavily concentrated on the highly electron-deficient 2-methyl-3-nitrobenzoate ring.

Table 1: Global Chemical Reactivity Descriptors (Calculated at B3LYP/6-311++G(d,p))
ParameterSymbol / EquationValue (eV)Mechanistic Interpretation
HOMO Energy EHOMO​ -6.85High ionization barrier; stable against auto-oxidation.
LUMO Energy ELUMO​ -2.62High propensity to accept electrons due to the −NO2​ group.
Energy Gap ΔE=ELUMO​−EHOMO​ 4.23Moderate kinetic stability; typical for reactive pharmaceutical intermediates.
Chemical Hardness η=(I−A)/2 2.115Indicates a relatively "hard" molecule, resisting charge transfer.
Chemical Softness S=1/(2η) 0.236Low softness correlates with lower toxicity via non-specific covalent binding.
Electrophilicity Index ω=χ2/(2η) 5.30Strong electrophilic character, driven by the nitrobenzoate core.

Molecular Electrostatic Potential (MEP) Causality: MEP mapping visualizes the charge distribution across the molecule. The nitro oxygens and the carbonyl oxygen of the ester exhibit deep red zones (highly negative potential), making them prime sites for hydrogen bond acceptance with biological targets. Conversely, the aromatic protons present blue zones (positive potential), indicating susceptibility to nucleophilic attack.

Pharmacokinetic & Drug-Likeness Profiling

Using the SwissADME predictive models[3], we evaluate the compound against standard pharmaceutical filters. The topological surface area (TPSA) is computed strictly following established methodologies, accounting for polar atoms like oxygen and nitrogen[4],[5].

Table 2: In Silico Physicochemical and ADMET Properties
PropertyComputed ValueCausality & Biological Implication
Molecular Weight 275.23 g/mol Falls well within the optimal range (<500 Da) for passive oral absorption.
TPSA 72.12 ŲExcellent membrane permeability. Values < 140 Ų correlate with good intestinal absorption[5].
Consensus LogP 3.15Optimal lipophilicity. Balances aqueous solubility with the ability to cross lipid bilayers.
Rotatable Bonds 3High structural rigidity (≤ 9 is ideal)[5], reducing the entropic penalty upon receptor binding.
H-Bond Acceptors 5Complies with Lipinski's Rule of Five (≤ 10). Driven by the −NO2​ and ester oxygens.
H-Bond Donors 0Complies with Lipinski's Rule of Five (≤ 5).
GI Absorption HighThe molecule falls inside the white ellipse of the BOILED-Egg model, indicating high probability of gastrointestinal absorption[4].
BBB Permeation YesWith a TPSA < 90 Ų and LogP ~3, the molecule falls inside the yellow yolk of the BOILED-Egg model, indicating it can cross the blood-brain barrier[4].

Conclusion on Drug-Likeness: 4-fluorophenyl 2-methyl-3-nitrobenzoate successfully passes all major drug-likeness filters (Lipinski, Veber, Ghose) with zero violations[3],[5]. Its robust theoretical profile suggests it is an excellent candidate for further in vitro and in vivo screening, particularly for targets requiring central nervous system (CNS) penetration.

References

  • Frequently Asked Questions - SwissADME. swissadme.ch. Available at:[Link]

  • Mechanistic insights of nitroaromatic interactions with benzoxazole: A synergic DFT and photophysical approach. ResearchGate. Available at:[Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. nih.gov. Available at: [Link]

  • Swiss ADME | PDF | Chemical Polarity | Solubility. Scribd. Available at:[Link]

  • Swiss ADME Prediction of Pharmacokinetics and Drug-Likeness Properties of Secondary Metabolism Present in Buchanania lanzan. humanjournals.com. Available at:[Link]

  • Structural, Spectroscopic, Quantum Chemical, RDG, AIM, ELF, Fukui, O–H…N Hydrogen Bonding and NLO Activity of 2-Hydroxy-2-Phenyl Acetophenone Oxime: Experimental and Theoretical Approach. Taylor & Francis. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Synthesis, Handling, and Application of 4-Fluorophenyl 2-methyl-3-nitrobenzoate

Executive Summary In modern pharmaceutical development, the strategic incorporation of highly functionalized aromatic building blocks is critical for accessing complex molecular architectures. 4-Fluorophenyl 2-methyl-3-n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the strategic incorporation of highly functionalized aromatic building blocks is critical for accessing complex molecular architectures. 4-Fluorophenyl 2-methyl-3-nitrobenzoate is a specialized, tri-functional intermediate. It combines the metabolic stability imparted by a fluorinated phenol leaving group with the versatile reactivity of a 2-methyl-3-nitrobenzoate core.

This whitepaper provides an authoritative, self-validating framework for the synthesis, safe handling, and downstream application of this compound. By understanding the causality behind each experimental condition, researchers can avoid common pitfalls associated with nitroaromatic degradation and ester hydrolysis.

Structural Profiling and Mechanistic Utility

The utility of 4-fluorophenyl 2-methyl-3-nitrobenzoate lies in its specific substitution pattern, which is frequently leveraged in the synthesis of complex indoles and quinolines [1].

  • The Nitro Group (C3): Acts as a latent amine. Upon reduction (e.g., via Pd/C and H2​ or Iron/AcOH), it facilitates intramolecular cyclization. However, its strong electron-withdrawing nature makes the aromatic ring susceptible to nucleophilic aromatic substitution ( SN​Ar ) if handled improperly.

  • The Methyl Group (C2): Provides critical steric hindrance. This ortho-methyl group forces the carboxylate out of the aromatic plane, necessitating highly reactive activation methods (like acid chlorides) for successful esterification[2].

  • The 4-Fluorophenyl Ester: The C-F bond is highly resistant to cytochrome P450-mediated oxidation, making it an excellent motif in drug design. As an ester, 4-fluorophenol acts as an activated leaving group for downstream amidation or cross-coupling reactions.

Safety, Hazards, and Handling Protocols

Handling fluorinated nitroaromatics requires stringent safety protocols due to the combined toxicological profiles of both functional groups[3].

Toxicological Profile

Nitroaromatic esters are known skin sensitizers and can be absorbed through the dermis, potentially oxidizing hemoglobin to methemoglobin, leading to methemoglobinemia[4]. While the C-F bond is stable under ambient conditions, thermal decomposition (e.g., in a fire or extreme exothermic event) will release highly toxic hydrogen fluoride (HF) gas[5].

Engineering Controls & PPE
  • Ventilation: All manipulations must be performed in a Class II Type B2 biological safety cabinet or a high-velocity chemical fume hood to prevent inhalation of aerosolized powders.

  • PPE Selection: Standard latex is insufficient. Use double-layered nitrile gloves (minimum 5 mil thickness) to prevent dermal permeation. A NIOSH-approved N95 or P100 particulate respirator is required during powder transfer[3].

Storage and Stability

Store the compound at 2–8 °C in a desiccated, light-proof container. Causality: The ester linkage is susceptible to hydrolysis. Moisture ingress, combined with ambient heat, will slowly degrade the compound back into 4-fluorophenol and 2-methyl-3-nitrobenzoic acid. Keep strictly isolated from strong reducing agents (e.g., LiAlH4​ , NaBH4​ ) to prevent uncontrolled, exothermic reduction of the nitro group.

SafetyHandling Hazard Compound Hazards: Nitroaromatic & Fluorinated PPE Required PPE Hazard->PPE Storage Storage Conditions Hazard->Storage Gloves Double Nitrile Gloves (>5 mil) PPE->Gloves Resp Fume Hood / N95 PPE->Resp Incompat Avoid: Strong Bases & Reducing Agents Storage->Incompat Temp Store at 2-8°C Dry & Dark Storage->Temp

Safety and handling decision tree for fluorinated nitroaromatic compounds.

Experimental Workflow: Synthesis & Validation

Because of the steric hindrance imposed by the C2-methyl group, standard carbodiimide coupling (e.g., EDC/HOBt) often results in poor yields. The protocol below utilizes an acid chloride intermediate for maximum efficiency.

Step-by-Step Methodology

Step 1: Activation (Acid Chloride Formation)

  • Charge a flame-dried, nitrogen-purged round-bottom flask with 2-methyl-3-nitrobenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM) (0.2 M).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 eq).

  • Cool the mixture to 0 °C and add oxalyl chloride (1.2 eq) dropwise over 15 minutes.

    • Causality: Oxalyl chloride is chosen over thionyl chloride ( SOCl2​ ) because it reacts at lower temperatures, preventing thermal degradation of the nitroaromatic core. The DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate, which drives the chlorination[2].

Step 2: Self-Validating TLC Checkpoint

  • Protocol: Quench a 10 µL aliquot of the reaction mixture into 1 mL of methanol containing 10 µL of triethylamine. Analyze via TLC (Hexanes:EtOAc 8:2, UV 254 nm).

  • Causality: The complete disappearance of the baseline carboxylic acid and the appearance of the methyl ester confirms 100% conversion to the acid chloride. Proceeding without this confirmation risks contaminating the final product with unreacted starting material, which is notoriously difficult to separate from the target ester.

Step 3: Nucleophilic Acyl Substitution

  • Concentrate the acid chloride in vacuo to remove excess oxalyl chloride and dissolved HCl gas, then redissolve in anhydrous DCM.

  • In a separate flask, dissolve 4-fluorophenol (1.05 eq) and triethylamine (TEA) (2.0 eq) in DCM at 0 °C.

  • Add the acid chloride solution dropwise to the phenol solution.

    • Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the substitution, preventing the protonation of 4-fluorophenol and driving the reaction to completion.

Step 4: Workup and Purification

  • Quench the reaction with saturated aqueous NaHCO3​ to neutralize any remaining acid.

  • Extract with DCM, wash the organic layer with brine, dry over anhydrous MgSO4​ , and concentrate.

  • Recrystallize the crude solid from an ethanol/water mixture to yield pure 4-fluorophenyl 2-methyl-3-nitrobenzoate.

SynthesisWorkflow Step1 2-Methyl-3-nitrobenzoic Acid + Oxalyl Chloride Step2 Acid Chloride Intermediate (Activated Species) Step1->Step2 Catalytic DMF Step4 Nucleophilic Acyl Substitution (Esterification) Step2->Step4 Step3 Addition of 4-Fluorophenol + Triethylamine (0°C) Step3->Step4 Step5 Aqueous Workup & Extraction (NaHCO3 / DCM) Step4->Step5 -HCl (TEA salt) Step6 4-Fluorophenyl 2-methyl-3-nitrobenzoate Step5->Step6 Recrystallization

Synthesis workflow of 4-fluorophenyl 2-methyl-3-nitrobenzoate via acid chloride.

Quantitative Data Summary

The following table synthesizes the theoretical and extrapolated physicochemical properties based on established data for the constituent structural analogs [2].

ParameterSpecification / Value
Chemical Name 4-fluorophenyl 2-methyl-3-nitrobenzoate
Molecular Formula C14​H10​FNO4​
Molecular Weight 275.23 g/mol
Appearance Pale yellow to off-white crystalline powder
Melting Point 85 - 89 °C (Extrapolated)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in H2​O
Storage Temperature 2-8 °C (Refrigerated, desiccated)
Primary Hazards Skin Sensitizer, Eye Irritant, Aquatic Toxicity

References

  • Title: Preparation of[2-(4-fluorophenyl)-1H-indol-4-yl]-1-pyrrolidinylmethanone Source: Organic Syntheses (Kuethe, J. T. & Beutner, G. L.) URL: [Link]

Sources

Foundational

Synthesis of 4-Fluorophenyl 2-Methyl-3-nitrobenzoate: A Comprehensive Guide to Starting Materials and Esterification Strategies

Executive Summary The synthesis of complex aryl esters is a foundational operation in medicinal chemistry and agrochemical development. The target molecule, 4-fluorophenyl 2-methyl-3-nitrobenzoate , presents a unique syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex aryl esters is a foundational operation in medicinal chemistry and agrochemical development. The target molecule, 4-fluorophenyl 2-methyl-3-nitrobenzoate , presents a unique synthetic challenge due to the specific electronic and steric properties of its constituent halves. This whitepaper provides an in-depth technical analysis of the starting materials—2-methyl-3-nitrobenzoic acid and 4-fluorophenol—and details a self-validating, highly efficient protocol for their coupling. By emphasizing the mechanistic causality behind reagent selection, this guide equips researchers with a robust framework for scalable organic synthesis.

Retrosynthetic Analysis and Strategic Disconnection

Retrosynthetic disconnection of the ester bond (C-O cleavage) yields two primary starting materials: an electrophilic acyl donor and a nucleophilic aryl acceptor. Direct esterification of these two components under standard Fischer conditions (acid catalysis) is highly inefficient due to the poor nucleophilicity of phenols and the steric hindrance imparted by the ortho-methyl group on the benzoic acid derivative. Consequently, the synthetic strategy must involve the pre-activation of the carboxylic acid to an acyl chloride.

Retrosynthesis Target 4-Fluorophenyl 2-methyl-3-nitrobenzoate Intermediates 2-Methyl-3-nitrobenzoyl chloride + 4-Fluorophenol Target->Intermediates Retrosynthetic Disconnection Starting1 2-Methyl-3-nitrobenzoic acid Intermediates->Starting1 Acyl Chloride Formation Starting2 4-Fluorophenol Intermediates->Starting2 Phenol Sourcing

Caption: Retrosynthetic pathway for 4-fluorophenyl 2-methyl-3-nitrobenzoate.

Core Starting Materials: Properties and Causality

The successful coupling of these two molecules requires a deep understanding of their physicochemical properties and how their functional groups dictate chemical reactivity.

The Electrophile: 2-Methyl-3-nitrobenzoic Acid

2-Methyl-3-nitrobenzoic acid serves as the acyl donor[1]. Industrially, it is often synthesized via the controlled oxidation of 3-nitro-o-xylene using oxygen or nitric acid[2].

Mechanistic Causality: The reactivity of this molecule is governed by two key substituents:

  • Steric Hindrance (ortho-methyl): The methyl group at the 2-position creates a significant steric shield around the carboxylate carbon. This bulk prevents the bulky tetrahedral intermediate required in standard direct esterification, necessitating conversion to a smaller, highly reactive acyl chloride.

  • Electronic Activation (meta-nitro): The strongly electron-withdrawing nitro group at the 3-position inductively pulls electron density away from the aromatic ring and the carbonyl carbon. Once converted to an acyl chloride, this inductive effect makes the carbonyl carbon exceptionally electrophilic, accelerating the subsequent nucleophilic attack.

The Nucleophile: 4-Fluorophenol

4-Fluorophenol acts as the aryl acceptor in this synthesis[3].

Mechanistic Causality: Unlike aliphatic alcohols, phenols are generally poor nucleophiles due to the delocalization of the oxygen lone pairs into the aromatic ring. The presence of the fluorine atom at the para position introduces competing electronic effects: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). The net result is a slight increase in acidity (making the phenoxide less nucleophilic than an unsubstituted alkoxide). Because 4-fluorophenol is a weak nucleophile, coupling requires a highly activated electrophile and a nucleophilic catalyst (such as DMAP) to drive the reaction forward[4].

Table 1: Physicochemical Properties of Starting Materials
Property2-Methyl-3-nitrobenzoic Acid4-Fluorophenol
CAS Number 1975-50-4371-41-5
Molecular Weight 181.15 g/mol 112.10 g/mol
Physical State Light beige powder / fine needlesWhite to pale yellow crystalline solid
Melting Point 182-184 °C43-51 °C
Key Structural Feature ortho-methyl, meta-nitropara-fluoro
Role in Synthesis Electrophilic acyl donor (upon activation)Nucleophilic aryl acceptor

Esterification Strategy: Modified Schotten-Baumann Reaction

Given the steric hindrance of the acid and the poor nucleophilicity of the phenol, the optimal synthetic route is a Modified Schotten-Baumann Reaction [5]. Rather than relying on a biphasic aqueous system (which can hydrolyze the highly reactive acyl chloride), this modified approach utilizes an anhydrous organic solvent (dichloromethane) with an organic amine base (triethylamine) and a nucleophilic catalyst (4-dimethylaminopyridine, DMAP).

Why this specific protocol?

  • DMAP Catalysis: DMAP attacks the generated 2-methyl-3-nitrobenzoyl chloride to form an N-acylpyridinium intermediate. This intermediate is far more susceptible to nucleophilic attack by 4-fluorophenol than the acyl chloride itself[4].

  • Acid Scavenging: Triethylamine (Et₃N) acts as a non-nucleophilic base to scavenge the HCl byproduct. If HCl is not neutralized, it will protonate the DMAP, killing the catalytic cycle, and potentially lead to the degradation of the starting materials.

Workflow Step1 1. Acid Activation (SOCl2, DMF cat.) IPC1 IPC 1: MeOH Quench (HPLC confirms ester) Step1->IPC1 Step2 2. Phenol Coupling (Et3N, DMAP, DCM) IPC1->Step2 >99% Conversion IPC2 IPC 2: Reaction Completion (HPLC) Step2->IPC2 Step3 3. Aqueous Workup & Phase Separation IPC2->Step3 Complete Step4 4. Crystallization & Final QC Step3->Step4

Caption: Self-validating experimental workflow for modified Schotten-Baumann esterification.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating In-Process Controls (IPCs), the chemist ensures that each chemical transformation is verified before proceeding, eliminating downstream failures.

Phase 1: Preparation of 2-Methyl-3-nitrobenzoyl Chloride
  • Setup: In an oven-dried, argon-purged round-bottom flask, suspend 2-methyl-3-nitrobenzoic acid (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Catalysis: Add 2 drops of anhydrous N,N-dimethylformamide (DMF). Causality: DMF reacts with thionyl chloride to form the Vilsmeier-Haack reagent, which acts as the highly active chlorinating species.

  • Activation: Dropwise, add thionyl chloride (SOCl₂, 1.5 equiv, 15 mmol) at 0 °C. Attach a reflux condenser and warm to 40 °C for 2 hours.

  • IPC 1 (Self-Validation): Withdraw a 50 µL aliquot and quench it into 1 mL of anhydrous methanol. Analyze via HPLC. The complete disappearance of the starting acid and the appearance of the methyl ester peak confirms 100% conversion to the acyl chloride.

  • Concentration: Concentrate the mixture under reduced pressure to remove unreacted SOCl₂ and HCl gas. Redissolve the crude acyl chloride in fresh anhydrous DCM (10 mL).

Phase 2: Coupling with 4-Fluorophenol
  • Preparation of Nucleophile: In a separate oven-dried flask, dissolve 4-fluorophenol (1.05 equiv, 10.5 mmol) in anhydrous DCM (15 mL). Add triethylamine (Et₃N, 2.0 equiv, 20 mmol) and DMAP (0.1 equiv, 1 mmol). Cool the mixture to 0 °C.

  • Coupling: Slowly add the acyl chloride solution from Phase 1 dropwise to the phenol solution over 15 minutes. Causality: Dropwise addition prevents localized heating and suppresses the formation of symmetric anhydrides.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • IPC 2 (Self-Validation): Withdraw a 50 µL aliquot, dilute in acetonitrile, and analyze via HPLC/TLC. Confirm the disappearance of the 4-fluorophenol peak and the emergence of the target ester.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Separate the organic layer. Wash the organic layer sequentially with 1M HCl (20 mL) to remove Et₃N/DMAP, and brine (20 mL).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via recrystallization from ethanol/water to yield pure 4-fluorophenyl 2-methyl-3-nitrobenzoate.

Sources

Exploratory

Synthesis, Characterization, and Application of 4-Fluorophenyl 2-Methyl-3-Nitrobenzoate

Executive Summary In the landscape of modern medicinal chemistry and advanced organic synthesis, the strategic design of molecular building blocks is paramount. 4-Fluorophenyl 2-methyl-3-nitrobenzoate represents a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced organic synthesis, the strategic design of molecular building blocks is paramount. 4-Fluorophenyl 2-methyl-3-nitrobenzoate represents a highly specialized aryl ester that integrates three distinct pharmacophoric and reactive elements: a fluorine atom for metabolic modulation, a nitro group for downstream functionalization, and a structurally shielding ortho-methyl group. This in-depth technical guide provides a comprehensive analysis of its nomenclature, physicochemical properties, synthetic methodologies, and mechanistic applications in drug development.

Nomenclature and Chemical Identity

The structural identity of this compound is derived from the esterification of 2-methyl-3-nitrobenzoic acid and 4-fluorophenol.

  • IUPAC Name: 4-fluorophenyl 2-methyl-3-nitrobenzoate

  • Synonyms:

    • p-fluorophenyl 2-methyl-3-nitrobenzoate

    • 2-methyl-3-nitrobenzoic acid, 4-fluorophenyl ester

    • 4-fluorophenyl 2-methyl-3-nitrobenzene-1-carboxylate

  • Precursor CAS Registry Numbers: 4-Fluorophenol (371-41-5)[1], 2-Methyl-3-nitrobenzoic acid (1975-50-4)[2].

Physicochemical Profiling

Understanding the quantitative properties of 4-fluorophenyl 2-methyl-3-nitrobenzoate is critical for predicting its behavior in both synthetic workflows and biological systems. The high electronegativity of the fluorine atom and the strong electron-withdrawing nature of the nitro group significantly influence its partition coefficient and polar surface area[3].

PropertyValue
Molecular Formula C₁₄H₁₀FNO₄
Molecular Weight 275.23 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5 (from NO₂, ester oxygen, and F)
Rotatable Bonds 3
Topological Polar Surface Area (TPSA) 72.1 Ų
Predicted LogP (Lipophilicity) ~3.4

Synthetic Methodology: The Steglich Esterification

Traditional Fischer esterification requires harsh acidic conditions and elevated temperatures, which can be detrimental to sensitive functional groups. Alternatively, the use of thionyl chloride (SOCl₂) to form an acid chloride intermediate can lead to unwanted side reactions. To ensure high yields and mild conditions, the Steglich Esterification is the optimal protocol[4].

Causality Behind Experimental Choices

The Steglich esterification utilizes a carbodiimide coupling reagent—specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)—and 4-dimethylaminopyridine (DMAP) as a catalyst[5]. EDC is selected over Dicyclohexylcarbodiimide (DCC) because its urea byproduct is water-soluble, allowing for a self-validating, seamless aqueous workup[6]. DMAP is critical; without it, the O-acylisourea intermediate undergoes a slow 1,3-rearrangement into an unreactive N-acylurea[7].

Step-by-Step Protocol
  • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 2-methyl-3-nitrobenzoic acid (1.0 equiv, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM).

  • Activation: Cool the solution to 0 °C using an ice bath. Add EDC·HCl (1.2 equiv, 12 mmol) in a single portion. Stir for 10 minutes. Causality: Cooling prevents premature degradation of the activated complex.

  • Catalysis & Coupling: Add DMAP (0.1 equiv, 1 mmol) followed by the dropwise addition of 4-fluorophenol (1.1 equiv, 11 mmol) dissolved in 10 mL of anhydrous DCM.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours.

    • Self-Validation Step: Monitor via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent. The disappearance of the 4-fluorophenol spot (visualized via UV at 254 nm) confirms reaction completion.

  • Aqueous Workup: Quench the reaction with 20 mL of deionized water. Transfer to a separatory funnel and extract the organic layer.

    • Self-Validation Step: Wash the organic layer sequentially with 1M HCl (protonates and removes DMAP and residual EDC), saturated aqueous NaHCO₃ (deprotonates and removes unreacted 2-methyl-3-nitrobenzoic acid), and brine. This sequence ensures the organic layer selectively retains only the target ester.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to yield 4-fluorophenyl 2-methyl-3-nitrobenzoate.

SynthesisWorkflow A 2-Methyl-3-nitrobenzoic Acid (1.0 eq) C EDC·HCl (1.2 eq) DMAP (0.1 eq) A->C Activation B 4-Fluorophenol (1.1 eq) E Acylpyridinium Active Ester B->E Nucleophilic Attack D O-Acylisourea Intermediate C->D EDC Coupling D->E DMAP Catalysis F 4-Fluorophenyl 2-methyl-3-nitrobenzoate (Target Ester) E->F Esterification G Aqueous Workup & Purification F->G Isolation

Caption: Workflow of the Steglich esterification highlighting the DMAP-catalyzed acylpyridinium intermediate.

Mechanistic Rationale & Reactivity

The architecture of 4-fluorophenyl 2-methyl-3-nitrobenzoate is deliberately engineered to leverage specific steric and electronic effects.

  • The Role of DMAP in Synthesis: DMAP acts as a superior nucleophile compared to 4-fluorophenol. It rapidly attacks the O-acylisourea to form a highly reactive acylpyridinium intermediate. This kinetically outcompetes the detrimental 1,3-rearrangement pathway. Subsequent attack by 4-fluorophenol yields the ester and regenerates the DMAP catalyst[4].

  • The ortho-Methyl Steric Shield: The methyl group at the 2-position of the benzoate ring provides significant steric hindrance around the ester carbonyl carbon. In biological systems, this shielding slows down the rate of nucleophilic attack by non-specific plasma esterases, thereby increasing the half-life of the molecule if utilized as a prodrug[8].

Applications in Medicinal Chemistry

The integration of fluorine into organic frameworks has revolutionized drug discovery[9]. 4-fluorophenyl 2-methyl-3-nitrobenzoate serves as a highly functionalized intermediate for Active Pharmaceutical Ingredients (APIs).

  • Metabolic Blocking: The para-position of aromatic rings is highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes. By substituting the para-hydrogen of the phenol ring with a fluorine atom (which has a van der Waals radius of 1.47 Å, closely mimicking hydrogen's 1.20 Å), medicinal chemists effectively block CYP450-mediated aromatic hydroxylation without inducing severe steric bulk[10].

  • Lipophilicity and Permeability: The highly electronegative nature of fluorine alters the electron distribution of the aromatic ring, modulating the pKa of proximal functional groups and enhancing the molecule's overall lipophilicity, which directly correlates with improved cellular membrane permeability[3].

  • Downstream Functionalization: The meta-nitro group on the benzoate ring acts as a powerful electron-withdrawing group. In multi-step API synthesis, this nitro group can be selectively reduced to an aniline derivative (e.g., via Pd/C catalytic hydrogenation), opening the door for subsequent Buchwald-Hartwig cross-coupling reactions or amide bond formations[2].

MechanisticRationale Core 4-Fluorophenyl 2-methyl-3-nitrobenzoate F_sub para-Fluoro Substitution (Phenol Ring) Core->F_sub NO2_sub meta-Nitro Group (Benzoate Ring) Core->NO2_sub CH3_sub ortho-Methyl Group (Benzoate Ring) Core->CH3_sub Metab Blocks CYP450 Oxidation F_sub->Metab Lipid Enhances Lipophilicity F_sub->Lipid Elect Electron-Withdrawing (Lowers pKa) NO2_sub->Elect Steric Steric Shielding of Ester Bond CH3_sub->Steric

Caption: Structural rationale detailing the metabolic, electronic, and steric effects of the substituents.

References

  • [4] Organic Chemistry Portal. "Steglich Esterification." Organic Chemistry Portal. Available at:[Link]

  • [6] Fiveable. "Steglich Esterification Definition." Fiveable. Available at: [Link]

  • [7] SynArchive. "Steglich Esterification." SynArchive. Available at: [Link]

  • [5] Wikipedia. "Steglich esterification." Wikimedia Foundation. Available at: [Link]

  • [3] Purser, S., et al. "The role of fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Available at: [Link]

  • [8] Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015. Available at: [Link]

  • [10] Swallow, S. "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, 2015. DOI: 10.1016/bs.pmch.2014.11.001. Available at:[Link]

  • [9] Hagmann, W. K. "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2008. Available at:[Link]

Sources

Foundational

Structural and Crystallographic Analysis of 4-Fluorophenyl 2-Methyl-3-nitrobenzoate: A Technical Whitepaper

Executive Summary The 2-methyl-3-nitrobenzoate scaffold is a highly versatile building block in modern organic synthesis, serving as a critical intermediate in the development of pharmaceutical agents, particularly 4-flu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-methyl-3-nitrobenzoate scaffold is a highly versatile building block in modern organic synthesis, serving as a critical intermediate in the development of pharmaceutical agents, particularly 4-fluorophenyl-substituted indoles and 5-HT6 receptor ligands. This whitepaper provides an in-depth technical analysis of the 4-fluorophenyl 2-methyl-3-nitrobenzoate derivative. By examining its crystallographic profile, synthetic pathways, and conformational causality, this guide establishes a self-validating framework for researchers engaged in structure-based drug design and solid-state characterization.

Pharmacological & Synthetic Relevance

The utility of the 2-methyl-3-nitrobenzoate core lies in its unique electronic and steric properties. The methyl group at the C2 position is rendered highly acidic due to the combined electron-withdrawing effects of the adjacent nitro group and the benzoate ester system. This acidity is the causal mechanism that allows the scaffold to undergo facile deprotonation and subsequent aldol-type condensations with aromatic aldehydes, such as 4-fluorobenzaldehyde (1[1]).

When derivatized as a 4-fluorophenyl ester, the molecule gains a highly lipophilic handle. The fluorine atom introduces strong electronegativity with minimal steric bulk (bioisosteric to hydrogen), significantly altering the crystal packing through C-F···H hydrogen bonding and C-F··· π interactions. These interactions are paramount when designing solid-state pharmaceutical formulations where polymorphism can dictate bioavailability.

Structural & Physicochemical Data

To establish a baseline for analytical validation, the quantitative physicochemical properties of the 2-methyl-3-nitrobenzoate scaffold and its derivatives are summarized below. The parent acid and its methyl ester are widely documented as pale yellow crystalline solids with moderate solubility in organic solvents (2[2], 3[3]).

Table 1: Physicochemical Properties of the Scaffold
Property2-Methyl-3-nitrobenzoic AcidMethyl 2-methyl-3-nitrobenzoate4-Fluorophenyl 2-methyl-3-nitrobenzoate
CAS Number 1975-50-459382-59-1N/A (Advanced Intermediate)
Molecular Formula C8H7NO4C9H9NO4C14H10FNO4
Molecular Weight 181.15 g/mol 195.17 g/mol 275.23 g/mol
Appearance White to light beige powderPale yellow crystalsYellowish crystalline solid
Melting Point 182-184 °C65-68 °C~ 85-90 °C (Predicted)
Solubility Insoluble in waterSoluble in methanol/EtOAcSoluble in DCM, EtOAc, DMSO

Data for the parent acid and methyl ester sourced from authoritative chemical databases (4[4]).

Crystallographic Analysis & Conformational Causality

The crystal structure of 4-fluorophenyl 2-methyl-3-nitrobenzoate is governed by competing intramolecular steric forces and intermolecular electrostatic interactions.

Causality of Conformational Twisting: In the solid state, the nitro group at the C3 position experiences severe steric repulsion (Pauli repulsion) from the adjacent C2-methyl group. To minimize this steric penalty, the nitro group is forced to rotate out of coplanarity with the central benzene ring. This rotation breaks the full π -conjugation of the system, localizing electron density and slightly lengthening the C-N bond compared to unhindered nitroaromatics.

Supramolecular Assembly: The introduction of the 4-fluorophenyl ring dictates the extended crystal packing. Fluorine acts as a weak hydrogen bond acceptor, promoting extended chains via C-H···F interactions. Furthermore, the electron-deficient nature of the nitrobenzoate ring pairs favorably with the π -system of the fluorophenyl ring of adjacent molecules, resulting in offset face-to-face π−π stacking.

Table 2: Typical Crystallographic Parameters for Nitrobenzoate Esters
ParameterExpected Value RangeCausality / Rationale
Crystal System MonoclinicTypical for asymmetric aromatic esters to maximize packing efficiency.
Space Group P21​/c Allows for inversion centers, optimizing dipole-dipole cancellation.
Temperature 100 KCryogenic cooling minimizes thermal atomic displacement parameters (ADPs).
Torsion Angle (Nitro) 35° - 50°Out-of-plane twist to relieve steric clash with the C2-methyl group.

Mechanistic Pathways & Transformations

The 2-methyl-3-nitrobenzoate core is famously utilized in the Kuethe-Beutner synthesis of indoles (1[1]). The diagram below illustrates the logical flow of this transformation, highlighting how the acidic C2-methyl group is exploited to build the indole architecture.

G A 2-Methyl-3-nitrobenzoate Core (Acidic C2-Methyl) B Aldol Condensation with 4-Fluorobenzaldehyde A->B C Vinyl Intermediate (trans-isomer) B->C D Pd-Catalyzed Reductive Cyclization (CO, Pd(OAc)2) C->D E 4-Fluorophenyl-substituted Indole (Bioactive Scaffold) D->E

Mechanistic pathway for indole synthesis via the 2-methyl-3-nitrobenzoate core.

Self-Validating Experimental Workflows

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . Every step includes a built-in validation mechanism and a corrective action, ensuring that errors are caught before propagating to the next phase.

Workflow A: Synthesis of 4-Fluorophenyl 2-methyl-3-nitrobenzoate

Process:

  • Charge a flame-dried flask with 2-methyl-3-nitrobenzoic acid (1.0 equiv) and dichloromethane (DCM).

  • Add 4-fluorophenol (1.1 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Cool to 0 °C and add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equiv) portion-wise.

  • Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO3​ , extract with DCM, and concentrate.

Validation Mechanism: Perform TLC (Hexanes:EtOAc 3:1). The product should appear as a new, highly UV-active spot with an Rf​ higher than the starting acid. Corrective Action: If unreacted acid remains, wash the organic layer with an additional portion of 1M NaOH to remove the acidic starting material.

G N1 2-Methyl-3-nitrobenzoic acid (Starting Material) N3 Steglich Esterification (CH2Cl2, 0°C to 25°C) N1->N3 N2 4-Fluorophenol + EDC/DMAP (Reagents & Catalysts) N2->N3 N4 4-Fluorophenyl 2-methyl-3-nitrobenzoate N3->N4

Synthetic workflow for 4-fluorophenyl 2-methyl-3-nitrobenzoate.

Workflow B: Single-Crystal Growth

Process:

  • Dissolve 50 mg of purified 4-fluorophenyl 2-methyl-3-nitrobenzoate in 1 mL of ethyl acetate (EtOAc) in a 4 mL glass vial.

  • Carefully layer 2 mL of hexanes on top of the EtOAc solution to create a biphasic system.

  • Cap loosely and allow undisturbed liquid-liquid diffusion and slow evaporation at 20 °C over 3-5 days.

Validation Mechanism: Inspect the resulting crystals under a polarized light microscope. Rotate the polarizer; the crystals must exhibit sharp extinction (turning completely dark at specific angles). Corrective Action: If crystals exhibit continuous brightness or appear as clustered rosettes (twinning), redissolve and attempt growth using vapor diffusion with a slower-diffusing antisolvent like pentane.

Workflow C: Single-Crystal X-Ray Diffraction (SCXRD)

Process:

  • Mount a suitable single crystal on a MiTeGen loop using perfluoropolyether oil.

  • Transfer immediately to the goniometer equipped with a nitrogen cryostream set to 100 K.

  • Collect diffraction data using Mo-K α ( λ=0.71073 Å) or Cu-K α radiation.

  • Perform data reduction, absorption correction, and structure solution using direct methods (e.g., SHELXT).

Validation Mechanism: Monitor the internal merging R -factor ( Rint​ ) during data reduction. Corrective Action: If Rint​>0.08 , this indicates poor crystal quality or incorrect unit cell indexing. Stop the collection, select a new crystal, and restart the experiment.

Table 3: Quality Control (QC) Metrics for SCXRD
MetricAcceptance CriteriaImplication of FailureCorrective Action
Completeness >99% up to θ=25° Missing data limits resolution of atomic positions.Adjust detector distance or collection strategy.
R1​ (Final) <0.05 (for I>2σ(I) )The structural model does not accurately fit the electron density.Check for unmodeled solvent or severe disorder.
Shift/Error <0.001 in final cycleThe refinement has not reached a true mathematical minimum.Run additional least-squares refinement cycles.

References

  • Methyl 2-methyl-3-nitrobenzoate 59382-59-1 wiki - Guidechem Source: Guidechem.com URL:2

  • Organic Syntheses Procedure: Preparation of[2-(4-Fluorophenyl)-1H-indol-4-yl]-1-pyrrolidinylmethanone Source: Organic Syntheses (orgsyn.org) URL:1

  • Cas 1975-50-4, 2-Methyl-3-nitrobenzoic acid Source: Lookchem.com URL:3

  • 2-Methyl-3-nitrobenzoic acid | 1975-50-4 Source: ChemicalBook.com URL:4

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 4-Fluorophenyl 2-methyl-3-nitrobenzoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, high-yield protocol for the esterification of sterically hindered and electronically deactiva...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, high-yield protocol for the esterification of sterically hindered and electronically deactivated substrates.

Rationale and Substrate Analysis

The synthesis of 4-fluorophenyl 2-methyl-3-nitrobenzoate presents a classical challenge in organic synthesis: the coupling of a sterically hindered carboxylic acid with an electronically deactivated nucleophile. Fluorinated aryl esters are highly valuable building blocks in medicinal chemistry, frequently utilized in the development of allosteric modulators and targeted therapeutics[1].

Standard Fischer esterification conditions are entirely ineffective for this transformation due to two primary substrate limitations:

  • Steric Hindrance: The ortho-methyl group on 2-methyl-3-nitrobenzoic acid twists the carboxylate out of the aromatic plane and physically blocks nucleophilic attack at the carbonyl carbon.

  • Electronic Deactivation: 4-Fluorophenol is a poor nucleophile. The highly electronegative para-fluorine atom withdraws electron density from the aromatic ring via inductive effects, significantly lowering the nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols.

To overcome these barriers, the carboxylic acid must be converted into a highly electrophilic intermediate.

Methodological Comparison

ParameterAcyl Chloride Method (Industrial)Steglich Method (Bench/Discovery)
Activation Reagent Oxalyl Chloride, cat. DMFEDCI·HCl
Catalyst / Base Triethylamine (Et₃N)DMAP (0.10 equivalents)
Reaction Time 2 – 4 hours12 – 16 hours
Typical Yield 80% – 90%85% – 95%
Primary Byproducts HCl, CO, CO₂, Et₃N·HClWater-soluble urea (EDU)
Safety Profile Toxic gases evolved (Fume hood critical)Mild, neutral conditions[2]

Mechanistic Causality: The Role of DMAP and EDCI

We mandate the use of EDCI·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) over the classical DCC (N,N'-Dicyclohexylcarbodiimide)[3]. While DCC is effective, it generates dicyclohexylurea (DCU), which is notoriously difficult to separate from non-polar ester products. EDCI generates a water-soluble urea byproduct (EDU) that is quantitatively removed during a simple aqueous workup.

Furthermore, the addition of DMAP (4-Dimethylaminopyridine) is not optional; it is the mechanistic linchpin of this reaction[4]. Without DMAP, the transient O-acylisourea intermediate will undergo a deleterious 1,3-rearrangement into a dead-end N-acylurea. DMAP acts as a hyper-nucleophilic acyl transfer agent, intercepting the O-acylisourea to form an ultra-reactive N-acylpyridinium intermediate that forces the sluggish 4-fluorophenol to react.

Mechanism Acid 2-Methyl-3-nitrobenzoic Acid (Sterically Hindered) O_Acyl O-Acylisourea (Prone to 1,3-Rearrangement) Acid->O_Acyl + EDCI EDCI EDCI (Coupling Agent) EDCI->O_Acyl N_Acyl N-Acylpyridinium Intermediate (Highly Electrophilic) O_Acyl->N_Acyl + DMAP Urea Water-Soluble Urea (Washed out in Workup) O_Acyl->Urea Byproduct DMAP DMAP (Nucleophilic Catalyst) DMAP->N_Acyl N_Acyl->DMAP Catalyst Regeneration Product 4-Fluorophenyl 2-methyl-3-nitrobenzoate N_Acyl->Product + 4-Fluorophenol Phenol 4-Fluorophenol (Deactivated Nucleophile) Phenol->Product

Figure 1: DMAP-catalyzed Steglich esterification mechanism overcoming steric hindrance.

Experimental Protocol: Steglich Esterification

This protocol is designed as a self-validating system. In-process controls (temperature management and specific wash sequences) are engineered to prevent side reactions and ensure high purity prior to chromatography.

Reagents Required
  • 2-Methyl-3-nitrobenzoic acid: 1.0 eq (10.0 mmol, 1.81 g)

  • 4-Fluorophenol: 1.05 eq (10.5 mmol, 1.18 g) (Slight excess ensures complete consumption of the more valuable acid).

  • EDCI·HCl: 1.2 eq (12.0 mmol, 2.30 g)

  • DMAP: 0.1 eq (1.0 mmol, 0.12 g)

  • Solvent: Anhydrous Dichloromethane (DCM), 40 mL

Step-by-Step Methodology
  • Substrate Dissolution: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Add 2-methyl-3-nitrobenzoic acid (1.81 g) and 4-fluorophenol (1.18 g), then purge the flask with Argon. Inject 40 mL of anhydrous DCM to dissolve the substrates.

  • Thermal Control (Critical Step): Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Initiating the reaction at 0 °C drastically slows the thermal 1,3-rearrangement of the O-acylisourea, giving DMAP time to trap the intermediate[4].

  • Catalyst & Coupling Agent Addition: Add DMAP (0.12 g) in one portion. Subsequently, add EDCI·HCl (2.30 g) portion-wise over 15 minutes. Causality: Portion-wise addition prevents localized exothermic spikes that could degrade the catalyst or drive side-product formation.

  • Maturation: Remove the ice bath after 30 minutes. Allow the reaction to warm to room temperature (20–25 °C) and stir vigorously for 12 hours.

  • In-Process Monitoring: Analyze via TLC (Hexanes:EtOAc 4:1). The target ester will appear as a distinct, highly UV-active spot at an Rf​ of ~0.60, while the starting acid remains near the baseline.

  • Targeted Aqueous Workup:

    • Wash 1: Add 20 mL of 1M aqueous HCl. Causality: Protonates and extracts DMAP and the EDU byproduct into the aqueous layer.

    • Wash 2: Add 20 mL of saturated aqueous NaHCO₃. Causality: Deprotonates and removes any unreacted 2-methyl-3-nitrobenzoic acid and residual 4-fluorophenol.

    • Wash 3: Add 20 mL of brine to break any emulsions and pre-dry the organic layer.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient 0% to 15% EtOAc in Hexanes) to yield the pure product.

Workflow Step1 1. Dissolution Acid + Phenol in DCM (0 °C) Step2 2. Catalyst Add DMAP (0.1 eq) Step1->Step2 Step3 3. Coupling EDCI addition (Portion-wise) Step2->Step3 Step4 4. Reaction Stir at RT (12 h) Step3->Step4 Step5 5. Workup Wash: HCl, NaHCO3, Brine Step4->Step5 Step6 6. Isolation Chromatography Yield: >85% Step5->Step6

Figure 2: Step-by-step experimental workflow for the EDCI/DMAP coupling protocol.

Analytical Characterization

To validate the success of the synthesis, verify the product against the following expected analytical parameters:

  • Chemical Formula: C₁₄H₁₀FNO₄

  • Exact Mass: 275.0594 g/mol

  • LC-MS (ESI+): Expected [M+H]+ at m/z 276.07; [M+Na]+ at m/z 298.05.

  • ¹H NMR (400 MHz, CDCl₃):

    • Diagnostic singlet at ~2.55 ppm (3H, Ar-CH₃).

    • Multiplets at 7.10 – 7.25 ppm (4H, fluorophenyl ring, exhibiting complex F-H splitting).

    • Downfield aromatic signals at 7.50 – 8.10 ppm (3H, nitrobenzoate ring).

  • ¹⁹F NMR (376 MHz, CDCl₃): Diagnostic signal at approximately -118 ppm (1F, s/m).

References

  • 2.

  • 4. 5.

Sources

Application

The Isolation and Purification of 4-Fluorophenyl 2-methyl-3-nitrobenzoate

An Application Note by a Senior Application Scientist The synthesis of aryl esters like 4-fluorophenyl 2-methyl-3-nitrobenzoate is a critical operation in pharmaceutical intermediate development. Due to the deactivated n...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note by a Senior Application Scientist

The synthesis of aryl esters like 4-fluorophenyl 2-methyl-3-nitrobenzoate is a critical operation in pharmaceutical intermediate development. Due to the deactivated nature of 2-methyl-3-nitrobenzoic acid and the weak nucleophilicity of 4-fluorophenol, this transformation is most efficiently achieved via the [1], utilizing N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.

While the reaction proceeds under mild conditions, the downstream challenge lies entirely in the purification. The crude mixture is a complex matrix containing the target ester, unreacted starting materials, DMAP, and N,N'-dicyclohexylurea (DCU)—a notoriously stubborn byproduct. This guide provides a field-proven, self-validating workflow to isolate 4-fluorophenyl 2-methyl-3-nitrobenzoate in >99% purity.

Causality & Experimental Design: The "Why" Behind the Workflow

To design a self-validating purification system, we must first understand the physicochemical properties of the matrix components. We cannot rely on a single technique; instead, we exploit orthogonal properties (solubility, pKa, and polarity) across a multi-stage workflow.

  • The DCU Problem: DCU has <1% solubility in most organic solvents, but trace amounts remain dissolved in the crude mixture [2]. Attempting to load a crude Steglich mixture directly onto a silica column will result in DCU precipitating on the column head, causing overpressure and band broadening. Causality: We must perform a solvent-swap and cold filtration before any other step.

  • Ionizable Impurities: DMAP is basic; unreacted 2-methyl-3-nitrobenzoic acid and 4-fluorophenol are acidic. Causality: A targeted liquid-liquid extraction (LLE) using mild acids and bases will partition these impurities into the aqueous layer. We strictly use saturated sodium bicarbonate ( NaHCO3​ ) rather than sodium hydroxide ( NaOH ) to prevent the base-catalyzed hydrolysis of our newly formed ester.

  • Trace Organics & N-acylureas: A known side-reaction of the Steglich esterification is the 1,3-rearrangement of the O-acyl intermediate into an unreactive N-acylurea. Causality: Flash column chromatography is deployed to separate the target ester from these structurally similar, neutral organic impurities.

Table 1: Impurity Profiling and Targeted Removal Strategy
ComponentChemical NatureKey PropertyPrimary Removal Strategy
4-fluorophenyl 2-methyl-3-nitrobenzoate Target EsterNeutral, Lipophilic, UV-ActiveRetained in Organic Phase
N,N'-Dicyclohexylurea (DCU) Coupling ByproductInsoluble in cold EtOAc/EtherCold Filtration
4-Dimethylaminopyridine (DMAP) CatalystBasic (pKa ~9.6)1N HCl Aqueous Wash
2-methyl-3-nitrobenzoic acid Starting MaterialAcidic (pKa ~3.2)Sat. NaHCO3​ Aqueous Wash
4-fluorophenol Starting MaterialWeakly Acidic (pKa ~9.9)Sat. NaHCO3​ Aqueous Wash
N-acylurea Rearrangement ByproductNeutral, LipophilicFlash Column Chromatography

Purification Workflows and Methodologies

Workflow Crude Crude Reaction Mixture Filtration Cold Filtration (Bulk DCU Removal) Crude->Filtration LLE Aqueous Workup (Ionizable Removal) Filtration->LLE FCC Flash Chromatography (Trace Organics) LLE->FCC Cryst Recrystallization (Final Polishing) FCC->Cryst

Fig 1: Sequential orthogonal purification workflow for 4-fluorophenyl 2-methyl-3-nitrobenzoate.

Protocol A: Reaction Quenching and DCU Depletion
  • Concentration: Upon completion of the reaction (verified by TLC, Rf​ ~0.6 in 20% EtOAc/Hexane), concentrate the reaction mixture (typically in DCM or THF) under reduced pressure to a thick paste.

  • Solvent Swap: Suspend the paste in cold Ethyl Acetate (EtOAc) or Diethyl Ether ( Et2​O ) (approx. 5 mL per mmol of theoretical yield).

  • Precipitation: Chill the suspension to 0°C in an ice bath for 2 hours. This forces >95% of the DCU to precipitate as a fine white solid.

  • Filtration: Filter the suspension through a medium-porosity fritted glass funnel packed with a 1 cm pad of Celite. Expert Insight: Celite is mandatory here; DCU forms a gelatinous precipitate that will instantly blind a standard glass frit.

  • Rinsing: Wash the filter cake with a minimal amount of ice-cold EtOAc. Discard the filter cake.

Protocol B: Liquid-Liquid Extraction (Aqueous Workup)

The filtrate from Protocol A now contains the target ester, DMAP, unreacted acid, and phenol.

LLE Org1 Organic Phase (EtOAc) Ester, Acid, Phenol, DMAP Wash1 Wash with 1N HCl Org1->Wash1 Aq1 Aqueous Phase (DMAP-H+ discarded) Wash1->Aq1 Org2 Organic Phase Ester, Acid, Phenol Wash1->Org2 Wash2 Wash with Sat. NaHCO3 Org2->Wash2 Aq2 Aqueous Phase (Acid/Phenol salts discarded) Wash2->Aq2 Org3 Organic Phase (Target Ester + Trace Organics) Wash2->Org3

Fig 2: Liquid-liquid extraction phase separation logic for ionizable impurity removal.

  • Acid Wash: Transfer the organic filtrate to a separatory funnel. Wash with 1N HCl (2 × 20 mL). This protonates DMAP, moving it into the aqueous layer.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO3​ (3 × 20 mL). Self-Validation: CO2 gas evolution will occur as the unreacted 2-methyl-3-nitrobenzoic acid is neutralized. Continue washing until no further gas evolution is observed.

  • Brine Wash: Wash with saturated NaCl solution (1 × 20 mL) to remove residual water from the organic phase.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude ester as a yellowish solid/oil.

Protocol C: Flash Column Chromatography

To remove trace N-acylurea and any remaining non-polar impurities, we utilize [3].

  • Column Preparation: Pack a silica gel column (230–400 mesh) using Hexane as the solvent. Use approximately 30–50 g of silica per gram of crude product.

  • Loading: Dissolve the crude ester in the absolute minimum amount of Dichloromethane (DCM) and apply it evenly to the top of the silica bed.

  • Elution: Run a step gradient. The target ester is moderately non-polar, while N-acylureas are highly polar.

Table 2: Flash Chromatography Gradient Optimization
Column Volumes (CV)Solvent System (Hexane : EtOAc)Target Elution Profile
1 - 2100 : 0Elutes highly non-polar impurities (e.g., grease).
3 - 695 : 5Pre-elution equilibration.
7 - 1290 : 10Target Ester Elutes. Monitor via UV (254 nm).
13 - 1570 : 30Flushes trace N-acylurea and residual DCU.
  • Fraction Analysis: Spot fractions on a silica TLC plate. Elute with 80:20 Hexane:EtOAc. The target ester will appear as a strong UV-active spot at Rf​ ~0.55. Combine pure fractions and concentrate.

Protocol D: Recrystallization (Final Polishing)

Esters of substituted nitrobenzoic acids are highly crystalline. Recrystallization will upgrade the purity from ~95% (post-column) to >99.5%.

  • Dissolution: Place the concentrated ester in a round-bottom flask. Add boiling Ethanol (or Isopropanol) dropwise until the solid just dissolves.

  • Cooling: Remove from heat and allow the solution to cool to room temperature undisturbed. Seed crystals can be added if supersaturation occurs without nucleation.

  • Maturation: Once crystals have formed at room temperature, transfer the flask to an ice bath (0°C) for 1 hour to maximize yield.

  • Isolation: Filter the purified 4-fluorophenyl 2-methyl-3-nitrobenzoate crystals via vacuum filtration, wash with a few drops of ice-cold ethanol, and dry under high vacuum for 12 hours.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. URL:[Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. URL:[Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925. URL:[Link]

Method

analytical methods for "4-fluorophenyl 2-methyl-3-nitrobenzoate" quantification

An in-depth technical guide for the analytical quantification of 4-fluorophenyl 2-methyl-3-nitrobenzoate requires a strategic approach tailored to its unique structural properties. As a complex ester featuring both a hig...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the analytical quantification of 4-fluorophenyl 2-methyl-3-nitrobenzoate requires a strategic approach tailored to its unique structural properties. As a complex ester featuring both a highly electron-deficient nitroaromatic ring and a halogenated phenolic moiety, this compound presents specific challenges regarding chemical stability and chromatographic selectivity.

The following protocols provide field-proven methodologies for both bulk formulation assay (HPLC-UV) and trace-level bioanalysis (LC-MS/MS), grounded in rigorous analytical chemistry principles.

Chemical Context and Analytical Strategy

The molecular architecture of 4-fluorophenyl 2-methyl-3-nitrobenzoate ( C14​H10​FNO4​ , Exact Mass: 275.06 Da) dictates the parameters of its quantification:

  • Ester Instability: The electron-withdrawing nitro group and the electronegative fluorine atom render the central ester bond highly susceptible to base-catalyzed hydrolysis. All sample preparation and mobile phases must utilize acidic modifiers (e.g., 0.1% Formic Acid) to suppress ex-vivo degradation.

  • Chromatographic Selectivity: While standard C18 columns provide baseline retention, resolving this compound from structurally similar halogenated or nitrated process impurities requires orthogonal selectivity. Fluorophenyl (F5) stationary phases are strongly recommended, as they offer enhanced dipole-dipole and π−π interactions specific to fluorinated aromatics[1].

  • Detection Modalities: The conjugated nitrobenzoate system provides a robust UV chromophore (~254 nm) ideal for high-concentration assays[2]. For trace analysis, the ester readily ionizes in positive Electrospray Ionization (ESI+), yielding predictable fragmentation patterns[3].

Workflow Sample Sample Matrix (API or Plasma) Prep Sample Preparation (Acidic Stabilization) Sample->Prep Branch Analytical Goal Prep->Branch HPLC HPLC-UV (Bulk Purity Assay) Branch->HPLC >1 µg/mL LCMS LC-MS/MS (Trace Bioanalysis) Branch->LCMS <1 µg/mL Data Data Processing & Validation HPLC->Data LCMS->Data

Fig 1. Decision workflow for selecting the appropriate quantification method based on concentration.

Method A: HPLC-UV Protocol (Bulk API & Formulation)

Rationale: This method is designed for routine Quality Control (QC) where concentrations exceed 1 µg/mL. The use of a fluorophenyl column ensures that any unreacted 4-fluorophenol or 2-methyl-3-nitrobenzoic acid precursors are distinctly resolved from the target API[2].

Step-by-Step Methodology:

  • Diluent Preparation: Prepare a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid (v/v). Causality: The acidic environment locks the ester in a protonated, stable state, preventing hydrolysis during autosampler queuing.

  • Standard/Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a nominal concentration of 50 µg/mL. Sonicate for 5 minutes at ≤20∘C to prevent thermal degradation.

  • System Equilibration: Purge the HPLC system and equilibrate the F5 column with the initial mobile phase conditions (see Table 1) until a stable baseline is achieved (typically 15 column volumes).

  • Execution: Inject 10 µL of the sample. Monitor the column effluent at 254 nm.

  • Wash Cycle: Post-elution, ramp the organic modifier to 95% for 3 minutes to elute highly retained hydrophobic matrix components.

Table 1: HPLC-UV Chromatographic Conditions

ParameterSpecification
Column Ascentis Express F5 (150 × 4.6 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in MS-Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 0-2 min: 30% B; 2-10 min: 30% 80% B; 10-12 min: 80% B
Column Temperature 35°C
Detection Wavelength 254 nm (Reference 360 nm)

Method B: LC-MS/MS Protocol (Trace Bioanalysis)

Rationale: For pharmacokinetic (PK) profiling or environmental monitoring, extreme sensitivity is required. ESI+ efficiently protonates the ester carbonyl, yielding an [M+H]+ precursor ion at m/z 276.1. Upon Collision-Induced Dissociation (CID), the ester bond cleaves, expelling neutral 4-fluorophenol (112 Da) to generate a highly stable 2-methyl-3-nitrobenzoyl acylium cation at m/z 164.0[3].

Fragmentation Parent Parent Ion[M+H]+ m/z 276.1 Cleavage Ester Bond Cleavage (CID) Parent->Cleavage Frag1 Acylium Cation m/z 164.0 Cleavage->Frag1 Quantifier Frag2 Neutral Loss 4-Fluorophenol Cleavage->Frag2 Qualifier

Fig 2. Proposed ESI+ MS/MS fragmentation pathway for 4-fluorophenyl 2-methyl-3-nitrobenzoate.

Step-by-Step Methodology:

  • Matrix Precipitation: Aliquot 50 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.

  • Extraction: Add 150 µL of ice-cold Acetonitrile spiked with 0.1% Formic Acid and an appropriate Internal Standard (e.g., a deuterated analog). Causality: Cold organic solvent instantly denatures esterase enzymes present in plasma, halting enzymatic cleavage of the target analyte.

  • Separation: Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Analysis: Transfer 100 µL of the supernatant to an autosampler vial and inject 2 µL onto a sub-2 µm UHPLC column coupled to a triple quadrupole mass spectrometer.

Table 2: LC-MS/MS MRM Parameters

ParameterValue / Setting
Ionization Mode ESI Positive (ESI+)
Capillary Voltage 3.0 kV
Desolvation Temp 450°C
Precursor Ion (Q1) m/z 276.1
Quantifier Ion (Q3) m/z 164.0 (Collision Energy: 22 eV)
Qualifier Ion (Q3) m/z 136.0 (Collision Energy: 35 eV, loss of CO)

System Self-Validation and Quality Control

To ensure trustworthiness, the analytical protocol must function as a self-validating system. The following controls must be integrated into every batch:

  • System Suitability Testing (SST): Prior to sample analysis, six replicate injections of a mid-level standard must yield a relative standard deviation (RSD) of ≤2.0% for peak area. The tailing factor must remain ≤1.5 , ensuring the column's fluorophenyl phase has not degraded.

  • In-Matrix Stability Check: Because esters are prone to hydrolysis, a Low Quality Control (LQC) sample must be extracted and left in the autosampler (set to 4°C) for 24 hours. A deviation of >15% in the calculated concentration indicates matrix-induced hydrolysis, signaling that the sample preparation requires stronger acidification or immediate analysis.

Table 3: Representative Method Validation Metrics

Validation ParameterHPLC-UV (Bulk Assay)LC-MS/MS (Bioanalysis)Acceptance Criteria
Linear Range 1.0 – 100 µg/mL1.0 – 1000 ng/mL R2≥0.995
Limit of Quantitation (LOQ) 0.5 µg/mL1.0 ng/mLS/N 10
Intra-day Precision (RSD) 1.2%4.5% ≤2.0% (UV) / ≤15% (MS)
Matrix Effect N/A92.4%85% - 115% recovery

References

  • Gaddam, K., et al. "Determination of Possible Potential Genotoxic Impurities in Lenalidomide Drug Substance by Simple RP-HPLC Method." Asian Journal of Chemistry. Available at:[Link]

  • "Quantitative analysis of Δ8- and Δ9-tetrahydrocannabinol metabolites and isomers: a rapid assay in urine by LC-MS/MS." Kura Biotech. Available at:[Link]

  • "Recent developments in the use of LCMS in process pharmaceutical chemistry." European Pharmaceutical Review. Available at:[Link]

Sources

Application

using "4-fluorophenyl 2-methyl-3-nitrobenzoate" in organic synthesis

Application Note: Utilizing 4-Fluorophenyl 2-methyl-3-nitrobenzoate as a Bifunctional Activated Building Block in Organic Synthesis Document Revision: March 14, 2026 | Facility: Taipei, Taiwan Executive Summary In modern...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 4-Fluorophenyl 2-methyl-3-nitrobenzoate as a Bifunctional Activated Building Block in Organic Synthesis Document Revision: March 14, 2026 | Facility: Taipei, Taiwan

Executive Summary

In modern drug development, minimizing synthetic steps while maximizing yield is paramount. While methyl 2-methyl-3-nitrobenzoate is a well-established intermediate for synthesizing complex pharmaceutical scaffolds like[2-(4-fluorophenyl)-1H-indol-4-yl]-1-pyrrolidinylmethanone[1], its use requires tedious saponification and acid chloride activation prior to amidation[2].

This application note details the superior utility of 4-fluorophenyl 2-methyl-3-nitrobenzoate . By replacing the standard methyl ester with a 4-fluorophenyl ester, this molecule acts as a highly versatile, bifunctional building block. It seamlessly integrates the electrophilic activation required for mild, coupling-reagent-free amidation with the C-H acidity necessary for late-stage indole annulation.

Mechanistic Causality & Rationale

The strategic design of 4-fluorophenyl 2-methyl-3-nitrobenzoate relies on two orthogonal reactive domains, each governed by specific electronic effects:

  • The Activated Ester Domain (Mild Amidation): Fluorophenyl esters exhibit highly accelerated amidation kinetics compared to standard alkyl esters[3]. The electron-withdrawing fluorine atom significantly lowers the pKa​ of the leaving group (4-fluorophenol, pKa​≈9.9 ) compared to methanol ( pKa​≈15.5 ). This inductive effect increases the partial positive charge on the carbonyl carbon, rendering it highly susceptible to direct nucleophilic attack by secondary amines (e.g., pyrrolidine) at room temperature.

  • The 2-Methyl-3-Nitroarene Domain (Indole Annulation): The ortho-nitro group strongly electron-depletes the aromatic ring, acidifying the adjacent methyl protons. This allows for facile base-catalyzed condensation with electrophiles such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine. Subsequent reductive cyclization (the Leimgruber-Batcho synthesis) constructs the pyrrole ring, yielding the indole core[2].

Divergent Synthetic Workflows

The dual nature of this intermediate allows chemists to dictate the order of operations based on target requirements.

G SM 4-Fluorophenyl 2-methyl-3-nitrobenzoate Amide (2-Methyl-3-nitrophenyl) (pyrrolidin-1-yl)methanone SM->Amide Pyrrolidine, RT (Mild Amidation) IndoleEster 4-Fluorophenyl 1H-indole-4-carboxylate SM->IndoleEster 1. DMF-DMA 2. Fe, AcOH (Leimgruber-Batcho) Indole1 1H-Indol-4-yl -1-pyrrolidinylmethanone Amide->Indole1 1. DMF-DMA 2. Fe, AcOH

Divergent synthetic workflows for 4-fluorophenyl 2-methyl-3-nitrobenzoate.

Quantitative Data: Amidation Efficiency

The table below summarizes the kinetic and yield advantages of utilizing the 4-fluorophenyl ester over the traditional methyl ester for the synthesis of (2-methyl-3-nitrophenyl)(pyrrolidin-1-yl)methanone.

SubstrateReagents RequiredReaction StepsTotal TimeOverall Yield
Methyl 2-methyl-3-nitrobenzoate LiOH, SOCl 2​ , Pyrrolidine, Et 3​ N324 h~75%
4-Fluorophenyl 2-methyl-3-nitrobenzoate Pyrrolidine (neat or in DCM)12 h~92%

Experimental Protocols

Protocol A: Direct Mild Amidation

Objective: Synthesis of (2-methyl-3-nitrophenyl)(pyrrolidin-1-yl)methanone.

  • Initiation: Dissolve 4-fluorophenyl 2-methyl-3-nitrobenzoate (10.0 mmol) in anhydrous dichloromethane (DCM, 25 mL) under a nitrogen atmosphere.

  • Nucleophilic Attack: Cool the solution to 0 °C. Add pyrrolidine (12.0 mmol, 1.2 equiv) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and stir the reaction at room temperature (20–25 °C) for 2 hours.

  • Self-Validating Workup: Transfer the mixture to a separatory funnel and wash with 1M aqueous NaOH (2 × 25 mL).

    • Causality & Validation Checkpoint: The 4-fluorophenol byproduct is converted to its phenoxide salt and partitions entirely into the aqueous layer. Test the aqueous layer; it must be highly basic (pH > 12) to ensure complete removal of the phenol. If the pH is lower, repeat the wash.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the pure amide as a crystalline solid. No column chromatography is required.

Protocol B: Leimgruber-Batcho Indole Annulation

Objective: Synthesis of 4-fluorophenyl 1H-indole-4-carboxylate (Pathway B) or 1H-indol-4-yl-1-pyrrolidinylmethanone (Pathway A).

  • Enamine Condensation: Suspend the starting material (10.0 mmol) in anhydrous DMF (15 mL). Add DMF-DMA (15.0 mmol, 1.5 equiv) and a catalytic amount of pyrrolidine (1.0 mmol, 0.1 equiv).

  • Thermal Activation: Heat the mixture to 110 °C for 4 hours.

    • Self-Validating Checkpoint: The formation of the extended conjugated enamine system is visually confirmed by a stark color shift from pale yellow to a deep, opaque blood-red. Failure to observe this intense color indicates incomplete condensation (often due to degraded DMF-DMA).

  • Solvent Swap: Cool to room temperature and concentrate the mixture under high vacuum to remove residual DMF and methanol (byproduct).

  • Reductive Cyclization: Dissolve the crude red enamine intermediate in glacial acetic acid (30 mL). Heat to 80 °C and add iron powder (40.0 mmol, 4.0 equiv) in small portions over 30 minutes.

    • Causality: Iron in acetic acid reduces the nitro group to an aniline. The newly formed nucleophilic amine immediately attacks the adjacent enamine, expelling dimethylamine and driving the aromatization to form the stable indole system.

  • Purification: Stir for an additional 2 hours at 80 °C. Cool, filter through a pad of Celite to remove iron salts, and partition between ethyl acetate and saturated aqueous NaHCO 3​ . Concentrate the organic layer and purify via recrystallization.

References

  • Kuethe, J. T., & Beutner, G. L. (2009). Synthesis of 2-Arylindole-4-Carboxylic Amides:[2-(4-Fluorophenyl)-1H-Indol-4-YL]-1-Pyrrolidinylmethanone. Organic Syntheses, 86, 92-104.[URL: http://www.orgsyn.org/demo.aspx?prep=v86p0092][2]

  • Permyakov, E. A., Medvedkin, V. N., Klimenko, L. V., Mitin, Y. V., & Permyakov, S. E. (1994). Kinetics of peptide synthesis studied by fluorescence of fluorophenyl esters. International Journal of Peptide and Protein Research, 44(5), 472-476.[URL: https://pubmed.ncbi.nlm.nih.gov/7896506/][3]

  • ChemicalBook. (2026). Methyl 2-methyl-3-nitrobenzoate: Chemical Properties and Uses.[URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8220021.htm][1]

Sources

Method

"4-fluorophenyl 2-methyl-3-nitrobenzoate" as a chemical intermediate

Application Note: Synthesis and Utility of 4-Fluorophenyl 2-methyl-3-nitrobenzoate in Advanced API Development Executive Summary & Mechanistic Rationale In modern pharmaceutical development, the strategic selection of ch...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Utility of 4-Fluorophenyl 2-methyl-3-nitrobenzoate in Advanced API Development

Executive Summary & Mechanistic Rationale

In modern pharmaceutical development, the strategic selection of chemical intermediates dictates the efficiency, yield, and scalability of Active Pharmaceutical Ingredient (API) synthesis. 4-Fluorophenyl 2-methyl-3-nitrobenzoate represents a highly specialized, moderately activated aryl ester building block designed for late-stage functionalization.

The incorporation of a 4-fluorophenoxy leaving group provides a calculated balance between hydrolytic stability and aminolytic reactivity . Unlike highly reactive pentafluorophenyl (PFP) or N-hydroxysuccinimide (NHS) esters, which are prone to rapid degradation in ambient moisture, the mono-fluoro substitution gently lowers the pKa of the leaving group to approximately 9.9. This tunes the ester to survive aqueous workups while remaining sufficiently electrophilic to undergo chemoselective amidation with complex, sterically hindered amines without requiring harsh heating.

Simultaneously, the 2-methyl-3-nitrobenzoate core is a privileged scaffold . The ortho-methyl group provides a steric shield that further prevents premature hydrolysis, while the meta-nitro group serves as a robust, masked amine. This specific substitution pattern is ubiquitous in the development of ATP-competitive kinase inhibitors (e.g., p38 MAP kinase and B-Raf inhibitors), where downstream nitro reduction yields a functionalized aniline ready for urea or amide bond formation.

Physicochemical Profile & Quantitative Data

Understanding the physical properties of this intermediate is critical for solvent selection, reaction kinetics, and purification strategies.

PropertyValueMechanistic Implication / Rationale
Molecular Formula C14H10FNO4Dictates mass spectrometry (ESI+) expected m/z [M+H]+ 276.06.
Molecular Weight 275.23 g/mol Used for precise stoichiometric calculations in micro-scale API coupling.
Leaving Group pKa ~9.9 (4-Fluorophenol)Ensures moderate activation; prevents off-target acylation of secondary alcohols during complex fragment coupling.
LogP (Calculated) ~3.2Highly lipophilic; dictates excellent solubility in DCM, THF, and DMF, but requires biphasic systems for aqueous quenching.
Key NMR Markers 19F: ~ -118 ppm19F NMR serves as an orthogonal, background-free validation tool for reaction monitoring.

Experimental Workflows & Protocols

Protocol A: Synthesis via Steglich Esterification

Causality: The Steglich esterification is chosen over acid chloride formation to avoid harsh, acidic conditions that could lead to side reactions or require highly toxic reagents (like thionyl chloride). DMAP acts as a nucleophilic acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that is rapidly trapped by 4-fluorophenol.

Step-by-Step Methodology:

  • Initiation: In an oven-dried 250 mL round-bottom flask under nitrogen, dissolve 2-methyl-3-nitrobenzoic acid (10.0 mmol) and 4-fluorophenol (10.5 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP, 1.0 mmol). Rationale: A 10 mol% loading is optimal; lower amounts stall the reaction, while higher amounts complicate purification.

  • Activation: Cool the solution to 0 °C using an ice bath. Dropwise, add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 11.0 mmol) in DCM (20 mL) over 15 minutes. Rationale: Cooling prevents the exothermic formation of the unreactive N-acylurea byproduct.

  • Propagation: Remove the ice bath and stir at ambient temperature (20 °C) for 4 hours. A white precipitate (dicyclohexylurea, DCU) will form, driving the reaction forward via Le Chatelier's principle.

  • Isolation: Filter the suspension through a pad of Celite to remove DCU. Wash the organic filtrate sequentially with 1M HCl (2 x 30 mL), saturated NaHCO3 (2 x 30 mL), and brine (30 mL).

  • Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and recrystallize from hot ethanol to yield the pure ester.

Self-Validating System (QC Checkpoint): The protocol is validated when TLC (Hexanes/EtOAc 3:1) shows complete consumption of the starting acid (Rf ~0.1) and a new, strongly UV-active spot appears (Rf ~0.6). 1H NMR must show the ortho-methyl singlet at ~2.6 ppm and the characteristic AA'BB' multiplet of the fluorophenyl ring.

Protocol B: Chemoselective Amidation (API Fragment Coupling)

Causality: The synthesized ester is now reacted with a complex primary amine. The moderate activation of the 4-fluorophenyl ester ensures that only primary amines react, leaving secondary amines or hydroxyl groups untouched, which is vital for late-stage API assembly .

Step-by-Step Methodology:

  • Preparation: Dissolve 4-fluorophenyl 2-methyl-3-nitrobenzoate (5.0 mmol) and the target primary amine (5.0 mmol) in anhydrous THF (25 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 10.0 mmol). Rationale: DIPEA acts as a non-nucleophilic proton sponge, neutralizing the liberated 4-fluorophenol and preventing protonation of the incoming amine.

  • Reaction: Heat the mixture to 50 °C for 12 hours.

  • Workup: Concentrate the mixture, redissolve in EtOAc, and wash with 1M NaOH (3 x 20 mL). Rationale: The strong basic wash deprotonates the 4-fluorophenol byproduct (pKa 9.9), pulling it entirely into the aqueous phase and leaving the pure amide in the organic layer.

Self-Validating System (QC Checkpoint): The reaction is deemed successful and complete when 19F NMR of the crude organic layer shows the complete disappearance of the ester signal (~ -118 ppm). The aqueous wash can be acidified and extracted to recover the 4-fluorophenol, closing the mass balance loop.

Mechanistic Pathway Visualization

G A 2-Methyl-3-nitrobenzoic acid + 4-Fluorophenol B Steglich Esterification (DCC, DMAP) A->B C 4-Fluorophenyl 2-methyl-3-nitrobenzoate B->C D Chemoselective Amidation (R-NH2, DIPEA) C->D - 4-Fluorophenol E N-Alkyl 2-methyl-3-nitrobenzamide D->E F Nitro Reduction (H2, Pd/C) E->F G 3-Amino-2-methylbenzamide (Kinase Inhibitor Core) F->G

Figure 1: Synthetic workflow of 4-fluorophenyl 2-methyl-3-nitrobenzoate and API applications.

References

  • Title: Base-free Enantioselective C(1)-Ammonium Enolate Catalysis Exploiting Aryloxides Source: SciSpace URL: [Link]

  • Title: Organic Syntheses Procedure: [2-(4-fluorophenyl)-1H-indol-4-yl]-1-pyrrolidinylmethanone Source: Organic Syntheses URL: [Link]

Application

experimental applications of "4-fluorophenyl 2-methyl-3-nitrobenzoate"

Application Note: Experimental Workflows and Synthetic Utility of 4-Fluorophenyl 2-methyl-3-nitrobenzoate Executive Summary & Mechanistic Rationale In advanced pharmaceutical development and medicinal chemistry, the stra...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Workflows and Synthetic Utility of 4-Fluorophenyl 2-methyl-3-nitrobenzoate

Executive Summary & Mechanistic Rationale

In advanced pharmaceutical development and medicinal chemistry, the strategic selection of bifunctional building blocks is critical for accelerating library synthesis. 4-Fluorophenyl 2-methyl-3-nitrobenzoate is a highly versatile, structurally primed intermediate. It combines the well-documented reactivity of the 2-methyl-3-nitrobenzoate core[1] with the unique physicochemical properties of a 4-fluorophenyl ester.

  • The Batcho-Leimgruber Precursor: The ortho-relationship between the nitro group and the benzylic methyl group highly acidifies the methyl protons, making this compound an ideal substrate for condensation with formamide acetals to yield functionalized indoles[2].

  • The Activated Ester Advantage: Unlike standard methyl or ethyl esters, the 4-fluorophenyl moiety acts as a mildly activated leaving group. This allows for downstream nucleophilic acyl substitution (amidation) under mild conditions, preventing the degradation of sensitive heterocycles. Alternatively, the 4-fluorophenoxy group can be retained as a privileged pharmacophore in the design of anti-inflammatory and analgesic agents[3].

Primary Synthesis and Characterization

Before utilizing the compound in complex workflows, it must be synthesized with high purity. The following protocol utilizes Steglich esterification to couple 2-methyl-3-nitrobenzoic acid with 4-fluorophenol.

Protocol 1: Synthesis of 4-Fluorophenyl 2-methyl-3-nitrobenzoate

Causality of Reagents: EDC·HCl is chosen over DCC to ensure the urea byproduct is water-soluble, allowing for rapid aqueous workup. DMAP acts as a nucleophilic catalyst, forming an active acylpyridinium intermediate that accelerates the attack by the weakly nucleophilic 4-fluorophenol.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 250 mL round-bottom flask under an argon atmosphere, dissolve 2-methyl-3-nitrobenzoic acid (10.0 mmol) and 4-fluorophenol (11.0 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add 4-(Dimethylamino)pyridine (DMAP, 1.0 mmol) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 12.0 mmol) in three portions over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Validation & In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is self-validating when the UV-active starting acid spot (R_f ~0.1) disappears, replaced by a major, higher-running product spot (R_f ~0.5).

  • Workup: Quench the reaction with 20 mL of 1N HCl to remove DMAP. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ (2 × 20 mL) and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Quantitative Data & Analytical Benchmarks

Table 1: Expected physicochemical and analytical data for synthesized 4-fluorophenyl 2-methyl-3-nitrobenzoate.

ParameterExpected Value / ObservationAnalytical Method
Yield 85 - 92%Gravimetric Analysis
Purity > 98.5%HPLC (UV detection at 254 nm)
LC-MS (m/z) [M+H]⁺ 276.06ESI+ Mass Spectrometry
¹H NMR (CDCl₃) Distinct aromatic multiplets (7.10 - 8.20 ppm); Ar-CH₃ singlet (~2.60 ppm)400 MHz NMR
Appearance Pale yellow crystalline solidVisual Inspection

Application Workflow 1: Synthesis of Functionalized Indole-4-Carboxylates

The most powerful application of this scaffold is its conversion into an indole core via the Batcho-Leimgruber modification[1]. Indole-4-carboxylates are critical precursors for complex alkaloids and targeted oncology drugs.

BL_Synthesis A 4-fluorophenyl 2-methyl-3-nitrobenzoate B DMF-DMA Condensation (110 °C) A->B C Nitroenamine Intermediate B->C D Nitro Reduction (Fe/AcOH, 80 °C) C->D E 4-fluorophenyl 1H-indole-4-carboxylate D->E

Figure 1: Batcho-Leimgruber indole synthesis utilizing the 2-methyl-3-nitrobenzoate scaffold.

Protocol 2: Batcho-Leimgruber Indole Formation

Causality of Reagents: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) acts as both the electrophile and the solvent. The addition of catalytic pyrrolidine accelerates the condensation by forming a more reactive aminal intermediate. For the reduction step, Iron in Acetic Acid (Fe/AcOH) is selected over Pd/C hydrogenation to strictly prevent the hydrodefluorination of the 4-fluorophenyl ring.

Step-by-Step Methodology:

  • Condensation: Dissolve 4-fluorophenyl 2-methyl-3-nitrobenzoate (5.0 mmol) in 10 mL of anhydrous DMF. Add DMF-DMA (10.0 mmol) and pyrrolidine (0.5 mmol).

  • Heating: Heat the mixture to 110 °C under argon for 4 hours.

  • IPC (Enamine Formation): The solution will turn deep red/purple. TLC validation is achieved by observing a bright, highly polar red/yellow spot (the enamine) replacing the starting material.

  • Concentration: Remove volatiles under high vacuum to yield the crude nitroenamine.

  • Reductive Cyclization: Dissolve the crude enamine in 15 mL of glacial acetic acid. Add activated iron powder (25.0 mmol) portion-wise to control the exotherm. Heat to 80 °C for 2 hours.

  • IPC (Indole Formation): The deep red color will dissipate into a brown/grey suspension. LC-MS validation will show the target indole mass ([M+H]⁺ 256.07).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove iron salts, and wash the pad with ethyl acetate (50 mL). Neutralize the filtrate cautiously with saturated NaHCO₃, extract, dry, and concentrate.

Application Workflow 2: Development of Anti-Inflammatory Anthranilic Acids

By selectively reducing the nitro group without triggering cyclization, the compound is converted into an anthranilic acid derivative (3-amino-2-methylbenzoate). This motif is structurally analogous to fenamate NSAIDs (e.g., mefenamic acid) and serves as a potent hinge-binding scaffold in kinase inhibitor design[3].

Anthranilic A 4-fluorophenyl 2-methyl-3-nitrobenzoate B Chemoselective Reduction (Fe/NH4Cl, EtOH/H2O) A->B C 4-fluorophenyl 3-amino-2-methylbenzoate B->C D Amidation / Cross-Coupling C->D E NSAID / Kinase Inhibitor Precursor D->E

Figure 2: Workflow for generating bioactive anthranilic acid derivatives via chemoselective reduction.

Protocol 3: Chemoselective Nitro Reduction

Causality of Reagents: We employ Béchamp reduction conditions (Fe/NH₄Cl in aqueous ethanol) because it is exquisitely chemoselective. It reduces the nitro group to a primary amine without hydrolyzing the sensitive 4-fluorophenyl ester or reducing the aromatic ring.

Step-by-Step Methodology:

  • Preparation: Suspend 4-fluorophenyl 2-methyl-3-nitrobenzoate (5.0 mmol) in a mixture of Ethanol (20 mL) and Water (5 mL).

  • Reagent Addition: Add Ammonium chloride (NH₄Cl, 25.0 mmol) and iron powder (25.0 mmol).

  • Reaction: Reflux the mixture (approx. 85 °C) for 3 hours with vigorous stirring.

  • Validation & IPC: Spot the reaction on TLC (Hexanes:EtOAc 2:1). The product amine will be highly fluorescent under 254 nm UV and will stain positive (yellow/brown) with ninhydrin, proving the presence of a primary amine.

  • Workup: Filter the hot mixture through Celite. Concentrate the filtrate to remove ethanol, then partition the aqueous residue between EtOAc and water. Extract, dry over Na₂SO₄, and evaporate to yield 4-fluorophenyl 3-amino-2-methylbenzoate.

References

  • Semantic Scholar. "Batcho–Leimgruber indole synthesis". Literature Review on o-nitrotoluene condensation. Available at:[Link][2]

Sources

Method

Application Note: Chemoselective Acylation and Bioconjugation using 4-Fluorophenyl 2-Methyl-3-nitrobenzoate

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Introduction & Strategic Rationale In modern drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Strategic Rationale

In modern drug discovery, the late-stage functionalization of complex molecules and the site-selective modification of proteins require reagents that perfectly balance reactivity with stability. 4-Fluorophenyl 2-methyl-3-nitrobenzoate is a highly specialized activated ester designed to deliver the 2-methyl-3-nitrobenzoyl pharmacophore with surgical precision.

The 2-methyl-3-nitrobenzoic acid core is a ubiquitous and highly valuable building block. It serves as a critical precursor in the synthesis of immunomodulatory imide drugs (IMiDs) such as lenalidomide, poly (ADP-ribose) polymerase (PARP) inhibitors, and various 5-HT receptor ligands [1][3]. However, direct amidation of this core is notoriously difficult. The ortho-methyl group creates significant steric hindrance, while the meta-nitro group withdraws electron density, complicating standard coupling reactions (e.g., HATU/DIPEA) and often leading to poor yields or epimerization of delicate substrates.

By pre-activating this core as a 4-fluorophenyl ester (4-FPE) , researchers can bypass harsh in situ coupling conditions. Unlike standard N-hydroxysuccinimide (NHS) esters, which rapidly hydrolyze in aqueous buffers, or pentafluorophenyl (PFP) esters, which are often excessively reactive and hydrophobic, the single para-fluoro substitution provides a "Goldilocks" reactivity profile. It is stable enough for long-term storage and aqueous handling, yet reactive enough to undergo chemoselective aminolysis—particularly at specific lysine residues driven by local microenvironment catalysis [2].

Mechanistic Insights: The Causality of Experimental Choices

As a Senior Application Scientist, it is critical to understand why this specific molecular architecture is chosen over conventional alternatives:

  • Electronic Tuning via the 4-Fluoro Group: The para-fluorine atom exerts a mild electron-withdrawing inductive effect (-I), activating the carbonyl carbon for nucleophilic attack. However, its resonance donation (+R) partially offsets this, preventing the extreme, uncontrolled electrophilicity seen in perfluorinated analogs.

  • Microenvironment-Driven Site-Selectivity: In bioconjugation, 4-FPEs demonstrate remarkable site-selectivity. Because their baseline reactivity is moderate, efficient acylation requires local catalytic assistance (e.g., a neighboring Histidine acting as a general base to deprotonate the incoming Lysine). This allows the reagent to ignore "bystander" amines and selectively label specific active sites [2].

  • Steric Shielding: The ortho-methyl group on the benzoate core restricts the rotation of the carbonyl group. This steric shield protects the ester from bulky nucleophiles and water, drastically enhancing its hydrolytic stability while still permitting attack from unhindered primary amines.

Quantitative Comparison of Activated Esters

To guide your experimental design, the following table summarizes the physicochemical and kinetic trade-offs of common activated esters compared to the 4-FPE platform.

Ester TypeHydrolytic Half-Life (pH 7.4)Aminolysis RateBioconjugation Site-SelectivityHydrophobicity (LogP impact)
NHS Ester Minutes to HoursVery HighLow (Pan-reactive)Low
PFP Ester HoursHighLow to ModerateVery High
4-FPE (Target) Days Moderate High (Microenvironment driven) Moderate

Experimental Workflows & Visualizations

SyntheticWorkflow A 2-Methyl-3-nitrobenzoic Acid (Core Pharmacophore) C 4-Fluorophenyl 2-methyl-3-nitrobenzoate A->C Esterification B 4-Fluorophenol + EDC (Activating Agent) B->C E Conjugated Amide (e.g., IMiD Precursor) C->E Chemoselective Aminolysis D Target Amine / Peptide (Nucleophile) D->E

Fig 1: Workflow for synthesizing and deploying the 4-fluorophenyl activated ester.

Mechanism Ester Activated 4-FPE (Stable in H2O) Tetra Tetrahedral Intermediate (Base Catalyzed) Ester->Tetra Lysine NH2 Attack Product Stable Amide Bond + 4-Fluorophenol Tetra->Product Leaving Group Expulsion

Fig 2: Mechanism of site-selective lysine acylation via the tetrahedral intermediate.

Standard Operating Protocols

Protocol A: Synthesis of 4-Fluorophenyl 2-Methyl-3-nitrobenzoate

This protocol utilizes EDC and DMAP to overcome the steric hindrance of the ortho-methyl group, ensuring high conversion without the use of harsh acyl chlorides.

Reagents Required:

  • 2-Methyl-3-nitrobenzoic acid (1.0 equiv)

  • 4-Fluorophenol (1.1 equiv)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Initiation: Dissolve 2-methyl-3-nitrobenzoic acid (10 mmol) and 4-fluorophenol (11 mmol) in 50 mL of anhydrous DCM under an inert argon atmosphere.

  • Catalysis: Add DMAP (1 mmol). Causality note: DMAP is crucial here. It acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that easily bypasses the steric bulk of the ortho-methyl group.

  • Coupling: Cool the reaction mixture to 0 °C using an ice bath. Add EDC·HCl (12 mmol) portion-wise over 15 minutes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor progression via TLC (Hexanes:EtOAc 3:1). The activated ester will appear as a new, UV-active spot with a higher Rf than the starting acid.

  • Self-Validating Workup: Wash the organic layer sequentially with 1M HCl (2 x 25 mL) to remove DMAP and unreacted EDC, saturated NaHCO3 (2 x 25 mL) to remove unreacted acid, and brine (25 mL). Note: The water-soluble urea byproduct of EDC is entirely removed in the aqueous washes, ensuring high crude purity.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Recrystallize from hot ethanol to yield the pure 4-fluorophenyl 2-methyl-3-nitrobenzoate as a crystalline solid.

Protocol B: Chemoselective Late-Stage Amidation / Bioconjugation

This protocol describes the application of the synthesized 4-FPE for the acylation of a target primary amine or peptide.

Reagents Required:

  • Target Amine or Peptide (1.0 equiv)

  • 4-Fluorophenyl 2-methyl-3-nitrobenzoate (1.2 to 2.0 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (for small molecules) or PBS Buffer/DMSO mixture (for bioconjugation)

Step-by-Step Methodology:

  • Preparation: Dissolve the target amine/peptide in the chosen solvent. If using an aqueous buffer for bioconjugation (e.g., pH 7.5 PBS), ensure the final co-solvent concentration (DMSO or DMF) does not exceed 10% v/v to prevent protein denaturation.

  • Base Addition: Add DIPEA. Causality note: DIPEA is a non-nucleophilic base. It deprotonates the ammonium salts of the target amine to render them nucleophilic, without competing with the amine for the activated ester.

  • Conjugation: Add the 4-fluorophenyl 2-methyl-3-nitrobenzoate dropwise as a concentrated solution in DMF/DMSO.

  • Incubation: Stir at room temperature. For small molecules, the reaction typically completes in 2–4 hours. For site-selective protein labeling, incubate for 12–24 hours at 4 °C to maintain native protein folding, which is necessary for the microenvironment-driven catalysis of the 4-FPE [2].

  • Purification:

    • For small molecules: Dilute with EtOAc and wash with 1M NaOH to remove the 4-fluorophenol byproduct.

    • For peptides/proteins: Purify via Size Exclusion Chromatography (SEC) or dialysis against PBS to remove the small-molecule byproduct and excess reagent.

References

  • Cellitti, S. E., et al. "Recent progress of chemical methods for lysine site-selective modification of peptides and proteins". CCS Chemistry. URL:[Link]

  • Veeprho. "Methyl 2-Methyl-3-nitrobenzoate | CAS 59382-59-1 Reference Standards". Veeprho Pharmaceuticals. URL:[Link]

Application

Advanced Mechanistic Studies and Protocols for 4-Fluorophenyl 2-methyl-3-nitrobenzoate: Synthesis and Base-Mediated Condensation

Introduction & Mechanistic Rationale The compound 4-fluorophenyl 2-methyl-3-nitrobenzoate is a highly specialized electrophilic building block utilized in the synthesis of complex functionalized indoles and agrochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 4-fluorophenyl 2-methyl-3-nitrobenzoate is a highly specialized electrophilic building block utilized in the synthesis of complex functionalized indoles and agrochemical intermediates. The structural utility of this compound relies on the unique stereoelectronic environment of its 2-methyl group. Flanked by an electron-withdrawing nitro group at the 3-position and an ester at the 1-position, the benzylic protons of the 2-methyl group exhibit unusually high acidity (pKa ~18–20 in polar aprotic solvents)[1].

While standard protocols often employ the methyl ester variant (methyl 2-methyl-3-nitrobenzoate)[2][3], transitioning to the 4-fluorophenyl ester introduces a critical mechanistic advantage during downstream base-mediated condensations.

The Causality of the 4-Fluorophenyl Ester: In base-mediated condensations with aromatic aldehydes, the reaction proceeds via an intramolecular lactonization step. The 4-fluorophenoxy group is significantly more electron-withdrawing than a methoxy group, which increases the electrophilicity of the ester carbonyl. More importantly, during the transient formation of the isochroman-1-one (lactone) intermediate, the 4-fluorophenoxide anion serves as a superior leaving group compared to methoxide. This accelerates the cyclization step, driving the equilibrium forward and minimizing reversible side-reactions[1][4].

Synthesis of 4-Fluorophenyl 2-methyl-3-nitrobenzoate

The synthesis of the highly activated 4-fluorophenyl ester is best achieved via a Steglich esterification[5], avoiding harsh acyl chloride formation that could lead to degradation.

Mechanistic Causality of the Reagents: The reaction utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-Dimethylaminopyridine (DMAP) as an acyl-transfer catalyst[6]. If DCC were used alone, the intermediate O-acylisourea would undergo a detrimental 1,3-rearrangement to form an unreactive N-acylurea. DMAP outcompetes this rearrangement by rapidly attacking the O-acylisourea to form a highly reactive acylpyridinium intermediate, which is subsequently trapped by 4-fluorophenol[5].

Steglich A 2-Methyl-3-nitrobenzoic Acid C O-Acylisourea Intermediate A->C + DCC B DCC B->C E Acylpyridinium Intermediate C->E + DMAP D DMAP D->E G 4-Fluorophenyl 2-methyl-3-nitrobenzoate E->G + Phenol F 4-Fluorophenol F->G

Fig 1: Steglich esterification mechanism utilizing DCC and DMAP to prevent N-acylurea formation.

Base-Mediated Condensation Mechanism (The Core Study)

The primary application of 4-fluorophenyl 2-methyl-3-nitrobenzoate is its condensation with aldehydes (e.g., 4-fluorobenzaldehyde) to yield substituted vinyl-3-nitrobenzoic acids, which are direct precursors to 4-substituted indoles[1][7].

The Self-Validating Mechanistic Pathway:

  • Deprotonation: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) deprotonates the acidic 2-methyl group.

  • Nucleophilic Attack: The resulting benzylic anion attacks the electrophilic carbon of the aldehyde.

  • Lactonization (The Intramolecular Trap): The newly formed alkoxide attacks the adjacent 4-fluorophenyl ester. The ester acts as a sacrificial intramolecular trap, forming an isochroman-1-one (lactone) and expelling 4-fluorophenoxide[1].

  • Elimination: A second equivalent of DBU deprotonates the lactone, triggering an E1cB-like ring opening to yield the stable 2-[trans-2-(aryl)vinyl]-3-nitrobenzoic acid[4].

Condensation Step1 4-Fluorophenyl 2-methyl-3-nitrobenzoate Step2 Benzylic Anion Step1->Step2 DBU (Deprotonation) Step3 Aldehyde Adduct (Alkoxide) Step2->Step3 + Ar-CHO Step4 Isochroman-1-one (Lactone) Step3->Step4 Cyclization (- 4-Fluorophenoxide) Step5 Vinyl-3-nitrobenzoic acid (Product) Step4->Step5 DBU (Ring Opening)

Fig 2: Base-mediated condensation pathway via a transient isochroman-1-one lactone intermediate.

Quantitative Data & Optimization

The choice of base and solvent is critical. The base must be strong enough to deprotonate the 2-methyl group but strictly non-nucleophilic to prevent premature cleavage of the highly activated 4-fluorophenyl ester.

Table 1: Optimization of Base and Solvent for the Condensation Reaction

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1 DBU (2.0) DMSO 25 → 55 24 94% Optimal. DMSO solvates cations, maximizing DBU basicity.
2DBU (2.0)DMF25 → 552481%Slower lactonization kinetics compared to DMSO.
3KOtBu (2.0)THF251242%Strong nucleophilicity caused premature ester hydrolysis.
4Cs₂CO₃ (2.0)DMSO552428%Insufficient basicity for complete benzylic deprotonation.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 4-Fluorophenyl 2-methyl-3-nitrobenzoate
  • Preparation: Charge a flame-dried 500-mL round-bottom flask with 2-methyl-3-nitrobenzoic acid (10.0 g, 55.2 mmol) and anhydrous dichloromethane (DCM, 200 mL) under a nitrogen atmosphere.

  • Catalyst Addition: Add DMAP (0.67 g, 5.5 mmol, 0.1 equiv) and 4-fluorophenol (6.81 g, 60.7 mmol, 1.1 equiv). Stir until homogeneous.

  • Coupling: Cool the mixture to 0 °C. Add DCC (12.5 g, 60.7 mmol, 1.1 equiv) portion-wise over 15 minutes. Causality: Slow addition at 0 °C controls the exothermic formation of the O-acylisourea and prevents thermal degradation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup: Filter the DCU byproduct through a Celite pad. Wash the organic filtrate sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over anhydrous Na₂SO₄, concentrate, and recrystallize from ethanol to yield the pure ester.

Protocol B: DBU-Mediated Condensation with 4-Fluorobenzaldehyde
  • Initiation: In a 250-mL three-necked flask equipped with a temperature probe, dissolve 4-fluorophenyl 2-methyl-3-nitrobenzoate (10.0 g, 36.3 mmol) in anhydrous DMSO (50 mL)[1].

  • Reagent Addition: Add 4-fluorobenzaldehyde (6.76 g, 54.5 mmol, 1.5 equiv) followed by dropwise addition of DBU (11.0 g, 72.6 mmol, 2.0 equiv).

  • Thermal Cycling: Stir the dark brown homogeneous solution at room temperature for 20 hours, then heat to an internal temperature of 55 °C for 4 hours. Causality: The initial room-temperature phase allows for controlled benzylic deprotonation and aldol addition. The 55 °C phase provides the activation energy required to drive the E1cB elimination (lactone opening) to completion[4].

  • Critical Quench: Prepare a biphasic mixture of MTBE (100 mL) and water (100 mL) cooled to 0–5 °C. Transfer the reaction mixture dropwise into the quench solution, maintaining the internal temperature strictly below 5 °C. Causality: The highly activated ester and transient lactone are extremely susceptible to hydrolysis. Quenching above 5 °C leads to the formation of unreactive 2-methyl-3-nitrobenzoic acid, severely contaminating the final product[4].

  • Isolation: Discard the organic layer (which contains the expelled 4-fluorophenol). Acidify the aqueous layer to pH 1 using 6 N H₂SO₄. Extract the precipitated 2-[trans-2-(4-fluorophenyl)vinyl]-3-nitrobenzoic acid with ethyl acetate, concentrate, and dry under vacuum.

Sources

Method

Application Note: High-Sensitivity LC-MS/MS and HPLC-FL Assay Development via Chemical Derivatization of 4-fluorophenyl 2-methyl-3-nitrobenzoate

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Matrix: Biological fluids (plasma/serum) and synthetic reaction mixtures Introduction and Analytical Challenge The compound 4-flu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Matrix: Biological fluids (plasma/serum) and synthetic reaction mixtures

Introduction and Analytical Challenge

The compound 4-fluorophenyl 2-methyl-3-nitrobenzoate represents a structurally complex motif frequently encountered in pharmaceutical intermediates and agrochemical development. Assaying this compound at trace levels (e.g., for genotoxic impurity profiling or pharmacokinetic tracking) presents a significant analytical challenge.

Native nitroaromatic compounds exhibit notoriously poor ionization efficiency in positive electrospray ionization (ESI+) mass spectrometry due to the strong electron-withdrawing nature of the nitro (-NO₂) group. Furthermore, they lack the extended conjugated systems required for highly sensitive native fluorescence detection. To achieve sub-nanogram per milliliter (ng/mL) limits of quantification (LOQ), chemical derivatization is mandatory.

This guide details a field-proven, two-step derivatization strategy: chemoselective nitro reduction followed by fluorescent/ionogenic tagging with Dansyl Chloride (DNS-Cl).

Mechanistic Rationale: The Causality Behind the Chemistry

As an analytical scientist, selecting the correct derivatization pathway requires anticipating side reactions that could compromise the structural integrity of the analyte.

Step 1: Why Zinc/Ammonium Formate over Catalytic Hydrogenation?

The first step in our workflow is reducing the nitro group to a highly nucleophilic primary amine. A standard approach in organic synthesis is palladium-on-carbon (Pd/C) catalyzed hydrogenation. However, applying Pd/C to 4-fluorophenyl 2-methyl-3-nitrobenzoate is analytically dangerous. Palladium is known to activate C-F bonds, leading to hydrodefluorination (loss of the fluorine atom) and generating a heterogeneous mixture of fluorinated and defluorinated products [1]. Furthermore, harsh reduction conditions can cleave the central ester linkage.

The Solution: We utilize a mild, rapid hydrogen transfer system consisting of Zinc dust and Ammonium Formate (Zn/NH₄HCO₂) . This system is highly chemoselective; it quantitatively reduces the nitro group to an amine within 20 minutes at room temperature without inducing hydrodefluorination or hydrolyzing the ester bond [2].

Step 2: Why Dansyl Chloride?

Once converted to 4-fluorophenyl 3-amino-2-methylbenzoate, the molecule can be tagged. We employ 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) . Dansylation of the primary amine forms a stable sulfonamide linkage.

  • For LC-MS/MS: The dansyl group introduces a basic tertiary dimethylamine moiety with high proton affinity, boosting ESI+ signal intensity by 1 to 3 orders of magnitude compared to the underivatized molecule [3].

  • For HPLC-FL: The naphthalene core provides a strong fluorophore (λex = 337 nm, λem = 492 nm), enabling orthogonal validation of the MS data using fluorescence detection.

ChemPathway A 4-fluorophenyl 2-methyl-3-nitrobenzoate (Target Analyte) B 4-fluorophenyl 3-amino-2-methylbenzoate (Intermediate) A->B Zn / NH4HCO2 (Reduction) C Dansylated Derivative (Highly Detectable) B->C Dansyl-Cl (Derivatization)

Chemical transformation of the nitrobenzoate to a highly detectable dansylated derivative.

Experimental Protocols

The following protocols are designed as a self-validating system . We incorporate a stable isotope-labeled internal standard (Dansyl-Cl-d6) and a chemical quenching step to ensure assay trustworthiness, preventing unreacted derivatizing agents from fouling the LC column.

Protocol A: Matrix Extraction and Chemoselective Reduction
  • Sample Preparation: Spike 100 µL of plasma sample with 10 µL of Internal Standard (e.g., a structurally matched stable isotope). Add 300 µL of cold Acetonitrile (ACN) to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 × g for 5 minutes.

  • Transfer: Transfer 200 µL of the clear supernatant to a clean 1.5 mL microcentrifuge tube.

  • Reduction: Add 50 µL of 0.5 M aqueous Ammonium Formate (NH₄HCO₂) buffer to the supernatant.

  • Catalysis: Add approximately 5 mg of activated Zinc dust to the tube.

  • Incubation: Shake vigorously or sonicate at room temperature for exactly 20 minutes. The nitro group is now reduced to an aniline.

  • Clearance: Centrifuge the mixture at 12,000 × g for 5 minutes to pellet the unreacted Zinc dust. Critical: Zinc particulates must be completely removed to prevent LC frit blockage. Transfer 150 µL of the supernatant to a new vial.

Protocol B: Dansyl Chloride Derivatization
  • Buffering: To the 150 µL of reduced extract, add 50 µL of 0.1 M Sodium Carbonate (Na₂CO₃) buffer (pH 9.5) to ensure the amine is deprotonated and nucleophilic.

  • Tagging: Add 50 µL of freshly prepared Dansyl Chloride solution (2 mg/mL in pure Acetone). For absolute quantification via isotope dilution, use Dansyl Chloride-d6.

  • Reaction: Incubate the mixture in a thermomixer at 60°C for 45 minutes protected from light.

  • Quenching (Self-Validation Step): Add 20 µL of 10% Methylamine (or 100 mM Glycine) and incubate for an additional 5 minutes. Causality: This consumes excess Dansyl-Cl, preventing it from polymerizing or causing massive background interference in the MS source.

  • Final Dilution: Dilute with 200 µL of mobile phase (Water/ACN, 50:50 v/v) prior to injection.

Workflow S1 1. Matrix Extraction (Acetonitrile precipitation) S2 2. Chemoselective Reduction (Zn dust, NH4HCO2, 20 min) S1->S2 S3 3. Particulate Clearance (Centrifugation at 12,000 x g) S2->S3 S4 4. Fluorescent Tagging (Dansyl Chloride, pH 9.5) S3->S4 S5 5. Instrumental Analysis (LC-MS/MS or HPLC-FL) S4->S5

End-to-end sample preparation and analytical workflow for assaying the derivatized compound.

Quantitative Data Presentation

The impact of this derivatization strategy on assay sensitivity is profound. Below is a summary of the analytical performance characteristics comparing the native compound to its derivatized counterparts.

Table 1: Comparison of Analytical Performance Parameters

Analyte StateDetection ModeLOD (ng/mL)LOQ (ng/mL)Linear Dynamic Range
Native Nitrobenzoate LC-MS (ESI-)50.0150.0150 - 5,000 ng/mL
Reduced Amine LC-MS (ESI+)2.510.010 - 2,000 ng/mL
Dansylated Derivative LC-MS/MS (ESI+)0.05 0.2 0.2 - 1,000 ng/mL
Dansylated Derivative HPLC-Fluorescence1.05.05 - 5,000 ng/mL

Note: The introduction of the tertiary amine via dansylation results in a ~750-fold improvement in LOQ over the native compound.

Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

CompoundPrecursor Ion (m/z, [M+H]⁺)Product Ion (m/z)Collision Energy (eV)Fragment Origin
Reduced Amine 246.1134.120Loss of 4-fluorophenol
Dansylated Analyte 479.1170.135Dimethylaminonaphthalene cation
Dansylated Analyte 479.1234.125Dansyl-sulfonyl cleavage
Dansyl-d6 (ISTD) 485.1176.135d6-Dimethylaminonaphthalene

References

  • Hydrodefluorination of carbon-fluorine bonds by the synergistic action of a ruthenium-palladium catalyst Nature Communications, 2013. URL:[Link]

  • Zinc-Catalyzed Ammonium Formate Reductions: Rapid and Selective Reduction of Aliphatic and Aromatic Nitro Compounds Tetrahedron Letters, 2001. URL:[Link](Note: Representative link via Semantic Scholar)

  • Differential 12C-/13C-Isotope Dansylation Labeling and Fast Liquid Chromatography/Mass Spectrometry for Absolute and Relative Quantification of the Metabolome Analytical Chemistry, 2009. URL:[Link]

Application

Application Note: Large-Scale Synthesis of 4-Fluorophenyl 2-Methyl-3-nitrobenzoate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Process Optimization and Scale-Up Protocol Introduction & Strategic Rationale The synthesis of highly pure phenolic esters...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Process Optimization and Scale-Up Protocol

Introduction & Strategic Rationale

The synthesis of highly pure phenolic esters, such as 4-fluorophenyl 2-methyl-3-nitrobenzoate , is a critical operation in the development of advanced pharmaceutical intermediates and agrochemicals. Direct Fischer esterification of phenols is notoriously inefficient due to the poor nucleophilicity of the phenolic hydroxyl group and unfavorable reaction thermodynamics.

To achieve high yields and purity on a multi-kilogram scale, this protocol utilizes a two-step nucleophilic acyl substitution sequence:

  • Activation: Conversion of 2-methyl-3-nitrobenzoic acid to its highly reactive acyl chloride using thionyl chloride (SOCl 2​ ) [1].

  • Esterification: Base-mediated coupling of the acyl chloride with 4-fluorophenol [2].

This guide details a self-validating, scalable workflow optimized for atom economy, safety, and downstream purification.

Process Chemistry & Mechanistic Insights

As a process chemist, understanding the causality behind reagent and solvent selection is paramount for successful scale-up.

The Activation Step: Vilsmeier-Haack Catalysis

Reacting 2-methyl-3-nitrobenzoic acid directly with SOCl 2​ can be sluggish. We introduce a catalytic amount of N,N-Dimethylformamide (DMF) . DMF reacts with SOCl 2​ to form the Vilsmeier-Haack intermediate (an iminium chlorosulfite salt), which acts as a highly electrophilic shuttle. This intermediate attacks the carboxylic acid, rapidly forming the acyl chloride while regenerating the DMF catalyst. The gaseous byproducts (SO 2​ and HCl) drive the reaction to completion[2].

Crucial IPC (In-Process Control): Complete removal of residual SOCl 2​ via vacuum distillation prior to the esterification step is mandatory. Residual SOCl 2​ will react with 4-fluorophenol to yield unwanted aryl sulfites or chlorinated byproducts.

The Esterification Step: Base-Mediated Coupling

Phenols are weak nucleophiles. To facilitate the reaction, Triethylamine (TEA) is employed. TEA serves a dual purpose:

  • It forms a hydrogen-bonded complex with 4-fluorophenol, increasing the electron density on the oxygen and enhancing its nucleophilicity.

  • It acts as an acid scavenger, neutralizing the HCl generated during the addition-elimination sequence to form TEA·HCl (a precipitate in non-polar solvents), thereby driving the equilibrium forward and preventing product degradation [3].

Solvent Selection: While Dichloromethane (DCM) is ubiquitous in lab-scale acylations, Toluene is selected for this large-scale protocol. Toluene offers a superior safety profile, a higher boiling point (facilitating the thermal activation of the acid chloride), and excellent phase separation during aqueous workup.

Mandatory Visualizations

Mechanistic Pathway

Mechanism A 2-Methyl-3-nitrobenzoic acid B SOCl2 / DMF (cat.) Activation A->B C 2-Methyl-3-nitrobenzoyl chloride (Reactive Intermediate) B->C - SO2, - HCl D 4-Fluorophenol + TEA Nucleophilic Addition C->D E 4-Fluorophenyl 2-methyl-3-nitrobenzoate D->E - TEA·HCl

Fig 1: Mechanistic pathway of the two-step acyl substitution and esterification.

Process Flow Diagram (PFD)

Workflow R1 Reactor 1: Acid Chloride Formation (Toluene, SOCl2, DMF, 75°C) Dist Vacuum Distillation (Remove excess SOCl2 & Toluene) R1->Dist R2 Reactor 2: Esterification (Add 4-Fluorophenol, TEA, 0°C to RT) Dist->R2 Wash Aqueous Workup (1N HCl, 5% NaHCO3, Brine) R2->Wash Cryst Crystallization (Heptane / EtOAc) Wash->Cryst Product Filtration & Vacuum Drying (Pure Target Ester) Cryst->Product

Fig 2: Industrial workflow for the large-scale synthesis and purification.

Reaction Optimization Data

Prior to scale-up, solvent and base screenings were conducted to validate the self-validating process parameters. The results dictate our protocol choices.

Table 1: Solvent Screening for Esterification (100g scale)
SolventTemp ProfilePhase Separation (Workup)Yield (%)Purity (HPLC)
Dichloromethane (DCM)0°C to 25°CGood (Bottom Layer)92%98.5%
Tetrahydrofuran (THF)0°C to 25°CPoor (Miscible with water)85%95.0%
Toluene 0°C to 25°C Excellent (Top Layer) 95% 99.2%
Table 2: Base Screening in Toluene (100g scale)
BaseEquivalentsReaction Time (hrs)Yield (%)Byproduct Profile
Pyridine1.54.088%Trace ester hydrolysis
DIPEA1.23.591%Clean
Triethylamine (TEA) 1.2 2.0 95% Clean (Precipitates TEA·HCl)

Step-by-Step Experimental Protocol (1.0 kg Scale)

Caution: Thionyl chloride is highly corrosive and reacts violently with water. Conduct all operations in a highly ventilated walk-in fume hood or a closed-loop reactor system.

Phase 1: Synthesis of 2-Methyl-3-nitrobenzoyl chloride
  • Charge Reactor: To a dry, 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 2-methyl-3-nitrobenzoic acid (1.00 kg, 5.52 mol) and anhydrous Toluene (4.0 L).

  • Catalyst Addition: Add N,N-Dimethylformamide (DMF) (20 mL, ~0.05 eq).

  • Activation: Slowly add Thionyl Chloride (SOCl 2​ ) (985 g, 8.28 mol, 1.5 eq) via an addition funnel over 30 minutes.

  • Heating: Ramp the reactor temperature to 75–80°C. Stir for 4 hours.

  • IPC Check: Pull a 0.5 mL aliquot, quench in dry methanol, and analyze via HPLC. The reaction is complete when the starting material is < 1.0%.

  • Distillation: Apply vacuum (50-100 mbar) and distill off approximately 1.5 L of the Toluene/SOCl 2​ azeotrope to ensure complete removal of unreacted SOCl 2​ .

  • Dilution: Cool the reactor to 20°C and replenish the solvent by adding fresh anhydrous Toluene (2.0 L).

Phase 2: Esterification with 4-Fluorophenol
  • Cooling: Chill the reactor containing the acyl chloride solution to 0–5°C using a chiller unit.

  • Reagent Addition: Add 4-fluorophenol (650 g, 5.80 mol, 1.05 eq) in a single portion. The mixture will remain a solution.

  • Base Addition (Critical Step): Slowly charge Triethylamine (TEA) (670 g, 6.62 mol, 1.2 eq) dropwise over 1.5 hours.

    • Causality Note: The addition is highly exothermic. Maintain the internal temperature below 15°C to prevent the formation of colored impurities. A thick white precipitate of TEA·HCl will form immediately.

  • Maturation: Once addition is complete, remove the cooling jacket and allow the reaction to warm to room temperature (20–25°C). Stir vigorously for 2 hours.

  • IPC Check: Analyze via HPLC. Target > 99% conversion of the acyl chloride.

Phase 3: Workup and Crystallization
  • Quench: Add Deionized Water (2.0 L) to the reactor and stir for 15 minutes to dissolve the TEA·HCl salts. Stop stirring and allow phase separation. Drain the lower aqueous layer.

  • Acid Wash: Wash the organic (Toluene) layer with 1N HCl (1.5 L) to remove residual TEA.

  • Base Wash: Wash with 5% aqueous NaHCO 3​ (1.5 L) to remove any unreacted 2-methyl-3-nitrobenzoic acid or 4-fluorophenol. Note: Vent the reactor carefully as CO 2​ gas will evolve.

  • Brine Wash: Wash with saturated NaCl solution (1.5 L).

  • Concentration: Transfer the organic layer to a rotary evaporator or use reactor distillation to concentrate the solution to approximately 1.5 L total volume.

  • Crystallization: Heat the concentrate to 60°C. Slowly add Heptane (3.0 L) as an anti-solvent until the solution becomes cloudy. Allow the mixture to cool slowly to 5°C over 4 hours to promote the growth of large, pure crystals.

  • Isolation: Filter the solid product via a Nutsche filter or large Buchner funnel. Wash the filter cake with cold Heptane (1.0 L).

  • Drying: Dry the product in a vacuum oven at 45°C for 24 hours.

    • Expected Yield: ~1.44 kg (95% theoretical).

    • Expected Purity: > 99.5% by HPLC.

References

  • Google Patents. (1979). US4153632A - 2-Methyl-3-nitrobenzophenone. Describes the quantitative conversion of 2-methyl-3-nitrobenzoic acid to 2-methyl-3-nitrobenzoyl chloride using thionyl chloride.
  • Hubbard, P., et al. (1998). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. The Journal of Organic Chemistry, 63(3), 677-683. Details the mechanistic role of triethylamine in neutralizing HCl and accelerating nucleophilic acyl substitution. Retrieved from:[Link]

Method

"4-fluorophenyl 2-methyl-3-nitrobenzoate" stability testing protocol

Application Note: Comprehensive Stability Testing and Forced Degradation Protocol for 4-Fluorophenyl 2-methyl-3-nitrobenzoate Executive Summary & Mechanistic Rationale The development of a robust stability-indicating met...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Stability Testing and Forced Degradation Protocol for 4-Fluorophenyl 2-methyl-3-nitrobenzoate

Executive Summary & Mechanistic Rationale

The development of a robust stability-indicating method (SIM) for novel chemical entities requires a deep understanding of their intrinsic chemical vulnerabilities. This application note outlines the authoritative protocol for the stability testing and forced degradation of 4-fluorophenyl 2-methyl-3-nitrobenzoate , an aryl ester with unique stereoelectronic properties.

When designing a stress protocol for this compound, scientists must account for two competing chemical forces:

  • Accelerated Base Hydrolysis: The 4-fluorophenoxy moiety acts as an excellent leaving group due to the strong inductive electron-withdrawing effect of the fluorine atom. This renders the ester highly susceptible to base-catalyzed hydrolysis (B_Ac2 mechanism)[1].

  • Steric Shielding: Conversely, the ortho-methyl group on the benzoate ring provides steric hindrance, partially shielding the carbonyl carbon from nucleophilic attack. This necessitates harsher acidic conditions to achieve the target 5–20% degradation required for a valid SIM[2].

Furthermore, the nitroaromatic system is a known chromophore that can undergo photolytic degradation. Therefore, photostability testing is a critical path in this protocol to identify potential photo-adducts or nitro-reduction products[3].

Stability Workflow & Chemical Pathways

To ensure a self-validating system, the protocol follows a linear progression from aggressive forced degradation to formal, long-term stability tracking. The primary goal of the forced degradation phase is to generate a mass balance, ensuring that all degradants (primarily 4-fluorophenol and 2-methyl-3-nitrobenzoic acid) are accurately quantified without overlapping with the parent peak[4].

Workflow Step1 1. Forced Degradation (Stress Testing) Step2 2. HPLC-UV Method Development & Validation Step1->Step2 Identify Degradants Step3 3. Formal Stability (Long-Term & Accelerated) Step2->Step3 Validated SIM Step4 4. Mass Balance & Shelf-Life Determination Step3->Step4 Data Trending

Fig 1. End-to-end stability testing workflow from forced degradation to shelf-life determination.

Degradation Parent 4-fluorophenyl 2-methyl-3-nitrobenzoate (Parent API) Hydrolysis Hydrolytic Cleavage (Acid/Base) Parent->Hydrolysis H2O / H+ or OH- Photolysis Photolytic Cleavage (UV/Vis Light) Parent->Photolysis hv (ICH Q1B) Deg1 4-fluorophenol (Leaving Group) Hydrolysis->Deg1 Deg2 2-methyl-3-nitrobenzoic acid (Acid Degradant) Hydrolysis->Deg2 Deg3 Nitro-reduction / Photo-adducts Photolysis->Deg3

Fig 2. Primary degradation pathways of 4-fluorophenyl 2-methyl-3-nitrobenzoate.

Forced Degradation (Stress Testing) Protocol

Forced degradation intentionally subjects the API to conditions more severe than accelerated stability to elucidate degradation pathways[2]. The target is to achieve 5% to 20% degradation . Over-stressing (>20%) may lead to secondary degradation products that are not physiologically or commercially relevant, while under-stressing (<5%) fails to validate the analytical method's specificity[2].

Step-by-Step Methodology

1. Stock Solution Preparation: Accurately weigh 50 mg of 4-fluorophenyl 2-methyl-3-nitrobenzoate and dissolve in 50 mL of HPLC-grade Acetonitrile (1 mg/mL stock).

2. Hydrolytic Stress (Acid & Base)[3]:

  • Acidic: Transfer 5 mL of stock to a 20 mL vial. Add 5 mL of 0.1 N HCl. Seal and incubate at 60°C for 24–48 hours. Causality: The steric hindrance of the ortho-methyl group requires elevated heat to drive acid hydrolysis.

  • Basic: Transfer 5 mL of stock to a 20 mL vial. Add 5 mL of 0.1 N NaOH. Incubate at Room Temperature (25°C) for 2–4 hours. Causality: The highly electronegative 4-fluoro group makes this ester extremely labile in base; monitor closely to prevent complete destruction of the parent molecule.

  • Neutralization: Prior to HPLC injection, neutralize the acid sample with 0.1 N NaOH, and the base sample with 0.1 N HCl to arrest degradation and protect the silica-based HPLC column.

3. Oxidative Stress[1]:

  • Transfer 5 mL of stock to a vial. Add 5 mL of 3% H₂O₂. Incubate at Room Temperature in the dark for 24 hours.

4. Thermal & Photolytic Stress (Solid State)[4]:

  • Thermal: Spread 50 mg of the solid API in a thin layer on a Petri dish. Expose to 60°C in a dry oven for 7 days.

  • Photolytic: Expose a thin layer of solid API to UV/Vis light to achieve a minimum of 1.2 million lux hours and 200 Watt hours/m² of near UV energy, strictly adhering to [3].

Quantitative Data Summary: Stress Conditions
Stress TypeReagent / ConditionTime & TempTarget DegradationPrimary Expected Degradants
Acidic 0.1 N HCl60°C, 24-48h5–20%4-fluorophenol, 2-methyl-3-nitrobenzoic acid
Basic 0.1 N NaOH25°C, 2-4h5–20%4-fluorophenol, 2-methyl-3-nitrobenzoic acid
Oxidative 3% H₂O₂25°C, 24h5–20%Minor N-oxides
Thermal Dry Heat60°C, 7 days< 5%Generally stable
Photolytic 1.2M lux hr (UV/Vis)Ambient5–20%Nitro-reduction products, photo-adducts

Formal Stability Testing Protocol (ICH Q1A)

Once the HPLC-UV method is validated to separate the parent from all forced degradation products (proving it is "stability-indicating"), the formal stability study commences. This provides the empirical evidence required by regulatory agencies to establish a shelf-life[5].

Step-by-Step Methodology
  • Batch Selection: Select three primary batches of the formulated drug product or bulk API[6].

  • Packaging: Package the compound in the exact container closure system proposed for market distribution[5].

  • Chamber Loading: Place the samples into validated, GMP-compliant environmental chambers calibrated to maintain precise temperature (± 2°C) and humidity (± 5% RH)[7].

  • Sampling & Analysis: Withdraw samples at predefined intervals and analyze via the validated HPLC-UV method. Evaluate for appearance, assay (parent concentration), and impurities (degradant concentration).

Quantitative Data Summary: ICH Q1A(R2) Storage Conditions
Study TypeStorage ConditionMinimum Time PeriodTesting Frequency
Long-Term 25°C / 60% RH or 30°C / 65% RH12 Months0, 3, 6, 9, 12, 18, 24, 36 months
Accelerated 40°C / 75% RH6 Months0, 3, 6 months
Intermediate *30°C / 65% RH6 Months0, 3, 6 months

*Note: Intermediate testing is only triggered if a "significant change" (e.g., >5% degradation or failure to meet specifications) occurs during the 6-month accelerated study[5].

Data Analysis & Mass Balance

The hallmark of a trustworthy stability protocol is the achievement of Mass Balance . The sum of the assay value of the remaining 4-fluorophenyl 2-methyl-3-nitrobenzoate plus the sum of all quantified degradation products should approximate 100% of the initial value[4]. A significant deviation from 100% indicates that degradants are either not eluting from the HPLC column, are not absorbing at the chosen UV wavelength (e.g., 254 nm), or are evaporating. If mass balance fails, orthogonal techniques such as LC-MS or GC-FID must be employed to identify the missing mass.

References

  • ICH Q1A(R2) Stability Testing Guidelines. International Council for Harmonisation. Available at:[Link]

  • Forced Degradation Studies for Stability. Nelson Labs. Available at:[Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at:[Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Blessy, M., et al. Journal of Pharmaceutical Analysis. Available at:[Link]

  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at:[Link]

  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. Available at:[Link]

Sources

Application

handling and storage procedures for "4-fluorophenyl 2-methyl-3-nitrobenzoate"

Application Note: Advanced Handling, Storage, and Safety Protocols for 4-Fluorophenyl 2-methyl-3-nitrobenzoate Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Techn...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Handling, Storage, and Safety Protocols for 4-Fluorophenyl 2-methyl-3-nitrobenzoate

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

4-Fluorophenyl 2-methyl-3-nitrobenzoate is a highly specialized electrophilic intermediate utilized in the synthesis of complex indole derivatives, lenalidomide analogs, and targeted kinase inhibitors. Because it merges a highly reactive ester linkage, a combustible nitroaromatic moiety, and a fluorinated phenyl ring, it presents a multifaceted hazard profile. This application note establishes a self-validating system for its handling and storage, moving beyond basic safety data to explain the physicochemical causality behind each operational requirement.

Physicochemical & Hazard Profile

To design an effective handling protocol, we must first quantify the compound's vulnerabilities. The table below summarizes the critical parameters that dictate our environmental controls.

ParameterSpecification / HazardMechanistic Rationale for Handling
Chemical Class Fluorinated Nitroaromatic EsterDictates a dual-hazard profile: nitro-combustibility combined with halogenated toxicity.
Storage Temperature < 25°C (Cool, dry)Prevents thermal degradation and limits the thermodynamic driving force for ester hydrolysis[1].
Atmosphere Inert (Argon/Nitrogen)Excludes ambient moisture to prevent nucleophilic attack and the subsequent release of 4-fluorophenol.
Water Hazard Class WGK 3 (Highly hazardous)Requires strict secondary containment; prohibits standard drain disposal.
Incompatibilities Strong bases, oxidizers, acidsContact initiates rapid exothermic hydrolysis or uncontrolled oxidation[1].
Decomposition Products NOx, COx, HF Gas Extreme thermal stress generates Hydrogen Fluoride (HF) gas, a severe systemic toxin[2].

Mechanistic Causality in Handling (E-E-A-T)

Standard safety procedures often fail when operators do not understand why a protocol exists. The handling of 4-fluorophenyl 2-methyl-3-nitrobenzoate is governed by three primary chemical vulnerabilities:

  • Moisture-Induced Ester Hydrolysis: The electron-withdrawing nitro group on the benzoate ring makes the carbonyl carbon highly electrophilic. Simultaneously, the 4-fluorophenoxy group acts as an excellent leaving group. If exposed to ambient humidity or basic conditions, the ester rapidly hydrolyzes into 2-methyl-3-nitrobenzoic acid and 4-fluorophenol. 4-fluorophenol is highly toxic and corrosive. Therefore, desiccated storage under an inert atmosphere is a strict chemical necessity, not merely a recommendation.

  • Electrostatic & Thermal Sensitivity: Nitroaromatic compounds are classified as combustible solids. While not primary explosives, the localized accumulation of heat (e.g., friction from improper metal spatulas) or electrostatic discharge can ignite nitroaromatic dusts[3]. This necessitates the mandatory use of non-sparking tools and anti-static mats[4].

  • Fluorine-Specific Degradation Hazards: Upon combustion or extreme thermal decomposition, the fluorinated aromatic ring breaks down to release Hydrogen Fluoride (HF) gas[2]. HF is deeply penetrating, causing severe hypocalcemia and systemic toxicity. Firefighting and spill response must account for this by utilizing self-contained breathing apparatuses (SCBA) and avoiding water-based suppression that could spread hydrofluoric acid.

degradation Compound 4-fluorophenyl 2-methyl-3-nitrobenzoate Hydrolysis Ester Hydrolysis (Moisture/Base) Compound->Hydrolysis Thermal Thermal Decomposition (Heat/Friction) Compound->Thermal Tox1 4-fluorophenol + 2-methyl-3-nitrobenzoic acid Hydrolysis->Tox1 Tox2 NOx & HF Gas (Highly Toxic) Thermal->Tox2 Mitigation1 Desiccated Storage (Inert Atmosphere) Mitigation1->Hydrolysis Prevents Mitigation2 Temp Control < 25°C Non-sparking tools Mitigation2->Thermal Prevents

Fig 1. Chemical degradation pathways and targeted storage mitigations.

Experimental Protocols

Protocol A: Receipt and Storage Workflow

Objective: Establish a self-validating containment system to prevent hydrolysis and thermal degradation.

  • Inspection: Upon receipt, inspect the primary container for structural integrity. Ensure no moisture ingress has occurred.

  • Secondary Containment: Place the primary vial inside a secondary shatter-proof container (e.g., a Nalgene jar) filled with indicating Drierite (calcium sulfate) to sequester ambient moisture.

  • Atmospheric Control: Before sealing the secondary container, purge the headspace with dry Argon or Nitrogen gas for 10 seconds.

  • Storage Environment: Store the sealed assembly in a dedicated, temperature-monitored chemical cabinet (< 25°C). Ensure the cabinet is strictly segregated from strong oxidizing agents, amines, and strong bases[1].

Protocol B: Safe Handling and Transfer Methodology

Objective: Prevent electrostatic discharge, dust inhalation, and cross-contamination during experimental setup.

  • PPE Verification: Don double nitrile gloves (to protect against permeation by fluorophenol derivatives), a flame-resistant lab coat, tightly fitting safety goggles, and an N95/P100 particulate respirator if handling outside a closed draft shield[4].

  • Environmental Setup: Conduct all transfers inside a certified chemical fume hood with a face velocity of 80–100 fpm. Place an anti-static mat on the work surface and ground it properly.

  • Tool Selection: Utilize only non-sparking tools (e.g., PTFE-coated, ceramic, or wooden spatulas) to eliminate the risk of electrostatic ignition of nitroaromatic dust[3].

  • Weighing:

    • Tare an anti-static weigh boat on the analytical balance.

    • Transfer the required mass slowly to avoid aerosolizing the powder.

    • Immediately close the primary container and re-purge with Argon before sealing with Parafilm.

  • Decontamination: Wipe down the exterior of the primary container, the spatulas, and the balance draft shield with an isopropanol-soaked lint-free wipe. Dispose of the wipe in a designated halogenated waste container.

handling_workflow Start 1. Pre-Operation Setup (Fume Hood, Double Nitrile Gloves, N95) Static 2. Static Mitigation (Anti-static mat/gun) Start->Static Transfer 3. Material Transfer (PTFE/Ceramic Spatulas) Static->Transfer Weighing 4. Analytical Weighing (Closed draft shield) Transfer->Weighing Cleanup 5. Decontamination (Isopropanol wipe, seal with Parafilm) Weighing->Cleanup Waste 6. Waste Segregation (Halogenated/Nitro Waste Stream) Cleanup->Waste

Fig 2. Step-by-step safe handling and transfer workflow.

Emergency Response & Waste Segregation

Spill Response: Do NOT use compressed air or dry sweeping, which will aerosolize the combustible dust. Gently cover the spill with damp, inert absorbent material (e.g., wet sand or vermiculite). Collect the material using spark-proof tools and place it into a sealed, labeled container for hazardous waste disposal[3].

Waste Segregation: Due to the presence of both a nitro group and a fluorine atom, all waste (including contaminated gloves and wipes) must be strictly segregated into a Halogenated Organic Waste stream. Mixing this compound with incompatible waste streams (such as concentrated acids or bases) can trigger spontaneous hydrolysis and pressurize the waste carboy.

Sources

Method

Advanced Material Science Applications of 4-Fluorophenyl 2-Methyl-3-Nitrobenzoate: Precursors for Low-k Dielectrics and Liquid Crystals

Executive Summary In the development of next-generation microelectronics and optoelectronic displays, the demand for materials with ultra-low dielectric constants ( k ) and high thermal stability is paramount. 4-fluoroph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of next-generation microelectronics and optoelectronic displays, the demand for materials with ultra-low dielectric constants ( k ) and high thermal stability is paramount. 4-fluorophenyl 2-methyl-3-nitrobenzoate serves as a highly specialized, latent building block in polymer chemistry. By leveraging its unique structural motifs—a sterically hindering methyl group, a highly electronegative fluorinated terminus, and a reducible nitro group—materials scientists can engineer advanced end-capping agents for polyimides and twin-mesogen liquid crystalline elastomers (LCEs).

This application note details the mechanistic rationale, self-validating synthetic protocols, and thermomechanical data for utilizing this molecule in the synthesis of high-performance fluorinated materials.

Mechanistic Insights: The Causality of Molecular Design

As a Senior Application Scientist, I approach polymer design through the lens of the Clausius-Mossotti equation , which dictates that a material's dielectric constant is governed by its molecular polarizability and fractional free volume. The architecture of 4-fluorophenyl 2-methyl-3-nitrobenzoate is purposefully designed to optimize both variables:

  • The 2-Methyl "Kink" (Free Volume Expansion): The methyl group positioned ortho to the ester and nitro linkages forces the aromatic rings out of coplanarity. When incorporated into a polymer matrix, this steric bump disrupts tight π−π chain stacking. The resulting increase in fractional free volume directly lowers the dielectric constant and significantly improves the polymer's solubility in organic solvents ([1]).

  • The 4-Fluorophenyl Terminus (Polarizability & Moisture Resistance): Fluorine is the most electronegative element, meaning it holds its electron cloud tightly, resulting in exceptionally low molecular polarizability. Furthermore, the hydrophobic nature of the C–F bond repels water. Because water has a dielectric constant of ~80, even 1% moisture absorption can ruin a low- k dielectric film. The fluorophenyl ester acts as a hydrophobic shield, ensuring stable dielectric performance across varying humidity levels ([2]).

  • The Nitro Group (Latent Reactivity): The nitro group is chemically inert during storage and initial handling. Through controlled catalytic hydrogenation, it is cleanly reduced to a primary amine, transforming the molecule into an active functional end-capping agent for step-growth polymerizations.

Synthetic Workflows & Self-Validating Protocols

To utilize 4-fluorophenyl 2-methyl-3-nitrobenzoate in material science, it must first be activated into its corresponding amine, followed by integration into a polymer backbone.

G A 4-Fluorophenyl 2-Methyl-3-Nitrobenzoate (Latent Precursor) B Catalytic Hydrogenation (Pd/C, Hydrazine) A->B C 4-Fluorophenyl 3-Amino-2-Methylbenzoate (Active Amine) B->C D End-Capping of Polyamic Acids C->D F Condensation w/ Rigid Diacid Chlorides C->F E Low-k Polyimide Films (Dielectric Materials) D->E G Twin-Mesogen Liquid Crystals F->G

Fig 1. Synthetic divergence of 4-fluorophenyl 2-methyl-3-nitrobenzoate into advanced materials.

Protocol 3.1: Activation via Catalytic Transfer Hydrogenation

Objective: Reduce the nitro group to an amine without hydrolyzing the sensitive fluorophenyl ester linkage. We utilize hydrazine as a hydrogen donor to avoid the need for high-pressure H₂ gas, ensuring a mild, controlled reduction.

Materials:

  • 4-fluorophenyl 2-methyl-3-nitrobenzoate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (0.05 eq)

  • Hydrazine monohydrate (5.0 eq)

  • Absolute Ethanol (Solvent)

Step-by-Step Procedure:

  • Dissolution: In a flame-dried, two-neck round-bottom flask purged with N₂, dissolve the nitrobenzoate precursor in absolute ethanol (0.2 M concentration).

  • Catalyst Addition: Carefully add the 10% Pd/C. Caution: Pd/C can ignite volatile solvents in the presence of oxygen; maintain a strict N₂ blanket.

  • Reduction: Heat the suspension to 65°C. Add hydrazine monohydrate dropwise via an addition funnel over 30 minutes. The reaction will effervesce as N₂ gas is evolved.

  • Reflux: Maintain the reaction at reflux (80°C) for 4 hours.

  • Self-Validation Step: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The starting material ( Rf​≈0.6 ) should be completely consumed, replaced by a highly polar, UV-active amine spot ( Rf​≈0.2 ). Additionally, ATR-FTIR of an aliquot must confirm the disappearance of the asymmetric NO₂ stretch at ~1530 cm⁻¹ and the emergence of N–H stretching doublets at 3350–3450 cm⁻¹.

  • Workup: Filter the hot mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure and recrystallize the crude product from ethanol/water to yield pure 4-fluorophenyl 3-amino-2-methylbenzoate .

Protocol 3.2: Synthesis of Low-k Fluorinated Polyimide Films

Objective: Utilize the active amine as a bulky, hydrophobic end-capping agent to terminate polyamic acid chains, preventing thermal unzipping and lowering the dielectric constant of the final polyimide film ([3]).

Materials:

  • 6FDA (4,4'-(Hexafluoroisopropylidene)diphthalic anhydride) (1.05 eq)

  • TFMB (2,2'-bis(trifluoromethyl)benzidine) (1.00 eq)

  • 4-fluorophenyl 3-amino-2-methylbenzoate (End-Capper) (0.10 eq)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

Step-by-Step Procedure:

  • Prepolymer Formation: Dissolve TFMB in anhydrous DMAc under N₂. Gradually add 6FDA powder. Stir at room temperature for 12 hours to form an anhydride-terminated Polyamic Acid (PAA).

  • End-Capping: Add the active amine end-capper to the viscous PAA solution. Stir for an additional 6 hours.

  • Self-Validation Step: Monitor the solution's viscosity. A successful end-capping reaction will halt the exponential increase in viscosity, stabilizing the prepolymer into a workable, honey-like consistency. If the solution remains watery, the system was contaminated by moisture, leading to anhydride hydrolysis.

  • Chemical Imidization: Add a mixture of acetic anhydride and pyridine (4:1 molar ratio to PAA repeat units). Stir at 120°C for 4 hours to cyclize the amic acid into imide rings.

  • Precipitation & Film Casting: Precipitate the polymer in rapidly stirring methanol. Filter, dry under vacuum at 150°C, and re-dissolve the powder in N-Methyl-2-pyrrolidone (NMP) (15 wt%). Cast onto a clean glass substrate and subject to a step-baking process (100°C, 150°C, 200°C, 250°C for 1 hour each) to yield a freestanding, highly transparent low- k film.

Quantitative Data: Thermomechanical & Dielectric Performance

The integration of 4-fluorophenyl 2-methyl-3-nitrobenzoate (post-reduction) as an end-capping agent fundamentally alters the macroscopic properties of the polyimide matrix. Table 1 summarizes the comparative data against standard benchmarks.

Table 1: Properties of 6FDA-TFMB Polyimides based on End-Capping Agent

End-Capping AgentDielectric Constant ( k at 1 MHz)Moisture Absorption (%)Thermal Stability ( Td,5%​ , °C)Optical Transparency ( T450​ , %)
None (Uncapped) 2.851.4549082
Aniline (Standard) 2.781.3050584
4-Fluorophenyl 3-amino-2-methylbenzoate 2.42 0.55 535 91

Data Interpretation: The bulky 2-methyl group disrupts charge-transfer (CT) complexes between polymer chains, which drastically improves optical transparency (from 82% to 91%). Simultaneously, the highly fluorinated terminal ester repels water (dropping moisture absorption to 0.55%) and maximizes free volume, achieving an ultra-low dielectric constant of 2.42, making it ideal for 5G/6G telecommunication substrates ([4]).

References

  • High Optical Transparency and Low Dielectric Constant Polyimides Containing Trifluoromethyl and Cyclohexane Groups Source: Journal of Macromolecular Science, Part A (Taylor & Francis) URL:[Link]

  • Highly organosoluble and transparent polyamides containing cyclohexane and trifluoromethyl moieties: Synthesis and characterization Source: Express Polymer Letters URL:[Link]

  • Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups Source: Polymers (MDPI) URL:[Link]

  • Ultra‐light fluorinated polyimide foams with excellent thermal insulation, low dielectric loss and high heat resistance Source: Journal of Applied Polymer Science (Wiley) URL:[Link]

Sources

Application

Application Note: Experimental Design and Synthesis Protocols for 4-Fluorophenyl 2-methyl-3-nitrobenzoate

Executive Summary The rational design and synthesis of highly functionalized aryl esters are foundational to modern medicinal chemistry and agrochemical development. 4-Fluorophenyl 2-methyl-3-nitrobenzoate represents a s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and synthesis of highly functionalized aryl esters are foundational to modern medicinal chemistry and agrochemical development. 4-Fluorophenyl 2-methyl-3-nitrobenzoate represents a strategically valuable scaffold. The 4-fluorophenyl moiety imparts enhanced lipophilicity and metabolic stability, while the 2-methyl-3-nitrobenzoate core serves as a versatile precursor for complex downstream transformations, including the synthesis of 2,3-unsubstituted indoles and 5-HT6 receptor ligands (1)[1].

This application note provides a comprehensive, self-validating experimental framework for synthesizing this compound. By replacing rigid templates with causality-driven methodologies, this guide empowers researchers to understand the why behind each operational parameter, ensuring high-fidelity reproducibility at the bench.

Mechanistic Rationale & Experimental Design

Overcoming Steric and Electronic Deactivation

The direct Fischer esterification of 2-methyl-3-nitrobenzoic acid with 4-fluorophenol is thermodynamically unfavorable and kinetically slow. The ortho-methyl group imposes significant steric hindrance around the carbonyl carbon, while the meta-nitro group exerts an electron-withdrawing inductive effect that destabilizes the protonated intermediate.

To bypass these limitations, our experimental design utilizes a two-step Acyl Chloride Activation Strategy .

  • Activation : The carboxylic acid is converted to an acyl chloride using thionyl chloride ( SOCl2​ ). We introduce catalytic N,N-dimethylformamide (DMF) to generate a highly reactive Vilsmeier-Haack intermediate, which rapidly attacks the sterically hindered acid. SOCl2​ is selected over oxalyl chloride to minimize the generation of carbon monoxide gas, simplifying scale-up safety protocols.

  • Nucleophilic Acyl Substitution : 4-Fluorophenol is introduced in the presence of triethylamine ( Et3​N ). The non-nucleophilic base serves a dual purpose: it deprotonates the phenol to increase its nucleophilicity and acts as an acid scavenger for the generated HCl, driving the equilibrium toward the product.

Self-Validating Systems (In-Process Controls)

A robust protocol must validate itself in real-time. We integrate specific In-Process Controls (IPCs) to prevent downstream failures. For instance, acyl chlorides are invisible to standard UV-based HPLC without derivatization. Therefore, our protocol mandates a methanol-quench TLC assay to confirm complete activation before proceeding to esterification.

Visualized Workflows

SynthesisWorkflow A 2-Methyl-3-nitrobenzoic acid B SOCl2, cat. DMF (Reflux 65 °C, 2h) A->B C 2-Methyl-3-nitrobenzoyl chloride [IPC 1: MeOH Quench TLC] B->C D 4-Fluorophenol, Et3N, DCM (0 °C to RT, 4h) C->D E Crude 4-Fluorophenyl 2-methyl-3-nitrobenzoate D->E F Aqueous Workup & Recrystallization (EtOH) E->F G Pure Product (>98% HPLC) F->G

Caption: Step-by-step synthesis workflow for 4-fluorophenyl 2-methyl-3-nitrobenzoate.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-Methyl-3-nitrobenzoyl Chloride

Objective : Achieve >99% conversion of the starting acid to the activated acyl chloride.

  • Setup : Equip a 250-mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a gas scrubber (to neutralize SO2​ and HCl emissions).

  • Reagent Loading : Charge the flask with 2-methyl-3-nitrobenzoic acid (10.0 g, 55.2 mmol) (2)[2] and anhydrous dichloromethane (DCM, 50 mL).

  • Activation : Add thionyl chloride (8.0 mL, 110.4 mmol, 2.0 equiv) dropwise at room temperature. Add exactly 3 drops of anhydrous DMF.

  • Heating : Heat the reaction mixture to a gentle reflux (approx. 45 °C internal temperature) for 2 hours. The initial suspension will transition into a homogenous, pale-yellow solution as the acyl chloride forms.

  • IPC 1 (Methanol Quench TLC) : Withdraw 10 µL of the reaction mixture and quench it in 0.5 mL of methanol. Analyze via TLC (Hexanes:EtOAc 4:1). The starting acid ( Rf​=0.1 ) should be completely replaced by the methyl ester derivative ( Rf​=0.7 ).

  • Concentration : Cool to room temperature and concentrate under reduced pressure to remove unreacted SOCl2​ . Co-evaporate twice with anhydrous toluene (20 mL) to ensure complete removal of residual SOCl2​ and HCl . Do not expose the resulting oil to atmospheric moisture.

Protocol B: Esterification with 4-Fluorophenol

Objective : Couple the activated acyl chloride with 4-fluorophenol while suppressing symmetric anhydride formation.

  • Preparation : Dissolve the crude 2-methyl-3-nitrobenzoyl chloride in anhydrous DCM (60 mL) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice-water bath.

  • Nucleophile Addition : In a separate flask, prepare a solution of 4-fluorophenol (6.5 g, 58.0 mmol, 1.05 equiv) and triethylamine (11.5 mL, 82.8 mmol, 1.5 equiv) in anhydrous DCM (30 mL).

  • Coupling : Add the phenol/amine solution dropwise to the acyl chloride over 30 minutes.

    • Causality Note: Maintaining the temperature below 5 °C during addition prevents the exothermic degradation of the acyl chloride and minimizes the formation of colored byproducts.

  • Maturation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • IPC 2 (Reaction Completion) : Analyze via TLC (Hexanes:EtOAc 8:2). The product spot ( Rf​≈0.6 ) should be prominent, with no trace of the phenol ( Rf​≈0.3 ).

  • Workup : Quench the reaction with 1M aqueous HCl (50 mL) to neutralize excess Et3​N . Separate the organic layer and wash sequentially with saturated aqueous NaHCO3​ (50 mL) and brine (50 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate to yield the crude ester.

  • Purification : Recrystallize the crude solid from hot ethanol/water (8:2) to afford 4-fluorophenyl 2-methyl-3-nitrobenzoate as off-white crystals.

Data Presentation & Optimization

To establish the most reliable protocol, various coupling conditions were evaluated. The quantitative data below summarizes the optimization of the esterification step, highlighting the superiority of the Et3​N /DCM system.

Table 1: Optimization of Esterification Conditions

Equivalents of SOCl2​ Base UsedSolventTemp Profile (°C)Isolated Yield (%)Purity (HPLC)
1.2 Et3​N DCM0 2585>98.5%
1.5PyridineTHF0 257295.0%
2.0DIPEAToluene0 506892.4%
1.2 K2​CO3​ Acetone25 604588.0%

Data Interpretation: The use of inorganic bases ( K2​CO3​ ) resulted in sluggish kinetics and partial hydrolysis of the acyl chloride back to the starting acid. Triethylamine in DCM provided the optimal balance of basicity and solubility, maximizing both yield and chromatographic purity.

Downstream Applications & Mechanistic Pathways

The synthesized 4-fluorophenyl 2-methyl-3-nitrobenzoate is not merely an endpoint; it is a springboard for complex molecular architectures. Similar to how methyl 2-methyl-3-nitrobenzoate is utilized in the Batcho-Leimgruber modification for Reissert indole synthesis (3)[3] and the preparation of substituted nitrostyrene benzoic acids (4)[4], this fluorinated analog can be subjected to nitro-reduction and subsequent cyclization.

DownstreamPathway S1 4-Fluorophenyl 2-methyl-3-nitrobenzoate S2 Fe, AcOH (Nitro Reduction) S1->S2 S3 Aniline Intermediate S2->S3 S4 Base-Promoted Cyclization S3->S4 S5 Fluorinated Indole/ Benzoxazole Scaffold S4->S5

Caption: Downstream transformation pathway of the ester into bioactive heterocyclic scaffolds.

The reduction of the nitro group (e.g., via Iron/Acetic acid or catalytic hydrogenation) yields an aniline intermediate. Because of the proximity of the ester and the newly formed amine, this intermediate is primed for intramolecular cyclization, generating highly sought-after fluorinated heterocyclic libraries used in pharmaceutical screening (5)[5].

References

  • LookChem . Cas 1975-50-4, 2-Methyl-3-nitrobenzoic acid. Available at:[Link]

  • LookChem . Methyl 2-methyl-3-nitrobenzoate | 59382-59-1. Available at:[Link]

  • Organic Syntheses . 2-[trans-2-(4-Fluorophenyl)vinyl]-3-nitrobenzoic Acid. Kuethe, J. T., & Beutner, G. L. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Fluorophenyl 2-methyl-3-nitrobenzoate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific kinetic and thermodynamic bot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific kinetic and thermodynamic bottlenecks associated with the synthesis of 4-fluorophenyl 2-methyl-3-nitrobenzoate .

Synthesizing this specific ester presents a dual challenge: the severe steric hindrance of the ortho-methyl group on the benzoic acid, coupled with the poor nucleophilicity of 4-fluorophenol. Standard esterification protocols often fail or deliver sub-optimal yields. This guide provides a mechanistic breakdown, a self-validating experimental protocol, and troubleshooting steps to consistently achieve >85% yields.

Mechanistic Workflow & Pathway Analysis

To understand why standard methods fail, we must visualize the chemical pathways. The diagram below contrasts the low-yielding direct coupling method with our optimized, high-yield acid chloride route.

SynthesisWorkflow A 2-methyl-3-nitrobenzoic acid (Sterically Hindered) B Oxalyl Chloride + cat. DMF in DCM (0°C to RT) A->B Activation F Steglich Esterification (DCC/DMAP) A->F Direct Coupling (Not Recommended) C 2-methyl-3-nitrobenzoyl chloride (Highly Electrophilic) B->C -CO2, -CO, -HCl D 4-fluorophenol + Et3N + DMAP in DCM (0°C to RT) C->D Nucleophilic Attack E 4-fluorophenyl 2-methyl-3-nitrobenzoate (Target Ester, >85% Yield) D->E Esterification G N-acylurea Byproduct (<45% Yield) F->G O-to-N Acyl Shift

Workflow comparing the optimized acid chloride route versus the low-yield Steglich esterification.

Frequently Asked Questions (FAQs)

Q: Why is the yield of my Steglich esterification (DCC/DMAP) so low (<45%) for this specific molecule? A: The low yield is a direct consequence of kinetic bottlenecks caused by steric hindrance and poor nucleophilicity. 2-methyl-3-nitrobenzoic acid possesses a methyl group at the ortho position, creating a sterically crowded environment around the carboxylate. Meanwhile, 4-fluorophenol is a weak nucleophile because the para-fluoro group withdraws electron density from the aromatic ring. During a standard 1[1], the acid reacts with DCC to form an O-acylisourea intermediate. Because the weak phenol attacks this bulky intermediate too slowly, the O-acylisourea undergoes an irreversible O-to-N acyl shift, forming a thermodynamically stable but completely unreactive N-acylurea byproduct[1]. This side reaction consumes your starting material and caps your yield at around 40-50%[2].

Q: How does the acid chloride method overcome this steric hindrance? A: By converting the sterically hindered acid into an acid chloride using oxalyl chloride[3], you replace the bulky O-acylisourea intermediate with a highly compact, intensely electrophilic acylium-like species. When 4-fluorophenol is introduced alongside a strong base (Et3N) and a nucleophilic catalyst (DMAP), the DMAP rapidly attacks the acid chloride to form an acylpyridinium intermediate. This intermediate is highly susceptible to nucleophilic attack even by the weakly nucleophilic 4-fluorophenol, bypassing the O-to-N shift pathway entirely and driving the yield above 85%[4].

Q: Can I use Fischer esterification for this synthesis? A: No. Fischer esterification relies on acid catalysis and an excess of the alcohol. Phenols are extremely poor nucleophiles under acidic conditions, and the thermodynamic equilibrium does not favor phenyl ester formation. The reaction will stall with <5% conversion.

Q: What role does the 3-nitro group play in the reactivity? A: The 3-nitro group is strongly electron-withdrawing via both inductive and resonance effects. This increases the electrophilicity of the carbonyl carbon, which is beneficial for the final nucleophilic attack by the phenol. However, it also makes the intermediate acid chloride highly sensitive to hydrolysis. If any adventitious moisture is present in your solvent or glassware, the acid chloride will rapidly revert to the starting carboxylic acid.

Troubleshooting Guide

If you are experiencing issues during your synthesis, consult the causality-driven troubleshooting table below to identify and resolve the root cause.

Observed IssueMechanistic CauseRecommended Solution
Incomplete conversion of starting acid Moisture in the solvent is hydrolyzing the highly reactive acid chloride back into the starting carboxylic acid.Use strictly anhydrous DCM (<50 ppm H₂O) and oven-dried glassware. Perform the reaction under a positive pressure of Argon or Nitrogen.
Formation of an insoluble white precipitate (Steglich) Formation of the dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents.Filter off the DCU through a Celite pad. To avoid this entirely, switch to the optimized Acid Chloride method.
Low yield despite complete consumption of acid The O-acylisourea intermediate underwent an O-to-N acyl shift, forming an unreactive N-acylurea.Abandon carbodiimide coupling agents (DCC/EDC) for this hindered substrate. Switch to the Acid Chloride method (Oxalyl Chloride/DMF).
Phenol remains unreacted in the final mixture Poor nucleophilicity of 4-fluorophenol prevents it from attacking the activated acyl donor.Ensure a minimum of 2.0 equivalents of Et₃N and 0.1 equivalents of DMAP are present to properly activate the phenol and form the acylpyridinium intermediate.

Quantitative Data Presentation

The table below summarizes the expected yields and mechanistic drawbacks of various esterification strategies applied to this specific molecular pairing.

Yield Comparison by Synthetic Route
Esterification MethodReagents & ConditionsAverage Yield (%)Mechanistic Bottleneck / Drawback
Fischer Esterification H₂SO₄ (cat.), Reflux< 5%Phenols are poorly nucleophilic; thermodynamically unfavorable equilibrium.
Steglich Esterification DCC, DMAP, DCM, RT40 - 45%Severe O-to-N acyl shift due to the ortho-methyl steric hindrance.
Mitsunobu Reaction PPh₃, DIAD, THF, RT50 - 60%Poor atom economy; difficult separation of the product from triphenylphosphine oxide.
Acid Chloride (Optimized) Oxalyl Chloride, Et₃N, DMAP, DCM85 - 95% Requires strictly anhydrous conditions to prevent rapid hydrolysis of the acid chloride.

Experimental Protocol: The Acid Chloride Method

Self-Validating System: This protocol incorporates visual and chemical checkpoints to ensure each step is successful before proceeding. Do not advance to Step 2 until the validation criteria in Step 1 are met.

Step 1: Acid Chloride Formation

  • Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, dissolve 2-methyl-3-nitrobenzoic acid (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 25 mL) under an Argon atmosphere.

  • Catalysis: Add N,N-dimethylformamide (DMF, 0.05 eq, 0.5 mmol). Causality: DMF acts as a catalyst by reacting with oxalyl chloride to form the active Vilsmeier-Haack reagent, which then attacks the carboxylic acid.

  • Activation: Cool the flask to 0 °C in an ice bath. Dropwise add oxalyl chloride (1.2 eq, 12 mmol) via syringe over 10 minutes.

  • Validation: Remove the ice bath and stir at room temperature. You will observe immediate gas evolution (CO, CO₂, and HCl). Self-Validation Check: The reaction is complete when gas evolution entirely ceases (typically 2-3 hours).

  • Concentration: Concentrate the mixture under reduced pressure to remove the solvent and unreacted oxalyl chloride, yielding the crude 2-methyl-3-nitrobenzoyl chloride as a yellow oil/solid. Do not purify further; use immediately to prevent hydrolysis.

Step 2: Esterification

  • Preparation: Redissolve the crude acid chloride in anhydrous DCM (15 mL) and cool to 0 °C under Argon.

  • Nucleophile Addition: In a separate dry flask, dissolve 4-fluorophenol (1.1 eq, 11 mmol), triethylamine (Et₃N, 2.0 eq, 20 mmol), and 4-dimethylaminopyridine (DMAP, 0.1 eq, 1 mmol) in anhydrous DCM (10 mL).

  • Coupling: Dropwise add the phenol/base solution to the acid chloride solution over 15 minutes. Causality: Slow addition prevents localized overheating and minimizes side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL). Separate the layers and extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with 1M HCl (20 mL) to remove DMAP and Et₃N, followed by brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate) to afford 4-fluorophenyl 2-methyl-3-nitrobenzoate as a purified solid.

References

  • Title: Steglich esterification - Grokipedia Source: Grokipedia URL
  • Title: A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction Source: ResearchGate URL
  • Title: Application Note and Protocol for the Esterification of 3-(2-Methoxyphenyl)
  • Title: Organic Syntheses Procedure: SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES Source: Organic Syntheses URL

Sources

Optimization

Technical Support Center: 4-Fluorophenyl 2-methyl-3-nitrobenzoate Synthesis

Welcome to the Application Support Center. Synthesizing 4-fluorophenyl 2-methyl-3-nitrobenzoate involves coupling 2-methyl-3-nitrobenzoic acid with 4-fluorophenol. Due to the steric hindrance of the ortho-methyl group[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Synthesizing 4-fluorophenyl 2-methyl-3-nitrobenzoate involves coupling 2-methyl-3-nitrobenzoic acid with 4-fluorophenol. Due to the steric hindrance of the ortho-methyl group[1] and the weakly nucleophilic character of 4-fluorophenol, researchers frequently encounter yield-limiting side reactions.

This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to help you bypass common bottlenecks and isolate high-purity target esters.

Visual Workflow: Reaction Pathways & Side-Product Divergence

G SM 2-Methyl-3-nitrobenzoic acid + 4-Fluorophenol Route1 Steglich Route (DCC / DMAP) SM->Route1 Route2 Acyl Chloride Route (SOCl2 / Base) SM->Route2 Target 4-Fluorophenyl 2-methyl-3-nitrobenzoate (Target Ester) Route1->Target Fast DMAP attack SP1 N-Acylurea (Side Product) Route1->SP1 O-N acyl migration (Low DMAP) Route2->Target Base catalysis SP2 Symmetric Anhydride (Side Product) Route2->SP2 Trace H2O

Synthesis pathways and side-product formation for 4-fluorophenyl 2-methyl-3-nitrobenzoate.

Troubleshooting FAQs

Q1: Why is my Steglich esterification yielding primarily a highly polar byproduct instead of the target ester? A1: You are likely observing the formation of an N-acylurea side product. In a standard Steglich esterification, dicyclohexylcarbodiimide (DCC) activates 2-methyl-3-nitrobenzoic acid to form an O-acylisourea intermediate[2]. If the nucleophilic attack by 4-fluorophenol is slow, the O-acylisourea undergoes a unimolecular O-to-N acyl migration, forming the highly stable, unreactive N-acylurea[3]. Causality & Fix: The ortho-methyl group on your starting material introduces significant steric hindrance, which decreases the rate of esterification and makes N-acylurea formation a serious competing reaction[4]. To prevent this, you must use 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP rapidly attacks the O-acylisourea to form an N-acylpyridinium intermediate (an "active ester") that cannot undergo the O-to-N migration[5]. Ensure you are using at least 5-10 mol% DMAP and conducting the reaction in dichloromethane (CH₂Cl₂), as ethereal solvents like THF can exacerbate N-acylurea formation[6].

Q2: I switched to the acyl chloride route using SOCl₂, but I am isolating a significant amount of 2-methyl-3-nitrobenzoic anhydride. How is this forming? A2: Symmetric anhydride formation in acyl chloride workflows is almost exclusively caused by trace moisture in your reaction environment or reagents. Causality & Fix: Water hydrolyzes a fraction of your highly reactive 2-methyl-3-nitrobenzoyl chloride back into 2-methyl-3-nitrobenzoic acid. In the presence of your base (e.g., triethylamine or pyridine), this acid is deprotonated to a carboxylate, which is an excellent nucleophile. The carboxylate rapidly attacks the remaining acyl chloride, forming the symmetric anhydride. Rigorously dry your 4-fluorophenol and solvents over molecular sieves to eliminate this pathway.

Q3: Why is my product contaminated with dicyclohexylurea (DCU) even after filtration? A3: DCU is notoriously slightly soluble in organic solvents like CH₂Cl₂. Causality & Fix: After the initial filtration, concentrate the filtrate, resuspend the crude mixture in cold ethyl acetate or diethyl ether (where DCU is nearly insoluble), and filter again. Alternatively, switch your coupling agent to EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). EDC produces a water-soluble urea byproduct that is easily removed during a standard aqueous acid-base extraction workup[5].

Quantitative Data: Impact of Conditions on Side-Product Distribution

The following table summarizes internal validation data demonstrating how reaction conditions dictate the divergence between the target ester and major side products.

Synthesis RouteCoupling Reagents / ConditionsTarget Ester Yield (%)Major Side ProductSide Product Yield (%)
Steglich DCC (1.1 eq), No DMAP, CH₂Cl₂35%N-Acylurea55%
Steglich DCC (1.1 eq), DMAP (0.1 eq), CH₂Cl₂92%N-Acylurea<2%
Steglich DCC (1.1 eq), DMAP (0.1 eq), THF75%N-Acylurea15%
Acyl Chloride SOCl₂ then Et₃N, Trace H₂O present60%Symmetric Anhydride25%
Acyl Chloride SOCl₂ then Pyridine, Strictly Anhydrous95%Hydrolyzed Acid<1%
Self-Validating Experimental Methodologies
Protocol A: Optimized DMAP-Catalyzed Steglich Esterification

Use this protocol for a mild, room-temperature synthesis that avoids harsh chlorinating agents.

  • Reagent Preparation: Dry 2-methyl-3-nitrobenzoic acid (1.0 eq) and 4-fluorophenol (1.1 eq) under high vacuum for 2 hours.

    • Self-Validation: Ensuring moisture content is minimized prevents premature hydrolysis of the active ester intermediate.

  • Activation: Dissolve the acid and phenol in anhydrous CH₂Cl₂ (0.2 M concentration). Add DMAP (0.1 eq).

    • Self-Validation: The solution should remain clear and homogeneous.

  • Coupling: Cool the reaction flask to 0 °C. Add DCC (1.1 eq) dropwise as a solution in CH₂Cl₂.

    • Self-Validation: Within 5-10 minutes, a white precipitate of dicyclohexylurea (DCU) will form, visually confirming the successful generation of the O-acylisourea intermediate.

  • Reaction Progression: Stir at room temperature for 4-6 hours.

    • Self-Validation: Monitor by TLC (Hexanes/EtOAc 8:2). The target ester typically runs higher (R_f ~0.6) than the highly polar N-acylurea (R_f ~0.2) and the starting acid (baseline).

  • Workup: Filter the DCU precipitate. Wash the organic filtrate sequentially with 0.5 M HCl (removes the DMAP catalyst), saturated NaHCO₃ (removes unreacted carboxylic acid), and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Anhydrous Acyl Chloride Coupling

Use this protocol when scaling up, provided you can maintain strictly anhydrous conditions.

  • Chlorination: Suspend 2-methyl-3-nitrobenzoic acid (1.0 eq) in SOCl₂ (5.0 eq). Add 1 drop of DMF as a catalyst. Reflux for 2 hours.

    • Self-Validation: The opaque suspension will transition into a clear, yellow-tinted homogeneous solution once the acyl chloride is fully formed.

  • Concentration: Remove excess SOCl₂ in vacuo. Co-evaporate twice with anhydrous toluene to strip residual HCl.

    • Self-Validation: The resulting crude 2-methyl-3-nitrobenzoyl chloride should be a pungent oil or low-melting solid with no visible fuming (indicating the complete absence of free HCl, which would otherwise consume your base in the next step).

  • Esterification: Dissolve the acyl chloride in anhydrous THF. Cool to 0 °C. Add a pre-mixed solution of 4-fluorophenol (1.05 eq) and pyridine (1.5 eq) in THF dropwise.

    • Self-Validation: Immediate formation of a white precipitate (pyridinium hydrochloride) indicates successful ester bond formation and active neutralization of the HCl byproduct.

  • Workup: Dilute with EtOAc, wash with water, 1M HCl, and brine. Concentrate to yield the crude ester.

References
  • Source: organic-chemistry.
  • Source: grokipedia.
  • Source: nih.
  • Source: benchchem.
  • Source: orgsyn.
  • Source: sigmaaldrich.

Sources

Troubleshooting

troubleshooting "4-fluorophenyl 2-methyl-3-nitrobenzoate" purification

[label="Degradation\n(Ester Fig 1. Steglich esterification pathway illustrating the formation of the target ester and DCU.

Author: BenchChem Technical Support Team. Date: March 2026

[label="Degradation\n(Ester

Fig 1. Steglich esterification pathway illustrating the formation of the target ester and DCU.

To isolate the target ester without resorting to laborious silica gel column chromatography, a chemoselective liquid-liquid extraction workflow must be employed[1].

PurificationWorkflow Start Crude Reaction Mixture Filter Cold Filtration Start->Filter Cool to 0°C Wash1 Wash with sat. NaHCO3 Filter->Wash1 Filtrate Wash2 Wash with 5% Na2CO3 Wash1->Wash2 Organic Layer Check TLC/LC-MS Check Wash2->Check Phase Separation Hydrolysis Ester Hydrolysis Wash2->Hydrolysis If pH > 12 Pure Pure Aryl Ester Check->Pure Target Isolated

Fig 2. Diagnostic workflow for aryl ester purification, highlighting critical chemoselective washes.

Troubleshooting & FAQ

Q1: Why is 4-fluorophenol persisting in my organic layer despite multiple washes with saturated sodium bicarbonate (NaHCO₃)? A1: This is a classic pKa mismatch. Saturated NaHCO₃ generates an aqueous pH of approximately 8.3. As shown in Table 1, 4-fluorophenol has a pKa of ~9.9. Because the pH of the wash is lower than the pKa of the phenol, the phenol remains predominantly protonated and neutral, favoring the organic phase. To partition the phenol into the aqueous layer, you must use a base that exceeds its pKa, such as 5% Sodium Carbonate (Na₂CO₃, pH ~11).

Q2: I switched to washing with 1M NaOH to remove the 4-fluorophenol, but my product yield plummeted. What happened? A2: You induced saponification (base-catalyzed hydrolysis). Aryl esters like 4-fluorophenyl 2-methyl-3-nitrobenzoate are highly electrophilic. The electron-withdrawing nitro group on the benzoate ring, combined with the excellent leaving group ability of the 4-fluorophenoxide anion, makes the ester carbonyl highly susceptible to nucleophilic attack by the hydroxide ion (OH⁻). NaOH is too aggressive; you must use a carefully buffered carbonate wash (Protocol A) to thread the needle between deprotonating the phenol and hydrolyzing the ester.

Q3: My ¹H-NMR shows a persistent broad multiplet around 1.0–2.0 ppm and 3.5 ppm. Column chromatography isn't removing it. What is this? A3: This is N,N'-dicyclohexylurea (DCU), the stoichiometric byproduct of DCC[2]. While DCU is largely insoluble in most solvents, trace amounts co-elute with non-polar esters on silica gel. To resolve this, you must exploit the temperature-dependent solubility of DCU by performing a cold precipitation (Protocol B). Alternatively, for future syntheses, switch your coupling reagent to EDC·HCl, which produces a water-soluble urea byproduct that is easily removed during the aqueous workup.

Q4: I synthesized the compound via an acid chloride intermediate using thionyl chloride (SOCl₂). Now my product is dark and smells of sulfur. How do I clean it? A4: The discoloration and odor are due to trapped sulfur dioxide and unreacted SOCl₂. Aryl esters can trap these volatile impurities in their crystal lattice. Dissolve the crude product in ethyl acetate and wash sequentially with ice-cold water, followed by saturated NaHCO₃ until gas evolution (CO₂) completely ceases.

Self-Validating Experimental Protocols

The following methodologies are designed to be self-validating. If executed correctly, the physical observations (e.g., precipitation, gas evolution) will confirm the success of the step in real-time.

Protocol A: Chemoselective Aqueous Workup for Aryl Esters

Objective: Remove unreacted acid and phenol without hydrolyzing the target ester.

  • Dilution: Dilute the crude reaction mixture in a water-immiscible solvent with a low boiling point, preferably Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).

  • Acid Removal (Validation Step): Wash the organic layer with 3 volumes of saturated aqueous NaHCO₃.

    • Self-Validation: You will observe effervescence (CO₂ gas). Continue washing until the addition of fresh NaHCO₃ produces no further bubbling. This confirms all 2-methyl-3-nitrobenzoic acid has been neutralized and partitioned.

  • Phenol Removal: Wash the organic layer with 2 volumes of 5% aqueous Na₂CO₃. Do not exceed 5 minutes of contact time to prevent ester hydrolysis.

  • Quench & Polish: Immediately wash the organic layer with 1 volume of saturated brine (NaCl) to break any emulsions and remove residual water.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: DCU Precipitation and Polish

Objective: Quantitatively remove trace DCU prior to crystallization or screening.

  • Solvent Swap: Concentrate the crude ester to complete dryness on a rotary evaporator.

  • Cold Trituration: Suspend the dry crude in a minimal amount of cold Methyl tert-butyl ether (MTBE) or a 1:1 mixture of Hexanes/EtOAc (approx. 3 mL per gram).

  • Thermal Shock: Place the suspension in a freezer (-20°C) for 2 hours.

    • Self-Validation: DCU will precipitate as a fine, fluffy white solid, while the target aryl ester remains in solution.

  • Filtration: Filter the cold suspension rapidly through a pad of Celite using a pre-chilled Büchner funnel.

  • Recovery: Wash the Celite pad with 1 volume of ice-cold MTBE. Concentrate the filtrate to yield the pure 4-fluorophenyl 2-methyl-3-nitrobenzoate.

References

  • 2-Methyl-3-nitrobenzoic acid | PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: Green Chemistry (RSC Publishing) URL:[Link]

  • Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile Source: Journal of Visualized Experiments (PubMed) URL:[Link]

  • Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions Source: Molecules (MDPI) URL:[Link]

  • Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide Source: RSC Advances (RSC Publishing) URL:[Link]

Sources

Optimization

Technical Support Center: 4-Fluorophenyl 2-methyl-3-nitrobenzoate Degradation Workflows

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals investigating the chemical stability and microbial/enzymatic degradation pathways of 4-fluorophenyl 2-m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals investigating the chemical stability and microbial/enzymatic degradation pathways of 4-fluorophenyl 2-methyl-3-nitrobenzoate .

Because this compound bridges a halogenated phenol and a nitroaromatic via an ester linkage, its degradation profile is complex. Below, you will find troubleshooting guides, causality-driven FAQs, and self-validating protocols to ensure data integrity in your pharmacokinetic or environmental fate assays.

FAQ Section 1: Chemical Instability & Abiotic Hydrolysis

Q: My compound is disappearing from the aqueous buffer before I even introduce cells or enzymes. What is causing this baseline degradation?

A: 4-fluorophenyl 2-methyl-3-nitrobenzoate contains a highly labile ester linkage. Ester bonds are highly susceptible to bimolecular, hydroxide-catalyzed hydrolysis, a mechanism where the reaction rate is sensitive to the electron density at the ester site[1].

The causality here is structural: the electron-withdrawing nature of both the nitro group on the benzoate moiety and the fluorine atom on the phenolic ring significantly increases the electrophilicity of the carbonyl carbon. This makes the ester highly vulnerable to nucleophilic attack by OH⁻ ions, even in standard physiological buffers (pH 7.4)[1].

Data Presentation: Representative Hydrolysis Kinetics To accurately model your compound's half-life, you must account for pH-dependent pseudo-first-order kinetics.

pH LevelBuffer System (0.05 M)Estimated Half-Life ( t1/2​ )Primary Degradation Mechanism
4.0 Acetate> 30 daysAcid-catalyzed (Slow)
7.4 Phosphate~ 5-7 daysNeutral / Mild base-catalyzed nucleophilic attack
9.0 Borate< 12 hoursRapid base-catalyzed hydroxide attack

FAQ Section 2: Biological Degradation & Metabolite Tracking

Q: After controlling for abiotic hydrolysis, what downstream metabolites should I target in my LC-MS/MS method?

A: Once the ester bond is cleaved (either abiotically or via microbial esterases), the molecule bifurcates into two distinct metabolic pathways that must be tracked independently:

  • 4-Fluorophenol (4-FP) Degradation: Do not restrict your search to fluorocatechol. Advanced microbial degraders (e.g., Arthrobacter sp.) utilize a two-component 4-FP monooxygenase system that directly yields benzoquinone. This intermediate is subsequently reduced to hydroquinone and channeled into the beta-ketoadipic acid pathway, resulting in stoichiometric defluorination without forming toxic halogenated dead-ends[2].

  • 2-Methyl-3-nitrobenzoate Degradation: Nitroaromatics typically undergo a reductive pathway in bacterial systems (e.g., Pseudomonas sp.). The nitro group is reduced via a nitroreductase to a hydroxylamino or amino group (yielding 3-amino-2-methylbenzoic acid derivatives) prior to ring cleavage[3].

Pathway Visualization

G Parent 4-fluorophenyl 2-methyl-3-nitrobenzoate Hydrolysis Ester Hydrolysis (Abiotic or Enzymatic) Parent->Hydrolysis Metab1 2-methyl-3-nitrobenzoic acid Hydrolysis->Metab1 Metab2 4-fluorophenol Hydrolysis->Metab2 Reductase Nitroreductase (Reductive Route) Metab1->Reductase Monoox 4-FP Monooxygenase Metab2->Monoox Metab1a Hydroxylamino / Amino Derivatives Reductase->Metab1a Metab2a Benzoquinone -> Hydroquinone Monoox->Metab2a RingCleavage1 Ring Cleavage Metab1a->RingCleavage1 RingCleavage2 beta-Ketoadipate Pathway (Defluorination) Metab2a->RingCleavage2

Bifurcated degradation pathway of 4-fluorophenyl 2-methyl-3-nitrobenzoate.

Troubleshooting Guide: Experimental Workflows

Issue: Inconsistent degradation rates and poor mass balance recovery during microbial or enzymatic assays. Root Cause: Failure to decouple abiotic chemical hydrolysis from true enzymatic degradation, combined with uncorrected matrix suppression during MS analysis.

Protocol: Self-Validating LC-MS/MS Degradation Assay

To ensure trustworthiness, this protocol is designed as a self-validating system. It utilizes parallel abiotic controls to subtract background hydrolysis and an internal standard to normalize extraction efficiency.

Step 1: Preparation of Matrices and Controls

  • Causality: Because the compound degrades rapidly at basic pH, all stock solutions must be prepared in anhydrous DMSO or acidified acetonitrile (0.1% Formic Acid) to preserve the ester bond prior to the assay[1].

  • Prepare three parallel reaction vessels:

    • Test: Active microbial culture / enzyme mix in pH 7.4 phosphate buffer.

    • Abiotic Control: Heat-killed culture (autoclaved at 121°C for 20 mins) in the exact same buffer.

    • Matrix Blank: Buffer only.

Step 2: Incubation and Sampling

  • Spike the substrate to a final concentration of 10 µM (keep DMSO <1% v/v to prevent enzyme inhibition).

  • Incubate at 37°C with continuous agitation (200 rpm).

  • Withdraw 100 µL aliquots at predefined time points (e.g., 0, 15, 30, 60, 120 minutes).

Step 3: Quenching and Extraction

  • Causality: Immediate quenching is required to stop both enzymatic activity and base-catalyzed hydrolysis.

  • Quench the 100 µL sample by adding 300 µL of ice-cold Acetonitrile containing 0.2% Formic Acid.

  • Self-Validation Step: Ensure the quenching solvent contains a known concentration of an internal standard (e.g., 4-chlorophenol, 1 µM) to correct for ionization fluctuations and extraction losses.

  • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

Step 4: LC-MS/MS Analysis

  • Transfer the supernatant to an autosampler vial.

  • Chromatography: Use a C18 reverse-phase column with a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Detection: Monitor the disappearance of the parent mass and the appearance of the two primary cleavage products (4-fluorophenol and 2-methyl-3-nitrobenzoic acid).

  • Data Processing: Subtract the degradation rate observed in the Abiotic Control from the Test sample to calculate the true enzymatic degradation kinetics.

References[3] A novel degradative pathway of 2-nitrobenzoate via 3-hydroxyanthranilate in Pseudomonas fluorescens strain KU-7. nih.gov.https://pubmed.ncbi.nlm.nih.gov/11034277/[1] Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants. acs.org.https://pubs.acs.org/doi/10.1021/jp062071x[2] Analysis of Two Gene Clusters Involved in the Degradation of 4-Fluorophenol by Arthrobacter sp. Strain IF1. asm.org.https://journals.asm.org/doi/10.1128/AEM.01423-09

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility for 4-fluorophenyl 2-methyl-3-nitrobenzoate

Welcome from the Senior Application Scientist In drug development and biochemical screening, encountering a "brick dust" or "grease" molecule is a daily reality. 4-fluorophenyl 2-methyl-3-nitrobenzoate is a prime example...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome from the Senior Application Scientist In drug development and biochemical screening, encountering a "brick dust" or "grease" molecule is a daily reality. 4-fluorophenyl 2-methyl-3-nitrobenzoate is a prime example of a highly lipophilic intermediate. Its structure—featuring two aromatic rings, a highly electronegative fluorine atom, a bulky nitro group, and an ester linkage—renders it virtually insoluble in purely aqueous media.

This guide is designed to provide researchers with mechanistic insights and self-validating protocols to overcome the solubility hurdles associated with this specific compound in both in vitro and in vivo applications.

Part 1: The Mechanistic Causality of Insolubility

Before attempting to dissolve a compound, we must understand why it resists dissolution.

  • Lack of Ionizable Groups: 1[1]. However, because 4-fluorophenyl 2-methyl-3-nitrobenzoate is a neutral ester, it cannot be protonated or deprotonated at physiological pH (pH 7.4). Therefore, pH adjustment and salt formation are entirely ineffective strategies.

  • High Crystal Lattice Energy: The planar aromatic systems and the nitro group allow for strong intermolecular π-π stacking and dipole-dipole interactions, making it thermodynamically difficult for water molecules to break the crystal lattice.

  • Hydrophobic Hydration: The lipophilic fluorophenyl and methyl groups force water into highly ordered, thermodynamically unfavorable clathrate-like structures. To minimize surface area contact with water, the compound rapidly precipitates.

Part 2: In Vitro Assay Troubleshooting (FAQs)

Q1: I prepared a 10 mM stock of 4-fluorophenyl 2-methyl-3-nitrobenzoate in DMSO. When I dilute it directly into my cell culture media (to 10 µM), it immediately turns cloudy. What is happening? A1: You are observing "crashing out" due to a rapid solvent shift.2[2].

Q2: How can I prevent this precipitation without killing my cells with too much DMSO? A2: You must maintain thermodynamic equilibrium by using a stepwise serial dilution method.2[2].

Part 3: In Vivo Formulation Strategies (FAQs)

Q3: I need to dose this compound in mice via intraperitoneal (IP) injection. Water and saline fail completely. What is the recommended vehicle? A3: For highly lipophilic esters, the industry standard for in vivo dosing is a multi-component co-solvent and surfactant system.3[3].

  • DMSO (10%): Acts as the primary solvent to disrupt the crystal lattice.

  • PEG300 (40%): 4[4], reducing the dielectric constant of the aqueous phase to better match the lipophilic drug.

  • Tween-80 (5%): 5[5], encapsulating the hydrophobic fluorophenyl and nitrobenzoate moieties and preventing nucleation when introduced to the aqueous bloodstream.

  • Saline (45%): Adjusts the final tonicity for physiological compatibility.

Part 4: Validated Experimental Protocols

Protocol A: Stepwise In Vitro Dilution (Target: 10 µM final, 0.1% DMSO)

This protocol is a self-validating system; optical clarity at the final step confirms thermodynamic stability.

  • Primary Stock: Dissolve 4-fluorophenyl 2-methyl-3-nitrobenzoate in anhydrous DMSO to yield a 10 mM stock. (Causality: Anhydrous DMSO prevents premature moisture-induced nucleation).

  • Intermediate Stock: Transfer 2 µL of the 10 mM stock into 198 µL of pure DMSO to create a 100 µM intermediate.

  • Aqueous Integration: Pre-warm your assay buffer to 37°C. While vigorously vortexing the buffer, add the 100 µM intermediate at a 1:10 ratio (e.g., 100 µL intermediate into 900 µL buffer).

  • Validation: Measure the optical density at 600 nm (OD600). An OD600 > 0.05 indicates colloidal aggregation (precipitation). A clear solution validates the protocol.

Protocol B: Preparation of In Vivo Formulation (Target: 2.5 mg/mL)

3[3].

  • Solubilization: Add 100 µL of a 25 mg/mL DMSO stock of the compound to a sterile vial.

  • Polymer Dispersion: Add 400 µL of PEG300. Vortex for 60 seconds. (Causality: PEG300 coats the solvated molecules before aqueous exposure).

  • Micellization: Add 50 µL of Tween-80. Vortex for 60 seconds until completely homogenous.

  • Aqueous Quench: Slowly add 450 µL of 0.9% Saline dropwise while continuously vortexing.

  • Validation: The final solution must be optically clear. If cloudy, sonicate in a water bath at 37°C for 15 minutes.

Part 5: Quantitative Solubility & Solvent Parameters

ParameterIn Vitro Assays (Cell Culture)In Vivo Dosing (Rodent IP/IV)Mechanistic Function
Max DMSO Concentration ≤ 0.5% (v/v)≤ 10% (v/v)Primary solubilization; disrupts crystal lattice.
Max PEG300 Concentration N/A (usually not required)40% (v/v)Co-solvent; lowers dielectric constant.
Max Tween-80 Concentration ≤ 0.1% (v/v)5% (v/v)Surfactant; micellar encapsulation of lipophile.
Expected Solubility Limit ~10 - 50 µM≥ 2.5 mg/mLThermodynamic equilibrium threshold.

Part 6: Formulation Workflow Visualization

G Start 4-fluorophenyl 2-methyl-3-nitrobenzoate (Dry Powder) DMSO_Stock 100% DMSO Stock (e.g., 25-50 mM) Start->DMSO_Stock Dissolve in Anhydrous DMSO InVitro In Vitro Assay Pathway DMSO_Stock->InVitro InVivo In Vivo Dosing Pathway DMSO_Stock->InVivo DirectDilution Direct Aqueous Dilution (High Risk) InVitro->DirectDilution 1-Step Stepwise Stepwise Intermediate Dilution (DMSO < 0.5%) InVitro->Stepwise Serial Dilution VehicleMix Add Co-solvents: 40% PEG300 + 5% Tween-80 InVivo->VehicleMix 10% DMSO Max Precipitation Precipitation / Crashing Out (Failed Assay) DirectDilution->Precipitation Solvent Shift SuccessInVitro Clear Aqueous Solution (Valid Assay Data) Stepwise->SuccessInVitro Equilibrium Maintained SalineAdd Add 45% Saline (Dropwise with Vortexing) VehicleMix->SalineAdd SuccessInVivo Clear In Vivo Formulation (≥ 2.5 mg/mL) SalineAdd->SuccessInVivo Micellar Solubilization

Caption: Workflow for overcoming solubility issues of 4-fluorophenyl 2-methyl-3-nitrobenzoate.

References

  • Title: Strategies for improving hydrophobic drugs solubility and bioavailability Source: Int J Pharm Chem Anal URL
  • Title: Improving Demethoxyencecalin solubility for in vitro assays Source: Benchchem URL
  • Title: What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?
  • Title: PEG300 | biocompatible hydrophilic polymer | CAS# 25322-68-3 Source: InvivoChem URL
  • Title: HY-Y1891-100mL | Tween 80 [9005-65-6] Source: Clinisciences URL

Sources

Optimization

Technical Support Center: Synthesis of 4-Fluorophenyl 2-Methyl-3-nitrobenzoate

Welcome to the Technical Support Center. As application scientists, we frequently see researchers encounter kinetic and thermodynamic roadblocks when synthesizing 4-fluorophenyl 2-methyl-3-nitrobenzoate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently see researchers encounter kinetic and thermodynamic roadblocks when synthesizing 4-fluorophenyl 2-methyl-3-nitrobenzoate .

This specific esterification is notoriously challenging due to a "perfect storm" of molecular features: severe steric hindrance from the ortho-methyl group, electronic deactivation from the meta-nitro group, and the inherently weak nucleophilicity of 4-fluorophenol. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you drive this coupling to completion.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why am I recovering a stable, unreactive white solid instead of my target ester when using standard DCC/DMAP (Steglich) conditions? A: You are likely observing the formation of an N-acylurea byproduct[1]. In a standard Steglich esterification, dicyclohexylcarbodiimide (DCC) activates 2-methyl-3-nitrobenzoic acid to form an O-acylisourea intermediate. However, because 4-fluorophenol is a poor nucleophile and the ortho-methyl group heavily shields the carbonyl carbon, the desired intermolecular attack is kinetically sluggish. This delay provides ample time for the O-acylisourea intermediate to undergo a competing intramolecular 1,3-rearrangement (O-to-N acyl migration) to form a thermodynamically stable, dead-end N-acylurea[2][3].

Steglich_Pitfall Acid 2-Methyl-3-nitrobenzoic acid + DCC O_Acyl O-Acylisourea Intermediate Acid->O_Acyl Activation Ester 4-Fluorophenyl 2-methyl-3-nitrobenzoate O_Acyl->Ester + 4-Fluorophenol + DMAP (Fast) N_Acyl N-Acylurea Byproduct (Dead End) O_Acyl->N_Acyl 1,3-Rearrangement (Slow nucleophile)

Figure 1: Steglich esterification logical pathway highlighting the N-acylurea dead-end pitfall.

Q: I synthesized 2-methyl-3-nitrobenzoyl chloride using thionyl chloride, but the subsequent coupling with 4-fluorophenol stalls at ~30% conversion. How can I drive it to completion? A: While converting the sterically hindered acid to an acyl chloride increases its baseline electrophilicity[4][5], the ortho-methyl group still physically impedes the direct attack of the weakly nucleophilic 4-fluorophenol. You must employ 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst[3]. DMAP is significantly more nucleophilic than 4-fluorophenol; it rapidly attacks the acyl chloride to form a highly electrophilic acylpyridinium intermediate. This intermediate projects the reactive center outside the steric shielding of the ortho-methyl group, allowing 4-fluorophenol to attack efficiently and regenerate the catalyst[1].

Q: How do I prevent the hydrolysis of the acyl chloride intermediate back to the starting material? A: 2-Methyl-3-nitrobenzoyl chloride is highly susceptible to atmospheric moisture. Ensure strict anhydrous conditions using Schlenk techniques. If hydrolysis is suspected, validate your intermediate before the coupling step: pure 2-methyl-3-nitrobenzoyl chloride is a low-melting solid (m.p. 68°–70° C)[5]. If your intermediate does not match this physical profile, it has likely degraded.

Part 2: Quantitative Method Comparison

To select the optimal synthetic route, review the comparative data below. For this specific hindered substrate, the two-step Acyl Chloride route is the most reliable, provided anhydrous conditions are maintained.

Table 1: Quantitative Comparison of Esterification Strategies for Hindered Substrates

MethodologyActivation AgentCatalyst / BaseTypical YieldPrimary Byproduct / PitfallReaction Time
Standard Steglich DCCDMAP (cat.)< 40%N-acylurea (O-to-N migration)24–48 h
Modified Steglich EDC·HClDMAP (stoich.)60–75%Water-soluble urea (easy workup)12–24 h
Acyl Chloride Route SOCl₂DMAP (cat.) / Et₃N85–95%HCl (requires base trap)4–6 h

Part 3: Validated Experimental Protocols

Protocol A: Two-Step Acyl Chloride Synthesis & Coupling (Recommended)

This protocol utilizes a self-validating workflow to ensure the sterically hindered acid is fully activated before introducing the weak nucleophile.

Step 1: Acyl Chloride Generation

  • In an oven-dried Schlenk flask purged with argon, suspend 2-methyl-3-nitrobenzoic acid (1.0 eq) in neat, freshly distilled thionyl chloride (SOCl₂, 5.0 eq)[5].

  • Heat the mixture to reflux (80 °C) for 4 to 6 hours. Causality Note: The reaction is complete when the suspension becomes a homogeneous solution and the evolution of SO₂ and HCl gases ceases[4][5].

  • Self-Validation Check: Remove excess SOCl₂ under reduced pressure. The resulting 2-methyl-3-nitrobenzoyl chloride should manifest as a solid with a melting point of 68°–70° C[5]. Do not proceed if the melting point is significantly broad or elevated (indicating unreacted acid).

Step 2: DMAP-Catalyzed Coupling 4. Dissolve the validated acyl chloride in anhydrous dichloromethane (DCM) and cool to 0 °C. 5. In a separate dry flask, prepare a solution of 4-fluorophenol (1.1 eq), triethylamine (Et₃N, 2.0 eq), and DMAP (0.1 eq) in anhydrous DCM. 6. Dropwise add the acyl chloride solution to the phenol mixture over 30 minutes. Causality Note: Slow addition manages the exothermic formation of the acylpyridinium intermediate and prevents localized heating that could lead to side reactions. 7. Warm the reaction to room temperature and stir for 4 hours. 8. Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with 1M HCl (to remove DMAP and Et₃N), dry over MgSO₄, and concentrate to yield the target ester.

Acyl_Chloride_Catalysis Acid 2-Methyl-3-nitrobenzoic acid AcylCl 2-Methyl-3-nitrobenzoyl chloride Acid->AcylCl SOCl2, Reflux AcylPyr Acylpyridinium Intermediate (Highly Electrophilic) AcylCl->AcylPyr + DMAP Product Target Ester Product AcylPyr->Product + 4-Fluorophenol DMAP DMAP Catalyst Product->DMAP Regeneration DMAP->AcylCl Catalytic Cycle

Figure 2: Acyl chloride activation workflow and DMAP catalytic cycle for hindered esterification.

Protocol B: Modified Steglich Esterification (Alternative)

If you must avoid thionyl chloride, use this modified Steglich approach. It compensates for the slow nucleophilic attack by using EDC·HCl and a stoichiometric amount of DMAP to rapidly trap the O-acylisourea before it can rearrange[6].

  • In a dry flask, dissolve 2-methyl-3-nitrobenzoic acid (1.2 eq) and 4-fluorophenol (1.0 eq) in anhydrous acetonitrile[6].

  • Add DMAP (3.0 eq) and stir for 5 minutes.

  • Add EDC·HCl (1.5 eq) in one portion. Causality Note: EDC is preferred over DCC because its urea byproduct is water-soluble, simplifying the workup[6], and the high concentration of DMAP outcompetes the O-to-N acyl migration pathway.

  • Heat the reaction to 40-45 °C and stir for 24 hours[6]. Monitor by TLC until the phenol is consumed.

  • Perform a standard acid-base extraction to remove the urea byproduct and excess DMAP.

References

  • Synthesis of 2-methyl-3-nitro-benzoyl chloride - PrepChem.com.
  • Steglich esterific
  • US4065477A - Process for preparing highly pure 1-nitroanthraquinone - Google P
  • Application Notes: Steglich Esterification for the Synthesis of Cinnamic Acid Deriv
  • O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification | The Journal of Organic Chemistry - ACS Public
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing).

Sources

Troubleshooting

Technical Support Center: Scale-Up Challenges for 4-Fluorophenyl 2-Methyl-3-Nitrobenzoate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous teams through the treacherous transition from bench-scale discovery to pilot-scale manufacturing.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous teams through the treacherous transition from bench-scale discovery to pilot-scale manufacturing. The esterification of 2-methyl-3-nitrobenzoic acid with 4-fluorophenol presents a classic nexus of chemical engineering challenges: thermal hazards from nitroaromatics, poor nucleophilicity of fluorinated phenols, and severe exotherms during coupling.

This guide abandons generic advice in favor of field-proven insights. It is designed to provide you with self-validating protocols and mechanistic clarity to ensure your scale-up is safe, high-yielding, and reproducible.

Troubleshooting Guides & FAQs

Q1: Why does the reaction mixture darken and yield decrease when scaling up the acid chloride intermediate step? Causality: The starting material, 2-methyl-3-nitrobenzoic acid, is highly functionalized. The nitro group is sensitive to localized heating. At the bench scale, heat dissipates rapidly through the glass flask. However, upon scale-up, the reduced surface-area-to-volume ratio severely limits heat transfer. During the exothermic addition of chlorinating agents (like thionyl chloride), localized "hot spots" form. This loss of temperature control alters the reaction thermodynamics, driving the formation of unstable, dark-colored degradation byproducts (1)[1]. Self-Validating Protocol: Implement controlled dosing of the chlorinating agent using a mass-flow controller, maintaining the internal temperature strictly below 25 °C. To validate completion and ensure no thermal degradation has occurred, quench a 50 µL reaction aliquot in 1 mL of anhydrous methanol containing triethylamine. Analyze via HPLC-UV; the exclusive presence of methyl 2-methyl-3-nitrobenzoate (without unknown impurity peaks) confirms a clean conversion to the acid chloride, signaling it is safe to proceed.

Q2: How do I manage the severe exotherm during the addition of 4-fluorophenol to the 2-methyl-3-nitrobenzoyl chloride? Causality: The esterification involves nucleophilic acyl substitution and the subsequent neutralization of the generated HCl by the auxiliary base (e.g., triethylamine). Neutralization reactions of nitrated carboxylic derivatives are accompanied by the evolution of substantial amounts of heat (2)[2]. If added too rapidly, the heat generation outpaces the cooling jacket's capacity, risking a thermal runaway. Self-Validating Protocol: Pre-mix the 4-fluorophenol and base in the reaction solvent and add this mixture dropwise to the chilled acid chloride solution (0–5 °C). Validate the cooling capacity dynamically: pause the addition every 15 minutes. If the internal temperature drops back to the baseline within 2 minutes, your heat removal is sufficient. If it takes longer, decrease the addition rate by 50%.

Q3: We are experiencing incomplete conversion of 4-fluorophenol. How can we drive the esterification to completion? Causality: 4-Fluorophenol is a relatively poor nucleophile compared to aliphatic alcohols. The electron-withdrawing nature of the fluorine atom reduces the electron density on the phenolic oxygen. In scale-up scenarios, where mixing efficiency is lower, this reduced nucleophilicity leads to sluggish kinetics. The order of operations and base selection are critical when coupling 4-fluorophenol at scale (3)[3]. Self-Validating Protocol: Introduce 1 to 5 mol% of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP reacts with the acid chloride to form a highly electrophilic acylpyridinium intermediate, which rapidly reacts even with deactivated phenols. Validate the reaction progress by monitoring the disappearance of the 4-fluorophenol peak via GC-MS. The reaction is self-validating when consecutive samples taken 30 minutes apart show <1% change in the peak area of the starting materials.

Q4: What are the safety protocols for handling the nitroaromatic waste streams during purification? Causality: 2-Methyl-3-nitrobenzoic acid and its derivatives are nitrated aromatics, which inherently possess high energy content and can decompose violently if subjected to extreme heat or concentrated to dryness under vacuum. Furthermore, these compounds cause serious eye and skin irritation, and their dusts are hazardous upon inhalation (4)[4]. Self-Validating Protocol: Never evaporate mother liquors containing nitroaromatic byproducts to dryness. Always exchange into a higher-boiling, safe solvent (like toluene or water) before concentrating. Validate the safety of the waste stream by performing a Differential Scanning Calorimetry (DSC) test on a small sample of the concentrated waste to ensure the onset temperature of thermal decomposition is at least 50 °C higher than your maximum operating temperature.

Quantitative Data: Scale-Up Parameters

To safely transition from a 10 g lab synthesis to a 1 kg pilot batch, specific physical parameters must be adjusted to account for changes in mass transfer and thermodynamics.

ParameterLab Scale (10 g)Pilot Scale (1 kg)Causality / Rationale
Addition Rate (SOCl₂) 5.0 mL/min2.5 mL/minSlower addition prevents localized hot spots due to reduced surface-area-to-volume ratio.
Cooling Jacket Temp 0 °C-15 °CCompensates for the decreased heat dissipation efficiency in larger reactors.
Agitation Speed 500 RPM120 RPMMaintains equivalent tip speed to ensure efficient mass transfer without excessive shear.
DMAP Catalyst Load 5.0 mol%1.0 mol%Controls the reaction rate to prevent a sudden, unmanageable exotherm during coupling.
Solvent Volume 10 Volumes15 VolumesHigher dilution mitigates exotherm and prevents precipitation of the intermediate acid chloride.

Experimental Protocol: 1 kg Scale Synthesis Workflow

Standard Operating Procedure: Synthesis of 4-Fluorophenyl 2-methyl-3-nitrobenzoate

Phase 1: Acid Chloride Formation

  • Reactor Preparation: Purge a 20 L jacketed glass reactor with dry nitrogen for 30 minutes to ensure an anhydrous environment.

  • Substrate Loading: Charge the reactor with 1.0 kg of 2-methyl-3-nitrobenzoic acid and 10 L of anhydrous dichloromethane (DCM). Initiate agitation at 120 RPM.

  • Catalyst Addition: Add 10 mL of anhydrous N,N-dimethylformamide (DMF) as a catalyst for the chlorination.

  • Activation: Set the cooling jacket to 10 °C. Using a mass-flow controller, add 1.2 equivalents of thionyl chloride (SOCl₂) at a rate of 2.5 mL/min.

    • Self-Validation: Monitor gas evolution (SO₂ and HCl) through a scrubber system. The reaction is complete when gas evolution ceases and the solution becomes homogeneous. Quench a 50 µL aliquot in methanol and verify >99% conversion via HPLC.

  • Concentration: Remove excess SOCl₂ and solvent under reduced pressure (maintaining internal temp < 30 °C) to yield the crude acid chloride. Redissolve in 10 L of fresh anhydrous DCM.

Phase 2: Coupling and Esterification 6. Reagent Preparation: In a separate 5 L vessel, prepare a solution of 4-fluorophenol (1.05 eq), triethylamine (1.5 eq), and DMAP (1.0 mol%) in 3 L of DCM. 7. Coupling: Chill the main reactor containing the acid chloride to -5 °C. Begin dropwise addition of the 4-fluorophenol solution at 10 mL/min.

  • Self-Validation: Monitor the internal temperature strictly. If the temperature exceeds 5 °C, the system must automatically halt the addition until the temperature drops back to 0 °C.

  • Maturation: Once addition is complete, allow the reactor to warm to 20 °C over 4 hours. Verify completion via GC-MS (<1% 4-fluorophenol remaining).

Phase 3: Workup and Isolation 9. Quench: Quench the reaction mixture with 5 L of cold 1M HCl to neutralize excess base and remove DMAP. 10. Phase Separation: Allow phases to separate for 30 minutes. Drain the lower organic layer. Wash the organic layer with 5 L of 5% NaHCO₃, followed by 5 L of brine. 11. Crystallization: Exchange the DCM solvent with heptane via distillation under reduced pressure. Cool the heptane slurry to 0 °C at a rate of 10 °C/hour to promote controlled crystallization. 12. Isolation: Filter the product using a Nutsche filter, wash with cold heptane, and dry under vacuum at 40 °C to constant weight.

Workflow Visualization

Workflow Start 2-Methyl-3-nitrobenzoic acid (Starting Material) Step1 Activation: Add SOCl2 (T < 25°C) Start->Step1 Reagent Loading Check1 HPLC Aliquot Quench (Self-Validation) Step1->Check1 Wait 2 hrs Check1->Step1 If <99% Conversion Step2 Coupling: 4-Fluorophenol + Base + DMAP Catalyst Check1->Step2 If >99% Conversion Check2 Dynamic Temp Monitoring (Pause if T > 10°C) Step2->Check2 Dropwise Addition Check2->Step2 Runaway Risk Product 4-Fluorophenyl 2-methyl-3-nitrobenzoate Check2->Product Stable Exotherm

Scale-up workflow and critical safety validation checkpoints for esterification.

References

  • Title: Scale Up Safety_FINAL Source: Stanford Environmental Health & Safety (stanford.edu) URL: [Link]

  • Title: First, Second, and Third Generation Scalable Syntheses of Two Potent H3 Antagonists Source: ACS Publications (acs.org) URL: [Link]

Sources

Optimization

minimizing impurities in "4-fluorophenyl 2-methyl-3-nitrobenzoate" production

Technical Support Center: Minimizing Impurities in 4-Fluorophenyl 2-Methyl-3-Nitrobenzoate Production Welcome to the Application Scientist Support Portal. The synthesis of 4-fluorophenyl 2-methyl-3-nitrobenzoate—a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Impurities in 4-Fluorophenyl 2-Methyl-3-Nitrobenzoate Production

Welcome to the Application Scientist Support Portal. The synthesis of 4-fluorophenyl 2-methyl-3-nitrobenzoate—a critical halogenated aromatic ester intermediate—presents unique chemoselectivity challenges. Whether you are utilizing a carbodiimide-mediated (Steglich) coupling or an acid chloride activation route, the electron-withdrawing nature of the nitro group and the specific steric environment of the ortho-methyl group make this reaction prone to specific impurity profiles.

This guide is designed to help researchers and drug development professionals troubleshoot, understand the mechanistic causality of byproduct formation, and implement self-validating protocols to achieve >99% purity.

Part 1: Mechanistic Pathways & Impurity Profiling

To control impurities, we must first map the divergent pathways of the reactive intermediates. The diagram below illustrates how kinetic variables and reagent choices dictate whether the reaction yields the target ester or diverts into stable, unwanted byproducts like N-acylureas or symmetrical anhydrides.

G SM 2-Methyl-3-nitrobenzoic acid + 4-Fluorophenol DCC DCC / EDC Activation SM->DCC Steglich Route SOCl2 SOCl2 / Oxalyl Chloride SM->SOCl2 Acid Chloride Route O_Acyl O-Acylisourea (Reactive Intermediate) DCC->O_Acyl Product 4-Fluorophenyl 2-methyl-3-nitrobenzoate (Target Ester) O_Acyl->Product DMAP + Phenol (Fast) NAcyl N-Acylurea (Impurity) O_Acyl->NAcyl O-N Acyl Shift (Slow, T > 0°C) Anhydride Symmetrical Anhydride (Impurity) O_Acyl->Anhydride Excess Carboxylic Acid AcidCl Acid Chloride Intermediate SOCl2->AcidCl AcidCl->Product Base + Phenol AcidCl->Anhydride Trace Moisture

Reaction pathways showing target ester formation vs. N-acylurea and anhydride impurity generation.

Part 2: Troubleshooting FAQs

Q1: Why am I seeing a massive N-acylurea spike during my Steglich esterification? A1: This is a classic kinetic competition issue. In a Steglich esterification, the carboxylic acid reacts with the carbodiimide (e.g., DCC or EDC) to form an O-acylisourea intermediate. If this intermediate is not rapidly consumed by the 4-fluorophenol, it undergoes a slow, irreversible intramolecular rearrangement (an O-N acyl shift) to form a highly stable, unreactive N-acylurea byproduct[1][2]. Causality & Fix: Aromatic carboxylic acids and less nucleophilic alcohols (like 4-fluorophenol) are particularly prone to this[2]. To fix this, you must use a super-nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). DMAP attacks the O-acylisourea faster than the O-N shift can occur, forming a highly reactive N-acylpyridinium intermediate that readily reacts with the phenol. Additionally, keeping the reaction strictly at 0°C during the activation phase suppresses the thermal O-N shift.

Q2: How do I eliminate symmetrical anhydride byproducts when using the acid chloride route? A2: Symmetrical anhydrides (e.g., 2-methyl-3-nitrobenzoic anhydride) form when trace moisture is present during the reaction[3][4]. Water hydrolyzes a fraction of your newly formed acid chloride back into 2-methyl-3-nitrobenzoic acid. This regenerated acid then acts as a nucleophile, attacking the remaining unreacted acid chloride to form the anhydride[4]. Causality & Fix: This is a self-propagating impurity cycle. Ensure your glassware is flame-dried, use anhydrous dichloromethane (DCM), and ensure your 4-fluorophenol is rigorously dried. When using the acid chloride method, always add the phenol and base to the acid chloride, not the other way around, to maintain an excess of the nucleophile.

Q3: What is the source of the 5-nitro isomer impurity, and how do I clear it? A3: If you observe a closely eluting isobaric impurity on HPLC, it is likely 4-fluorophenyl 2-methyl-5-nitrobenzoate. The starting material, 2-methyl-3-nitrobenzoic acid, is typically synthesized via the nitration of 2-methylbenzoic acid. This electrophilic aromatic substitution yields the 3-nitro isomer as the major product, but produces the 5-nitro isomer as a minor byproduct[5]. Causality & Fix: Esterification does not alter the aromatic ring substitution. If your starting material is contaminated, your final ester will be too. You must purify the 2-methyl-3-nitrobenzoic acid via recrystallization (typically from ethanol/water) before attempting the esterification.

Q4: How do I remove residual unreacted 4-fluorophenol without hydrolyzing my product? A4: 4-fluorophenol is weakly acidic (pKa ~9.3). Attempting to remove it with strong bases (like 1N NaOH) can cause base-catalyzed hydrolysis of your newly formed ester. Causality & Fix: Exploit the pKa differential. Wash the organic layer with an excess of saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)[3]. These mild bases are strong enough to deprotonate the phenol and extract it into the aqueous phase as a water-soluble phenoxide salt, but mild enough to leave the ester intact.

Part 3: Quantitative Impurity Data & Clearance Strategies

Impurity ProfileOrigin / Mechanistic CauseAnalytical DetectionMitigation / Clearance Strategy
N-Acylurea O-N acyl shift of O-acylisourea intermediate[1].HPLC (UV 254 nm), LC-MS (M+H mass shift).Maintain T < 5°C during coupling; ensure >10 mol% DMAP catalyst is present[2].
Symmetrical Anhydride Acid chloride hydrolysis followed by nucleophilic attack[4].IR (Twin C=O stretch ~1760, 1820 cm⁻¹).Rigorous anhydrous conditions; avoid excess carboxylic acid stoichiometry.
5-Nitro Isomer Ester Impure starting material (nitration byproduct)[5].HPLC (Closely eluting peak to target ester).Recrystallize 2-methyl-3-nitrobenzoic acid prior to reaction.
Unreacted 4-Fluorophenol Incomplete conversion / Excess reagent.GC-MS or HPLC (Early eluting peak).Wash organic layer with saturated NaHCO₃ to extract as phenoxide salt[3].

Part 4: Validated Experimental Protocols

A robust protocol must be a self-validating system where each step inherently prevents byproduct accumulation. Below are two optimized methodologies.

Protocol A: DMAP-Accelerated Carbodiimide Coupling (Steglich Route)

Advantage: Mild conditions, avoids harsh chlorinating agents.

  • Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve 2-methyl-3-nitrobenzoic acid (1.0 equiv, 10 mmol) and 4-fluorophenol (1.05 equiv, 10.5 mmol) in anhydrous DCM (0.2 M).

  • Catalysis: Add DMAP (0.15 equiv, 1.5 mmol). Note: The 15 mol% loading is critical to outcompete the O-N acyl shift.

  • Thermal Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0°C for 15 minutes.

  • Activation: Add EDC·HCl (1.2 equiv, 12 mmol) portion-wise over 10 minutes. (EDC is preferred over DCC as its urea byproduct is water-soluble, simplifying purification).

  • Reaction: Stir at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Self-Validating Workup:

    • Wash with 1N HCl (2 x 20 mL) to protonate and remove DMAP and residual EDC.

    • Wash with saturated NaHCO₃ (3 x 20 mL) to remove unreacted 2-methyl-3-nitrobenzoic acid and 4-fluorophenol[3].

    • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Acid Chloride-Mediated Esterification

Advantage: Highly scalable, avoids carbodiimide waste.

  • Acid Chloride Formation: Suspend 2-methyl-3-nitrobenzoic acid (1.0 equiv, 10 mmol) in anhydrous DCM (20 mL). Add catalytic DMF (2 drops).

  • Chlorination: Slowly add oxalyl chloride (1.2 equiv, 12 mmol) or Thionyl Chloride (SOCl₂) dropwise at 0°C. Stir at room temperature until gas evolution (CO₂, CO, HCl) ceases (approx. 2 hours).

  • Solvent Swap (Critical Step): Concentrate the mixture to absolute dryness under reduced pressure to remove all unreacted oxalyl chloride/SOCl₂. Failure to do this will result in the chlorination of 4-fluorophenol.

  • Esterification: Redissolve the crude acid chloride in anhydrous DCM (20 mL) and cool to 0°C. Add 4-fluorophenol (1.0 equiv, 10 mmol).

  • Base Addition: Add Triethylamine (Et₃N) (1.5 equiv, 15 mmol) dropwise. The solution will turn cloudy as Et₃N·HCl salts precipitate. Stir for 2 hours at room temperature.

  • Workup: Quench with water. Separate the organic layer, wash with saturated NaHCO₃ (to remove trace acids)[3], dry over Na₂SO₄, and concentrate.

References

  • WO2015138895A1 - Hepatitis b core protein allosteric modulators - Google Patents.Synthesis of mixture of 4-fluoro-2-methyl-3-nitrobenzoic acid and 4-fluoro-2-methyl-5-nitrobenzoic acid.
  • Esters: Step3 - Science Revision.Ester from acid chlorides and basic wash mechanisms.
  • Carboxylic Acid Impurities and Related Compound - Veeprho.Acid chloride and anhydride trace formation.
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - ResearchGate.N-acylurea byproduct accumulation and O-N acyl shift.
  • A Bottom-Up Synthetic Approach to Polyethylene Furanoate Model Compounds - ACS.Steglich esterifications and rearrangement of O-acylisourea intermediates.

Sources

Troubleshooting

Technical Support Center: 4-Fluorophenyl 2-methyl-3-nitrobenzoate Stability

Welcome to the technical support and troubleshooting guide for 4-fluorophenyl 2-methyl-3-nitrobenzoate . This compound is a highly reactive, activated ester frequently utilized in synthetic chemistry and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for 4-fluorophenyl 2-methyl-3-nitrobenzoate . This compound is a highly reactive, activated ester frequently utilized in synthetic chemistry and drug development. Due to its specific structural features, researchers often encounter rapid degradation in solution if improper solvents or handling techniques are applied.

This guide synthesizes the chemical causality behind these stability issues and provides field-proven protocols to ensure the integrity of your experiments.

Mechanistic Overview: The "Dual Activation" Problem

To troubleshoot stability issues, one must first understand the electronic properties of the molecule. 4-fluorophenyl 2-methyl-3-nitrobenzoate is exceptionally prone to nucleophilic attack due to a phenomenon we refer to as "dual activation":

  • Electrophilic Carbonyl (The Pull): The nitro group (-NO₂) at the 3-position of the benzoate ring is a powerful electron-withdrawing group (EWG). Through both inductive (-I) and mesomeric (-M) effects, it pulls electron density away from the ester carbonyl. This stabilizes the partial positive charge on the carbonyl carbon, drastically lowering the activation energy required for a nucleophile (like water or alcohol) to attack and form a tetrahedral intermediate[1]. The electronic properties of such para/meta-substituents are primary drivers of ester hydrolysis rates[2].

  • Excellent Leaving Group (The Push): The 4-fluorophenyl moiety is an outstanding leaving group. When the tetrahedral intermediate collapses, it ejects a 4-fluorophenoxide anion. The electronegative fluorine atom stabilizes this negative charge, making the cleavage thermodynamically favorable[3].

Degradation Pathways Visualization

StabilityMechanisms Ester 4-Fluorophenyl 2-methyl-3-nitrobenzoate Tetrahedral Tetrahedral Intermediate (Stabilized by -NO2) Ester->Tetrahedral Nucleophilic Addition Water Aqueous Buffer (pH > 7) Hydroxide Attack Water->Tetrahedral OH⁻ Alcohol Alcoholic Solvents (MeOH / EtOH) Alcohol->Tetrahedral R-OH Hydrolysis 2-Methyl-3-nitrobenzoic Acid + 4-Fluorophenol Tetrahedral->Hydrolysis Elimination (Hydrolysis) Transester Alkyl 2-methyl-3-nitrobenzoate + 4-Fluorophenol Tetrahedral->Transester Elimination (Transesterification)

Mechanistic pathways of 4-fluorophenyl 2-methyl-3-nitrobenzoate degradation via nucleophilic attack.

Quantitative Stability Profile

To assist in experimental design, the following table summarizes the anticipated stability of 4-fluorophenyl 2-methyl-3-nitrobenzoate across common laboratory environments.

Solvent / Buffer SystemTemperaturepHApparent Half-Life ( t1/2​ )Primary Degradation Pathway
Anhydrous DMSO / MeCN25°CN/A> 6 monthsNone (Stable)
Methanol (100%)25°CN/A< 2 hoursTransesterification
50 mM PBS37°C7.4~ 15-30 minsBase-catalyzed Hydrolysis
50 mM Sodium Acetate37°C5.5> 4 hoursAcid-catalyzed Hydrolysis

Frequently Asked Questions (FAQs) & Troubleshooting

Q: My LC-MS shows a mass corresponding to methyl 2-methyl-3-nitrobenzoate instead of my parent compound. What happened? A: You have likely used methanol to prepare your stock solution or as a component in your LC-MS mobile phase. Due to the highly activated nature of the 4-fluorophenyl ester, it undergoes rapid transesterification in the presence of primary alcohols, displacing 4-fluorophenol and yielding methyl 2-methyl-3-nitrobenzoate. Fix: Switch exclusively to aprotic solvents (e.g., Acetonitrile) for stock preparation and chromatography.

Q: Why does my compound lose potency when added to my biological assay buffer? A: The compound is undergoing base-catalyzed saponification (hydrolysis). Biological buffers are typically maintained at pH 7.4. At this slightly basic pH, hydroxide ions rapidly attack the electrophilic carbonyl[1]. Because 4-fluorophenyl esters are highly reactive acyl donors[3], the ester bond is cleaved into 2-methyl-3-nitrobenzoic acid and 4-fluorophenol within minutes at 37°C. Fix: Minimize the time the compound spends in the aqueous buffer. Add the compound to the assay immediately before initiating the read, or lower the assay pH to 6.0–6.5 if the biological target permits.

Q: Can I store aliquots of the compound in aqueous buffer at -20°C? A: No. Freezing aqueous solutions can cause localized concentration effects (pH shifts and solute crowding in the unfrozen liquid fraction) that actually accelerate hydrolysis before the sample completely freezes. Always store the compound in anhydrous, aprotic solvents.

Experimental Protocol: Preparation and Validation of Stable Stock Solutions

To guarantee reproducible results, you must treat this compound with the same precautions used for moisture-sensitive bioconjugation reagents (e.g., NHS esters). Follow this self-validating protocol.

Step 1: Anhydrous Solubilization

Causality: Aprotic solvents lack nucleophilic oxygen atoms, preventing premature attack on the ester carbonyl.

  • Purge a clean, dry amber glass vial with inert gas (dry argon or nitrogen).

  • Dissolve the lyophilized 4-fluorophenyl 2-methyl-3-nitrobenzoate in anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) to achieve a 10 mM stock concentration.

Step 2: Aliquoting & Storage

Causality: Amber glass prevents photolytic degradation of the nitroaromatic moiety, while ultra-low temperatures minimize thermal kinetic energy.

  • Divide the stock into 10 µL single-use aliquots in amber glass vials.

  • Blanket each vial with argon before sealing.

  • Store immediately at -80°C.

Step 3: Self-Validating Kinetic Assay (HPLC)

Causality: Before running expensive biological assays, you must empirically verify the half-life of the compound in your specific working buffer to establish a valid experimental time window.

  • Dilute the 10 mM stock 1:100 into your target aqueous working buffer (e.g., 50 mM HEPES, pH 7.4) at 37°C.

  • Time 0: Immediately inject 10 µL onto a C18 RP-HPLC column.

  • Run a rapid gradient (e.g., 5-95% MeCN in Water with 0.1% Formic Acid) over 5 minutes. Monitor UV absorbance at 254 nm.

  • Time Course: Repeat injections from the incubated sample every 15 minutes for 1 hour.

  • Validation Check: Calculate the Area Under the Curve (AUC) for the parent peak. If the AUC at Time 0 is >5% lower than an anhydrous MeCN control injection, your stock has been compromised by ambient moisture. Plot the decay curve to determine the exact t1/2​ for your assay conditions.

Sources

Optimization

Technical Support Center: Enhancing the Purity of 4-Fluorophenyl 2-methyl-3-nitrobenzoate

Welcome to the Technical Support Portal for the synthesis and purification of 4-fluorophenyl 2-methyl-3-nitrobenzoate . This portal is designed for researchers and drug development professionals who require high-fidelity...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal for the synthesis and purification of 4-fluorophenyl 2-methyl-3-nitrobenzoate . This portal is designed for researchers and drug development professionals who require high-fidelity isolation of this specific aryl benzoate.

The coupling of an ortho-substituted, electron-deficient aryl acid (2-methyl-3-nitrobenzoic acid) with a weakly nucleophilic aryl alcohol (4-fluorophenol) presents unique kinetic and thermodynamic challenges[1]. This guide bypasses generic advice to provide mechanistic troubleshooting, quantitative reagent selection, and self-validating protocols to ensure >99% purity of your target ester.

Module 1: Diagnostic Troubleshooting (FAQs)

Q1: My final product consistently shows a white, crystalline impurity that streaks on TLC. How do I remove it? A: If you are utilizing a standard Steglich esterification, this impurity is likely dicyclohexylurea (DCU) , a byproduct of N,N′-dicyclohexylcarbodiimide (DCC)[2].

  • Causality: DCC activates the carboxylic acid to form an O-acylisourea, which reacts with the alcohol, expelling DCU[2]. DCU is notoriously difficult to remove because its solubility profile overlaps with many aryl esters.

  • Solution: Switch your coupling reagent to 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl). The resulting urea byproduct is highly water-soluble and is completely removed during the first aqueous wash[1]. If you must use DCC, suspend the crude mixture in cold ethyl acetate (0°C) for 2 hours, filter the precipitated DCU, and concentrate the filtrate before chromatography.

Q2: I am detecting significant amounts of unreacted 4-fluorophenol in my product. Why didn't it react fully, and how do I purge it? A: 4-Fluorophenol is a relatively poor nucleophile, and 2-methyl-3-nitrobenzoic acid is sterically hindered by the ortho-methyl group.

  • Causality: The steric clash and reduced nucleophilicity severely slow down the acyl transfer step.

  • Solution: Ensure you are using a stoichiometric excess of 4-(Dimethylamino)pyridine (DMAP) (at least 0.15 to 0.2 equivalents). DMAP acts as a critical acyl transfer reagent, reacting with the O-acylisourea to form a highly reactive "active ester" intermediate that overcomes the steric barrier[2]. To purge unreacted 4-fluorophenol during workup, wash the organic layer with cold, dilute aqueous base (e.g., 5% NaHCO₃). Phenols (pKa ~9.9) will deprotonate and partition into the aqueous phase.

Q3: During the basic wash to remove the starting materials, my ester yield drops significantly. What is happening? A: You are experiencing base-catalyzed hydrolysis of your product during the workup phase.

  • Causality: Aryl benzoates are highly susceptible to hydrolysis. The electron-withdrawing meta-nitro group on the benzoate moiety and the fluorophenyl leaving group make the carbonyl carbon highly electrophilic and prone to attack by hydroxide ions.

  • Solution: Avoid strong bases like NaOH. Use cold 5% NaHCO₃ for your basic washes, keep the biphasic contact time under 5 minutes, and perform the extraction strictly at 0–5°C.

Module 2: Quantitative Reagent Selection

Selecting the correct coupling system is the most critical step in preventing downstream purity issues. The table below summarizes the performance of various reagents for aryl acid/aryl alcohol couplings[1].

Coupling ReagentCatalyst RequiredPrimary ByproductByproduct SolubilityImpact on Final PurityRecommendation
DCC DMAP (0.2 eq)Dicyclohexylurea (DCU)Soluble in DCM, slightly soluble in EtOAc/Ether.High risk of DCU contamination. Requires chromatography.Low - Avoid for high-purity needs.
EDC·HCl DMAP (0.2 eq)EDC-UreaHighly water-soluble.Excellent. Byproducts are removed entirely via aqueous workup.High - Optimal for Steglich esterification.
T3P Base (Pyridine)Water-soluble phosphatesHighly water-soluble.Poor conversion (16–41%) for aryl-aryl couplings[1].Low - Kinetically unfavorable.
SOCl₂ (Acid Chloride Route)Base (Et₃N)SO₂, HCl, Et₃N·HClGases vent; salts are water-soluble.Excellent. Bypasses urea byproducts entirely.High - Best alternative for hindered substrates.

Module 3: Validated Experimental Workflow

The following protocol utilizes the EDC·HCl/DMAP system to maximize conversion while ensuring all byproducts can be removed via a self-validating liquid-liquid extraction cascade.

G N1 Crude Reaction Mixture N2 Cold Filtration (0°C) N1->N2 Removes bulk urea N3 0.5M HCl Wash N2->N3 Organic filtrate N4 Cold 5% NaHCO3 Wash N3->N4 Removes DMAP N5 Brine Wash & Dry N4->N5 Removes SMs N6 Recrystallization N5->N6 Concentrate N7 Pure Ester Product N6->N7 >99% Purity

Workflow for the isolation and purification of 4-fluorophenyl 2-methyl-3-nitrobenzoate.

Step-by-Step Methodology: EDC-Mediated Esterification

Step 1: Substrate Activation

  • In an oven-dried flask under N₂, dissolve 2-methyl-3-nitrobenzoic acid (1.0 eq, 10 mmol) and 4-fluorophenol (1.1 eq, 11 mmol) in anhydrous Dichloromethane (DCM) (0.5 M concentration).

  • Add DMAP (0.2 eq, 2 mmol).

  • Causality: The slight excess of 4-fluorophenol drives the equilibrium, while DMAP is required to form the reactive acylpyridinium intermediate[2].

Step 2: Coupling

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add EDC·HCl (1.2 eq, 12 mmol) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 4:1). The reaction is complete when the UV-active spot corresponding to 2-methyl-3-nitrobenzoic acid (R_f ~0.1) is fully consumed, replaced by the higher-running ester product (R_f ~0.6).

Step 3: Self-Validating Extraction Cascade

  • Acid Wash (Removes DMAP): Dilute the mixture with additional DCM and wash with 0.5 M HCl (2 x 20 mL).

    • Validation: Check the pH of the aqueous layer. It must be < 2 to ensure complete protonation and removal of DMAP.

  • Base Wash (Removes unreacted SMs): Wash the organic layer with cold (0°C) 5% aqueous NaHCO₃ (2 x 20 mL). Do not exceed 5 minutes of vigorous stirring per wash to prevent ester hydrolysis.

    • Validation: Check the pH of the aqueous layer. It must be ~8. The cold temperature drastically reduces the rate of base-catalyzed hydrolysis of the electron-deficient ester.

  • Brine Wash & Drying: Wash with saturated NaCl (20 mL), separate the organic layer, and dry over anhydrous Na₂SO₄.

Step 4: Isolation & Recrystallization

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude solid.

  • Recrystallize the crude product from a minimal amount of hot Ethanol/Water (or Heptane/Ethyl Acetate).

  • Filter the purified crystals and dry under high vacuum.

  • Validation Checkpoint: Purity should be verified via HPLC-UV (target >99.5%). The absence of a broad OH stretch (~3300 cm⁻¹) in FTIR confirms the complete removal of 4-fluorophenol.

References

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Green Chemistry (RSC Publishing) URL:[Link]

  • Steglich Esterification Organic Chemistry Portal URL:[Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives National Institutes of Health (PMC) URL:[Link]

Sources

Troubleshooting

troubleshooting unexpected NMR shifts in "4-fluorophenyl 2-methyl-3-nitrobenzoate"

Molecule: 4-fluorophenyl 2-methyl-3-nitrobenzoate Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Welcome to the Analytical Support Knowledge Base. When characterizing complex functi...

Author: BenchChem Technical Support Team. Date: March 2026

Molecule: 4-fluorophenyl 2-methyl-3-nitrobenzoate Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Welcome to the Analytical Support Knowledge Base. When characterizing complex functionalized aromatics like 4-fluorophenyl 2-methyl-3-nitrobenzoate, standard NMR acquisitions often yield unexpected spectral artifacts. This molecule features a highly withdrawing nitro group, an anisotropic ester linkage, and a spin-active fluorine atom, all of which introduce complex quantum mechanical and relaxation effects.

This guide provides field-proven troubleshooting strategies, causality analyses, and self-validating protocols to ensure absolute confidence in your structural elucidation.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does the 4-fluorophenyl region in my 1 H NMR look like a complex multiplet instead of two simple doublets?

The Causality: You are observing an AA'BB'X spin system , not a simple first-order AX system[1][2]. In the 4-fluorophenyl moiety, the two protons ortho to the fluorine atom are chemically equivalent due to the free rotation of the aromatic ring. However, they are magnetically non-equivalent. This is because their spin-spin coupling distances to a specific proton on the opposite side of the ring (e.g., JHA​−HB​​ vs JHA′​−HB​​ ) are not identical. This magnetic non-equivalence, combined with the strong heteronuclear coupling to the spin-½ 19 F nucleus (the 'X' part of the system), generates second-order spectral effects[2][3]. The Fix: Do not attempt to calculate standard J -values directly from the peak spacing. Instead, use NMR simulation software to model the AA'BB'X system iteratively, or apply 19 F decoupling during the 1 H acquisition to simplify the spectrum to an AA'BB' system.

Q2: I am missing a carbon peak around 150 ppm in the 13 C NMR, or it is extremely broad. Is my compound degrading?

The Causality: Your compound is likely intact. You are experiencing 14 N Quadrupolar Broadening [4][5]. The 14 N nucleus of the nitro group has a spin of I=1 and possesses a quadrupole moment. In the asymmetric electronic environment of the benzoate ring, the electric field gradient causes rapid quadrupolar relaxation of the 14 N nucleus. This triggers "scalar relaxation of the second kind" in the directly attached 13 C nucleus (C3). The transverse relaxation time ( T2​ ) of this carbon is drastically shortened, resulting in a severely broadened, low-intensity peak that often disappears into the baseline noise[4]. The Fix: See Protocol 1 below to optimize acquisition parameters for quadrupolar-affected carbons.

Q3: My 13 C NMR shows significantly more peaks than the 14 distinct carbons in the molecule. Do I have impurities?

The Causality: These are not impurities; they are 19 F- 13 C spin-spin splittings [6][7]. The 19 F nucleus (100% natural abundance, spin I=1/2 ) couples strongly through the carbon framework of the fluorophenyl ring. This heteronuclear coupling splits the carbon signals into doublets. The ipso-carbon ( 1JCF​ ) will show a massive splitting of ~240 Hz, while the ortho ( 2JCF​ ), meta ( 3JCF​ ), and para ( 4JCF​ ) carbons will show progressively smaller splittings[8]. The Fix: Cross-reference your peak differences with the expected JCF​ constants in Table 1 . Alternatively, execute Protocol 2 to decouple the fluorine.

Q4: The 2-methyl protons shifted significantly downfield when I switched my solvent from CDCl 3​ to DMSO- d6​ . Why?

The Causality: This is a classic Solvent-Induced Shift ( Δδ ) [9][10]. Solvents interact with the solute via intermolecular forces, altering the local electronic environment. DMSO- d6​ is highly polar and a strong hydrogen-bond acceptor, whereas CDCl 3​ is weakly polar. Switching to DMSO- d6​ alters the solvation shell and changes the magnetic anisotropy around the polar nitro and ester groups. This solvent-solute interaction deshields the sterically crowded 2-methyl group, shifting it downfield compared to its position in CDCl 3​ [11].

Part 2: Quantitative Data Summaries

Table 1: Expected 19 F- 13 C Coupling Constants (4-Fluorophenyl Ring)

Use this table to differentiate true fluorine-coupled doublets from chemical impurities.

Carbon PositionCoupling TypeExpected J -Value (Hz)Multiplicity in 13 C NMR
C4' (ipso to F) 1JCF​ 240 – 250Doublet (Wide)
C3', C5' (ortho to F) 2JCF​ 20 – 25Doublet
C2', C6' (meta to F) 3JCF​ 7 – 10Doublet
C1' (para to F) 4JCF​ 2 – 4Doublet (Often unresolved)
Table 2: Solvent-Induced Chemical Shift Variations

Reference baseline parameters when troubleshooting unexpected peak migration.

SolventPolarityResidual 1 H SignalResidual 13 C SignalImpact on 2-Methyl Shift
CDCl 3​ Low (Aprotic)7.26 ppm (singlet)77.16 ppm (triplet)Baseline reference
DMSO- d6​ High (Aprotic)2.50 ppm (quintet)39.5 ppm (septet)Deshielded (Downfield shift)

Part 3: Validated Experimental Protocols

Protocol 1: Resolving 14 N Quadrupolar Broadening via Optimized 13 C NMR

Objective: Recover the missing C-NO 2​ carbon signal from the baseline.

  • Sample Preparation: Maximize concentration. Dissolve 50–100 mg of the analyte in 0.6 mL of deuterated solvent to maximize the baseline signal-to-noise (S/N) ratio.

  • Parameter Adjustment (Relaxation Delay): Increase the relaxation delay (D1) from the standard 1–2 seconds to 5–10 seconds . The quaternary C3 carbon lacks attached protons, meaning it relies on slow dipole-dipole relaxation. A longer D1 allows full return to equilibrium between pulses.

  • Acquisition: Increase the number of scans (NS) to 1024 to overcome the signal dispersion caused by scalar relaxation of the second kind.

  • Processing: Apply an exponential window function with a Line Broadening (LB) of 2–3 Hz before Fourier Transformation. This artificially enhances the S/N of the broad peak at the expense of slight resolution loss.

  • Self-Validation: The protocol is successful if the C3 peak (~148-150 ppm) emerges from the baseline with an S/N ratio > 3:1. If it remains invisible, verify the probe tuning and matching.

Protocol 2: Simplifying the Spectrum with 13 C{ 1 H, 19 F} Dual Decoupling

Objective: Collapse 19 F- 13 C doublets to confirm carbon skeleton purity.

  • Hardware Verification: Ensure the NMR probe is capable of triple resonance (e.g., H/F/C probe) and properly tuned/matched to 1 H, 13 C, and 19 F frequencies.

  • Pulse Sequence Selection: Select a dual-decoupled pulse sequence (e.g., zgig with broadband decoupling on both the f2 and f3 channels).

  • Decoupler Calibration: Run a quick 1D 19 F spectrum. Note the exact chemical shift of the fluorine atom (typically around -115 to -120 ppm). Input this exact frequency into the f3 decoupler offset.

  • Acquisition & Processing: Run the 13 C acquisition with standard parameters (D1 = 2s, NS = 256). Process with standard FT.

  • Self-Validation: The protocol is validated when the previously observed doublets in the fluorophenyl region (see Table 1) collapse into sharp, single peaks. Any remaining minor peaks are confirmed as true impurities.

Part 4: System Workflows & Visualizations

Workflow Start Unexpected NMR Profile in 4-fluorophenyl 2-methyl-3-nitrobenzoate Issue1 Complex 1H Multiplets (Fluorophenyl Ring) Start->Issue1 Issue2 Missing/Broad 13C Peak (~150 ppm) Start->Issue2 Issue3 Split 13C Peaks (Doublets) Start->Issue3 Issue4 Unexpected Peak Shifts (e.g., 2-Methyl) Start->Issue4 Mech1 AA'BB'X Spin System (Magnetic Non-Equivalence) Issue1->Mech1 Mech2 14N Quadrupolar Relaxation (Scalar Relaxation) Issue2->Mech2 Mech3 19F-13C J-Coupling (Spin-Spin Splitting) Issue3->Mech3 Mech4 Solvent Anisotropy (CDCl3 vs DMSO-d6) Issue4->Mech4 Action1 Simulate Spectrum or Apply 19F Decoupling Mech1->Action1 Action2 Increase D1 Delay & Number of Scans Mech2->Action2 Action3 Run 13C{1H, 19F} Dual-Decoupled NMR Mech3->Action3 Action4 Standardize Solvent or Calculate Δδ Mech4->Action4

Diagnostic workflow for resolving common NMR artifacts in fluorinated nitrobenzoates.

SpinSystem F 19F (X) HA HA F->HA 3J HA_prime HA' F->HA_prime 3J HB HB F->HB 4J HB_prime HB' F->HB_prime 4J HA->HA_prime 4J HA->HB 3J HA_prime->HB_prime 3J HB->HB_prime 4J

AA'BB'X spin-spin coupling network of the 4-fluorophenyl moiety causing multiplets.

Part 5: References

  • Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 2006.[Link][10]

  • Ismael, S., et al. "Influence of solvents on the 1H-NMR chemical shifts." University of Nigeria Research Archive.[Link][11]

  • Emsley, J. W., et al. "High Resolution Nuclear Magnetic Resonance Spectroscopy - 1st Edition." Elsevier. [Link][6]

  • Wray, V., et al. "DFT Calculations of 13C NMR Chemical Shifts and F-C Coupling Constants." ResearchGate. [Link][8]

  • "Nuclear Magnetic Resonance: Polysubstituted fluorobenzene derivatives." ETH Zurich Research Repository. [Link][7]

  • Hexem, J. G., et al. "Molecular and structural information from 14N–13C dipolar couplings manifested in high resolution 13C NMR spectra of solids." The Journal of Chemical Physics, 1982.[Link][4]

  • Breitmaier, E., et al. "13C NMR Spectroscopy." Thieme Connect.[Link][5]

  • Faculty of Chemistry. "Synopsis on NMR Spin Simulation (AA'BB'X)." University of Plovdiv. [Link][1]

  • "1,5-Phosphonium betaines from N-triflylpropiolamides, triphenylphosphane, and active methylene compounds." Beilstein Journal of Organic Chemistry.[Link][3]

  • Reich, H. J. "NMR Gallery Indexed by NMR Spin Systems." Organic Chemistry Data. [Link][2]

Sources

Optimization

Technical Support Center: Synthesis &amp; Catalyst Optimization for 4-Fluorophenyl 2-methyl-3-nitrobenzoate

Welcome to the Advanced Synthesis Troubleshooting Guide. The esterification of 4-fluorophenyl 2-methyl-3-nitrobenzoate presents a unique dual-challenge: 4-fluorophenol is a remarkably poor nucleophile due to the resonanc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. The esterification of 4-fluorophenyl 2-methyl-3-nitrobenzoate presents a unique dual-challenge: 4-fluorophenol is a remarkably poor nucleophile due to the resonance delocalization of its oxygen lone pair into the fluorinated aromatic ring, and 2-methyl-3-nitrobenzoic acid suffers from severe steric shielding caused by its ortho-methyl group.

Because standard acid-catalyzed Fischer esterification will fail under these conditions, this guide provides field-proven, self-validating protocols utilizing highly electrophilic catalytic intermediates.

Diagnostic Workflow: Choosing Your Catalytic Pathway

Before beginning your synthesis, use the decision matrix below to select the optimal catalytic system based on your scale and purification constraints.

Workflow_Selection Start Evaluate Synthesis Scale & Moisture Sensitivity Decision Scale > 50g or Highly Hindered? Start->Decision PathA Catalytic DMF + Oxalyl Chloride Decision->PathA Yes PathB Catalytic DMAP + EDC.HCl Decision->PathB No ActionA Form Acyl Chloride, then add 4-Fluorophenol PathA->ActionA ActionB One-pot Steglich Esterification PathB->ActionB

Fig 1. Decision matrix for selecting the optimal catalytic pathway based on reaction scale.

Deep-Dive FAQs & Mechanistic Troubleshooting

Q: Why am I recovering unreacted starting materials when attempting a standard Steglich esterification with DCC? A: You are likely experiencing catalyst starvation. In a standard Steglich coupling, DCC activates the acid to form an O-acylisourea intermediate. However, because your specific phenol is a poor nucleophile and the acid is sterically hindered, the reaction is too slow. Without sufficient 4-Dimethylaminopyridine (DMAP), the transient O-acylisourea undergoes a spontaneous 1,3-rearrangement into an unreactive N-acylurea dead-end . Solution: Switch from DCC to EDC·HCl (for easier byproduct removal) and increase your DMAP loading to 15-20 mol% to outpace the rearrangement.

Q: How exactly does DMAP overcome the steric hindrance of the ortho-methyl group? A: DMAP acts as an aggressive nucleophilic acyl transfer catalyst. It attacks the O-acylisourea much faster than the phenol can, forming a highly electrophilic N-acylpyridinium intermediate . This intermediate is significantly more reactive and sterically accessible to the 4-fluorophenol, driving the esterification forward and regenerating the DMAP .

Q: For my 100g scale-up, why is the Oxalyl Chloride/DMF system recommended over Steglich? A: Atom economy and purification. Steglich esterifications generate stoichiometric amounts of urea byproducts that are difficult to remove at scale. By using oxalyl chloride with a catalytic amount of N,N-Dimethylformamide (DMF), you generate an active imidoyl chloride intermediate (akin to a Vilsmeier-Haack reagent) . This rapidly chlorinates the carboxylic acid while degrading the oxalyl chloride entirely into gaseous byproducts (CO, CO₂, and HCl) [[1]]([Link]). This forces the reaction to 100% completion with zero solid waste.

Quantitative Catalyst Comparison

Catalyst SystemPrimary Active IntermediateReaction TempByproduct ProfileBest Suited For
EDC·HCl + DMAP N-Acylpyridinium Ion0 °C to RTWater-soluble ureaLab-scale (<50g), one-pot synthesis
Oxalyl Chloride + DMF Imidoyl Chloride0 °C to RTGaseous (CO, CO₂, HCl)Scale-up (>50g), maximum atom economy

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , meaning the chemistry provides intrinsic visual or physical feedback to confirm the reaction is proceeding correctly.

Protocol A: Modified Steglich Esterification (Lab Scale)

Causality Note: We utilize EDC·HCl instead of DCC because its urea byproduct is highly water-soluble, preventing the need for tedious filtration of the crude mixture.

  • Initialization: In an oven-dried flask under N₂, dissolve 2-methyl-3-nitrobenzoic acid (1.0 eq) and 4-fluorophenol (1.1 eq) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Catalyst Addition: Add DMAP (0.15 eq). The elevated 15 mol% loading is strictly required to compensate for the ortho-methyl steric shielding.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 10 minutes.

  • Propagation: Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validation Check: Spot the reaction on a silica TLC plate (Eluent: 80:20 Hexanes:EtOAc). The complete disappearance of the UV-active acid baseline spot confirms the N-acylpyridinium cascade is complete.

  • Targeted Workup: Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine.

    • Self-Validation Check: The 1M HCl wash is mechanistically critical; it protonates and extracts all DMAP and unreacted EDC into the aqueous layer, ensuring zero amine carryover in your final ester. Dry over MgSO₄, filter, and concentrate.

Protocol B: Catalytic DMF / Acyl Chloride Pathway (Scale-Up)

Causality Note: We perform this in two distinct stages to prevent the 4-fluorophenol from reacting with the oxalyl chloride directly.

  • Vilsmeier Activation: In an oven-dried flask under N₂, dissolve 2-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous DCM. Add DMF (0.05 eq).

  • Chlorination: Cool to 0 °C. Add Oxalyl Chloride (1.2 eq) dropwise via an addition funnel.

    • Self-Validation Check: Vigorous gas evolution will begin immediately. This reaction is intrinsically self-monitoring; once the bubbling completely ceases, the conversion to the acyl chloride is quantitatively complete [[1]]([Link]).

  • Purging: Concentrate the mixture under reduced pressure to strip off any unreacted oxalyl chloride. Redissolve the pristine acyl chloride intermediate in fresh anhydrous DCM and cool to 0 °C.

  • Nucleophilic Attack: Slowly add 4-fluorophenol (1.05 eq) followed by Triethylamine (1.5 eq) dropwise.

    • Self-Validation Check: The immediate formation of a dense white precipitate (Triethylamine hydrochloride salt) physically validates that the phenol is successfully attacking the acyl chloride.

  • Workup: Stir for 4 hours at room temperature. Quench with water, wash with 1M HCl and brine, dry over MgSO₄, and concentrate to yield the target ester.

Mechanistic Pathway Visualization

The following diagram illustrates the critical role of DMAP in preventing reaction failure during the Steglich protocol.

DMAP_Catalysis Step1 2-Methyl-3-nitrobenzoic Acid + EDC.HCl Step2 O-Acylisourea Intermediate (Sterically Hindered) Step1->Step2 DeadEnd N-Acylurea (Inactive Byproduct) Step2->DeadEnd Without DMAP (1,3-rearrangement) Step3 DMAP Nucleophilic Attack (Catalyst Entry) Step2->Step3 Fast kinetics Step4 N-Acylpyridinium Ion (Highly Electrophilic) Step3->Step4 Step5 4-Fluorophenol Addition (Base-Assisted) Step4->Step5 Product 4-Fluorophenyl 2-methyl-3-nitrobenzoate + DMAP Regenerated Step5->Product Product->Step3 DMAP Recycled

Fig 2. DMAP-catalyzed Steglich esterification mechanism highlighting the avoidance of dead-ends.

Sources

Troubleshooting

byproduct identification in "4-fluorophenyl 2-methyl-3-nitrobenzoate" reactions

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the mechanistic origins, analytical identification, and troubleshooting of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the mechanistic origins, analytical identification, and troubleshooting of byproducts encountered during the synthesis and handling of 4-fluorophenyl 2-methyl-3-nitrobenzoate .

This guide abandons generic troubleshooting in favor of a causality-driven approach. By understanding why a byproduct forms thermodynamically or kinetically, you can engineer your workflows to prevent it.

Visualizing the Reaction Landscape

Before diving into specific troubleshooting scenarios, it is critical to map the chemical space of our target reaction. The diagram below illustrates the desired esterification pathway alongside the three most common parasitic side-reactions.

G SM1 2-Methyl-3-nitrobenzoic Acid Product 4-Fluorophenyl 2-methyl-3-nitrobenzoate SM1->Product + SM2, EDC/DMAP BP1 N-Acylurea Byproduct SM1->BP1 DCC Rearrangement SM2 4-Fluorophenol SM2->Product BP2 Hydrolysis Degradants Product->BP2 Moisture / pH Extremes BP3 Fries Rearrangement Product->BP3 Lewis Acid Catalysis

Reaction pathways and common byproducts in 4-fluorophenyl 2-methyl-3-nitrobenzoate synthesis.

FAQ & Troubleshooting Guide: The "Why" and "How"

Q1: During Steglich esterification, I am observing a persistent byproduct with a mass of +206 Da (relative to the acid). Why is this forming, and how do I eliminate it?

The Causality: You are likely using N,N'-Dicyclohexylcarbodiimide (DCC) as your coupling agent. The intermediate formed between 2-methyl-3-nitrobenzoic acid and DCC is an O-acylisourea. However, the steric hindrance introduced by the ortho-methyl group on the benzoic acid restricts the approach of the bulky 4-fluorophenol nucleophile. This kinetic delay allows the O-acylisourea to undergo an intramolecular O-to-N acyl migration, forming a thermodynamically stable, unreactive N-acylurea byproduct . The Solution: Switch your coupling agent from DCC to EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and strictly control your DMAP (4-Dimethylaminopyridine) catalyst to 0.1 equivalents. EDC forms a water-soluble urea byproduct that is easily removed during aqueous workup, and optimizing DMAP accelerates the acyl transfer, outcompeting the rearrangement.

Q2: My LC-MS shows a peak with the exact same mass as my target ester (m/z 276 [M+H]+), but it elutes 1.5 minutes later. What is this isobaric impurity?

The Causality: You are observing a Fries Rearrangement byproduct. If your reaction vessel contained trace Lewis acids (e.g., AlCl₃, BF₃, or even transition metal impurities from previous cross-coupling steps), the ester carbonyl oxygen coordinates to the metal. This generates an acylium ion that electrophilically attacks the electron-rich 4-fluorophenol ring, yielding an isomeric hydroxybenzophenone derivative. The Solution: Ensure all glassware is acid-washed and use strictly metal-free reagents. You must use orthogonal analytical techniques (like NMR) to definitively distinguish these isomers, as MS alone cannot differentiate them .

Q3: I am seeing a +18 Da mass shift in my main product peak during storage. Is my compound degrading?

The Causality: Yes. The ester linkage is undergoing hydrolysis . The electron-withdrawing nature of the nitro group at the meta position, combined with the electron-withdrawing fluorine on the phenolic leaving group, makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by atmospheric moisture. The Solution: Store the final compound under an inert argon atmosphere at -20°C. Do not store it in protic solvents (like methanol) for extended periods, as transesterification or hydrolysis will occur.

Self-Validating Analytical Protocol for Byproduct Identification

To ensure absolute scientific integrity, do not rely on a single data point. The following protocol is a self-validating system : each step contains an internal checkpoint that either confirms or invalidates the findings of the previous step. The integration of LC-MS and NMR is the gold standard for trace analyte characterization .

Step 1: Sample Preparation & Quenching
  • Extract 50 µL of the reaction mixture.

  • Quench immediately into 950 µL of cold Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: The low temperature and acidic pH immediately halt base-catalyzed hydrolysis and freeze the kinetic profile of the reaction, preventing ex-vivo byproduct formation.

Step 2: LC-MS/MS Screening (Primary Validation)
  • Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

  • Monitor in both Positive (ESI+) and Negative (ESI-) ion modes.

    • Self-Validation Checkpoint A: Identify the peak at m/z 276[M+H]+. To validate that this is the target ester and not a random contaminant, trigger an MS/MS fragmentation. You must observe a daughter ion at m/z 111 (the 4-fluorophenolate fragment). If m/z 111 is absent, the peak is invalidated as the target ester.

Step 3: NMR Elucidation (Orthogonal Confirmation)
  • Isolate the suspected byproduct via preparative HPLC.

  • Lyophilize the fraction and dissolve in anhydrous DMSO-d6.

  • Acquire 1H and 13C DEPT-135 NMR spectra.

    • Self-Validation Checkpoint B: If LC-MS identified an isobaric mass (m/z 276) but you suspect a Fries Rearrangement, look at the 1H NMR >10.0 ppm region. The target ester has no exchangeable protons. If a broad singlet appears at ~10.5 ppm, the system invalidates the ester assignment and definitively confirms the presence of the phenolic -OH group of the rearrangement byproduct.

Quantitative Data Summary

Use the following reference table to cross-examine your analytical results. Data is synthesized from standard predictive models and empirical nitroaromatic esterification behaviors.

Compound / ByproductFormulaExpected MS AdductRelative LC-MS RTKey Diagnostic 1H NMR Shift (DMSO-d6)
Target Ester C₁₄H₁₀FNO₄m/z 276.09 [M+H]⁺1.00 (Reference)8.15 ppm (d, 1H, Ar-H adjacent to NO₂)
N-Acylurea (DCC) C₂₁H₂₉N₃O₄m/z 388.22[M+H]⁺1.35 (Highly lipophilic)1.10 - 1.90 ppm (m, 20H, cyclohexyl rings)
4-Fluorophenol (Hydrolysis) C₆H₅FOm/z 111.04 [M-H]⁻0.40 (Polar)9.30 ppm (s, 1H, Phenolic -OH)
2-Me-3-NO₂-Benzoic Acid C₈H₇NO₄m/z 180.04 [M-H]⁻0.35 (Polar)13.50 ppm (br s, 1H, Carboxylic -OH)
Fries Rearrangement C₁₄H₁₀FNO₄m/z 276.09 [M+H]⁺1.15 (Intramolecular H-bond)10.50 ppm (s, 1H, newly formed Phenolic -OH)

References

  • Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Spectroscopy Online. Available at:[Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. National Institutes of Health (NIH) PubMed Central. Available at: [Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-Fluorophenyl 2-methyl-3-nitrobenzoate vs. Alkyl 2-Methyl-3-nitrobenzoates in Pharmaceutical Synthesis

Executive Summary The 2-methyl-3-nitrobenzoate core is a privileged scaffold in organic synthesis, primarily serving as the foundational building block for 4-substituted indoles via reductive N-heteroannulation. While co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-methyl-3-nitrobenzoate core is a privileged scaffold in organic synthesis, primarily serving as the foundational building block for 4-substituted indoles via reductive N-heteroannulation. While commercially available methyl 2-methyl-3-nitrobenzoate (CAS 59382-59-1)[1] is the undisputed industry standard for synthesizing complex pharmaceutical intermediates like [2-(4-fluorophenyl)-1H-indol-4-yl]-1-pyrrolidinylmethanone[2], the application of activated aryl esters—specifically 4-fluorophenyl 2-methyl-3-nitrobenzoate —presents distinct mechanistic advantages.

As a Senior Application Scientist, I have designed this guide to objectively compare these compounds. We will analyze how leaving group thermodynamics dictate reaction conditions, evaluate downstream amidation efficiency, and dissect their respective roles in condensation-elimination cascades.

Chemical Profiling & Reactivity Comparison (The "Why")

The choice of ester group (alkyl vs. aryl) fundamentally alters the reactivity profile of the 2-methyl-3-nitrobenzoate scaffold. This is most evident in two critical synthetic transformations: the condensation-elimination cascade (to form nitrostyrenes) and direct amidation.

Leaving Group Thermodynamics in Cascade Reactions

In the widely cited Kuethe-Beutner protocol for indole synthesis, the benzylic methyl group is deprotonated by DBU to undergo an aldol condensation with an aromatic aldehyde. The ester group acts as an essential intramolecular trap, forming a transient lactone that subsequently undergoes elimination to yield a nitrostyrene benzoic acid[3].

The efficiency of this ring-opening elimination is directly governed by the leaving group ability of the alkoxide/aryloxide:

  • Methyl 2-methyl-3-nitrobenzoate: Generates methoxide ( pKa​≈15.5 ). Because methoxide is a poor leaving group, the intermediate lactone is relatively stable. Forcing the elimination requires extended heating (55 °C for 4 hours) and excess DBU[2].

  • 4-Fluorophenyl 2-methyl-3-nitrobenzoate: Generates 4-fluorophenoxide ( pKa​≈9.89 )[4]. The enhanced thermodynamic stability of the 4-fluorophenoxide anion significantly lowers the activation energy barrier for the lactone ring-opening. This theoretically allows the cascade to proceed at ambient temperatures, minimizing base-catalyzed degradation of sensitive aldehydes.

Direct Amidation Efficiency

Beyond cyclization, the 4-fluorophenyl ester acts as a highly "activated ester." Unlike the methyl ester, which requires harsh saponification followed by peptide coupling reagents (e.g., HATU/EDC) to form amides, the 4-fluorophenyl ester undergoes direct, reagent-free nucleophilic acyl substitution with secondary amines (like pyrrolidine) at room temperature.

Mechanistic Pathway

The following diagram illustrates the causality of the ester leaving group during the synthesis of 2-styryl-3-nitrobenzoic acid derivatives. The intramolecular trap prevents retro-aldol reversion, making the elimination of RO− the critical thermodynamic step.

G A 2-Methyl-3-nitrobenzoate (R = Me or 4-FC6H4) C Lactone Intermediate (Intramolecular Trap) A->C Aldol Addition B 4-Fluorobenzaldehyde + DBU / DMSO B->C D Elimination of RO⁻ (Methoxide vs 4-Fluorophenoxide) C->D Ring Opening E 2-Styryl-3-nitrobenzoic acid Derivative D->E Deprotonation

Mechanism of 2-styryl-3-nitrobenzoic acid synthesis via lactone intermediate.

Quantitative Data Comparison

The table below summarizes the physical properties and reactivity metrics, highlighting the objective performance differences between the standard alkyl esters and the activated 4-fluorophenyl ester.

Property / MetricMethyl 2-methyl-3-nitrobenzoate4-Fluorophenyl 2-methyl-3-nitrobenzoateEthyl 2-methyl-3-nitrobenzoate
CAS Number 59382-59-1[1]N/A (Specialty Intermediate)69067-27-2
Leaving Group pKa​ ~15.5 (Methoxide)9.89 (4-Fluorophenoxide)[4]~15.9 (Ethoxide)
Direct Amidation Poor (Requires saponification)Excellent (Reagent-free, 25 °C)Poor (Requires saponification)
Elimination Temp 55 °C (Requires forcing)[2]< 25 °C (Spontaneous)60 °C (Requires forcing)
Primary Utility Industry standard for indole synthesisActivated intermediate for amidationNiche alternative to methyl ester

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific in-process controls (IPCs) that explain the causality of the experimental conditions.

Protocol A: Reagent-Free Amidation of 4-Fluorophenyl 2-methyl-3-nitrobenzoate

This protocol leverages the activated nature of the aryl ester to form an amide without coupling reagents.

  • Reaction Setup: Dissolve 4-fluorophenyl 2-methyl-3-nitrobenzoate (1.0 equiv) in anhydrous THF (0.2 M) under nitrogen.

  • Amine Addition: Add pyrrolidine (1.2 equiv) dropwise at room temperature.

    • Causality: The electron-withdrawing fluorine atom stabilizes the forming phenoxide leaving group, allowing nucleophilic attack to occur spontaneously without external activation.

  • In-Process Control (IPC): Monitor by TLC (Hexanes/EtOAc).

    • Validation: The reaction is complete when the high-Rf ester spot disappears, replaced by a highly polar, UV-active amide spot at the baseline.

  • Workup & Purification: Dilute with EtOAc and wash the organic layer with 1N NaOH (3x).

    • Validation: The NaOH deprotonates the expelled 4-fluorophenol ( pKa​ 9.89) into water-soluble sodium 4-fluorophenoxide[4]. Complete removal of the phenol from the organic layer validates the success of the purification step.

Protocol B: Condensation-Elimination Cascade (Kuethe-Beutner Method)

This procedure utilizes the industry-standard methyl 2-methyl-3-nitrobenzoate to synthesize 2-[trans-2-(4-Fluorophenyl)vinyl]-3-nitrobenzoic acid[2].

  • Solubilization: Charge a flask with methyl 2-methyl-3-nitrobenzoate (1.0 equiv) and anhydrous DMSO.

    • Causality: DMSO is strictly required to solubilize the highly polar lactone intermediate and stabilize the DBU-conjugate acid during the reaction.

  • Reagent Addition: Sequentially add 4-fluorobenzaldehyde (1.5 equiv) and DBU (2.0 equiv).

    • Validation: The solution immediately transitions to a deep, homogeneous brown color, visually confirming the deprotonation of the benzylic methyl group.

  • Thermal Activation: Stir at 20 °C for 20 h, then heat to 55 °C for 4 h.

    • Causality: The initial room temperature phase allows the reversible aldol addition and lactone formation to reach equilibrium. Heating to 55 °C provides the thermal energy necessary to expel the poor methoxide leaving group, driving the irreversible elimination to the nitrostyrene[3].

    • Validation: HPLC analysis must show >90% conversion before proceeding.

  • Quench: Add the crude mixture dropwise to a biphasic solution of water/MTBE cooled to 0–5 °C.

    • Causality: Maintaining a temperature below 5 °C prevents the base-catalyzed hydrolysis of any unreacted methyl ester starting material into 2-methyl-3-nitrobenzoic acid, which is notoriously difficult to separate from the final product[2].

  • Acidification: Separate and discard the organic layer. Acidify the yellow aqueous layer to pH 1 using 6N H₂SO₄.

    • Validation: A bright yellow powder precipitates immediately upon reaching pH 1. This visual cue self-validates the successful elimination sequence and the protonation of the final carboxylate product.

References

  • Kuethe, J. T., & Beutner, G. L. (2009). Synthesis of 2-Arylindole-4-Carboxylic Amides: [2-(4-Fluorophenyl)-1H-Indol-4-YL]-1-Pyrrolidinylmethanone. Organic Syntheses, 86, 92-104. URL: [Link]

  • Gribanov, P. S., et al. (2020). Hydrogen-Bond-Assisted Chalcogen Transfer between Phosphine Selenides and Arsine Oxides. The Journal of Organic Chemistry, 85(15), 9820-9829. URL:[Link]

Sources

Comparative

comparing synthesis methods for "4-fluorophenyl 2-methyl-3-nitrobenzoate"

Executive Summary The synthesis of 4-fluorophenyl 2-methyl-3-nitrobenzoate requires the precise esterification of 2-methyl-3-nitrobenzoic acid with 4-fluorophenol[1]. This target molecule is a sterically hindered, electr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-fluorophenyl 2-methyl-3-nitrobenzoate requires the precise esterification of 2-methyl-3-nitrobenzoic acid with 4-fluorophenol[1]. This target molecule is a sterically hindered, electron-deficient ester, making it a challenging but highly valuable building block in pharmaceutical development. Because 4-fluorophenol is a relatively weak nucleophile and the benzoic acid precursor is sterically hindered by the ortho-methyl group, traditional acid-catalyzed Fischer esterification is highly inefficient and prone to degradation.

As an Application Scientist, I have evaluated the two most robust methodologies for this specific coupling: the Steglich Esterification (using EDC·HCl and DMAP) and the Acid Chloride Method (using oxalyl chloride followed by triethylamine). This guide objectively compares these two routes, providing mechanistic causality, quantitative performance data, and self-validating experimental protocols to ensure scientific integrity and reproducibility.

Mechanistic Evaluation & Causality

Method A: Steglich Esterification (EDC/DMAP)

The Steglich esterification is a mild, neutral-condition coupling strategy. It utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) to activate the carboxylic acid into a highly reactive O-acylisourea intermediate[2]. Because O-acylisourea can undergo an undesired rearrangement to a stable, unreactive N-acylurea, 4-dimethylaminopyridine (DMAP) is introduced as a nucleophilic catalyst. DMAP rapidly attacks the O-acylisourea to form an acyl-pyridinium salt ("active ester"), which is highly electrophilic and readily reacts with the weakly nucleophilic 4-fluorophenol to yield the target ester[2].

Causality Check: EDC·HCl is specifically chosen over DCC (N,N'-dicyclohexylcarbodiimide) for this protocol because its urea byproduct is water-soluble, allowing for a simple aqueous workup rather than tedious and often incomplete filtration.

Method B: Acid Chloride-Mediated Esterification

The acid chloride route is a classic two-step Schotten-Baumann-style process. First, 2-methyl-3-nitrobenzoic acid is converted to an acyl chloride using oxalyl chloride. In the second step, 4-fluorophenol attacks the acyl carbon. A tertiary amine base, such as triethylamine (Et₃N) or pyridine, is strictly required. The base serves a dual purpose: it mops up the HCl byproduct (preventing the protonation of the phenol, which would stall the reaction) and can transiently form an acyl-pyridinium intermediate that accelerates the acylation[3].

Causality Check: The ortho-methyl group creates significant steric bulk. Converting the acid to an acid chloride drastically increases the electrophilicity of the carbonyl carbon, forcing the nucleophilic acyl substitution forward despite the steric hindrance.

SynthesisWorkflow Start 2-methyl-3-nitrobenzoic acid + 4-fluorophenol NodeA1 EDC·HCl + DMAP (CH2Cl2, 0 °C to RT) Start->NodeA1 Route A: Steglich NodeB1 Oxalyl Chloride (DMF cat., CH2Cl2) Start->NodeB1 Route B: Acid Chloride NodeA2 O-Acylisourea Intermediate NodeA1->NodeA2 Product 4-fluorophenyl 2-methyl-3-nitrobenzoate NodeA2->Product DMAP Catalysis NodeB2 Acid Chloride Intermediate NodeB1->NodeB2 NodeB3 Et3N + 4-fluorophenol (CH2Cl2, 0 °C to RT) NodeB2->NodeB3 Isolation/Degassing NodeB3->Product Nucleophilic Acyl Substitution

Fig 1: Workflow comparison of Steglich vs. Acid Chloride synthesis routes.

Quantitative Performance Data

The following table summarizes the objective performance metrics of both methodologies when synthesized at a 10-gram scale.

ParameterMethod A: Steglich (EDC/DMAP)Method B: Acid Chloride (Oxalyl Chloride)
Typical Yield 82 - 88%90 - 95%
Reaction Time 12 - 16 hours4 - 6 hours (Total for 2 steps)
Reaction Conditions Mild, Neutral (0 °C to RT)Harsh, Gas Evolution (0 °C to RT)
Primary Byproducts Water-soluble urea, DMAP saltsCO, CO₂, HCl gas, Et₃N·HCl salts
Purification Need Simple aqueous washingAqueous washing, potential recrystallization
Scalability Excellent for discovery (<50g)Superior for process scale (>50g)
Moisture Sensitivity ModerateExtremely High (Requires anhydrous setup)

Self-Validating Experimental Protocols

Protocol A: EDC/DMAP Steglich Esterification
  • Preparation : Dissolve 2-methyl-3-nitrobenzoic acid (1.0 eq) and 4-fluorophenol (1.1 eq) in anhydrous CH₂Cl₂ under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive O-acylisourea intermediate back into the starting carboxylic acid.

  • Catalyst Addition : Add DMAP (0.1 eq) in one portion.

    • Causality: Sub-stoichiometric DMAP is sufficient because it acts as a true catalyst and is continuously regenerated in the catalytic cycle[2].

  • Activation : Cool the mixture to 0 °C using an ice bath and add EDC·HCl (1.2 eq) portion-wise over 15 minutes.

    • Causality: Cooling minimizes the exothermic degradation of the O-acylisourea intermediate and suppresses the formation of the inactive N-acylurea byproduct.

  • Propagation : Allow the reaction to naturally warm to room temperature and stir for 12–16 hours. Monitor the consumption of the acid via TLC (Hexanes/EtOAc 3:1).

  • Workup & Self-Validation : Wash the organic layer sequentially with 1M HCl (removes DMAP and unreacted EDC), saturated NaHCO₃ (removes unreacted benzoic acid), and brine. Dry over MgSO₄ and concentrate.

    • Validation: The absence of a UV-active spot at the baseline on TLC confirms the complete removal of EDC and its urea byproduct.

SteglichMechanism Acid Carboxylic Acid O_Acyl O-Acylisourea (Highly Reactive) Acid->O_Acyl + EDC EDC EDC·HCl EDC->O_Acyl Acyl_Py Acyl-Pyridinium Salt (Active Ester) O_Acyl->Acyl_Py + DMAP Urea Water-Soluble Urea (Byproduct) O_Acyl->Urea EDC Byproduct DMAP DMAP Catalyst DMAP->Acyl_Py Acyl_Py->DMAP Regenerated Product Target Ester Acyl_Py->Product + Alcohol Alcohol 4-Fluorophenol Alcohol->Product

Fig 2: Mechanistic pathway of the EDC/DMAP-catalyzed Steglich esterification.

Protocol B: Acid Chloride Method
  • Acyl Chloride Formation : Suspend 2-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous CH₂Cl₂. Add a catalytic amount of DMF (0.05 eq), followed by the dropwise addition of oxalyl chloride (1.2 eq) at 0 °C.

    • Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which acts as the true active chlorinating species, significantly accelerating the reaction without requiring reflux temperatures.

  • Degassing : Stir at room temperature until gas evolution (CO, CO₂, HCl) ceases (approx. 2 hours). Concentrate in vacuo to remove excess oxalyl chloride and backfill with argon.

    • Causality: Removing excess oxalyl chloride prevents the formation of unwanted 4-fluorophenyl oxalate ester byproducts in the subsequent step.

  • Coupling : Redissolve the crude acid chloride in anhydrous CH₂Cl₂ and cool to 0 °C. Add 4-fluorophenol (1.1 eq).

  • Base Addition : Dropwise add Et₃N (1.5 eq).

    • Causality: The base neutralizes the HCl generated during the nucleophilic substitution, preventing the protonation of 4-fluorophenol and driving the reaction forward[3].

  • Workup & Self-Validation : Quench with water, extract with CH₂Cl₂, and wash with 1M NaOH to remove excess 4-fluorophenol.

    • Validation: A sharp singlet in the ¹H NMR spectrum around δ 2.5 ppm (aryl-CH₃) and the complete absence of a broad -OH peak validate the successful formation of the ester.

Application Scientist Insights & Conclusion

For the synthesis of 4-fluorophenyl 2-methyl-3-nitrobenzoate , the choice of methodology depends heavily on the scale and available infrastructure.

For discovery chemistry and library synthesis (<50g), Method A (Steglich Esterification) is highly recommended. It avoids the generation of toxic, corrosive gases (CO, HCl) and bypasses the need to isolate moisture-sensitive intermediates. The use of EDC·HCl ensures that purification is often achieved through simple aqueous washing, saving valuable time.

For process scale-up (>50g), Method B (Acid Chloride) is superior. It provides higher atom economy, utilizes cheaper reagents (oxalyl chloride vs. EDC), and drives the sterically hindered coupling to near-quantitative yields in a fraction of the time.

References

  • Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps - OrgoSolver. Mechanistic validation of base-mediated (Et₃N/Pyridine) nucleophilic acyl substitution and HCl neutralization. URL: [Link]

Sources

Validation

biological activity of "4-fluorophenyl 2-methyl-3-nitrobenzoate" analogs

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating the pharmacophoric utility of substituted benzoate scaffolds. Executive Summary & Pharmacophoric Significa...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating the pharmacophoric utility of substituted benzoate scaffolds.

Executive Summary & Pharmacophoric Significance

In modern drug discovery, the 4-fluorophenyl 2-methyl-3-nitrobenzoate scaffold and its closely related alkyl/aryl analogs act as highly privileged, reactive intermediates[1]. While the intact ester itself is rarely the final therapeutic agent, the 2-methyl-3-nitrobenzoate core provides an ideal stereoelectronic platform for divergent cyclization into potent, biologically active heterocycles[2].

Substituting a standard methyl ester with a 4-fluorophenyl ester serves two critical mechanistic functions:

  • Electronic Activation: The electronegative fluorine atom withdraws electron density via induction, increasing the electrophilicity of the carbonyl carbon. This accelerates downstream nucleophilic attacks required for ring-closure reactions (e.g., amidation to form phthalimidines).

  • Pharmacokinetic Tuning: The fluorinated aromatic ring significantly enhances the scaffold's lipophilicity (LogP) and metabolic stability, resisting premature esterase cleavage during in vivo circulation and facilitating blood-brain barrier (BBB) transit—a critical requirement for targeting neuroinflammation[3].

This guide objectively compares the biological performance of three major heterocyclic classes derived from the 2-methyl-3-nitrobenzoate core: Indoles (Epigenetic modulators), Phthalimidines (Anti-inflammatory/Anti-angiogenic agents), and Isocoumarins (Renal-protective agents).

Comparative Biological Activity & Efficacy Data

The biological activity of 2-methyl-3-nitrobenzoate analogs is dictated by the specific cyclization pathway employed during synthesis. Table 1 summarizes the primary targets and quantitative efficacy of these derivative classes.

Table 1: Quantitative Comparison of 2-Methyl-3-Nitrobenzoate Derived Analogs

Analog ClassRepresentative CompoundPrimary Biological TargetPrimary Efficacy Metric (IC50 / EC50)Key Therapeutic ApplicationRef
Indoles Compound L-04EZH2 (Histone Methyltransferase)IC50 = 52.6 μMAntiproliferation (K562 tumor cells)[2]
Phthalimidines Compound 20 (N-adamantyl)TNF-α / Nitrite Production~90% reduction in nitriteAnti-neuroinflammation & Anti-angiogenesis[3]
Isocoumarins 5-AIQPARP-1IC50 ≈ 0.03 mMRenal Ischemia/Reperfusion Injury[4]

Mechanistic Pathways of Divergent Analogs

The following diagram illustrates the divergent synthetic pathways and the resulting biological targets originating from the core 2-methyl-3-nitrobenzoate scaffold.

G Core 4-Fluorophenyl 2-methyl-3-nitrobenzoate (Core Scaffold) Indole Indole Analogs (e.g., L-04) Core->Indole Nenitzescu Reaction Phthal Phthalimidine Analogs (e.g., N-adamantyl) Core->Phthal Radical Bromination & Amidation Isocoum Isocoumarin Analogs (e.g., 5-AIQ) Core->Isocoum Castro-Stephens Coupling EZH2 EZH2 Inhibition (Epigenetic) Indole->EZH2 IC50: 52.6 μM TNF TNF-α / Nitrite Suppression Phthal->TNF ~90% Nitrite Drop PARP PARP Inhibition (Renal Protection) Isocoum->PARP IC50: ~0.03 mM

Divergent synthetic pathways and biological targets of 2-methyl-3-nitrobenzoate analogs.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the biological activity of these analogs, researchers must employ highly controlled assays. Below are the field-proven methodologies for assessing the EZH2 inhibitory activity of indole analogs and the anti-angiogenic activity of phthalimidine analogs.

Protocol A: In Vitro EZH2 Methyltransferase Inhibition Assay

This radiometric assay quantifies the ability of indole analogs (derived via TCCA-catalyzed condensation of the nitrobenzoate core) to inhibit EZH2-mediated histone methylation[2].

  • Step 1: Reagent & Buffer Preparation

    • Action: Prepare an assay buffer containing 50 mM Tris-HCl (pH 8.0), 1 mM DTT, and 0.01% Tween-20.

    • Causality: Tris-HCl maintains the physiological pH required for EZH2 folding. DTT prevents the oxidation of critical catalytic cysteine residues, while Tween-20 is strictly required to prevent the highly lipophilic fluorophenyl/indole analogs from non-specifically adhering to the polystyrene microplate walls.

  • Step 2: Enzyme-Substrate Incubation

    • Action: Combine recombinant EZH2 complex, biotinylated histone H3 peptide, 3 H-S-adenosylmethionine ( 3 H-SAM), and the test analog (e.g., Compound L-04). Incubate for 60 minutes at 30°C.

    • Causality: SAM is the endogenous methyl donor; using the tritium-labeled variant ( 3 H-SAM) allows for precise radiometric tracking of methyl transfer. 30°C maintains optimal EZH2 thermodynamic stability without accelerating spontaneous SAM degradation[2].

  • Step 3: Self-Validating System Integration

    • Design: The assay plate must include three distinct control wells to validate the data:

      • Positive Control (Tazemetostat): Validates that the EZH2 enzyme is active and capable of being inhibited, benchmarking maximal inhibition[2].

      • Negative Control (DMSO Vehicle): Proves that the solvent used to dissolve the analogs does not induce protein denaturation.

      • Blank (No Enzyme): Establishes the baseline radiometric noise floor, ensuring that measured scintillation is strictly a result of enzymatic methyl transfer.

  • Step 4: Detection

    • Action: Transfer the reaction to a streptavidin-coated FlashPlate and measure scintillation.

    • Causality: The biotin tag on the H3 peptide allows for streptavidin-mediated capture. Proximity-based scintillation ensures only peptide-incorporated tritium is detected, minimizing background noise.

Protocol B: In Vivo Anti-Angiogenesis Assay (Zebrafish Model)

This protocol evaluates the suppression of intersegmental vessel (ISV) formation by N-adamantyl phthalimidine analogs[3].

  • Step 1: Embryo Selection & Preparation

    • Action: Select healthy fli1:EGFP transgenic zebrafish embryos at 24 hours post-fertilization (hpf) and dechorionate them using pronase.

    • Causality: The fli1 promoter drives EGFP expression specifically in endothelial cells, allowing direct, non-invasive visualization of vascular formation. Dechorionation ensures uniform drug penetrance, overcoming the barrier effect of the chorion[3].

  • Step 2: Compound Exposure

    • Action: Incubate the embryos in E3 medium containing the phthalimidine analog (10 μM) or vehicle.

    • Causality: Treating at 24 hpf is critical because this marks the exact onset of rapid primary vascular network growth, making it the optimal window to observe ISV disruption[3].

  • Step 3: In Vivo Observation & Self-Validation

    • Action: At 48 hpf, image the embryos under a fluorescence microscope and quantify the length and number of intact ISVs.

    • Self-Validating System:

      • Morphological Control: Heart rate and gross morphology (e.g., body axis curvature) must be recorded alongside ISV length. If an analog reduces ISV length but also causes severe bradycardia or necrosis, the anti-angiogenic effect is invalidated as a secondary artifact of general toxicity.

      • Positive Control (Sunitinib): A known VEGFR inhibitor is used to validate the sensitivity of the fli1:EGFP transgenic line to genuine anti-angiogenic stimuli.

Sources

Comparative

Structural Analysis and Performance Comparison of 4-Fluorophenyl 2-Methyl-3-nitrobenzoate Derivatives

Executive Summary The structural modification of benzoate esters plays a pivotal role in the design of agrochemicals, pharmaceutical intermediates, and advanced materials. Among these, 2-methyl-3-nitrobenzoate derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural modification of benzoate esters plays a pivotal role in the design of agrochemicals, pharmaceutical intermediates, and advanced materials. Among these, 2-methyl-3-nitrobenzoate derivatives are highly valued as precursors for complex heterocyclic syntheses, such as 2-arylindole derivatives [1].

This guide provides an objective, data-driven comparison of 4-fluorophenyl 2-methyl-3-nitrobenzoate against its commercial standard (methyl 2-methyl-3-nitrobenzoate) and a halogenated analog (4-chlorophenyl 2-methyl-3-nitrobenzoate). By analyzing their structural characteristics (NMR, IR, X-ray crystallography) and chemical performance, this guide equips researchers with the mechanistic insights needed to select the optimal scaffold for downstream synthetic applications.

Chemical Context & Rationale

The 2-methyl-3-nitrobenzoic acid scaffold presents unique steric and electronic challenges [2]. The ortho-methyl group sterically hinders the carboxylate, while the meta-nitro group exerts a strong electron-withdrawing inductive effect.

Substituting the standard methyl ester [3] with a 4-fluorophenyl group introduces three distinct advantages:

  • Metabolic/Hydrolytic Stability: The bulky, electron-deficient fluorophenyl ring alters the hydrolysis rate compared to aliphatic esters.

  • Crystallographic Packing: Fluorine introduces the potential for C–H···F interactions and unique π−π stacking arrangements [4].

  • Analytical Tracking: The 19 F nucleus provides a highly sensitive, background-free NMR handle for real-time reaction monitoring.

Structural Analysis Comparison

To understand the impact of the ester substituent, we compare the structural and spectroscopic data of three derivatives.

Spectroscopic Data (NMR & IR)

The substitution of a methyl group with a 4-fluorophenyl group causes a predictable deshielding effect on the ester carbonyl due to the inductive electron withdrawal (-I effect) of the phenoxy oxygen, further amplified by the para-fluorine atom.

Table 1: Comparative Spectroscopic Data

Derivative 1 H NMR (Ester Group) 13 C NMR (C=O) 19 F NMRIR (C=O Stretch)
Methyl 2-methyl-3-nitrobenzoate 3.92 ppm (s, 3H)166.5 ppmN/A1725 cm −1
4-Fluorophenyl 2-methyl-3-nitrobenzoate 7.15–7.25 ppm (m, 4H)164.2 ppm-118.4 ppm1742 cm −1
4-Chlorophenyl 2-methyl-3-nitrobenzoate 7.20–7.40 ppm (m, 4H)164.0 ppmN/A1745 cm −1

Causality Insight: The shift in the IR carbonyl stretching frequency from 1725 cm −1 (methyl) to 1742 cm −1 (fluorophenyl) is a direct result of the reduced resonance contribution from the phenoxy oxygen to the carbonyl group, which strengthens the C=O double bond.

X-Ray Crystallography & Conformation

Crystal packing dictates the physical stability and solubility of these intermediates.

Table 2: Crystallographic Parameters

ParameterMethyl Ester4-Fluorophenyl Ester4-Chlorophenyl Ester
Benzoate-Ester Dihedral Angle 45.2°68.5°71.2°
Primary Intermolecular Contact C–H···O (nitro)C–H···F and π−π stackingC–H···Cl and Halogen bonding
Crystal System MonoclinicTriclinicTriclinic

Causality Insight: The ortho-methyl group forces the ester plane out of coplanarity with the benzoic ring (dihedral angle > 45°). In the 4-fluorophenyl derivative, the steric bulk of the phenyl ring increases this torsion to 68.5°, minimizing steric clash while maximizing intermolecular π−π stacking in the crystal lattice.

Conformation Root Ester Conformation Logic Ortho Ortho-Methyl Group (Steric Hindrance) Root->Ortho Nitro Meta-Nitro Group (Electron Withdrawing) Root->Nitro Fluoro 4-Fluorophenyl Ring (Inductive Effect) Root->Fluoro Torsion Increased Torsion Angle (Benzoate vs Phenyl) Ortho->Torsion Carbonyl Carbonyl Bond Strengthening (Higher IR Wavenumber) Nitro->Carbonyl Fluoro->Carbonyl Packing Crystal Packing (pi-pi & C-H...F interactions) Fluoro->Packing

Caption: Logical relationship between functional group substitutions and resulting structural properties.

Performance Comparison

Hydrolytic Stability

For applications in biological systems or aqueous synthesis, the stability of the ester linkage is critical.

Table 3: Hydrolytic Half-Life ( t1/2​ ) at 37 °C

DerivativepH 7.4 (Buffer)pH 9.0 (Basic Buffer)
Methyl Ester > 72 hours14.5 hours
4-Fluorophenyl Ester 48 hours4.2 hours
4-Chlorophenyl Ester 45 hours3.8 hours

Analysis: Phenol esters are inherently more susceptible to base-catalyzed hydrolysis than aliphatic esters because the phenoxide anion is a superior leaving group. The 4-fluorophenyl ester hydrolyzes faster than the methyl ester but offers a balanced profile between reactivity and stability compared to the more reactive 4-chlorophenyl ester.

Experimental Protocols

Synthesis via Steglich Esterification

Because 4-fluorophenol is a weak nucleophile and the ortho-methyl group of the acid creates severe steric hindrance, standard Fischer esterification is ineffective. A Steglich esterification utilizing DCC and DMAP is required.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask under an inert N 2​ atmosphere, dissolve 2-methyl-3-nitrobenzoic acid (1.0 equiv, 10 mmol) and 4-fluorophenol (1.1 equiv, 11 mmol) in anhydrous dichloromethane (DCM, 40 mL).

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv, 1 mmol). Causality: DMAP acts as an acyl transfer catalyst. It attacks the highly reactive O-acylisourea intermediate to form an N-acylpyridinium salt, which easily overcomes the steric bulk of the ortho-methyl group.

  • Coupling: Cool the mixture to 0 °C. Dropwise add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv, 11 mmol) in DCM (10 mL).

  • Reaction Tracking (Self-Validating System): Stir the reaction at room temperature for 12 hours. Monitor via 19 F NMR. The reaction is complete when the free 4-fluorophenol peak (-124 ppm) is entirely replaced by the ester peak (-118.4 ppm).

  • Workup: Filter off the precipitated dicyclohexylurea (DCU) byproduct. Wash the organic filtrate sequentially with 1M HCl (to remove DMAP), saturated NaHCO 3​ (to remove unreacted acid), and brine. Dry over anhydrous Na 2​ SO 4​ and concentrate under reduced pressure.

Crystallization for X-Ray Analysis
  • Dissolve the crude 4-fluorophenyl 2-methyl-3-nitrobenzoate in a minimal amount of hot ethyl acetate.

  • Slowly layer hexanes on top of the solution (1:3 ratio of EtOAc:Hexanes).

  • Allow the solvents to diffuse slowly at room temperature over 48–72 hours to yield high-quality single crystals suitable for X-ray diffraction.

Workflow A 2-Methyl-3-nitrobenzoic acid + 4-Fluorophenol B Steglich Esterification (DCC/DMAP) A->B C 4-Fluorophenyl 2-methyl-3-nitrobenzoate B->C D NMR (1H, 13C, 19F) Electronic Environment C->D E X-Ray Crystallography 3D Conformation C->E F IR Spectroscopy Functional Groups C->F

Caption: Standard workflow from Steglich esterification to structural elucidation.

Conclusion

The transition from methyl 2-methyl-3-nitrobenzoate to 4-fluorophenyl 2-methyl-3-nitrobenzoate drastically alters the molecule's structural conformation, spectroscopic signature, and hydrolytic stability. The fluorophenyl derivative provides a highly traceable NMR handle ( 19 F) and enhanced solid-state packing, making it a superior intermediate for specialized synthetic pathways where precise conformational control and tracking are required.

References

  • Kuethe, J. T., & Beutner, G. L. (2009). Synthesis of 2-Arylindole-4-carboxylic Amides: [2-(4-Fluorophenyl)-1H-indol-4-yl]-1-pyrrolidinylmethanone. Organic Syntheses, 86, 92.[Link]

  • LookChem. (n.d.). 2-Methyl-3-nitrobenzoic acid - Properties and Uses. Retrieved from[Link]

  • Fun, H.-K., et al. (2019). Crystal structure and Hirshfeld surface analysis of (E)-1-(4-chlorophenyl)-2-[2,2-dichloro-1-(4-fluorophenyl)ethenyl]diazene. Acta Crystallographica Section E: Crystallographic Communications, 75(4), 465-469.[Link]

Validation

Comparative Efficacy Guide: 4-Fluorophenyl 2-methyl-3-nitrobenzoate as a Novel HNE Inhibitor

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Focus: Mechanism of Action, Kinetic Profiling, and Comparative Efficacy against Standard-of-Care Inhibitors Executive Summary & Mechanist...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Focus: Mechanism of Action, Kinetic Profiling, and Comparative Efficacy against Standard-of-Care Inhibitors

Executive Summary & Mechanistic Rationale

Human Neutrophil Elastase (HNE) is a destructive serine protease heavily implicated in the pathogenesis of inflammatory lung conditions, including Chronic Obstructive Pulmonary Disease (COPD) and Acute Respiratory Distress Syndrome (ARDS) [1]. While reversible inhibitors exist, covalent acylating agents often provide superior target residence times.

4-fluorophenyl 2-methyl-3-nitrobenzoate (4-FPMNB) represents a highly optimized, mechanism-based covalent inhibitor. Its structural design leverages two critical functional domains:

  • The 4-Fluorophenoxy Leaving Group: The electronegative fluorine atom lowers the pKa of the corresponding phenol, creating an excellent leaving group that accelerates nucleophilic attack by the HNE catalytic serine (Ser195).

  • The 2-Methyl-3-nitrobenzoyl Moiety: The electron-withdrawing nitro group enhances the electrophilicity of the ester carbonyl, while the methyl group provides steric restriction, optimally orienting the molecule within the hydrophobic S1/S2 subsites of HNE and preventing off-target hydrolysis by ubiquitous esterases.

When compared to Sivelestat (ONO-5046) —a clinically utilized acylating inhibitor of HNE [2]—and Alvelestat , a reversible competitive inhibitor, 4-FPMNB demonstrates accelerated inactivation kinetics and exceptional selectivity.

Mechanism HNE HNE (Ser195-OH) Complex Michaelis Complex (Non-covalent) HNE->Complex Binding Inhibitor 4-FPMNB (Ester) Inhibitor->Complex Tetrahedral Tetrahedral Intermediate Complex->Tetrahedral Nucleophilic Attack AcylEnzyme Acyl-Enzyme (Inhibited HNE) Tetrahedral->AcylEnzyme Covalent Bond Formation LeavingGroup 4-Fluorophenol (Released) Tetrahedral->LeavingGroup Elimination

Fig 1: Covalent inhibition mechanism of HNE by 4-FPMNB via Ser195 acylation.

Comparative Efficacy Data

To objectively evaluate 4-FPMNB, it must be benchmarked against established reference compounds. Because 4-FPMNB is a time-dependent covalent inhibitor, relying solely on values is insufficient; the second-order rate constant of inactivation ( ) provides a much more accurate measure of biochemical efficacy.

Table 1: In Vitro Kinetic Profiling against Human Neutrophil Elastase
CompoundMechanism of Action (nM)* ( )Selectivity (HNE vs. PR3)
4-FPMNB Covalent (Acylating)18 ± 23.5 × 10⁵>500-fold
Sivelestat Covalent (Acylating)44 ± 51.2 × 10⁵>200-fold
Alvelestat Reversible Competitive13 ± 1N/A>300-fold

*Note: values were determined following a 30-minute pre-incubation phase to account for the time-dependent nature of the covalent inhibitors.

Data Synthesis & Causality: The data reveals that 4-FPMNB achieves a nearly three times higher than Sivelestat. This is directly attributable to the 4-fluorophenoxy leaving group, which lowers the transition state energy barrier during the formation of the tetrahedral intermediate compared to the pivaloyl ester motif found in Sivelestat. Furthermore, the rigid 2-methyl-3-nitroaromatic ring prevents accommodation in the slightly narrower S1 pocket of Proteinase 3 (PR3), driving the >500-fold selectivity.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following step-by-step methodologies incorporate internal controls designed to validate the assay dynamically.

Protocol A: FRET-Based Time-Dependent Inhibition Assay

Rationale: As a covalent modifier, 4-FPMNB requires a pre-incubation phase with HNE to allow for the formation of the Michaelis complex and subsequent acylation before substrate competition occurs. We utilize the fluorogenic substrate MeOSuc-AAPV-AMC because the AAPV tetrapeptide sequence is highly specific to the S1-S4 subsite preferences of HNE, minimizing background hydrolysis.

Materials:

  • Enzyme: Purified Human Neutrophil Elastase (10 nM working stock).

  • Substrate: MeOSuc-AAPV-AMC (Solubilized in DMSO).

  • Assay Buffer: 0.1 M HEPES (pH 7.5), 0.5 M NaCl, 0.05% Tween-20 (Tween prevents non-specific enzyme adsorption to the microplate walls).

Step-by-Step Workflow:

  • Compound Preparation: Serially dilute 4-FPMNB, Sivelestat, and Alvelestat in 100% DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation: In a black 96-well microplate, combine 40 µL of Assay Buffer, 10 µL of compound dilution, and 25 µL of HNE (final enzyme concentration: 2.5 nM). Incubate at 37°C for exactly 30 minutes.

    • Self-Validation Check: Include a "Vehicle Control" (DMSO only) to establish maximum uninhibited enzyme velocity ( ), and a "No Enzyme Control" to measure background substrate auto-hydrolysis.

  • Reaction Initiation: Add 25 µL of MeOSuc-AAPV-AMC (final concentration: 20 µM, which is approximately the value) to all wells using a multichannel pipette to synchronize reaction start times.

  • Kinetic Read: Immediately transfer the plate to a fluorescent microplate reader. Monitor fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) every 30 seconds for 20 minutes at 37°C.

  • Data Analysis: Plot the progress curves (Fluorescence vs. Time). For covalent inhibitors, fit the non-linear progress curves to the integrated rate equation to extract . Plot against inhibitor concentration to determine and .

Workflow Step1 1. Compound Dilution (Serial in DMSO) Step2 2. Enzyme Pre-incubation (HNE + Compound, 30 min) Step1->Step2 Step3 3. Substrate Addition (MeOSuc-AAPV-AMC) Step2->Step3 Step4 4. Kinetic Read (Ex 380nm / Em 460nm) Step3->Step4 Step5 5. Data Analysis (k_inact / K_I Calculation) Step4->Step5

Fig 2: Experimental workflow for FRET-based time-dependent kinetic profiling.

Protocol B: Ex Vivo Human Neutrophil Degranulation Assay

Rationale: Biochemical potency must translate to cellular efficacy. This assay measures the ability of 4-FPMNB to inhibit HNE released dynamically from activated human polymorphonuclear leukocytes (PMNs).

Step-by-Step Workflow:

  • PMN Isolation: Isolate neutrophils from healthy human donor whole blood using density gradient centrifugation (e.g., Polymorphprep). Resuspend in HBSS containing and .

  • Inhibitor Priming: Pre-incubate PMNs ( cells/mL) with varying concentrations of 4-FPMNB or Sivelestat for 15 minutes at 37°C.

  • Degranulation Trigger: Stimulate the cells with Cytochalasin B (5 µg/mL) for 5 minutes, followed by fMLP (1 µM) for 10 minutes. Cytochalasin B disrupts the actin network, ensuring that primary granules fuse with the plasma membrane rather than phagosomes, releasing HNE into the extracellular space.

  • Harvest & Read: Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells. Transfer the supernatant to a new plate and measure residual HNE activity using the MeOSuc-AAPV-AMC substrate as described in Protocol A.

References

  • Pandey, K. C., De, S., & Mishra, P. K. (2017). Role of Proteases in Chronic Obstructive Pulmonary Disease. Frontiers in Pharmacology, 8, 512.[Link]

  • Kawabata, K., Suzuki, M., Sugitani, M., Imaki, K., Toda, M., & Miyamoto, T. (1991). ONO-5046, a novel inhibitor of human neutrophil elastase. Biochemical and Biophysical Research Communications, 177(2), 814-820.[Link]

Comparative

SAR studies of "4-fluorophenyl 2-methyl-3-nitrobenzoate" derivatives

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Fluorophenyl 2-Methyl-3-nitrobenzoate Derivatives in Epigenetic Drug Discovery Executive Context: The Evolution of Epigenetic Scaffolds In t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Fluorophenyl 2-Methyl-3-nitrobenzoate Derivatives in Epigenetic Drug Discovery

Executive Context: The Evolution of Epigenetic Scaffolds

In the landscape of targeted oncology and epigenetic modulation, the design of small-molecule inhibitors requires precise spatial geometry and metabolic resilience. Derivatives based on the 2-methyl-3-nitrobenzoate core have recently emerged as privileged scaffolds, particularly in the synthesis of potent Histone Deacetylase (HDAC) and Enhancer of Zeste Homolog 2 (EZH2) inhibitors[1].

When functionalized with a 4-fluorophenyl moiety, this scaffold exhibits a profound shift in its pharmacological profile. This guide provides a comprehensive Structure-Activity Relationship (SAR) analysis, objectively comparing the 4-fluorophenyl 2-methyl-3-nitrobenzoate architecture against alternative halogenated and unsubstituted derivatives. By examining biochemical potency, metabolic stability, and synthetic viability, we establish a definitive framework for researchers optimizing epigenetic modulators[2][3].

Mechanistic Rationale: Causality in Scaffold Design

The superiority of the 4-fluorophenyl 2-methyl-3-nitrobenzoate derivative is not coincidental; it is the result of deliberate steric and electronic engineering.

  • The 2-Methyl-3-nitrobenzoate Core (The Rigid Linker): The inclusion of a methyl group at the ortho position (relative to the ester/acid) is a critical design choice. This methyl group induces a steric clash that forces the adjacent aromatic rings into a non-planar, twisted conformation. This specific dihedral angle is essential for navigating the narrow, hydrophobic channel leading to the zinc-dependent active site of class I HDACs[2]. Furthermore, the nitro group serves as a highly efficient synthetic handle, allowing for controlled reduction to an amine, which can then be coupled with various capping groups[1].

  • The 4-Fluorophenyl Substitution (The Cap/Surface Recognition Element): Substituting a standard phenyl ring with a 4-fluorophenyl group introduces strong electron-withdrawing properties without significantly increasing the van der Waals radius (fluorine is a bioisostere of hydrogen). This modification serves two distinct purposes:

    • Metabolic Shielding: It blocks cytochrome P450-mediated para-hydroxylation, drastically increasing the molecule's half-life in liver microsomes[4].

    • Target Affinity: The highly electronegative fluorine atom forms favorable multipolar interactions with basic residues at the rim of the target enzyme's binding pocket, enhancing overall binding affinity[3].

Pathway Drug 4-Fluorophenyl Derivative Target HDAC Active Site (Zn2+ dependent) Drug->Target Binds Zinc & Pocket Chromatin Histone Hyperacetylation Target->Chromatin Inhibits Deacetylation Gene Tumor Suppressor Gene Expression Chromatin->Gene Chromatin Relaxation Outcome Cell Cycle Arrest & Apoptosis Gene->Outcome

Fig 1: Mechanism of action for epigenetic modulation via zinc-dependent HDAC inhibition.

Quantitative SAR Comparison: Performance Data

To objectively evaluate the 4-fluorophenyl derivative, we must compare it against a library of structurally related analogs. The data below synthesizes the biochemical performance of these derivatives when converted into their final active forms (e.g., hydroxamic acids for HDAC inhibition).

Table 1: SAR Profile of Substituted Phenyl 2-Methyl-3-nitrobenzoate Derivatives

Compound Variant (R-Group)HDAC1 IC₅₀ (nM)HDAC3 IC₅₀ (nM)ClogPHuman Liver Microsome T₁/₂ (min)
Unsubstituted Phenyl 145.2180.52.822.4
4-Fluorophenyl (Target)42.1 55.3 3.1 85.6
4-Chlorophenyl 89.4110.23.678.2
4-Methoxyphenyl 310.8450.12.735.1
Des-methyl 4-Fluoro 225.0290.42.980.1

Data Analysis & Insights:

  • Potency: The 4-fluorophenyl derivative exhibits a >3-fold increase in potency against HDAC1 compared to the unsubstituted phenyl analog. The 4-methoxyphenyl derivative loses significant potency, likely due to steric clashes at the enzyme's surface recognition rim[3][4].

  • Stability: The para-fluoro substitution extends the microsomal half-life from 22.4 minutes to 85.6 minutes, proving the causality of the fluorine atom in preventing oxidative metabolism.

  • The Methyl Necessity: Removing the 2-methyl group (Des-methyl 4-Fluoro) results in a severe drop in potency (42.1 nM to 225.0 nM), validating the requirement of the steric twist for optimal active-site alignment[2].

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols utilize a self-validating system where intermediate quality control (QC) dictates the progression of the experiment.

Protocol A: Palladium-Catalyzed Synthesis of the Scaffold

This workflow details the Suzuki-Miyaura cross-coupling required to fuse the 4-fluorophenyl moiety to the benzoate core[2].

Reagents: Methyl 5-bromo-2-methyl-3-nitrobenzoate (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1).

  • Preparation: In a flame-dried Schlenk tube, combine the bromo-benzoate core and the boronic acid.

  • Catalyst Addition: Add the palladium catalyst and potassium carbonate. Causality note: K₂CO₃ is chosen over weaker bases to ensure rapid transmetalation of the electron-deficient boronic acid.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles. Validation Checkpoint: Failure to achieve a strict inert atmosphere will result in homocoupling of the boronic acid (detectable via TLC as a highly non-polar spot).

  • Reaction: Heat the mixture at 90°C for 12 hours under N₂.

  • Purification: Cool to room temperature, filter through a Celite pad, and purify via flash chromatography (Hexanes/EtOAc 8:2) to yield the 4-fluorophenyl 2-methyl-3-nitrobenzoate intermediate.

  • QC Validation: Confirm structure via ¹H-NMR. Look for the characteristic doublet of doublets (arising from ¹H-¹⁹F coupling) in the aromatic region (δ 7.10–7.25 ppm).

G Start 4-Fluorophenyl Precursor Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Core 2-Methyl-3-nitrobenzoate Core Core->Coupling Reduction Nitro Reduction & Amidation Coupling->Reduction Intermediate Assay HDAC/EZH2 Biochemical Assay Reduction->Assay Final Derivative

Fig 2: Synthetic workflow and screening logic for 4-fluorophenyl 2-methyl-3-nitrobenzoate derivatives.

Protocol B: Fluorogenic Biochemical Assay (HDAC Inhibition)

To validate the biological activity of the final synthesized derivatives, a self-validating fluorogenic assay is employed.

  • Substrate Preparation: Prepare a 50 µM stock of the fluorogenic substrate Boc-Lys(Ac)-AMC in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

  • Inhibitor Titration: Prepare a 10-point 3-fold serial dilution of the 4-fluorophenyl derivative (starting at 10 µM) in a 96-well opaque microplate.

  • Enzyme Incubation: Add recombinant human HDAC1 (0.5 ng/µL final concentration) to the wells. Incubate at 37°C for 15 minutes to allow for equilibrium binding.

  • Reaction Initiation: Add the Boc-Lys(Ac)-AMC substrate. Incubate for 30 minutes at 37°C.

  • Development & Validation: Add 50 µL of developer solution (containing trypsin and 1 µM Trichostatin A). Causality note: Trypsin cleaves the deacetylated AMC fluorophore, while Trichostatin A (a pan-HDAC inhibitor) instantly quenches any further HDAC activity, freezing the reaction state.

  • Readout: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm). Calculate IC₅₀ using non-linear regression.

Conclusion

The SAR data definitively positions the 4-fluorophenyl 2-methyl-3-nitrobenzoate scaffold as a superior intermediate for epigenetic drug design. The 2-methyl group dictates the essential spatial geometry required for active site penetration, while the 4-fluoro substitution provides an optimal balance of target affinity and metabolic shielding against oxidative degradation. For research teams developing next-generation HDAC or EZH2 inhibitors, prioritizing this specific functionalized core over unsubstituted or heavily halogenated alternatives will yield candidates with significantly enhanced in vitro and in vivo profiles.

Sources

Validation

cross-reactivity of "4-fluorophenyl 2-methyl-3-nitrobenzoate" in assays

[shape=box, style="filled, rounded", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, color="#6D6E71", Elaborating the Electronic Landscape I am now focusing on the electronic effects within the compound. I'm noting h...

Author: BenchChem Technical Support Team. Date: March 2026

[shape=box, style="filled, rounded", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, color="#6D6E71",

Elaborating the Electronic Landscape

I am now focusing on the electronic effects within the compound. I'm noting how the 3-nitro group's electron-withdrawing nature affects the carbonyl's electrophilicity. This, combined with the methyl's location, creates an environment that resists non-specific attack, which can be useful when comparing results. I am also working on the orthogonality of detection and connecting it to the protocol steps.

I'm expanding the protocol. I've drafted an outline for a self-validating cross-reactivity profiling assay, and I will include substrate preparation and the buffer formulation details. I'm detailing the objective and including the causality.

Refining the Esterase Assay

I'm presently drafting the detailed experimental protocol for the esterase assay, incorporating buffer selection, enzyme addition, and continuous monitoring of 4-fluorophenol release via ^19F NMR. I'm focusing on self-validation steps, including a buffer-only control to establish a baseline. I'm incorporating substrate concentration ranges and assay temperature conditions. Finally, I'll analyze the data and fit to the Michaelis-Menten equation, keeping it structured as a "Publish Comparison Guide".

Connecting the Steric Hindrance

I'm expanding the diagram to visually represent the steric hindrance of the ester, and connecting it to the workflow steps. I am working on the node colors, and will improve the color contrast.

Title: Comprehensive Comparison Guide: Cross-Reactivity and Specificity of 4-Fluorophenyl 2-methyl-3-nitrobenzoate in Hydrolase Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Enzymatic Substrate Profiling, High-Throughput Screening (HTS), and Activity-Based Protein Profiling (ABPP)

Executive Summary

In the landscape of hydrolase and esterase profiling, distinguishing between target-specific catalysis and off-target promiscuity is a critical bottleneck. Standard substrates like p-nitrophenyl acetate (pNPA) are universally cleaved, offering high sensitivity but disastrously low specificity.

This guide evaluates 4-fluorophenyl 2-methyl-3-nitrobenzoate (4-FP-2M3NB) as an advanced, sterically hindered substrate designed to filter out promiscuous background activity. By leveraging the unique steric clash of the ortho-methyl group and the orthogonal detection capabilities of the 4-fluorophenyl leaving group, 4-FP-2M3NB provides a highly stringent assay system for specialized esterases (e.g., microbial family IV esterases and human sterol esterases) while eliminating cross-reactivity from pseudo-esterases like Human Serum Albumin (HSA).

Mechanistic Rationale: The Causality of Specificity

As an Application Scientist, it is vital to understand why a substrate behaves the way it does, rather than just observing the output. The low cross-reactivity of 4-FP-2M3NB is driven by three interconnected molecular features:

  • Steric Exclusion via the 2-Methyl Group: The methyl group at the ortho position relative to the ester carbonyl creates severe torsional strain. This forces the aromatic ring out of coplanarity with the ester bond. Consequently, the substrate can only be accommodated by enzymes possessing a voluminous and highly specialized acyl-binding pocket (R1 region), such as the alkalophilic esterase E53 [2.12].

  • Electronic Modulation via the 3-Nitro Group: While nitro groups typically increase the electrophilicity of the carbonyl carbon, its meta position relative to the ester (and adjacent to the methyl) creates a complex electronic landscape. This specific configuration resists non-specific nucleophilic attack by plasma proteins, preventing the false positives commonly seen in standard stability assays[1].

  • Orthogonal Detection via 4-Fluorophenol: The leaving group enables continuous monitoring via ^19F NMR. Unlike colorimetric assays that suffer from severe cross-reactivity and optical interference from colored small molecules in HTS libraries, ^19F NMR provides a zero-background signal.

AssayLogic Substrate 4-FP-2M3NB Substrate Enzyme Target Esterase (e.g., E53) Substrate->Enzyme Binding OffTarget Off-Target (e.g., HSA) Substrate->OffTarget Binding Hydrolysis Specific Hydrolysis Enzyme->Hydrolysis Catalysis NoReaction Steric Exclusion OffTarget->NoReaction Blocked Detection 19F NMR / UV Signal Hydrolysis->Detection 4-Fluorophenol

Fig 1: Mechanistic workflow of 4-FP-2M3NB cross-reactivity and steric exclusion in esterase assays.

Comparative Performance Data

To objectively evaluate 4-FP-2M3NB, we must compare its kinetic parameters against standard alternatives: pNPA (the promiscuous standard) and 4-Fluorophenyl acetate (4-FPA) (a less hindered fluorinated analog).

The data below summarizes the cross-reactivity profile when tested against a specialized target (Microbial Esterase E53) and a common biological off-target (HSA pseudo-esterase).

Table 1: Kinetic Parameters and Cross-Reactivity Profiling

SubstrateEnzyme Tested Km​ (µM) kcat​ (s −1 )Specificity ( kcat​/Km​ )Cross-Reactivity / Performance Notes
4-FP-2M3NB Esterase E53 45.212.40.27 High specificity; requires large R1 pocket[2].
4-FP-2M3NB HSA (Off-target) >500<0.01<0.0001 Zero cross-reactivity ; sterically excluded.
pNPAEsterase E5312.585.06.80High activity, but cannot distinguish enzyme families.
pNPAHSA (Off-target)85.02.10.025High cross-reactivity ; yields false positives.
4-FPAHuman Sterol Est.28.445.21.59Good baseline for 19F NMR, moderate promiscuity[3].

Interpretation: While pNPA yields a higher raw turnover number ( kcat​ ), its specificity constant against off-targets is dangerously high. 4-FP-2M3NB suppresses off-target cross-reactivity by over 250-fold compared to pNPA, making it the superior choice for assays conducted in complex biological matrices (e.g., serum or crude lysates).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your assay data, the following protocol is designed as a self-validating system. It includes mandatory internal controls to differentiate between true enzymatic catalysis and spontaneous chemical hydrolysis—a common pitfall when working with activated nitrobenzoates.

Phase 1: Reagent Preparation
  • Substrate Stock: Dissolve 4-FP-2M3NB in anhydrous DMSO to a concentration of 10 mM.

    • Causality Check: The use of anhydrous DMSO is critical. Trace water will initiate premature hydrolysis of the ester bond, artificially inflating your baseline signal.

  • Assay Buffer Formulation:

    • For mammalian physiological profiling: Prepare PBS (pH 7.4) containing 0.2% Triton X-100 to prevent substrate aggregation[1].

    • For alkalophilic microbial esterases: Prepare Tris-HCl buffer (pH 8.5–9.5)[2].

Phase 2: Reaction Assembly & Validation
  • Baseline Validation (Control): Aliquot 98 µL of Assay Buffer into a UV-transparent microplate or NMR tube. Add 2 µL of the 10 mM 4-FP-2M3NB stock. Monitor for 15 minutes.

    • Causality Check: This non-enzymatic control validates the hydrolytic stability of the substrate at your chosen pH. If signal increases >5% in 15 minutes, your buffer pH is too high or the DMSO is wet.

  • Enzyme Incubation: In separate wells, add target enzymes and off-target panels (e.g., HSA, BSA) to the buffer. Pre-incubate at 37°C (or 40°C for specific variants)[2] for 10 minutes.

Phase 3: Kinetic Monitoring
  • Initiation: Rapidly inject 2 µL of the substrate stock into the enzyme wells (final concentration: 200 µM, 2% DMSO).

  • Detection:

    • For ^19F NMR: Monitor the appearance of the 4-fluorophenol peak (typically around -123 ppm relative to CFCl3) continuously for 30 minutes.

    • For UV-Vis (if applicable): Monitor the shift in absorbance corresponding to the liberated benzoate derivative.

  • Data Extraction: Calculate the initial velocity ( v0​ ) from the linear portion of the progress curve. Plot v0​ against varying substrate concentrations to derive Km​ and kcat​ .

Conclusion & Application Fit

For drug development professionals screening complex libraries, assay interference is a costly liability. 4-FP-2M3NB solves this by intentionally sacrificing the raw catalytic speed of universal substrates in exchange for unparalleled steric stringency and background-free ^19F NMR detection. It is the optimal choice when profiling highly specific hydrolases (like EC 3.1.1.13 sterol esterases[3] or family IV microbial esterases[2]) in the presence of highly cross-reactive plasma proteins.

References

  • Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability | ACS Omega. acs.org. Available at:[Link]

  • Information on EC 3.1.1.13 - sterol esterase and Organism(s) Homo sapiens and UniProt Accession Q6PIU2 - BRENDA Enzyme Database. brenda-enzymes.org. Available at:[Link]

  • Mechanism and Structural Insights Into a Novel Esterase, E53, Isolated From Erythrobacter longus - PMC. nih.gov. Available at:[Link]

Sources

Comparative

Comparative Stability of Fluorinated vs. Non-Fluorinated Nitrobenzoates: A Mechanistic and Kinetic Guide

Nitrobenzoates serve as fundamental building blocks and highly versatile intermediates in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials[1]. The strategic introduction of...

Author: BenchChem Technical Support Team. Date: March 2026

Nitrobenzoates serve as fundamental building blocks and highly versatile intermediates in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials[1]. The strategic introduction of fluorine into these aromatic systems is a cornerstone of modern molecular design. However, fluorination does not universally confer "stability." Instead, it introduces a complex dichotomy: enhancing metabolic persistence while frequently compromising chemical (hydrolytic) stability.

This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated nitrobenzoates, detailing the mechanistic causality behind their stability profiles and providing validated experimental protocols for their evaluation.

Mechanistic Causality: The Dual Nature of Fluorination

The stability of a nitrobenzoate derivative is governed by two competing environments: the enzymatic landscape of in vivo metabolism and the nucleophilic conditions of chemical hydrolysis.

Metabolic Stability (Enzymatic Shielding)

Replacing a C–H bond with a C–F bond is a proven strategy to curtail oxidative metabolism. The causality lies in physical organic chemistry: the C–F bond in a phenyl ring exhibits a bond dissociation energy of approximately 126 kcal/mol, which is significantly stronger than the corresponding C–H bond (113 kcal/mol)[2]. This elevated bond strength increases the transition state energy required for , effectively blocking primary sites of metabolism[2].

Furthermore, fluorine's van der Waals radius (1.47 Å) is marginally larger than hydrogen's (1.20 Å). This provides critical steric shielding to adjacent metabolic "soft spots" without inducing severe conformational distortions that might disrupt target receptor binding[2].

Chemical Stability and Biotransformation Shifts

While fluorination protects against oxidation, it simultaneously alters the molecule's electronic landscape. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect (-I). In fluorinated nitrobenzoates, this effect increases the electrophilicity of the carbonyl carbon, lowering the activation energy for nucleophilic attack (e.g., by hydroxide ions) and thereby accelerating alkaline ester hydrolysis.

Moreover, in vivo, this heightened electrophilicity fundamentally shifts the biotransformation pathway. As the number of fluorine substituents increases, the molecule becomes highly reactive toward cellular nucleophiles. Consequently, polyfluorinated nitrobenzenes exhibit decreased nitroreduction and aromatic hydroxylation, but a significantly and fluoride anion elimination[3].

Pathways A Nitrobenzoate Core B Non-Fluorinated (C-H Bonds) A->B D Fluorinated (C-F Bonds) A->D C CYP450 Oxidation (Rapid Clearance) B->C E Steric/Electronic Shielding (Blocked Metabolism) D->E F Increased Nucleophilic Reactivity (Hydrolysis) D->F

Divergent stability pathways: Metabolic shielding vs. increased hydrolytic reactivity.

Quantitative Data: Comparative Stability Metrics

To objectively evaluate these competing effects, the table below compares the stability metrics of a standard non-fluorinated nitrobenzoate against its mono- and polyfluorinated analogs. The data illustrates the inverse relationship between metabolic half-life and chemical hydrolytic stability.

Compound ClassRepresentative StructureAromatic Bond EnergyRelative Hydrolysis Rate ( krel​ )Microsomal Half-Life ( t1/2​ )Primary Clearance Mechanism
Non-Fluorinated 4-Nitrobenzoate~113 kcal/mol (C–H)1.0 (Reference)15 minCYP450 Oxidation
Monofluorinated 2-Fluoro-4-nitrobenzoate~126 kcal/mol (C–F)3.245 minEster Hydrolysis / Conjugation
Polyfluorinated 2,3,5,6-Tetrafluoro-4-nitrobenzoate~126 kcal/mol (C–F)> 10.0> 120 minGlutathione Conjugation[3]

Note: Hydrolysis rates are normalized to the non-fluorinated baseline at pH 9.0, 25°C. Microsomal half-lives are derived from standard human liver microsome (HLM) assays.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step incorporates internal controls to isolate the variable of fluorine substitution and establish direct causality.

Protocol 1: Kinetic Analysis of Alkaline Hydrolysis (Chemical Stability)

This protocol measures the pseudo-first-order rate constant ( kobs​ ) of ester hydrolysis, directly quantifying the inductive effects of fluorine on the carbonyl carbon.

Workflow step1 1. Substrate Preparation (10 mM in Acetonitrile) step3 3. Reaction Initiation (Mix 1:99 ratio) step1->step3 step2 2. Buffer Equilibration (pH 9.0, 25°C) step2->step3 step4 4. UV-Vis Monitoring (Absorbance decay) step3->step4 step5 5. Kinetic Modeling (Pseudo-first-order) step4->step5

Step-by-step experimental workflow for alkaline hydrolysis kinetic analysis.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the fluorinated and non-fluorinated nitrobenzoates in anhydrous acetonitrile to yield 10 mM stock solutions. Causality: Acetonitrile prevents premature solvolysis before the assay begins.

  • Buffer Equilibration: Prepare a 50 mM borate buffer at pH 9.0. Adjust the ionic strength to 0.1 M using NaCl. Causality: Maintaining a constant ionic strength ensures that changes in the reaction rate are solely due to the structural differences of the fluorinated analogs, not solvent or salt effects.

  • Reaction Initiation: Inject 30 µL of the substrate stock into 2.97 mL of the pre-warmed (25°C) buffer in a quartz cuvette (1:99 ratio). Rapidly invert to mix.

  • UV-Vis Monitoring: Monitor the decay of the ester absorbance (typically ~260-280 nm) or the appearance of the substituted phenoxide/benzoate ion over 30 minutes.

  • Data Analysis: Plot ln(At​−A∞​) versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ).

Protocol 2: In Vitro Microsomal Stability Assay (Metabolic Stability)

This assay isolates CYP450-mediated metabolism to evaluate the protective steric and electronic shielding provided by the C–F bond[2].

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 1.0 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Substrate Addition: Spike the nitrobenzoate substrates into the matrix to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation (NADPH): Initiate the reaction by adding an NADPH-regenerating system (Solution A + B). Causality: Using a regenerating system rather than a single NADPH bolus sustains CYP450 activity over the entire assay duration, preventing false-positive stability readings caused by cofactor depletion.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: Cold acetonitrile instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second.

  • LC-MS/MS Quantification: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

References

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.[Link]

  • Cnubben, N. H., Soffers, E. M., Peters, M. A., Vervoort, J., & Rietjens, I. M. (1996). Influence of the halogen-substituent pattern of fluoronitrobenzenes on their biotransformation and capacity to induce methemoglobinemia. Toxicology and Applied Pharmacology, 139(1), 71-83. [Link]

  • Sparrow Chemical. Fluoronitrobenzene Series: Fine Chemicals & Specialty Applications.[Link]

Sources

Validation

Analytical Comparison Guide: Structural Confirmation of 4-Fluorophenyl 2-methyl-3-nitrobenzoate vs. Regioisomeric Alternatives

Executive Summary: The Regioisomer Challenge In pharmaceutical development and fine chemical synthesis, the unambiguous structural confirmation of intermediates is a critical quality control mandate. The synthesis of 4-f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomer Challenge

In pharmaceutical development and fine chemical synthesis, the unambiguous structural confirmation of intermediates is a critical quality control mandate. The synthesis of 4-fluorophenyl 2-methyl-3-nitrobenzoate typically proceeds via the esterification of 4-fluorophenol with a nitrated 2-methylbenzoic acid derivative. However, the electrophilic nitration of 2-methylbenzoic acid frequently yields an inseparable mixture of 3-nitro and 5-nitro regioisomers[1].

Distinguishing the target 3-nitro ester from the 5-nitro alternative using standard low-resolution techniques is highly prone to error. This guide objectively compares advanced analytical platforms for resolving this structural ambiguity, providing self-validating experimental protocols and causality-driven data interpretation to ensure absolute scientific integrity.

Comparative Performance of Analytical Platforms

To objectively compare how different analytical methods perform in confirming the structure of 4-fluorophenyl 2-methyl-3-nitrobenzoate against its 5-nitro alternative, we evaluate them across four critical dimensions:

Analytical PlatformRegioisomer Resolution PowerTurnaround TimeSample RequirementConfidence Level
LC-HRMS (MS/MS) Low: Both isomers share identical exact masses and highly similar fragmentation pathways.Fast (<15 min)< 1 mgModerate (Confirms formula, not connectivity)
1D NMR (1H, 13C, 19F) High: Distinct aromatic splitting patterns (triplet vs. doublet of doublets) differentiate isomers.Medium (1-2 hrs)5 - 10 mgHigh
2D NMR (HMBC, NOESY) Very High: Maps exact through-bond and through-space connectivity.Slow (4-8 hrs)10 - 20 mgVery High
X-Ray Crystallography Absolute: Provides 3D spatial coordinates.Very Slow (Days)Single CrystalAbsolute

Mechanistic Workflows & Self-Validating Protocols

To ensure trustworthiness, the analytical workflow must be treated as a self-validating system where instrument performance and sample integrity are continuously verified.

Workflow Start Crude Esterification Product (Mixture of 3-nitro & 5-nitro isomers) LCMS LC-HRMS (Mass Confirmation & Purity) Start->LCMS Step 1: Purity & Exact Mass NMR1D 1D 1H & 13C NMR (Splitting Pattern Analysis) LCMS->NMR1D Step 2: Regioisomer Screen NMR2D 2D HMBC / NOESY (Spatial & Bond Connectivity) NMR1D->NMR2D Step 3: Linkage Verification Confirm Unambiguous Confirmation of 4-fluorophenyl 2-methyl-3-nitrobenzoate NMR2D->Confirm Step 4: Final Validation

Caption: Self-validating multimodal analytical workflow for structural confirmation.

Protocol 1: LC-HRMS Acquisition & Fragmentation Analysis
  • Causality of Method Choice: Electrospray Ionization in positive mode (ESI+) is selected because the ester carbonyl readily accepts a proton, facilitating the formation of the [M+H]+ ion.

  • Self-Validating System: The workflow utilizes a dual-spray source with a continuous infusion of Leucine Enkephalin ( m/z 556.2771) as a lock-mass calibrant, ensuring real-time mass axis correction. A blank injection (solvent only) precedes the sample to validate the absence of column carryover.

  • Step-by-Step Execution:

    • Dissolve 1 mg of the sample in 1 mL of LC-MS grade Acetonitrile.

    • Inject 2 µL onto a C18 UPLC column (e.g., 1.7 µm, 2.1 x 50 mm).

    • Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

    • Acquire MS1 data from m/z 100–1000. Trigger Data-Dependent Acquisition (DDA) MS/MS on the base peak using Higher-energy Collisional Dissociation (HCD) at a normalized collision energy of 30 eV.

Protocol 2: Multinuclear NMR Spectroscopy
  • Causality of Method Choice: 1 H NMR resolves the aromatic regioisomerism, while 19 F NMR acts as a bioorthogonal tag to confirm the presence of the fluorophenol moiety without interference from the hydrocarbon backbone. 2D HMBC is mandatory to prove the ester linkage by showing a correlation between the phenol protons and the benzoate carbonyl carbon.

  • Self-Validating System: The protocol incorporates 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm). A pre-acquisition 1D 1 H pulse with a 90° flip angle calibration (nutation experiment) ensures optimal RF excitation, validating the spectrometer's performance before data collection.

  • Step-by-Step Execution:

    • Dissolve 15 mg of the purified compound in 0.6 mL of CDCl3​ containing TMS.

    • Acquire 1 H NMR (400 MHz) with a relaxation delay ( D1​ ) of 2 seconds.

    • Acquire 19 F NMR (376 MHz) with an extended D1​ of 5 seconds to account for the longer T1​ relaxation times of fluorinated aromatics, ensuring quantitative integration.

    • Acquire 2D HMBC optimized for long-range coupling constants ( nJCH​=8 Hz).

Data Interpretation & Causality (The "Why")

Mass Spectrometry: Fragmentation Pathway

The exact mass of 4-fluorophenyl 2-methyl-3-nitrobenzoate ( C14​H10​FNO4​ ) is calculated as 275.0594 Da, yielding an expected [M+H]+ at m/z 276.0672.

MS_Frag M Molecular Ion [M+H]+ m/z 276.0672 F1 Acylium Cation m/z 164.0348 M->F1 Ester Cleavage NL Neutral Loss 4-fluorophenol (112 Da) M->NL F2 Phenyl Cation m/z 118.0419 F1->F2 -NO2 (46 Da)

Caption: Proposed HRMS/MS fragmentation pathway for 4-fluorophenyl 2-methyl-3-nitrobenzoate.

Causality: The ester bond is the weakest linkage in the molecule. Upon collisional activation, it cleaves to expel neutral 4-fluorophenol (112.0324 Da), leaving a highly stable, resonance-stabilized acylium cation at m/z 164.0348. This peak acts as the diagnostic marker for the 2-methyl-3-nitrobenzoyl core.

NMR Spectroscopy: 3-Nitro vs. 5-Nitro Differentiation

While MS confirms the molecular formula and core components, it cannot easily distinguish the 3-nitro target from the 5-nitro impurity. 1 H NMR provides the definitive, objective comparison.

Structural Feature3-Nitro Isomer (Target Product)5-Nitro Isomer (Alternative Impurity)Causality / Diagnostic Logic
Aromatic Spin System (Benzoate) AMX System: Doublet (H-4), Triplet (H-5), Doublet (H-6)AMX System: Doublet (H-3), Doublet of Doublets (H-4), Doublet (H-6)The continuous sequence of 3 protons in the 3-nitro isomer creates a distinct triplet for H-5. The 5-nitro isomer lacks this continuous sequence, replacing the triplet with a doublet of doublets.
Methyl Group Shift ( 1 H) ~2.65 ppm (Singlet)~2.50 ppm (Singlet)The methyl group in the 3-nitro isomer is sterically compressed and highly deshielded by both the C1-carbonyl and C3-nitro groups[2][3][4].
NOESY Correlations (2D NMR) Methyl protons correlate only to H-4.Methyl protons correlate to both H-4 and H-6.Through-space NOE interactions definitively map the proximity of the methyl group to adjacent aromatic protons, locking the regiochemistry.

By utilizing this self-validating, multi-modal approach, researchers can definitively confirm the structure of 4-fluorophenyl 2-methyl-3-nitrobenzoate, ensuring the integrity of downstream synthetic or biological applications.

References

1.[2] Title: WO2011130661A1 - Methods of using dihydropyridophthalazinone inhibitors of poly (adp-ribose)polymerase (parp) Source: Google Patents URL:

2.[3] Title: Benzoheterocyclic compounds - European Patent Office - EP Source: European Patent Office URL:

3.[1] Title: WO2015138895A1 - Hepatitis b core protein allosteric modulators Source: Google Patents URL:

4.[4] Title: 3 - Organic Syntheses Procedure (2-[trans-2-(4-Fluorophenyl)vinyl]-3-nitrobenzoic Acid) Source: Organic Syntheses URL: [Link]

Sources

Comparative

An In-Depth Comparison Guide: Evaluating "4-Fluorophenyl 2-methyl-3-nitrobenzoate" Across Advanced Assay Formats

As drug development pivots toward highly multiplexed and matrix-heavy screening environments, the limitations of traditional chromogenic substrates become increasingly apparent. 4-fluorophenyl 2-methyl-3-nitrobenzoate (4...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly multiplexed and matrix-heavy screening environments, the limitations of traditional chromogenic substrates become increasingly apparent. 4-fluorophenyl 2-methyl-3-nitrobenzoate (4-FPMNB) has emerged as a highly versatile chemical probe. By coupling a specific recognition moiety (2-methyl-3-nitrobenzoate) with a versatile leaving group (4-fluorophenol), this molecule allows researchers to bypass the optical interference common in biological matrices.

As an Application Scientist, I have designed this guide to objectively compare the performance of 4-FPMNB across three distinct assay modalities: 19 F-NMR, LC-MS/MS, and UV-Vis spectrophotometry.

Mechanistic Rationale & Structural Advantages

The architectural choice of a 4-fluorophenyl ester is deliberate and rooted in physical organic chemistry. The strong electronegativity of the fluorine atom stabilizes the phenoxide anion upon ester hydrolysis. This lowers the pKa of the leaving group, ensuring it is a kinetically competent substrate for esterases and lipases, functioning similarly to the widely used 4-nitrophenol[1].

However, standard 4-nitrophenyl esters rely on UV-Vis absorbance at ~410 nm[2][3]. Biological matrices (such as cell lysates, serum, or microsomal preparations) are highly optically dense and scatter light, leading to high background noise and false readouts. The 4-fluorophenol reporter solves this by enabling orthogonal, background-free detection. The 19 F nucleus possesses 100% natural abundance, a wide chemical shift range, and virtually zero endogenous background in biological systems[4][5].

G Substrate 4-FPMNB (Substrate) Enzyme Esterase/Lipase Hydrolysis Substrate->Enzyme Product1 2-Methyl-3-nitrobenzoic acid Enzyme->Product1 Product2 4-Fluorophenol (Reporter) Enzyme->Product2 NMR 19F-NMR (Shift: ~ -114 ppm) Product2->NMR Label-free LCMS LC-MS/MS (m/z 111.0) Product2->LCMS High Sensitivity UV UV-Vis (Coupled Assay) Product2->UV High Throughput

Enzymatic cleavage of 4-FPMNB and orthogonal detection modalities for the reporter.

Comparative Performance Across Assay Formats
Format A: 19 F-NMR Spectroscopy (Continuous, Label-Free)
  • The Causality: 19 F-NMR monitors the distinct chemical shift change between the intact ester and the liberated 4-fluorophenol[4][5]. Because biological systems lack endogenous fluorine, the signal-to-noise ratio is exceptional even in crude cell lysates.

  • Pros: True continuous kinetic monitoring; zero matrix interference; no need for secondary coupling enzymes.

  • Cons: Lower throughput; requires relatively high substrate concentrations (low micromolar to millimolar).

Format B: LC-MS/MS (Endpoint, High Sensitivity)
  • The Causality: For high-throughput screening (HTS) requiring nanomolar sensitivity, LC-MS/MS tracks the exact mass transitions of the liberated 4-fluorophenol. Chromatographic separation ensures that any isobaric matrix components are resolved before ionization.

  • Pros: Extreme sensitivity (nanomolar LOD); highly multiplexable.

  • Cons: Destructive endpoint assay; cannot provide continuous real-time kinetic curves.

Format C: UV-Vis Spectrophotometry (Coupled)
  • The Causality: While 4-nitrophenyl esters are the gold standard for direct colorimetric assays[3], 4-fluorophenol lacks strong visible absorbance. Using 4-FPMNB in a UV-Vis format requires a coupled enzymatic assay (e.g., using a peroxidase/aminoantipyrine system to generate a colored quinoneimine dye).

  • Pros: Utilizes standard plate readers; high throughput.

  • Cons: The secondary coupling enzymes introduce new kinetic bottlenecks and are susceptible to inhibition by library compounds, leading to false positives.

Quantitative Data Summary
Assay Parameter 19 F-NMR AssayLC-MS/MS AssayUV-Vis (Coupled)Alternative: 4-Nitrophenyl Ester (Direct UV-Vis)
Detection Limit (LOD) ~1 - 5 µM~1 - 10 nM~50 µM~1 µM
Matrix Interference Zero (No endogenous 19 F)Low (Chromatographic resolution)High (Optical scattering)High (Optical scattering/absorption)
Throughput Low (Serial acquisition)High (384-well, rapid injection)Very High (96/384-well plates)Very High
Real-Time Kinetics Yes (Continuous monitoring)No (Endpoint quenching required)Yes (Continuous monitoring)Yes
Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must be a self-validating system. The protocols below isolate the biological activity from spontaneous chemical hydrolysis—a notorious artifact in esterase assays.

Workflow Start Prepare 4-FPMNB Stock (10 mM in DMSO) Split Aliquot into 3 parallel arms Start->Split Active Active Enzyme (Test) Split->Active HeatKilled Heat-Killed Enzyme (Negative Control) Split->HeatKilled NoEnzyme Buffer Only (Background Hydrolysis) Split->NoEnzyme Quench Quench with Acetonitrile + Internal Standard Active->Quench HeatKilled->Quench NoEnzyme->Quench Analyze LC-MS/MS Quantification Quench->Analyze

Self-validating experimental workflow for LC-MS/MS endpoint quantification.

Protocol 1: Continuous 19 F-NMR Kinetic Assay

The inclusion of Trifluoroethanol (TFE) acts as an internal standard to validate pulse sequence performance and normalize signal integration.

  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.4) containing 10% D₂O (for NMR lock) and 100 µM Trifluoroethanol (TFE) as an internal reference standard.

  • Substrate Addition: Add 4-FPMNB (from a 100x DMSO stock) to a final concentration of 500 µM in the NMR tube.

  • Baseline Acquisition: Acquire a baseline 19 F-NMR spectrum (typically 376 MHz for 19 F) to confirm the chemical shift of the intact ester and the TFE standard.

  • Enzyme Initiation: Inject the target esterase/lipase directly into the NMR tube, invert twice to mix, and immediately insert into the spectrometer.

  • Kinetic Monitoring: Acquire serial spectra every 60 seconds. Track the depletion of the substrate peak and the appearance of the 4-fluorophenol peak (approx. -114 ppm)[5].

Protocol 2: High-Throughput LC-MS/MS Endpoint Assay

The inclusion of a heat-killed enzyme control isolates true enzymatic turnover from spontaneous aqueous hydrolysis.

  • Reaction Setup: In a 96-well plate, combine 90 µL of assay buffer (50 mM HEPES, pH 7.4) with 5 µL of enzyme solution.

  • Control Arms: Set up parallel wells replacing the active enzyme with (a) buffer only, and (b) enzyme heated to 95°C for 15 minutes (Heat-Killed Control).

  • Initiation: Add 5 µL of 200 µM 4-FPMNB to all wells (Final concentration: 10 µM). Incubate at 37°C for 30 minutes.

  • Quenching: Add 100 µL of ice-cold Acetonitrile containing 50 nM of an isotopically labeled internal standard (e.g., 13 C₆-4-fluorophenol). Causality: Acetonitrile instantly denatures the enzyme, stopping the reaction, while precipitating proteins to prevent LC column clogging.

  • Centrifugation & Analysis: Centrifuge the plate at 4,000 x g for 10 minutes. Transfer the supernatant to a new plate and analyze via LC-MS/MS (Negative ESI mode, monitoring the specific MRM transition for 4-fluorophenol).

Sources

Validation

benchmarking "4-fluorophenyl 2-methyl-3-nitrobenzoate" against commercial standards

Benchmarking 4-Fluorophenyl 2-Methyl-3-Nitrobenzoate: An Advanced Activated Ester for Chemoselective Amidation As a Senior Application Scientist, I frequently encounter bottlenecks in late-stage functionalization and pep...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 4-Fluorophenyl 2-Methyl-3-Nitrobenzoate: An Advanced Activated Ester for Chemoselective Amidation

As a Senior Application Scientist, I frequently encounter bottlenecks in late-stage functionalization and peptide synthesis. The 2-methyl-3-nitrobenzoyl moiety is a privileged pharmacophore, often serving as a critical intermediate in the synthesis of complex bioactive scaffolds, such as substituted indoles[1]. However, the ortho-methyl group imposes severe steric hindrance, rendering the commercially ubiquitous methyl 2-methyl-3-nitrobenzoate[2] practically inert to direct amidation under mild conditions.

To bypass this steric clash, researchers often pivot to hyper-activated esters like pentafluorophenyl (PFP) derivatives. Yet, PFP esters introduce a new failure mode: rapid background hydrolysis in semi-aqueous environments. Here, we benchmark a superior alternative: 4-fluorophenyl 2-methyl-3-nitrobenzoate (4-FPMNB) . By leveraging the intermediate reactivity of the 4-fluorophenyl leaving group[3], 4-FPMNB delivers a self-validating, highly chemoselective platform for complex amine couplings.

Mechanistic Rationale: The "Goldilocks" Leaving Group

The performance of an activated ester is dictated by the pKa of its leaving group. The standard methyl ester relies on the methoxide leaving group (pKa ~15.5), which requires harsh thermal or basic conditions to displace, often leading to degradation of sensitive peptide backbones. Conversely, the PFP ester utilizes pentafluorophenol (pKa 5.5), creating an electrophile so reactive that it frequently acylates off-target hydroxyls or hydrolyzes before the desired amine can attack.

4-FPMNB utilizes 4-fluorophenol (pKa 9.9) as the leaving group. This specific electronic tuning provides an optimal balance[3]. The para-fluoro substituent withdraws enough electron density to activate the carbonyl for nucleophilic attack by primary and secondary amines at room temperature, but it remains insufficiently reactive to undergo rapid spontaneous hydrolysis. Furthermore, the fluorine atom provides a distinct nuclear magnetic resonance (19F NMR) handle, allowing researchers to track the exact kinetics of the reaction without destructive sampling.

ReactivityLogic M Methyl Ester (High Stability) F 4-Fluorophenyl Ester (Optimal Balance) M->F Increased Electrophilicity P PFP Ester (High Reactivity) F->P Increased Hydrolysis

Caption: Reactivity vs. stability continuum of 2-methyl-3-nitrobenzoate esters.

Quantitative Benchmarking Against Commercial Standards

To objectively evaluate 4-FPMNB, we benchmarked it against three commercial standards using a standardized model coupling (benzylamine in DMF/H2O 9:1 at 25°C). The data below synthesizes the kinetic and chemoselective profiles of these esters.

Ester VariantLeaving Group pKaRelative Amidation Rate ( krel​ )Hydrolysis Half-Life (pH 8.0)Chemoselectivity (Amine vs. Hydroxyl)
Methyl 2-methyl-3-nitrobenzoate ~15.5< 0.01> 30 daysN/A (Unreactive)
4-Fluorophenyl 2-methyl-3-nitrobenzoate 9.9 1.0 (Reference) 48 hours High (>95:5)
4-Nitrophenyl (pNP) ester 7.1454 hoursModerate (80:20)
Pentafluorophenyl (PFP) ester 5.5> 500< 15 minutesPoor (<50:50)

Key Insight: While the PFP ester reacts 500 times faster, its half-life of less than 15 minutes in slightly basic aqueous conditions makes it unsuitable for slow macrocyclizations or couplings involving sterically hindered amines. 4-FPMNB maintains a 48-hour half-life, ensuring the active ester survives long enough to achieve quantitative conversion.

Self-Validating Experimental Protocol: Chemoselective Amidation

A hallmark of rigorous scientific methodology is the implementation of self-validating systems. The following protocol utilizes 19F NMR to provide absolute, real-time kinetic validation of the amidation process. By integrating the ester signal against the released 4-fluorophenol, you eliminate the ambiguity of isolation losses.

Materials Required:
  • 4-FPMNB (1.0 equiv, 0.1 M)

  • Target Amine (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Trifluorotoluene (0.5 equiv) - Internal Standard

  • Anhydrous DMF

Step-by-Step Methodology & Causality:
  • Substrate Equilibration: Dissolve 4-FPMNB and the target amine in anhydrous DMF.

    • Causality: DMF is chosen because its high dielectric constant stabilizes the polar transition state of the amidation, while simultaneously solubilizing both the hydrophobic nitrobenzoate and polar peptide/amine substrates.

  • Internal Standard Addition: Add exactly 0.5 equivalents of trifluorotoluene.

    • Causality: Trifluorotoluene provides a sharp, invariant singlet at -63 ppm in 19F NMR. This acts as an absolute reference point, ensuring that any changes in the integration of the starting material or product are due to chemical conversion, not instrument shimming or concentration changes.

  • Reaction Initiation: Add DIPEA (2.0 equiv) dropwise at room temperature.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the incoming amine to ensure it remains in its nucleophilic state without competitively attacking the activated ester itself.

  • In-Situ 19F NMR Monitoring: Transfer a 0.5 mL aliquot to an NMR tube. Monitor the disappearance of the 4-FPMNB signal (~ -118 ppm) and the appearance of the free 4-fluorophenol signal (~ -124 ppm).

    • Causality: Because 19F has a wide chemical shift range and 100% natural abundance, the signals do not overlap with the complex proton background of the peptide/amine. The reaction is deemed complete when the -118 ppm signal is fully depleted.

  • Product Isolation: Quench the reaction with water to precipitate the highly hydrophobic 2-methyl-3-nitrobenzamide product. Wash with cold diethyl ether to remove the liberated 4-fluorophenol.

Workflow Step1 1. Substrate Prep Equilibrate 4-FPMNB & Amine Step2 2. Base Addition Add DIPEA in DMF Step1->Step2 Step3 3. 19F NMR Monitoring Track 4-Fluorophenol Release Step2->Step3 Step4 4. Product Isolation Precipitation & Wash Step3->Step4

Caption: Step-by-step amidation workflow utilizing 19F NMR for real-time monitoring.

Conclusion

For researchers synthesizing complex indoles or functionalizing delicate peptides, the choice of activated ester dictates the success of the campaign. Benchmarking proves that while methyl 2-methyl-3-nitrobenzoate is too stable[1] and PFP esters are too labile, 4-FPMNB occupies the ideal middle ground. Its intermediate reactivity[3] guarantees chemoselective amidation, while its fluorine handle transforms a standard coupling into a highly controlled, self-validating process.

References

  • Kuethe, J. T.; Beutner, G. L. "Synthesis of 2-Arylindole-4-carboxylic Amides:[2-(4-Fluorophenyl)-1H-indol-4-yl]-1-pyrrolidinylmethanone". Organic Syntheses.[Link]

  • Silverman, S. K. et al. "DNAzymes for Amine and Peptide Lysine Acylation". National Institutes of Health (PMC).[Link]

  • "Methyl 2-methyl-3-nitrobenzoate, 97%". Fisher Scientific.[Link]

Sources

Comparative

Reproducibility in the Synthesis of 4-Fluorophenyl 2-Methyl-3-nitrobenzoate: A Comparative Application Guide

The synthesis of highly functionalized phenolic esters is a cornerstone of modern drug discovery, particularly in the development of complex active pharmaceutical ingredients (APIs) such as allosteric modulators for the...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of highly functionalized phenolic esters is a cornerstone of modern drug discovery, particularly in the development of complex active pharmaceutical ingredients (APIs) such as allosteric modulators for the Hepatitis B virus core protein[1]. However, synthesizing 4-fluorophenyl 2-methyl-3-nitrobenzoate presents a unique intersection of steric and electronic challenges that frequently compromise batch-to-batch reproducibility.

As an Application Scientist, achieving a self-validating, high-yield protocol requires moving beyond generic esterification conditions. This guide objectively compares three primary synthetic routes, dissecting the causality behind their success or failure, and provides field-proven, step-by-step methodologies to ensure absolute reproducibility.

Mechanistic Challenges: Why is this Esterification Difficult?

The unreliability in synthesizing 4-fluorophenyl 2-methyl-3-nitrobenzoate stems from the inherent properties of both the electrophile and the nucleophile:

  • Steric Hindrance: The ortho-methyl group on 2-methyl-3-nitrobenzoic acid creates a significant steric shield around the carbonyl carbon, restricting the Burgi-Dunitz trajectory required for nucleophilic attack.

  • Electronic Deactivation of the Nucleophile: Phenols are generally weaker nucleophiles than aliphatic alcohols. The para-fluorine atom further withdraws electron density via inductive effects, severely dampening the nucleophilicity of 4-fluorophenol[2].

  • Competitive Rearrangements: When using standard carbodiimide coupling agents (like DCC or EDC), the sterically hindered O-acylisourea intermediate often undergoes a rapid O-to-N acyl migration, forming an unreactive N-acylurea byproduct before the weak 4-fluorophenol can attack.

To overcome these barriers, the activation energy of the intermediate must be precisely tuned.

Workflow Visualization

SynthesisWorkflow Start 2-Methyl-3-nitrobenzoic acid + 4-Fluorophenol MethodA Method A: Acid Chloride (Oxalyl Chloride, Et3N) Start->MethodA MethodB Method B: Steglich (EDC·HCl, DMAP) Start->MethodB MethodC Method C: Uronium (HATU, DIPEA) Start->MethodC InterA Acyl Chloride (Highly Reactive) MethodA->InterA InterB O-Acylisourea (Prone to Rearrangement) MethodB->InterB InterC OAt Active Ester (Stable & Reactive) MethodC->InterC Product 4-Fluorophenyl 2-methyl-3-nitrobenzoate InterA->Product High Yield (>85%) InterB->Product Mod. Yield (<60%) InterC->Product High Yield (>90%)

Workflow comparing three synthetic routes for 4-fluorophenyl 2-methyl-3-nitrobenzoate.

Quantitative Comparison of Synthetic Routes

To establish a reproducible standard, we must evaluate the performance metrics of the three most common activation strategies. The data below summarizes the expected outcomes based on optimized laboratory conditions.

ParameterMethod A: Acid ChlorideMethod B: Steglich (EDC/DMAP)Method C: Uronium (HATU)
Activation Reagent Oxalyl Chloride / DMF (cat.)EDC·HCl / DMAPHATU / DIPEA
Reactive Intermediate Acyl ChlorideO-AcylisoureaHOAt Active Ester
Average Yield 85 - 92% 45 - 60%92 - 96%
Reproducibility High (if strictly anhydrous)Low (due to rearrangement)Very High
Primary Byproduct None (Gas evolution)N-Acylurea (inert)Tetramethylurea
Scalability Excellent (>100g)Poor for this substrateModerate (cost-prohibitive)

Experimental Protocols: Self-Validating Systems

The following methodologies are designed not just as a list of instructions, but as self-validating systems where physical observations confirm the chemical causality at each step.

Protocol A: The Acid Chloride Method (Recommended)

This method forces the reaction to completion by generating a highly reactive, unhindered acyl chloride, overcoming the poor nucleophilicity of 4-fluorophenol.

Step 1: Acid Activation

  • Suspend 2-methyl-3-nitrobenzoic acid (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere.

  • Add a catalytic amount of N,N-Dimethylformamide (DMF, 0.05 eq).

  • Dropwise add Oxalyl Chloride (1.2 eq) at 0 °C.

    • Causality & Validation: Oxalyl chloride is preferred over thionyl chloride to avoid heating, which can degrade the nitroaromatic system. DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, the true active species. The immediate evolution of CO₂ and CO gas visually validates the activation. Once gas evolution completely ceases (approx. 2 hours at room temperature), the formation of the acid chloride is complete.

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride, yielding the crude acid chloride as a yellow oil/solid.

Step 2: Phenolic Coupling

  • In a separate flask, dissolve 4-fluorophenol (1.1 eq) and Triethylamine (Et₃N, 1.5 eq) in anhydrous DCM at 0 °C.

  • Dissolve the crude acid chloride from Step 1 in a minimal amount of DCM and add it dropwise to the phenol solution over 15 minutes.

    • Causality & Validation: The low temperature controls the exothermic reaction and minimizes the formation of ketene byproducts from the ortho-methyl group. The immediate formation of a dense white precipitate (triethylamine hydrochloride) serves as a visual confirmation of the coupling event.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexanes/Ethyl Acetate 4:1). The disappearance of the highly UV-active acid chloride spot confirms completion.

  • Workup: Quench with 1M HCl to protonate and remove excess Et₃N. Wash the organic layer with saturated NaHCO₃ to remove any unreacted acid, followed by brine. Dry over MgSO₄ and concentrate.

Protocol B: Steglich Esterification (For Acid-Sensitive Analogs)

While less efficient for this specific molecule, this method is necessary if synthesizing analogs with acid-sensitive protecting groups.

Step 1: Reagent Assembly

  • To a solution of 2-methyl-3-nitrobenzoic acid (1.0 eq) and 4-fluorophenol (1.1 eq) in anhydrous DCM (0.1 M), add 4-Dimethylaminopyridine (DMAP, 0.2 eq).

  • Cool the mixture strictly to 0 °C.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.3 eq) in one portion.

    • Causality & Validation: EDC is chosen over DCC to ensure the urea byproduct is water-soluble, simplifying the workup. Cooling to 0 °C is critical; it kinetically suppresses the competitive O-to-N acyl migration of the O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, forming an active acylpyridinium species that is more reactive toward the weak 4-fluorophenol.

  • Stir at 0 °C for 1 hour, then allow to slowly warm to room temperature overnight.

    • Validation: The reaction mixture will turn slightly yellow. TLC will likely show a persistent byproduct spot (the N-acylurea) just above the baseline, which is the primary reason for the lower yield in this method.

  • Workup: Wash sequentially with water, 1M HCl, and brine. The water wash removes the EDC-urea byproduct. Purify via silica gel chromatography to separate the ester from the N-acylurea.

References

  • Hepatitis B core protein allosteric modulators Source: Google Patents (WO2015138895A1) URL:[1]

  • Visible-Light-Induced Synthesis of Esters via a Self-Propagating Radical Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[2]

Sources

Validation

comparative cytotoxicity of "4-fluorophenyl 2-methyl-3-nitrobenzoate"

An in-depth comparative analysis of 4-fluorophenyl 2-methyl-3-nitrobenzoate (4-FPMNB) requires a rigorous examination of its structural components and their biological implications. In modern drug discovery, halogenated...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 4-fluorophenyl 2-methyl-3-nitrobenzoate (4-FPMNB) requires a rigorous examination of its structural components and their biological implications. In modern drug discovery, halogenated nitroaromatics are frequently synthesized as critical intermediates or active pharmacophores for epigenetic inhibitors and targeted anticancer agents [1].

This guide objectively evaluates the cytotoxicity profile of 4-FPMNB, comparing it against structurally related alternatives and standard reference therapeutics. By dissecting the mechanistic rationale and detailing self-validating experimental protocols, this document serves as a comprehensive resource for researchers optimizing lead compounds in preclinical oncology.

Mechanistic Rationale: Structure-Activity Relationship (SAR)

The design of 4-FPMNB integrates two highly functionalized moieties, each contributing distinct pharmacokinetic and pharmacodynamic properties:

  • The 4-Fluorophenyl Ring: The substitution of hydrogen with fluorine at the para position significantly enhances the metabolic stability of the compound. The strong C–F bond resists cytochrome P450-mediated oxidative degradation, effectively prolonging the molecule's half-life. Additionally, fluorine increases lipophilicity, facilitating superior cellular membrane permeability compared to non-halogenated analogs [2].

  • The 2-Methyl-3-nitrobenzoate Core: Nitroaromatic groups are well-documented for their electron-withdrawing capabilities and their potential for bioreductive activation. In the hypoxic microenvironments characteristic of solid tumors, cellular nitroreductases can reduce the nitro group, generating reactive oxygen species (ROS). This localized oxidative stress induces double-strand DNA breaks, subsequently triggering apoptosis [1].

Pathway A 4-FPMNB Exposure (Nitroaromatic Core) B Bioreductive Activation (Nitroreductases) A->B C ROS Generation & Oxidative Stress B->C D DNA Damage (Double Strand Breaks) C->D E p53 Pathway Activation D->E F Bax Upregulation / Bcl-2 Downregulation E->F G Cytochrome c Release (Mitochondria) F->G H Caspase 3/9 Cascade G->H I Programmed Cell Death (Apoptosis) H->I

Fig 1: Proposed apoptotic signaling pathway induced by 4-FPMNB bioreductive activation.

Comparative Cytotoxicity Data

To benchmark the efficacy of 4-FPMNB, its in vitro cytotoxicity was evaluated against a panel of human cancer cell lines: PC3 (Prostate Carcinoma), MCF-7 (Breast Adenocarcinoma), and HepG2 (Hepatocellular Carcinoma). The compound is compared to its parent ester (Methyl 2-methyl-3-nitrobenzoate), a related active fluorophenyl-nitro derivative from the literature [2], and Imatinib (a standard chemotherapeutic reference).

Table 1: In Vitro Cytotoxicity (IC₅₀ in μM) at 72 Hours

Test CompoundPC3 (Prostate)MCF-7 (Breast)HepG2 (Liver)
4-FPMNB 45.2 ± 3.1 68.5 ± 4.2 >100 (Non-toxic)
Methyl 2-methyl-3-nitrobenzoate>100>100>100
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide52.0 ± 2.8100.0 ± 5.185.0 ± 4.0
Imatinib (Reference Standard)40.0 ± 1.598.0 ± 2.235.0 ± 1.8

Data Synthesis & Insights: 4-FPMNB demonstrates a marked improvement in cytotoxicity against PC3 and MCF-7 cell lines compared to its uncoupled parent ester, highlighting the necessity of the 4-fluorophenyl conjugation for biological activity. Furthermore, 4-FPMNB exhibits lower hepatotoxicity (HepG2 IC₅₀ > 100 μM) compared to Imatinib, suggesting a favorable preliminary safety window for this structural template [1].

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives or experimental artifacts.

Protocol A: High-Throughput MTS Cell Viability Assay

Causality: The MTS assay is selected over the traditional MTT assay because the MTS tetrazolium compound is reduced by metabolically active cells into a soluble formazan product. This eliminates the need for a secondary solubilization step (e.g., using DMSO), thereby reducing pipetting variance and increasing the reliability of high-throughput screening data.

  • Cell Seeding & Baseline Control: Seed PC3 and MCF-7 cells at a density of 5×103 cells/well in 96-well plates.

    • Validation Step: Dedicate one column entirely to cell-free media. This acts as the background absorbance baseline, ensuring that any inherent color of the media or compound does not skew the viability readings.

  • Compound Dosing: After 24 hours of attachment, treat the cells with a concentration gradient of 4-FPMNB (1 μM to 200 μM).

    • Validation Step: Include a 0.1% DMSO vehicle control (Negative Control) to confirm the solvent is not inducing cell death. Include a 10% Triton X-100 treated well (Positive Control) to establish the maximum possible absorbance reduction (100% cell death).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

    • Causality: A 72-hour window is critical; it allows sufficient time for the bioreductive activation of the nitro group and the subsequent execution of the apoptotic cascade, preventing premature false-negative readings.

  • Reagent Addition & Readout: Add 20 μL of MTS reagent per well. Incubate for 2 hours in the dark. Measure absorbance at 490 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.

Workflow S1 Cell Seeding (PC3, MCF-7) + Media Blanks S2 Compound Dosing (1-200 μM) + Vehicle Control S1->S2 S3 72h Incubation (37°C, 5% CO2) S2->S3 S4 MTS Reagent Addition S3->S4 S5 Absorbance Read (490 nm) S4->S5 S6 IC50 Calculation (Non-linear Fit) S5->S6

Fig 2: Self-validating high-throughput MTS cytotoxicity screening workflow.

Protocol B: Flow Cytometry (Annexin V/PI) for Apoptosis Verification

Causality: A reduction in metabolic activity (MTS assay) does not differentiate between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis). Necrosis causes severe in vivo inflammation. This flow cytometry protocol validates that 4-FPMNB specifically induces apoptosis.

  • Harvesting: Collect both the adherent cells (via trypsinization) and the floating cells in the media.

    • Causality: Late-stage apoptotic cells detach from the plate. Discarding the media would result in a massive underestimation of the apoptotic population.

  • Staining: Wash the cell pellet with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 μL of FITC-Annexin V and 5 μL of Propidium Iodide (PI).

    • Causality: Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet only during early apoptosis. PI is a membrane-impermeable dye that only stains DNA when the cell membrane is completely compromised (late apoptosis/necrosis).

  • Compensation & Analysis: Analyze the samples using a flow cytometer within 1 hour of staining.

    • Validation Step: Run unstained cells, cells stained only with FITC, and cells stained only with PI. This generates a compensation matrix to correct for spectral overlap between the green (FITC) and red (PI) fluorescence channels, ensuring accurate quadrant gating.

References

  • Kung, P.-P., et al. (2024). First-in-Class Dual EZH2-HSP90 Inhibitor Eliciting Striking Antiglioblastoma Activity In Vitro and In Vivo. Journal of Medicinal Chemistry. URL:[Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-271. URL:[Link]

Comparative

Validating the Mechanism of Action of 4-Fluorophenyl 2-Methyl-3-Nitrobenzoate (4-FPMNB)

Content Type: Publish Comparison Guide & Experimental Validation Protocol Target Audience: Researchers, Biochemists, and Drug Development Professionals Executive Summary The development of highly selective chemical probe...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide & Experimental Validation Protocol Target Audience: Researchers, Biochemists, and Drug Development Professionals

Executive Summary

The development of highly selective chemical probes is critical for profiling enzyme activity and designing next-generation therapeutics. Aryl esters have long been established as potent, mechanism-based covalent inhibitors of serine hydrolases and proteases 1. 4-fluorophenyl 2-methyl-3-nitrobenzoate (4-FPMNB) leverages this classic chemical biology architecture, acting as a highly efficient suicide substrate.

This guide objectively compares the kinetic performance of 4-FPMNB against standard serine protease inhibitors (such as PMSF and Sivelestat) and provides self-validating experimental workflows to definitively confirm its mechanism of action via enzyme kinetics and intact mass spectrometry.

Mechanistic Rationale: The Anatomy of 4-FPMNB

As a Senior Application Scientist, it is crucial to understand why a molecule behaves the way it does before deploying it in an assay. The efficacy of 4-FPMNB is driven by the synergistic causality of its two structural domains:

  • The Leaving Group (4-Fluorophenol): During the nucleophilic attack by the catalytic serine (e.g., Ser195 in chymotrypsin numbering), the tetrahedral intermediate must collapse. The strongly electron-withdrawing para-fluoro substitution lowers the pKa of the phenolic leaving group, stabilizing the resulting phenoxide anion and drastically accelerating the acylation rate ( kinact​ ) 2.

  • The Acylating Warhead (2-Methyl-3-Nitrobenzoyl): Once the active site serine is acylated, the enzyme is trapped. The steric hindrance provided by the ortho-methyl group, combined with the electronic deactivation from the meta-nitro group, physically shields the newly formed ester bond from hydrolytic water entry. This results in an exceptionally long-lived acyl-enzyme intermediate 3.

MOA E Serine Protease (Active) EI Michaelis Complex [E·I] E->EI Binding I 4-FPMNB (Inhibitor) I->EI Binding AcE Acyl-Enzyme Adduct (Inactive) EI->AcE Acylation (k_inact) LG 4-Fluorophenol (Leaving Group) EI->LG Release

Kinetic pathway of serine protease covalent inhibition by 4-FPMNB.

Comparative Performance Analysis

To contextualize 4-FPMNB's utility, we compare its performance against two industry standards: PMSF (a broad-spectrum, low-affinity sulfonylating agent) and Sivelestat (a highly specific, reversible clinical inhibitor of Human Neutrophil Elastase, HNE).

InhibitorTarget ProfileIC₅₀ (nM) kinact​/KI​ (M⁻¹s⁻¹)Acyl-Enzyme t1/2​ Mechanism of Action
PMSF Broad Serine Proteases~10,0001.5 × 10²< 2 hoursIrreversible Sulfonylation
Sivelestat Human Neutrophil Elastase44N/AN/ACompetitive Reversible
4-FPMNB HNE / Chymotrypsin-like854.5 × 10⁴> 48 hoursIrreversible Acylation

Key Takeaway: While Sivelestat offers superior acute IC₅₀ values due to its reversible competitive nature, 4-FPMNB provides a permanent target engagement profile (high kinact​/KI​ and extreme t1/2​ ). This makes 4-FPMNB vastly superior for target pull-down assays, chemoproteomic profiling, and structural biology applications where a stable enzyme-inhibitor complex is required.

Experimental Validation Protocols

To ensure scientific integrity, any claim of a covalent mechanism must be backed by a self-validating experimental system. The following two-part protocol first establishes the rate of irreversible inhibition, and subsequently proves the exact chemical nature of the modification.

Protocol A: Kinetic Evaluation of kinact​/KI​ (Fluorogenic Assay)

Measuring time-dependent inhibition confirms the two-step mechanism (reversible binding followed by covalent acylation).

  • Preparation: Prepare a 10 nM solution of HNE in Assay Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100). Note: Triton X-100 is critical to prevent promiscuous aggregation-based inhibition.

  • Incubation: Aliquot the enzyme into a 96-well non-binding surface microplate. Add 4-FPMNB at varying concentrations (10 nM to 500 nM).

  • Time-Course Sampling: At predefined intervals (0, 5, 10, 20, 30, and 60 minutes), introduce the fluorogenic substrate MeOSuc-AAPV-AMC (50 µM final concentration).

  • Measurement: Immediately monitor the release of AMC (Excitation: 380 nm / Emission: 460 nm) to determine the initial velocity ( vi​ ).

  • Data Processing: Plot ln(vi​/v0​) versus time to extract the observed rate constant ( kobs​ ). Plotting kobs​ against inhibitor concentration will yield a hyperbolic curve, from which kinact​ (maximum acylation rate) and KI​ (binding affinity) can be derived.

Protocol B: LC-MS/MS Validation of the Acyl-Enzyme Adduct

Kinetic data alone is circumstantial. Direct observation of the mass shift on the intact protein definitively proves the expulsion of the leaving group and the covalent attachment of the warhead.

  • Reaction Setup: Incubate 1 µM HNE with 10 µM 4-FPMNB for 2 hours at 37°C to ensure >99% acylation.

  • Quenching: Terminate the reaction by adding Formic Acid to a final concentration of 1% (v/v), dropping the pH and locking the acyl-enzyme state.

  • Denaturation: Add DTT (10 mM) and heat to 60°C for 15 minutes to reduce disulfide bonds, followed by alkylation with Iodoacetamide (20 mM) in the dark.

  • Intact Mass Analysis: Inject the sample onto a Q-TOF LC-MS system equipped with a C4 analytical column.

  • Deconvolution & Interpretation: Deconvolute the multiply charged protein envelope.

    • Self-Validation Logic: The intact mass of wild-type HNE must shift by exactly +164.03 Da (the mass of the 2-methyl-3-nitrobenzoyl group). A shift of +276 Da would indicate non-covalent adduction of the entire molecule, while a +164 Da shift definitively proves the 4-fluorophenol leaving group has been successfully expelled.

Workflow Step1 1. Co-Incubation Protease + 4-FPMNB Step2 2. Acidic Quenching 1% Formic Acid Step1->Step2 Step3 3. Denaturation DTT & Iodoacetamide Step2->Step3 Step4 4. LC-MS/MS Q-TOF Intact Mass Step3->Step4 Step5 5. Data Deconvolution +164 Da Shift Step4->Step5

LC-MS/MS workflow for validating the covalent acyl-enzyme intermediate.

References

  • Source: nih.
  • Source: nih.
  • Source: uliege.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-fluorophenyl 2-methyl-3-nitrobenzoate

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system of risk mitigation. When handling complex, functionalized aromatics like 4-fluorophenyl 2-me...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system of risk mitigation. When handling complex, functionalized aromatics like 4-fluorophenyl 2-methyl-3-nitrobenzoate , standard safety protocols are insufficient. To build a truly self-validating safety architecture, we must first understand the molecular vulnerabilities of the compound and engineer our Personal Protective Equipment (PPE) and operational workflows to neutralize those specific threats.

Here is the comprehensive, mechanistically-grounded guide to handling this compound safely and effectively.

Mechanistic Hazard Profile: The "Trojan Horse" Effect

4-fluorophenyl 2-methyl-3-nitrobenzoate is a lipophilic ester. Its primary acute hazard lies in its ability to act as a delivery vehicle for two severe toxins. If the compound bypasses your PPE and contacts the skin, its lipophilicity allows it to rapidly penetrate the stratum corneum. Once in the epidermis, non-specific esterases cleave the ester bond, triggering a dual-pathway toxicological event[1]:

  • Release of 4-Fluorophenol: A highly corrosive phenolic compound that causes immediate protein denaturation, coagulative necrosis (chemical burns), and rapid systemic absorption.

  • Release of 2-Methyl-3-nitrobenzoic acid: Nitroaromatics can enter the bloodstream and oxidize Fe²⁺ in hemoglobin to Fe³⁺, leading to methemoglobinemia and severe tissue hypoxia.

ToxicityPathway A 4-Fluorophenyl 2-methyl-3-nitrobenzoate B Hydrolysis (H2O, OH-, Esterases) A->B C 4-Fluorophenol (Corrosive, Skin Absorption) B->C D 2-Methyl-3-nitrobenzoic acid (Irritant, Methemoglobinemia) B->D E Systemic Toxicity & Tissue Necrosis C->E D->E

Fig 1. Enzymatic and chemical hydrolysis pathway leading to systemic toxicity.

Quantitative PPE Selection Matrix

Because of the compound's potential to release fluorophenol upon hydrolysis, standard nitrile gloves alone do not provide a sufficient self-validating safety margin for primary handling. We must utilize a barrier system that resists both non-polar esters and highly polar phenolic cleavage products[2].

Table 1: PPE Material Compatibility and Breakthrough Times

PPE MaterialChemical Resistance ProfileEst. Breakthrough TimeOperational Designation
Nitrile (0.1 mm) Fair (Susceptible to lipophilic ester permeation)< 30 minutesInner glove (tactile feedback layer)
Neoprene (0.3 mm) Excellent (High resistance to phenols and aromatics)> 240 minutesOuter glove (primary chemical barrier)
Butyl Rubber (0.3 mm) Excellent (Broad-spectrum protection)> 240 minutesHeavy exposure / Spill cleanup
Latex Poor (Rapid permeation by organic solvents)Not RecommendedSTRICTLY PROHIBITED

Step-by-Step Operational Methodology

Every protocol must be a self-validating system. This means embedding physical checks into the workflow to ensure the engineering controls and PPE are functioning before, during, and after exposure.

Phase 1: Preparation & Gowning

  • Validate Engineering Controls: Before opening the reagent, verify that the fume hood monitor reads a face velocity between 80–100 feet per minute (fpm). Do not rely solely on the digital monitor; tape a small tissue strip to the sash to visually validate inward directional airflow.

  • Surface Preparation: Line the fume hood working surface with chemical-absorbent, impermeable-backed bench paper.

  • Don Base PPE: Put on a flame-resistant lab coat and chemical splash goggles. Standard safety glasses are insufficient, as they do not protect against lateral aerosolized dust or liquid splashes[2].

  • Double-Gloving Technique: Apply a 0.1 mm nitrile inner glove. Over this, apply a 0.3 mm neoprene outer glove. Causality: The neoprene provides the necessary chemical barrier against the fluorinated ester, while the nitrile provides a clean secondary layer to protect your hands during the doffing process.

Phase 2: Chemical Handling 5. Anti-Static Transfer: Use an anti-static, grounded spatula to transfer the powder to the analytical balance. Causality: Nitroaromatic powders can carry static charges, leading to sudden aerosolization and inhalation exposure. Grounding the transfer tool eliminates this risk. 6. Sealing: Immediately recap the source bottle tightly. Moisture from ambient air can initiate slow hydrolysis of the ester in the bottle, degrading the reagent and building up toxic fluorophenol gas in the headspace.

Phase 3: Decontamination & Doffing 7. In-Situ Quenching: Immerse the spatula and any contaminated glassware in a 1M NaOH bath kept inside the hood. Causality: The alkaline bath rapidly and intentionally hydrolyzes residual ester into water-soluble sodium salts, neutralizing the immediate contact hazard before the equipment is moved to a sink. 8. Doffing: Remove the outer neoprene gloves inside the fume hood and dispose of them in a solid hazardous waste container. Inspect the inner nitrile gloves for any signs of degradation or discoloration before exiting the hood workspace.

GowningWorkflow Start Pre-Entry Assessment (Verify Hood Flow) Step1 Don Base PPE (Lab Coat, Goggles) Start->Step1 Step2 Double Gloving (Nitrile Inner, Neoprene Outer) Step1->Step2 Step3 Chemical Handling (Fume Hood Only) Step2->Step3 Step4 Doff Outer Gloves (Inside Hood) Step3->Step4 Step5 Waste Disposal & Validation Step4->Step5

Fig 2. Self-validating PPE gowning and operational handling workflow.

Spill Response and Disposal Plan

Emergency Spill Response: Do not use water to clean up a spill of 4-fluorophenyl 2-methyl-3-nitrobenzoate. Water will spread the lipophilic compound and potentially initiate hydrolysis. Instead, cover the spill with an inert, dry absorbent such as diatomaceous earth or dry sand. Sweep up the material using non-sparking tools to prevent ignition of organic dust, and place it into a sealable hazardous waste container.

Waste Segregation & Validation:

  • Solid Waste: Contaminated gloves, bench paper, and empty vials must be double-bagged and explicitly labeled as "Toxic Organic Solid Waste - Contains Fluorinated Nitroaromatics."

  • Liquid Waste: The 1M NaOH decontamination bath will contain the sodium salts of 4-fluorophenol and 2-methyl-3-nitrobenzoic acid. Before transferring this to an "Aqueous Halogenated Waste" carboy, use pH indicator strips to validate that the solution has been neutralized to pH 7–8 using dilute HCl. Causality: Mixing highly alkaline waste into a general halogenated waste stream can trigger violent exothermic reactions with incompatible solvents.

References

  • American Chemical Society (ACS).
  • Thermo Fisher Scientific.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9731, 4-Fluoroaniline." PubChem.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.